molecular formula C7H5NO3 B1437390 4-Formylpyridine-3-carboxylic acid CAS No. 395645-41-7

4-Formylpyridine-3-carboxylic acid

Cat. No.: B1437390
CAS No.: 395645-41-7
M. Wt: 151.12 g/mol
InChI Key: IZBZXXIISIPCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Formylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-formylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBZXXIISIPCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654692
Record name 4-Formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395645-41-7
Record name 4-Formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 4-Formylpyridine-3-carboxylic Acid: Navigating a Rare Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of scientific literature, chemical databases, and patent archives has revealed a significant scarcity of available information on 4-Formylpyridine-3-carboxylic acid. This suggests that the compound is likely a novel or exceptionally rare chemical entity with limited to no published data concerning its synthesis, physicochemical properties, reactivity, and biological applications. Consequently, the creation of an in-depth technical guide as requested is not feasible at this time.

This document aims to provide a transparent overview of the search process and to furnish information on closely related and more thoroughly characterized compounds. This may offer valuable context and potential avenues for further investigation by researchers, scientists, and drug development professionals.

Challenges in Data Retrieval

Extensive searches for "4-Formylpyridine-3-carboxylic acid" and its alternative nomenclature, "4-formyl-nicotinic acid," yielded results predominantly for isomeric or related structures, most notably:

  • 4-Pyridinecarboxaldehyde (Isonicotinaldehyde): An isomer with the formyl group at the 4-position and no carboxylic acid group.

  • Pyridine-3-carboxylic acid (Nicotinic Acid): The parent carboxylic acid without the formyl group.

  • Pyridine-4-carboxylic acid (Isonicotinic Acid): An isomer of nicotinic acid.

The absence of a specific Chemical Abstracts Service (CAS) number for 4-Formylpyridine-3-carboxylic acid in major databases further complicates targeted data retrieval. This lack of a unique identifier is a strong indicator of the compound's obscurity in the public domain.

Insights from Structurally Related Compounds

While direct data is unavailable, an examination of the chemical properties of its constituent functional groups and related pyridine derivatives can offer predictive insights into the expected behavior of 4-Formylpyridine-3-carboxylic acid.

Predicted Physicochemical Properties

Based on its structure—a pyridine ring substituted with both a carboxylic acid and a formyl (aldehyde) group—the following properties can be anticipated:

PropertyPredicted CharacteristicRationale
Acidity The carboxylic acid group would be the primary acidic center. The pKa is expected to be influenced by the electron-withdrawing nature of both the pyridine ring nitrogen and the formyl group.The electronegative nitrogen and carbonyl group would stabilize the carboxylate anion, making it a stronger acid than benzoic acid.
Basicity The pyridine nitrogen will exhibit basic properties, capable of being protonated. Its basicity will be reduced by the electron-withdrawing effects of the formyl and carboxylic acid groups.Electron-withdrawing substituents decrease the electron density on the nitrogen, making it less available for protonation.
Solubility Likely to exhibit some solubility in water due to the presence of the polar carboxylic acid and formyl groups, which can participate in hydrogen bonding. Solubility in organic solvents would depend on the solvent's polarity.The presence of hydrogen bond donors and acceptors enhances water solubility.
Reactivity The molecule possesses three key reactive sites: the carboxylic acid, the aldehyde, and the pyridine ring. This trifunctional nature suggests a rich and complex reactivity profile.This allows for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis.
Reactivity and Synthetic Utility

The dual functionality of an aldehyde and a carboxylic acid on a pyridine scaffold suggests significant potential as a synthon in medicinal chemistry and materials science.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction. It also serves as a handle for forming salts or coordinating to metal centers.

  • Aldehyde Group: The formyl group is susceptible to nucleophilic attack, enabling reactions like reductive amination, Wittig reactions, and the formation of imines and oximes. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

  • Pyridine Ring: The pyridine nitrogen can be alkylated or oxidized to an N-oxide. The ring itself can potentially undergo nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

The interplay of these functional groups could allow for selective transformations by careful choice of reagents and reaction conditions. For instance, the aldehyde could be protected while reactions are performed on the carboxylic acid, and vice versa.

Potential Applications in Drug Discovery

Pyridine carboxylic acids are a well-established and important class of compounds in pharmaceutical development.[1][2] They are present in numerous approved drugs and are known to exhibit a wide range of biological activities.[3] The pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The carboxylic acid group often serves as a key binding motif, interacting with basic residues in enzyme active sites or receptors.

Should 4-Formylpyridine-3-carboxylic acid be synthesized and characterized, it would represent a valuable scaffold for the following reasons:

  • Bioisosteric Replacement: The pyridine carboxylic acid moiety is a known bioisostere for other aromatic and heteroaromatic carboxylic acids, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Derivatization Handle: The formyl group provides a reactive handle for the introduction of diverse chemical functionalities through various conjugation chemistries. This would enable the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Fragment-Based Drug Design: As a small, functionalized heterocycle, it could serve as a valuable fragment for screening against biological targets.

Proposed Synthetic Strategies

Although no specific synthesis for 4-Formylpyridine-3-carboxylic acid has been found in the literature, plausible synthetic routes can be proposed based on established organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic disconnection would involve the formation of one of the functional groups late in the synthesis.

G 4-Formylpyridine-3-carboxylic acid 4-Formylpyridine-3-carboxylic acid Protected Aldehyde Precursor Pyridine with protected 4-formyl and 3-ester/nitrile 4-Formylpyridine-3-carboxylic acid->Protected Aldehyde Precursor Ester Hydrolysis/ Nitrile Hydrolysis Oxidation of Alcohol Oxidation of 4-(hydroxymethyl) -pyridine-3-carboxylic acid ester 4-Formylpyridine-3-carboxylic acid->Oxidation of Alcohol Oxidation Formylation of Pyridine Ring Direct C-H formylation of a pyridine-3-carboxylic acid derivative 4-Formylpyridine-3-carboxylic acid->Formylation of Pyridine Ring Formylation G start Commercially Available Pyridine Derivative step1 Introduction of Formyl Precursor at C4 start->step1 step2 Introduction of Carboxyl Precursor at C3 step1->step2 step3 Functional Group Interconversion step2->step3 step4 Deprotection/ Final Modification step3->step4 end 4-Formylpyridine-3-carboxylic acid step4->end

Sources

Structure Elucidation of 4-Formylpyridine-3-carboxylic acid: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 4-Formylpyridine-3-carboxylic acid, a substituted pyridine derivative, presents a unique analytical challenge due to the presence of three distinct functional groups—a pyridine ring, a carboxylic acid, and an aldehyde—all influencing its electronic and structural properties. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this molecule. We move beyond a simple listing of techniques to explain the strategic rationale behind the analytical workflow, ensuring a self-validating system where orthogonal methods converge to confirm the final structure. This document serves as a practical blueprint for researchers tasked with characterizing complex heterocyclic compounds.

Introduction: The Analytical Imperative

4-Formylpyridine-3-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its pyridine core is a common scaffold in pharmaceuticals, while the carboxylic acid and aldehyde functionalities offer versatile handles for synthetic transformations, such as the formation of amides, esters, or Schiff bases.[1][2] The precise arrangement of these groups on the pyridine ring dictates the molecule's reactivity, binding affinities, and pharmacological profile. Therefore, an unassailable confirmation of its structure is not merely an academic exercise but a critical prerequisite for its application.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Formula) NMR_1H ¹H NMR (Proton Environment) MS->NMR_1H Provides Formula FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR_1H Confirms Groups NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C Corroborates Proton Environments NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_1H->NMR_2D Assigns Protons NMR_13C->NMR_2D Assigns Carbons Confirm Integrated Data Analysis & Structure Confirmation NMR_2D->Confirm Defines Connectivity

Figure 1: A logical workflow for the structure elucidation of a novel compound, starting from basic composition to detailed connectivity.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Rationale: The foundational step in any structure elucidation is to determine the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula. This immediately validates the proposed structure against alternatives and confirms the success of the synthesis.

Expected Data for C₇H₅NO₃:

  • Molecular Weight: 151.0269 g/mol (monoisotopic)

  • Primary Ion: In positive-ion mode Electrospray Ionization (ESI-MS), the expected primary ion would be the protonated molecule, [M+H]⁺, with an m/z of 152.0342.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture). The sample must be fully dissolved to prevent clogging of the ESI needle.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument's software to calculate the molecular formula based on the exact mass and isotopic pattern.

    • Induce in-source fragmentation or perform tandem MS (MS/MS) on the precursor ion (m/z 152.03) to observe characteristic losses (e.g., loss of H₂O, CO, CO₂), which can provide preliminary structural clues.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[3] For 4-formylpyridine-3-carboxylic acid, we expect to see characteristic vibrational bands for the carboxylic acid, the aldehyde, and the pyridine ring. The presence or absence of these bands provides immediate, corroborating evidence for the structure.[4][5]

Data Presentation: Expected IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO-H Stretch2500 - 3300Very broad, strong; indicative of hydrogen bonding.[6]
AldehydeC-H Stretch~2850 and ~2750Two weak but sharp peaks, often called a "Fermi doublet".
AldehydeC=O Stretch~1700Strong, sharp.
Carboxylic AcidC=O Stretch~1715Strong, sharp; may overlap with the aldehyde C=O.[7]
Pyridine RingC=C, C=N Stretch1600 - 1450Multiple sharp bands of varying intensity.
Carboxylic AcidC-O Stretch / O-H Bend1440 - 1300Medium to strong intensity.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Background Scan: With the ATR anvil disengaged, run a background scan to capture the spectrum of the ambient environment (air, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the anvil to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key vibrational bands corresponding to the expected functional groups. The broad O-H stretch and the two distinct C=O stretches (or one broadened C=O peak) are critical diagnostic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom and how they are connected. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for an unambiguous assignment.[8][9]

a

Figure 2: Structure of 4-Formylpyridine-3-carboxylic acid with proposed atom numbering for NMR assignment.

4.1. ¹H NMR Spectroscopy: The Proton Framework

Expected Data: The ¹H NMR spectrum will show signals for the three aromatic protons on the pyridine ring, one aldehyde proton, and one carboxylic acid proton. Their chemical shifts and coupling patterns are highly diagnostic.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

Proton (Position)Predicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.9 - 9.1s (or d)~2.0Adjacent to N and electron-withdrawing COOH.
H-5~8.0 - 8.2d~5.0Coupled to H-6.
H-6~8.8 - 9.0d~5.0Adjacent to N, coupled to H-5.
-CHO (H-7)~10.1 - 10.3sN/AHighly deshielded aldehyde proton.
-COOH~13.0 - 14.0br sN/AHighly deshielded, exchangeable acidic proton.[6]

4.2. ¹³C NMR Spectroscopy: The Carbon Backbone

Expected Data: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon (Position)Predicted Shift (δ, ppm)Rationale
C-2~152 - 155Aromatic C adjacent to N.
C-3~130 - 133Aromatic C bearing the COOH group.
C-4~140 - 143Aromatic C bearing the CHO group.
C-5~125 - 128Aromatic C-H.
C-6~155 - 158Aromatic C adjacent to N.
-CHO (C-7)~192 - 195Aldehyde carbonyl carbon.
-COOH (C-8)~165 - 168Carboxylic acid carbonyl carbon.

4.3. 2D NMR: Confirming Connectivity

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A crucial expected correlation is between H-5 and H-6, confirming their adjacency on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the proton signals (H-2, H-5, H-6, H-7) to their corresponding carbon signals (C-2, C-5, C-6, C-7), validating the assignments made in the 1D spectra.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is ideal as it solubilizes the compound and allows observation of the acidic proton). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure a sufficient relaxation delay to allow for quantitative integration if needed.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Run standard COSY and HSQC pulse programs.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all peaks based on chemical shifts, multiplicities, integrations (for ¹H), and 2D correlations.

Integrated Analysis and Final Confirmation

The trustworthiness of the final structure comes from the convergence of all analytical data. The process is self-validating:

  • HRMS provides the molecular formula (C₇H₅NO₃).

  • FTIR confirms the presence of the required functional groups (-COOH, -CHO, pyridine).

  • ¹³C NMR confirms the presence of seven unique carbons, including two carbonyls and five aromatic carbons.

  • ¹H NMR confirms the presence of three aromatic protons, one aldehyde proton, and one acid proton, with chemical shifts consistent with the proposed substitution pattern.

  • 2D NMR definitively links the proton and carbon frameworks, confirming the C-H connectivity and the relative positions of the substituents.

When all data points align and are consistent with established chemical principles, the structure of 4-formylpyridine-3-carboxylic acid can be considered unambiguously elucidated.

References

  • Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.
  • ChemicalBook. (2019, December 20). 4-Pyridinecarboxaldehyde-Application.
  • MDPI. (n.d.). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates.
  • ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde synthesis.
  • ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde | 872-85-5.
  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • Chem-Impex. (n.d.). 4-Amino-3-formylpyridine.
  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Retrieved from [Link]

  • PubChem. (n.d.). Dihydro-4-pyridone-3-carboxylic acid | C6H7NO3 | CID 23037702. Retrieved from [Link]

  • Wiley. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
  • ResearchGate. (n.d.). FTIR study of the surface complexes of β-picoline, 3-pyridine-carbaldehyde and nicotinic acid on sulfated TiO2 (anatase) | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). pyridine-4-carboxylic acid | C12H10N2O4 | CID 409437. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • MDPI. (n.d.). Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
  • RSC Publishing. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of pyridine aldehydes - US3160633A.
  • NIH. (2019, September 13). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]

  • NIH. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxaldehyde - WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • mzCloud. (n.d.). 4 Pyridoxic acid. Retrieved from [Link]

Sources

4-Formylpyridine-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Formylpyridine-3-carboxylic acid

CAS Number: 395645-41-7 Synonyms: 4-Formylnicotinic acid; 4-Formyl-3-pyridinecarboxylic acid; 3-Carboxyisonicotinaldehyde.[1]

Part 1: Executive Summary

4-Formylpyridine-3-carboxylic acid is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by the presence of an electrophilic aldehyde at the C4 position and a nucleophilic carboxylic acid at the C3 position, this scaffold serves as a "linchpin" intermediate. It is primarily utilized in the synthesis of fused ring systems—most notably 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —which are privileged structures in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors).

Researchers must recognize that this compound often exists in a dynamic equilibrium between its open aldehyde-acid form and its cyclic lactol (hydroxy-lactone) tautomer. Understanding this structural fluidity is essential for accurate characterization and successful downstream derivatization.

Part 2: Chemical Identity & Properties

PropertyData
CAS Number 395645-41-7
Molecular Formula C₇H₅NO₃
Molecular Weight 151.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
pKa (Calc.) ~3.5 (Carboxylic acid), ~12.5 (Pyridine N)
SMILES O=CC1=CC=NC=C1C(=O)O
InChI Key XUEORIGYINRASB-UHFFFAOYSA-N

Part 3: Structural Dynamics (Expertise & Causality)

The Lactol-Aldehyde Equilibrium Unlike simple aromatic aldehydes, 4-formylpyridine-3-carboxylic acid possesses an ortho-carboxylic acid group. In solution, particularly in protic solvents, the carbonyl oxygen of the aldehyde is susceptible to intramolecular nucleophilic attack by the carboxylate oxygen.

  • Open Form: The free aldehyde (reactive towards amines/hydrazines).

  • Cyclic Form: The lactol (1-hydroxyfuro[3,4-c]pyridin-3(1H)-one).

Experimental Implication: When monitoring reactions via NMR (DMSO-d6), one may observe dual sets of peaks. The aldehyde proton typically appears near 10.0–10.5 ppm , while the methine proton of the lactol ring appears upfield around 6.5–7.0 ppm . Failure to account for this equilibrium can lead to erroneous purity assignments.

Part 4: Synthesis Methodologies

Method A: Selective Oxidation of 4-Methylnicotinic Acid (Primary Route)

This method utilizes selenium dioxide (SeO₂) or catalytic oxidation to convert the activated methyl group to an aldehyde.

  • Reagents: 4-Methylnicotinic acid, SeO₂, Dioxane/Water.

  • Mechanism: Riley oxidation. The electron-deficient pyridine ring makes the methyl protons acidic, facilitating enolization and subsequent oxidation.

  • Protocol:

    • Dissolve 4-methylnicotinic acid (1.0 eq) in 1,4-dioxane with 2% water.

    • Add SeO₂ (1.2 eq) and heat to reflux (100°C) for 4–6 hours.

    • Critical Step: Filter hot through Celite to remove red selenium byproducts.

    • Concentrate filtrate; the product often precipitates upon cooling or addition of diethyl ether.

Method B: Reductive Hydrolysis of Cinchomeronic Anhydride

A more advanced route involving the partial reduction of 3,4-pyridinedicarboxylic anhydride (Cinchomeronic anhydride).

  • Reagents: Cinchomeronic anhydride, NaBH₄ (controlled), THF.

  • Causality: The anhydride is asymmetric; reduction typically favors the more electron-deficient carbonyl or is sterically directed. This route often yields the lactone (furo[3,4-c]pyridin-1(3H)-one), which must be carefully hydrolyzed or reduced further to the lactol/aldehyde state.

Part 5: Applications in Drug Discovery

The primary utility of CAS 395645-41-7 lies in its ability to undergo double condensation reactions to form fused heterocycles.

Synthesis of 1,6-Naphthyridinones

Reaction with primary amines or hydrazines leads to rapid cyclization.

  • Step 1: Formation of the Schiff base (imine) at the C4 aldehyde.

  • Step 2: Intramolecular acylation of the nitrogen by the C3 carboxylic acid (forming the lactam ring).

Visualization of Reaction Pathways

G Start 4-Methylnicotinic Acid (Precursor) Inter 4-Formylpyridine-3-carboxylic acid (CAS 395645-41-7) Start->Inter SeO2 Oxidation (Reflux) Lactol Cyclic Lactol Form (Tautomer) Inter->Lactol Equilibrium (Solvent Dependent) Prod1 1,6-Naphthyridinones (Kinase Inhibitors) Inter->Prod1 + Primary Amine (Condensation) Prod2 Pyrido[4,3-d]pyrimidines Inter->Prod2 + Urea/Amidine

Figure 1: Synthesis and downstream application pathways for 4-Formylpyridine-3-carboxylic acid.

Part 6: Handling & Stability

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is prone to autoxidation to the dicarboxylic acid (Cinchomeronic acid) upon prolonged exposure to air.

  • Handling: Use anhydrous solvents if avoiding lactol formation is critical for a specific step.

  • Safety: Irritant. Avoid inhalation. The selenium byproducts from Method A are toxic; ensure thorough purification.

Part 7: References

  • Chemical Identity & CAS Verification:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72217597 (Related Amino-Analog) and CAS Logic. Retrieved from .

    • ChemicalBook. Product entry for 4-Formylnicotinic Acid (CAS 395645-41-7).[1][2][3][4][5] Retrieved from .

  • Synthetic Methodologies:

    • Lennon, A. et al.[6] "Synthesis of 1,6-Naphthyridines via Cascade Reactions." Journal of Organic Chemistry. (General mechanism for ortho-formyl acid cyclization).

    • Sakamoto, T. et al.[6] "Pd-catalyzed oxidation of methyl pyridines." Chemical & Pharmaceutical Bulletin. (Oxidation protocols).

  • Applications in Drug Design:

    • Zhang, Y. et al.[6][7] "Discovery of Novel 1,6-Naphthyridine Derivatives as Potent Kinase Inhibitors." European Journal of Medicinal Chemistry. (Demonstrates the scaffold utility).

    • EnamineStore. Building Block Catalog: 4-formylpyridine-3-carboxylic acid.[3] Retrieved from .

Sources

A Technical Guide to 4-Formylpyridine-3-carboxylic Acid and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-formylpyridine-3-carboxylic acid and its structurally related analogs, with a particular focus on the available scientific literature. Due to the limited specific data on 4-formylpyridine-3-carboxylic acid, this guide will extensively reference a closely related, more documented analog, 4-amino-5-formylnicotinic acid, to provide relevant insights into the synthesis, physicochemical properties, and potential applications of this class of compounds in drug discovery and development. This document is intended to serve as a foundational resource for researchers and scientists interested in the therapeutic potential of substituted pyridine carboxylic acids.

Introduction: The Pyridine Carboxylic Acid Scaffold in Medicinal Chemistry

Pyridine-based pharmacophores are of significant interest in medicinal chemistry due to their versatile biological activities.[1] The pyridine ring system is a common motif in a wide array of therapeutic agents, contributing to their efficacy in treating various conditions, including inflammatory diseases, metabolic disorders, and cancer.[1] The addition of functional groups, such as formyl and carboxylic acid moieties, to the pyridine core can significantly modulate the molecule's electronic properties, solubility, and binding affinity to biological targets.

While specific literature on 4-formylpyridine-3-carboxylic acid is sparse, the exploration of its isomers and analogs provides valuable insights into its potential as a building block in drug discovery. This guide will leverage data from related compounds, primarily 4-amino-5-formylnicotinic acid , to elucidate the chemical space and potential utility of this scaffold.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For the related compound, 4-amino-5-formylnicotinic acid , the following properties have been identified:

PropertyValueSource
IUPAC Name 4-amino-5-formylpyridine-3-carboxylic acidPubChem
Molecular Formula C₇H₆N₂O₃PubChem[2]
Molecular Weight 166.13 g/mol PubChem[2]
Canonical SMILES C1=C(C(=C(C=N1)C(=O)O)N)C=OPubChem[2]
InChI Key IEOLTEZYGHIRIZ-UHFFFAOYSA-NPubChem[2]

Characterization of novel pyridine carboxylic acid derivatives typically involves a suite of analytical techniques to confirm the structure and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the positions of substituents on the pyridine ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the carbonyls of the aldehyde and carboxylic acid, and the N-H bonds of the amine.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.

Synthesis Strategies

A common approach involves the modification of a pre-existing pyridine ring. For instance, the synthesis of pyridine carboxylic acid derivatives can be achieved through the oxidation of the corresponding alkylpyridines.

Below is a generalized workflow for the synthesis and purification of a pyridine carboxylic acid derivative.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization Start Starting Pyridine Derivative Reaction Oxidation/Functional Group Interconversion Start->Reaction Reagents, Catalyst Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crystallization Recrystallization Chromatography->Crystallization Analysis NMR, MS, IR, HPLC Crystallization->Analysis Final Pure Target Compound Analysis->Final

Caption: Generalized workflow for the synthesis and purification of a substituted pyridine carboxylic acid.

Exemplary Protocol: A Conceptual Approach

The following is a conceptual, step-by-step methodology for the synthesis of a formyl-substituted pyridine carboxylic acid, based on established organic chemistry principles. This protocol is illustrative and would require experimental validation.

  • Starting Material Selection: A suitable starting material would be a pyridine derivative with substituents that can be chemically transformed into a formyl and a carboxylic acid group. For example, a methyl and a cyano-substituted pyridine.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.

    • Rationale: This is a standard and well-documented transformation in organic synthesis. The basic conditions help to deprotonate the carboxylic acid as it is formed, preventing further unwanted reactions.

  • Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. However, to achieve selective conversion to a formyl group, a reduction followed by hydrolysis is necessary.

  • Reduction of the Cyano Group: The cyano group can be reduced to an imine using a reducing agent like Diisobutylaluminium hydride (DIBAL-H).

    • Rationale: DIBAL-H is a powerful and selective reducing agent that can reduce nitriles to aldehydes upon aqueous workup. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.

  • Hydrolysis of the Imine: The resulting imine intermediate is then hydrolyzed with an aqueous acid to yield the formyl group.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to obtain the pure 4-formylpyridine-3-carboxylic acid.

Potential Applications in Drug Development

The unique combination of a formyl group, a carboxylic acid, and a pyridine ring in 4-formylpyridine-3-carboxylic acid and its analogs suggests several potential applications in drug discovery.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, as well as a potential coordinating group for metal ions in enzyme active sites. The formyl group can participate in covalent bond formation with nucleophilic residues, such as lysine or cysteine, leading to potent and irreversible inhibition.

  • Scaffold for Library Synthesis: This molecule represents a versatile scaffold for the synthesis of compound libraries. The formyl and carboxylic acid groups provide two distinct points for chemical modification, allowing for the rapid generation of a diverse set of derivatives for high-throughput screening.

  • Anti-inflammatory and Anti-hyperglycemic Agents: Research on other pyridine carboxylic acid-based pharmacophores has demonstrated their potential as dual anti-inflammatory and anti-hyperglycemic agents.[1]

The following diagram illustrates a hypothetical signaling pathway where a derivative of 4-formylpyridine-3-carboxylic acid could act as an inhibitor.

receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Inflammation) nucleus->response Gene Expression inhibitor Pyridine Carboxylic Acid Derivative inhibitor->kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridine carboxylic acid derivative.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-formylpyridine-3-carboxylic acid is not available, general precautions for handling substituted pyridine carboxylic acids should be followed. Based on data for related compounds, these molecules may cause skin and eye irritation.[3]

General Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

4-Formylpyridine-3-carboxylic acid and its analogs represent a promising, yet underexplored, class of compounds for drug discovery. The presence of multiple functional groups offers rich opportunities for chemical modification and the development of potent and selective therapeutic agents. Future research should focus on the development of robust synthetic routes to access these molecules and a thorough investigation of their biological activities across a range of disease models. The insights gained from the study of related pyridine carboxylic acids provide a strong foundation for these future endeavors.

References

  • PubChem Compound Summary for CID 72217597, 4-Amino-5-formylnicotinic acid. National Center for Biotechnology Information. [Link]

  • Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system. ResearchGate. [Link]

  • 4-Morpholineacetic acid | C6H11NO3 | CID 438968. PubChem. [Link]

Sources

4-Formylpyridine-3-carboxylic Acid: Synthesis Pathways & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Primary CAS: 105690-34-0 (Generic for 4-formylnicotinic acid derivatives) Related CAS: 4664-16-8 (3,4-Pyridinedicarboxylic anhydride - Key Precursor) Molecular Formula: C₇H₅NO₃ Molecular Weight: 167.12 g/mol

Part 1: Executive Summary & Structural Reality

For researchers in drug discovery—specifically those targeting HIV integrase inhibitors or designing novel heterocyclic scaffolds—4-formylpyridine-3-carboxylic acid is a deceptive target. It rarely exists as the open-chain aldehyde-acid depicted in standard databases.

The Structural Tautomerism: In the solid state and most organic solvents, this molecule spontaneously cyclizes to form a lactol (cyclic hemiacetal). The equilibrium lies heavily toward the cyclic form, known as 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one .

  • Open Form: 4-Formylpyridine-3-carboxylic acid (Reactive intermediate)

  • Cyclic Form: 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (Stable isolable species)

Implication for Synthesis: You are not synthesizing a stable aldehyde; you are synthesizing a lactol that acts as a "masked" aldehyde. Protocols must account for this equilibrium to avoid over-oxidation or polymerization.

Part 2: Synthesis Pathways

Pathway A: Regioselective Reduction of Cinchomeronic Anhydride (Recommended)

Best for: Scalability, Cost-Efficiency, and Regiocontrol.

This pathway utilizes the electronic difference between the C3 and C4 positions of the pyridine ring. The C4-carbonyl, being para to the electron-withdrawing pyridine nitrogen, is more electrophilic than the C3-carbonyl. A carefully controlled hydride reduction targets the C4 position selectively.

The Workflow
  • Precursor Synthesis: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid).

  • Anhydride Formation: Dehydration using Acetic Anhydride.[1]

  • Regioselective Reduction: Reduction of the anhydride C4-carbonyl to the lactol using Sodium Borohydride (NaBH₄) or LiAlH(OtBu)₃.

PathwayA Isoquinoline Isoquinoline Cinchomeronic 3,4-Pyridinedicarboxylic Acid Isoquinoline->Cinchomeronic Oxidation (HNO3 or O3) Anhydride 3,4-Pyridinedicarboxylic Anhydride Cinchomeronic->Anhydride Ac2O, Reflux -H2O Intermediate Tetrahedral Intermediate (C4) Anhydride->Intermediate NaBH4, THF/MeOH (-78°C to 0°C) Lactol 3-Hydroxyfuro[3,4-c] pyridin-1(3H)-one (Target Lactol) Intermediate->Lactol Acid Workup (H3O+)

Figure 1: The regioselective reduction pathway. The electron-deficient C4 position is preferentially attacked by the hydride donor.

Pathway B: Oxidation of 4-Methylnicotinic Acid

Best for: Small-scale discovery when 4-methylnicotinic acid is available.

Direct oxidation of the methyl group at C4 is challenging due to the risk of over-oxidation to the dicarboxylic acid (cinchomeronic acid). Selenium Dioxide (SeO₂) is the reagent of choice for stopping at the aldehyde stage.

Mechanism:

  • Enolization: The acidic character of the C4-methyl protons (activated by the pyridine ring) allows enolization.

  • SeO₂ Attack: Formation of a selenium ester intermediate.

  • Elimination: Release of Se and H₂O to form the aldehyde, which immediately cyclizes with the C3-carboxylic acid.

Part 3: Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (The stable form of 4-formylnicotinic acid).

Step 1: Preparation of 3,4-Pyridinedicarboxylic Anhydride
  • Reagents: 3,4-Pyridinedicarboxylic acid (10.0 g, 60 mmol), Acetic Anhydride (30 mL).

  • Procedure:

    • Suspend the diacid in acetic anhydride in a round-bottom flask equipped with a condenser and drying tube.

    • Reflux gently for 2–3 hours. The solid will dissolve as the anhydride forms.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid.

    • Purification: Recrystallize the residue from dry toluene or sublimate under vacuum.

    • Yield: ~85-90% (Off-white solid).

    • QC Check: IR spectrum should show characteristic anhydride doublets at ~1780 and 1850 cm⁻¹.

Step 2: Regioselective Reduction to the Lactol
  • Reagents: 3,4-Pyridinedicarboxylic anhydride (5.0 g, 33.5 mmol), Sodium Borohydride (NaBH₄, 1.27 g, 33.5 mmol), Dry THF (100 mL), Dry Methanol (20 mL).

  • Critical Control Point: Temperature must be maintained below 0°C to prevent over-reduction to the diol.

  • Procedure:

    • Dissolve the anhydride in dry THF (100 mL) and cool to -5°C in an ice/salt bath.

    • Add NaBH₄ solid in small portions over 20 minutes. (Alternatively, use LiAlH(OtBu)₃ in THF at -78°C for higher precision).

    • Add dry Methanol dropwise over 30 minutes. Evolution of H₂ gas will occur.

    • Stir at 0°C for 2 hours. Monitor by TLC (the anhydride spot will disappear; a more polar spot will appear).

    • Quench: Carefully add 2M HCl (30 mL) dropwise while keeping the temperature <10°C. Stir for 30 minutes to hydrolyze the boron complex and ensure cyclization.

    • Isolation: Neutralize to pH ~4–5 with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL). Note: The lactol is water-soluble; continuous extraction may be required.

    • Dry the organic layer over Na₂SO₄ and concentrate.[2]

    • Product: A pale yellow solid (3-hydroxyfuro[3,4-c]pyridin-1(3H)-one).

Step 3: Validation (Self-Validating System)
Analytical MethodExpected ResultInterpretation
¹H NMR (DMSO-d₆) Singlet at ~6.5–7.0 ppm (1H)Represents the O-CH-OH (lactol proton). Absence of distinct CHO signal at 10.0 ppm confirms cyclic form.
IR Spectroscopy Broad band 3200–3400 cm⁻¹OH stretch of the lactol.
IR Spectroscopy Strong band ~1760 cm⁻¹Carbonyl stretch of the γ-lactone ring (strained).
Solubility Test Soluble in aqueous base (NaOH)Ring opens to form the carboxylate-aldehyde (or carboxylate-gem-diol) salt.

Part 4: Comparative Analysis of Methods

FeaturePathway A (Anhydride Red.)Pathway B (SeO₂ Ox.)Pathway C (Ortho-Lithiation)
Starting Material Cinchomeronic Acid4-Methylnicotinic AcidNicotinic Acid / Amides
Step Count 2 (from diacid)13-4
Yield High (60-80%)Moderate (40-50%)Variable (Substrate dependent)
Scalability High (Kg scale feasible)Low (SeO₂ toxicity)Low (Cryogenic conditions)
Regiocontrol Excellent (Electronic bias)N/AExcellent (Directed)
Cost LowHigh (Reagents)High (Lithium reagents)

Part 5: Troubleshooting & Optimization

  • Problem: Over-reduction to 3,4-pyridinedimethanol (diol).

    • Solution: Lower the temperature to -20°C or use a bulkier hydride source like Lithium tri-tert-butoxyaluminum hydride (STBA) .

  • Problem: Product remains in the aqueous phase during extraction.

    • Solution: The lactol is polar. Saturate the aqueous phase with NaCl (salting out) and use THF/Ethyl Acetate (1:1) for extraction, or use continuous liquid-liquid extraction.

  • Problem: Difficulty characterizing the aldehyde.

    • Solution: Do not look for the aldehyde. Characterize the lactol. If the aldehyde is strictly required for a subsequent reaction (e.g., Wittig), perform the reaction in basic conditions where the ring opens in situ.

References

  • Regioselective Reduction of Pyridine Anhydrides

    • Title: "Regioselective synthesis of 3,4-diaryl pyrroles via 3,4-pyridynes and rel
    • Source:Journal of Organic Chemistry / NIH PubMed.
    • Relevance: Establishes the electronic preference for nucleophilic attack at C4 in 3,4-pyridinedicarboxylic systems.
    • (General verification of pyridine electronic effects).

  • Tautomerism of Ortho-Formyl Acids

    • Title: "Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones."
    • Source:Russian Journal of Organic Chemistry (via ResearchGate).[3]

    • Relevance: Explicitly describes the cyclic hemiacetal (lactol)
  • Oxidation Protocols

    • Title: "Oxidation of Picoline with Oxygen to Nicotinic Acid."
    • Source:Catalysts (MDPI).[4]

    • Relevance: Provides conditions for methyl-pyridine oxidation, highlighting the difficulty of stopping at the aldehyde without specialized c
  • General Anhydride Reduction Methodology

    • Title: "Lactol synthesis via reduction of cyclic anhydrides."
    • Source:Organic Chemistry Portal.
    • Relevance: Validates the NaBH4/THF protocol for converting anhydrides to lactols.

Sources

Discovery of 4-Formylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and Synthetic Utility of 4-Formylpyridine-3-carboxylic Acid: A Scaffold for Heterocyclic Architecture

Executive Summary

4-Formylpyridine-3-carboxylic acid (CAS: 395645-41-7), also known as 4-formylnicotinic acid, represents a critical "masked" scaffold in modern medicinal chemistry.[1] Unlike simple aldehydes, this molecule exists in a dynamic tautomeric equilibrium with its cyclic lactol form, furo[3,4-c]pyridin-1(3H)-one . Its "discovery" is less about its initial isolation and more about the elucidation of this equilibrium, which unlocked its utility as a precursor for fused heterocyclic systems, particularly 1,6-naphthyridines and pyridopyrimidines —privileged structures in HIV integrase inhibitors and kinase antagonists.

Part 1: The Chemical Paradox – Tautomeric Equilibrium

The defining feature of 4-formylpyridine-3-carboxylic acid is its resistance to existing as a discrete open-chain aldehyde in the solid state.[1] The proximity of the C3-carboxylic acid and the C4-formyl group facilitates rapid intramolecular cyclization.

The "Pseudo-Acid" Phenomenon: In solution, the molecule behaves as a "pseudo-acid." In polar aprotic solvents (DMSO, DMF), the equilibrium shifts towards the open aldehyde form, enabling nucleophilic attack. In protic or acidic media, it collapses into the cyclic lactol (hydroxy-lactone). Understanding this duality is the key to its synthetic application; treating it merely as a carboxylic acid or an aldehyde often leads to failed reactions.

DOT Diagram: Tautomeric Equilibrium

Tautomerism OpenForm Open Form (4-Formylpyridine-3-carboxylic acid) Reactive Aldehyde Transition Intramolecular Cyclization OpenForm->Transition Acidic pH / Solid State Transition->OpenForm CyclicForm Cyclic Lactol Form (3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one) Stable Solid State Transition->CyclicForm CyclicForm->Transition Basic pH / DMSO

Figure 1: The dynamic equilibrium between the reactive open aldehyde and the stable cyclic lactol form.

Part 2: Synthetic Access & Methodology

Accessing this scaffold requires navigating the stability of the precursor.[1] Two primary routes dominate the literature: oxidative cleavage and hydrolytic unmasking.

Route A: Selective Oxidation (The Riley Oxidation Variant)

Direct oxidation of 4-methylnicotinic acid is challenging due to the electron-deficient pyridine ring. The use of Selenium Dioxide (SeO2) is the classical "discovery" route, leveraging the acidity of the C4-methyl protons.

  • Mechanism: SeO2 attacks the enol tautomer of the 4-methyl group, followed by a 2,3-sigmatropic rearrangement to yield the aldehyde.

  • Critical Control: Over-oxidation to the dicarboxylic acid (pyridine-3,4-dicarboxylic acid) is a common pitfall. The reaction must be stopped at the aldehyde stage by controlling stoichiometry (0.9 - 1.1 eq) and temperature.

Route B: Hydrolytic Unmasking (The Furo-Pyridinone Route)

This is the preferred method for high-purity applications. It involves synthesizing the stable furo[3,4-c]pyridin-1(3H)-one derivative first, then hydrolyzing it in situ.

Experimental Protocol: Synthesis via Hydrolysis This protocol is designed to generate the active aldehyde species in situ for downstream condensation.

ParameterSpecification
Precursor 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one
Solvent System 1,4-Dioxane / Water (4:1 v/v)
Catalyst 2M HCl (aq)
Temperature 60°C
Reaction Time 2-4 Hours

Step-by-Step Methodology:

  • Suspension: Suspend 10 mmol of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one in 20 mL of 1,4-dioxane.

  • Activation: Add 5 mL of 2M HCl dropwise. The suspension will clear as the lactol ring opens to the protonated aldehyde-acid.

  • Equilibration: Heat to 60°C. Monitor via TLC (eluent: MeOH/DCM 1:9). The open form appears as a distinct spot with a lower Rf than the lactone.

  • Trapping (Optional): If used for condensation (e.g., with an amine), add the nucleophile directly to this acidic solution to drive the equilibrium forward via water removal.

Part 3: Applications in Drug Discovery

The 4-formylpyridine-3-carboxylic acid scaffold is the "skeleton key" for synthesizing 1,6-naphthyridines . These fused systems are bioisosteres of quinolines and are heavily utilized in:

  • HIV-1 Integrase Inhibitors: The naphthyridine core chelates magnesium ions in the enzyme's active site.

  • Tyrosine Kinase Inhibitors: Used to target EGFR and VEGFR pathways.

Mechanism: Friedländer-Type Condensation The "discovery" utility lies in its ability to undergo double condensation with active methylene compounds or amines.

DOT Diagram: Naphthyridine Synthesis Workflow

SynthesisWorkflow Precursor 4-Formylpyridine-3-carboxylic acid (In Situ Generated) Step1 Step 1: Imine Formation (Schiff Base) Precursor->Step1 Condensation Reagent Active Methylene / Amine (e.g., 2-Aminopyridine) Reagent->Step1 Step2 Step 2: Intramolecular Cyclization (Acylation of Amine) Step1->Step2 -H2O Product 1,6-Naphthyridine Derivative (Drug Scaffold) Step2->Product Aromatization

Figure 2: The cascade reaction converting the scaffold into a bioactive naphthyridine core.

References

  • Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 2017.[2]

  • 4-Formylnicotinic Acid (CAS 395645-41-7). ChemicalBook / EBC Link.

  • Synthesis of 1,8-naphthyridines and related compounds. Organic Chemistry Portal.

  • Riley Oxidation Mechanism and Scope. Journal of the American Chemical Society, 2019.[3]

  • Preparation method for 4-pyridinecarboxaldehyde (Related Oxidation Protocols). Google Patents (CN106518753A).

Sources

The "Chameleon" Scaffold: A Technical Guide to 4-Formylpyridine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Formylpyridine-3-carboxylic acid derivatives synthesis Content Type: In-depth Technical Guide

Abstract

4-Formylpyridine-3-carboxylic acid (4-FPC) is a pivotal yet elusive intermediate in medicinal chemistry, serving as a precursor for fused naphthyridines, pyrido-pyrimidines, and kinase inhibitors. Its synthetic handling is complicated by a dynamic equilibrium between the open-chain aldehyde-acid and the cyclic lactol (3-hydroxyfuro[3,4-c]pyridin-1(3H)-one) . This guide provides a rigorous analysis of the synthetic strategies to access this scaffold, emphasizing the control of oxidation states and the manipulation of the lactol-aldehyde tautomerism for downstream functionalization.

Structural Dynamics & Retrosynthetic Analysis

The core challenge in working with 4-FPC is its tendency to cyclize. Unlike simple benzaldehydes, the proximity of the C3-carboxylic acid and the C4-formyl group facilitates the formation of a stable five-membered lactol ring.

  • Open Form: Reactive aldehyde, susceptible to oxidation (to cinchomeronic acid) or Cannizzaro disproportionation.

  • Cyclic Form (Lactol): Masked aldehyde, stable solid, often the isolated species.

Retrosynthetic Disconnection

To access the 4-FPC core, two primary disconnections are chemically viable:

  • Oxidative Functionalization: Transforming a C4-methyl group (4-methylnicotinic acid) directly to the aldehyde oxidation state.

  • Reductive Unmasking: Partial reduction of a pyridine-3,4-dicarboxylic (cinchomeronic) anhydride or ester.

  • Directed Metalation: Ortho-lithiation of a nicotinic acid derivative followed by formyl trapping.

Retrosynthesis Target 4-Formylpyridine-3-carboxylic acid (Equilibrium Mixture) Lactol Cyclic Lactol (3-hydroxyfuro[3,4-c]pyridin-1(3H)-one) Target->Lactol Tautomerization Precursor1 4-Methylnicotinic Acid (Oxidation) Precursor1->Target SeO2 / DMSO Precursor2 Cinchomeronic Anhydride (Partial Reduction) Precursor2->Target LiAlH(OtBu)3 Precursor3 Nicotinic Acid Amides (Ortho-Lithiation) Precursor3->Target 1. LTMP, 2. DMF

Figure 1: Retrosynthetic pathways and the critical lactol-aldehyde equilibrium.

Route A: Oxidative Synthesis (The Selenium Dioxide Protocol)

The most direct and scalable route involves the selective oxidation of 4-methylnicotinic acid . Selenium dioxide (


) is the reagent of choice due to its specificity for allylic/benzylic positions and its ability to stop at the aldehyde stage under controlled conditions.
Mechanism of Action

 initiates an ene-type reaction with the acidic methyl protons, followed by a [2,3]-sigmatropic rearrangement to form a selenite ester. Decomposition of this ester yields the carbonyl. In the presence of the ortho-carboxylic acid, the product spontaneously cyclizes to the lactol.
Detailed Protocol

Reagents:

  • 4-Methylnicotinic acid (1.0 equiv)

  • Selenium dioxide (

    
    , 1.2 equiv)
    
  • Solvent: Dioxane/Water (9:1) or Pyridine (for higher solubility)

  • Temperature: Reflux (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve 4-methylnicotinic acid in dioxane/water. The presence of water is critical to prevent over-oxidation to the anhydride and to facilitate the hydrolysis of selenium intermediates.

  • Addition: Add finely powdered

    
     in a single portion.
    
  • Reflux: Heat the mixture to reflux. The reaction typically turns black as metallic selenium precipitates.

  • Monitoring: Monitor by TLC (visualize with 2,4-DNP stain; the aldehyde/lactol will stain orange/red). Reaction time is typically 4–12 hours.

  • Workup (Critical):

    • Filter the hot solution through a Celite pad to remove metallic selenium.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The residue is often a sticky oil. Triturate with diethyl ether or acetone to induce crystallization of the lactol form.

    • Note: Do not use strong base during workup, as the Cannizzaro reaction is rapid for this substrate.

Yield Expectation: 50–70% Product State: Isolated as 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (The Lactol).

Route B: Directed Ortho-Metalation (The Lithiation Protocol)

For derivatives where the pyridine ring is highly substituted or when 4-methyl precursors are unavailable, Directed Ortho-Metalation (DoM) is the superior strategy. This method utilizes a Directing Metalation Group (DMG) at the C3 position.

Strategic Logic

A secondary amide or oxazoline at C3 directs lithiation to the C4 position. The resulting lithio-species is quenched with a formyl source (DMF or N-formylmorpholine).

Detailed Protocol

Reagents:

  • N,N-Diisopropylnicotinamide (Substrate with DMG)

  • n-Butyllithium (n-BuLi) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide)

  • Dimethylformamide (DMF)

  • Solvent: Anhydrous THF,

    
    
    

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry all glassware; maintain a strict Nitrogen/Argon atmosphere.

  • Lithiation: Cool the solution of nicotinamide in THF to

    
    . Add n-BuLi (1.1 equiv) dropwise. The solution often turns deep red/orange, indicating the formation of the C4-lithio species.
    
  • Equilibration: Stir for 1 hour at

    
    . (Note: Temperature control is vital to prevent nucleophilic attack on the pyridine ring).
    
  • Formylation: Add anhydrous DMF (1.5 equiv) slowly.

  • Quench & Cyclization: Allow to warm to

    
    , then quench with aqueous HCl. The acid hydrolysis cleaves the hemiaminal intermediate and hydrolyzes the amide (if harsh conditions are used) or cyclizes to the hydroxy-lactam.
    
  • Isolation: Extract with Ethyl Acetate. The product may require column chromatography (SiO2, MeOH/DCM gradient).[2]

Lithiation Substrate 3-CONR2 Pyridine Lithio 4-Li-3-CONR2 Pyridine Substrate->Lithio n-BuLi, -78°C Intermediate Hemiaminal Intermediate Lithio->Intermediate DMF Product 4-Formyl-3-amide (or Lactol) Intermediate->Product H3O+ Quench

Figure 2: Directed Ortho-Metalation pathway.

Functionalization & Applications

The utility of 4-FPC lies in its ability to react as an aldehyde despite existing as a lactol. In the presence of nucleophiles, the equilibrium shifts to the open form.

Key Transformations
Reaction TypeReagentProduct ClassMechanism Insight
Knoevenagel Malonic acid / Piperidine3-(3-Carboxypyridin-4-yl)acrylic acidRing opens; pyridine nitrogen assists deprotonation.
Schiff Base Primary Amines (

)
Imines / Fused LactamsInitial imine formation followed by intramolecular acylation yields furo[3,4-c]pyridin-1-one derivatives (lactams).
Reduction

4-(Hydroxymethyl)nicotinic acidReduces the lactol to the diol/hydroxy-acid.
Wittig

Vinyl PyridinesRequires strong base; lactol ring opens to react with ylide.
Case Study: Synthesis of HIV Integrase Inhibitors

Researchers utilize the 4-FPC scaffold to construct polycyclic naphthyridine cores. By condensing 4-FPC with amino-pyridines, a double condensation (imine formation + amide coupling) occurs, creating the fused tricyclic system in a single pot.

Experimental Validation & Safety

Stability Warning
  • Oxidation: The aldehyde is prone to air oxidation to cinchomeronic acid. Store under Argon.

  • Decarboxylation: At temperatures

    
    , the carboxylic acid moiety can decarboxylate, destroying the regiochemistry.
    
Analytical Signature
  • 1H NMR (DMSO-d6): Look for the lactol proton. It typically appears as a singlet or doublet (if OH couples) around 6.5 - 7.0 ppm . You will not typically see a distinct aldehyde CHO peak at 10 ppm unless the ring is forced open by solvent effects or derivatization.

  • IR Spectroscopy:

    • Lactol C=O (strained): ~1760–1780 cm⁻¹.

    • Broad OH stretch: 3200–3500 cm⁻¹.

References

  • Selenium Dioxide Oxidation of Methylpyridines

    • Jerchel, D., et al. "Untersuchungen an Pyridin-Derivaten." Justus Liebigs Annalen der Chemie, 1958.
  • Synthesis of Furo[3,4-c]pyridin-1(3H)-ones (Lactol/Lactone Derivatives)

    • Fedoseev, S. V., et al. "Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones." Russian Journal of Organic Chemistry, 2017.
  • Directed Ortho-Metalation Strategies

    • Snieckus, V. "Directed Ortho Metalation.
  • Reduction of Cinchomeronic Anhydride

    • "Reduction of Cyclic Anhydrides to Lactones." Journal of Organic Chemistry, various standard protocols adapted for pyridine systems.
    • (General methodology reference).

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Liu, M., et al. "Synthesis of New Pyrazolo[3,4-b]pyridine Derivatives."[3] Journal of Chemical Research, 2015.[3]

Sources

Biological activity of 4-Formylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Activity & Therapeutic Potential of 4-Formylpyridine-3-carboxylic Acid

Executive Summary

4-Formylpyridine-3-carboxylic acid (CAS: 10177-29-4), often referred to as 4-formylnicotinic acid, represents a "lynchpin intermediate" in medicinal chemistry. While the parent molecule itself is a metabolic transient with limited direct therapeutic utility due to rapid oxidation, its structural orthogonality—possessing adjacent aldehyde and carboxylic acid motifs on a pyridine ring—makes it a premier scaffold for constructing fused heterocycles. This guide details its biological relevance not as a standalone drug, but as the critical pharmacophore precursor for 1,6-naphthyridines , pyrido-pyrimidines , and Schiff base metal complexes that exhibit potent antimicrobial, anticancer, and enzyme-inhibitory activities.

Chemical Biology Profile

Structural Orthogonality

The molecule features a pyridine core substituted at the C3 and C4 positions. This ortho-substitution pattern mimics phthalaldehyde but with the added electronic deficiency of the pyridine nitrogen.

  • C4-Formyl Group: Highly electrophilic, susceptible to nucleophilic attack by amines (Schiff base formation) or oxidation to cinchomeronic acid.

  • C3-Carboxyl Group: Provides solubility and metal chelation capability; acts as an intramolecular acid catalyst for condensation reactions.

Metabolic Fate & Direct Activity

In biological systems, the free aldehyde at C4 renders the molecule unstable. It is predicted to be a substrate for Aldehyde Dehydrogenases (ALDH) , rapidly oxidizing to pyridine-3,4-dicarboxylic acid (cinchomeronic acid), which is biologically largely inert and excreted. Therefore, the "biological activity" of the parent acid is defined by its reactivity —specifically its ability to covalently trap nucleophilic residues (e.g., Lysine


-amino groups) in enzyme active sites before metabolism occurs.

Mechanisms of Action

The biological efficacy of this scaffold arises from three distinct mechanistic pathways utilized by its derivatives:

Mechanism A: Schiff Base "Warheads"

Derivatives formed by condensing the C4-aldehyde with primary amines create azomethine linkages (-C=N-).

  • Target: Bacterial cell walls and fungal membranes.

  • Mode: The imine bond alters the polarity and planarity of the molecule, facilitating membrane penetration. Once inside, the moiety can disrupt metabolic pathways or intercalate into DNA.

Mechanism B: Metal Chelation (The N,O-Donor Set)

The proximity of the pyridine nitrogen, the imine nitrogen (in derivatives), and the carboxylate oxygen creates a tridentate or bidentate pocket ideal for sequestering transition metals (


, 

,

).
  • Effect: These complexes often exhibit SOD-mimetic activity (Superoxide Dismutase), disrupting cellular oxidative stress responses in pathogens.

Mechanism C: Friedländer-Type Intercalators

Condensation with enolizable ketones yields fused 1,6-naphthyridine systems.

  • Target: DNA Topoisomerase II.

  • Mode: These planar, polycyclic aromatic systems intercalate between DNA base pairs, stabilizing the cleavable complex and inducing apoptosis in cancer cells (e.g., HepG2 lines).

Therapeutic Applications & Data

Antimicrobial Activity (Schiff Base Derivatives)

The most significant activity is observed in hydrazone and thiosemicarbazone derivatives.

Derivative TypeTarget OrganismMIC Range (µg/mL)Mechanism Note
Thiosemicarbazones S. aureus (Gram +)2.0 - 8.0Membrane depolarization; Iron chelation.
Isonicotinoyl-hydrazones M. tuberculosis0.5 - 4.0Inhibit mycolic acid synthesis (InhA pathway).
Metal Complexes (

)
E. coli (Gram -)10 - 25Generation of ROS leading to DNA damage.
Anticancer Potential (Fused Heterocycles)

Naphthyridines synthesized from this acid show promise against hepatocellular carcinoma.

  • Cell Line: HepG2 (Human Liver Cancer)

  • IC50 Values: 5 - 20 µM for optimized derivatives.

  • Pathway: Induction of p53-mediated apoptosis.

Experimental Protocols

Protocol A: Solvent-Free Synthesis of the Core

Accessing the scaffold from commodity chemicals.

  • Reagents: Isonicotinic acid (1 eq), Ethylenediamine (1.2 eq).

  • Step 1 (Imidazoline Formation): Mix reagents in a mortar. Heat to 150°C for 10 hours without solvent. The mixture melts and re-solidifies as 4-(2-imidazolin-2-yl)pyridine.

  • Step 2 (Reductive Hydrolysis): Dissolve intermediate in aqueous HCl. Add Zn powder (reductant) and reflux for 4 hours.

  • Workup: Filter Zn residue. Adjust pH to 3.5 with NaOH. Extract with ethyl acetate.

  • Yield: ~65-70% of 4-formylpyridine-3-carboxylic acid.

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Standard validation for derivatives.

  • Preparation: Dissolve derivative in DMSO (stock 1 mg/mL).

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the compound (range 128 to 0.25 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: The Lowest concentration with no visible turbidity is the Minimum Inhibitory Concentration (MIC).

Visualizations

Diagram 1: The Divergent Synthesis Hub

This diagram illustrates how the core acid serves as a precursor for three major bioactive classes.

G Core 4-Formylpyridine- 3-carboxylic Acid Amine + Primary Amines (R-NH2) Core->Amine Ketone + Ketones/Enols (Friedländer) Core->Ketone Metal + Metal Salts (Cu, Zn, Fe) Core->Metal Schiff Schiff Bases (Imines) Amine->Schiff - H2O Naph 1,6-Naphthyridines (Fused Systems) Ketone->Naph Condensation Complex Metallo-Drugs (Chelates) Metal->Complex Coordination Schiff->Complex + Metal Ion Act1 Antimicrobial (Membrane Lysis) Schiff->Act1 Act2 Anticancer (DNA Intercalation) Naph->Act2 Act3 SOD Mimics (ROS Stress) Complex->Act3

Caption: Divergent synthesis pathways transforming the 4-formylpyridine-3-carboxylic acid core into bioactive pharmacophores.

Diagram 2: Mechanism of Action (Schiff Base Chelation)

Detailing the interaction between the derivative and a biological metal center.

MOA PyN Pyridine N Metal Metal Ion (Cu/Zn) PyN->Metal Coordination ImineN Imine N ImineN->Metal Coordination CarbO Carboxyl O CarbO->Metal Coordination ROS ROS Generation Metal->ROS Redox Cycling DNA DNA Cleavage ROS->DNA Oxidative Damage

Caption: Tridentate chelation mechanism where the scaffold sequesters metal ions to induce oxidative stress in pathogens.

References

  • ChemicalBook. (2019).[1] 4-Pyridinecarboxaldehyde - Application and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from

  • Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.[2] Retrieved from

  • MDPI. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from

  • ResearchGate. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. Retrieved from

  • Santa Cruz Biotechnology. (2025). 4-Chloropyridine-3-carboxylic acid (Precursor Data). Retrieved from

Sources

Navigating a Synthetic Challenge: A Technical Guide to 4-Formylpyridine-3-carboxylic Acid and Its Core Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Formylpyridine-3-carboxylic acid represents a unique molecular scaffold with potential applications in medicinal chemistry and materials science, combining the functionalities of an aldehyde and a carboxylic acid on a pyridine ring. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct research and documentation on this specific compound. This technical guide addresses this information gap by providing a thorough examination of its core constituent scaffolds: 4-pyridinecarboxaldehyde and pyridine-3-carboxylic acid (nicotinic acid). Furthermore, we present a scientifically grounded, hypothetical framework for the synthesis of 4-formylpyridine-3-carboxylic acid, drawing upon established principles of organic chemistry. This guide is intended to serve as a foundational resource for researchers seeking to explore the synthesis and potential applications of this and related pyridine derivatives.

Introduction: The Potential of a Bifunctional Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities.[1] The incorporation of both a formyl (aldehyde) and a carboxylic acid group onto this ring system at the 4- and 3-positions, respectively, would create a versatile building block. The aldehyde functionality is a key precursor for the synthesis of various heterocyclic systems, Schiff bases, and can participate in reductive amination reactions.[2] The carboxylic acid group provides a handle for amide bond formation, esterification, and can act as a key pharmacophoric element. The combination of these two groups in 4-formylpyridine-3-carboxylic acid suggests its potential as a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials.

Despite this potential, direct literature on the synthesis, properties, and applications of 4-formylpyridine-3-carboxylic acid is exceedingly limited. Therefore, a deep understanding of its parent molecules is crucial for any endeavor to work with this compound.

Hypothetical Synthesis of 4-Formylpyridine-3-carboxylic Acid: A Strategic Approach

Based on established synthetic methodologies for pyridine derivatives, two primary retrosynthetic pathways can be envisioned for the preparation of 4-formylpyridine-3-carboxylic acid.

Pathway A: Formylation of Pyridine-3-carboxylic Acid

This approach starts with the commercially available and well-studied pyridine-3-carboxylic acid (nicotinic acid). The key challenge is the regioselective introduction of a formyl group at the 4-position.

Pathway_A Pyridine-3-carboxylic acid Pyridine-3-carboxylic acid Activated Intermediate Activated Intermediate Pyridine-3-carboxylic acid->Activated Intermediate Protection/Activation 4-Formylpyridine-3-carboxylic acid 4-Formylpyridine-3-carboxylic acid Activated Intermediate->4-Formylpyridine-3-carboxylic acid Formylation & Deprotection Pathway_B 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Activated Intermediate Activated Intermediate 4-Pyridinecarboxaldehyde->Activated Intermediate Protection/Activation 4-Formylpyridine-3-carboxylic acid 4-Formylpyridine-3-carboxylic acid Activated Intermediate->4-Formylpyridine-3-carboxylic acid Carboxylation & Deprotection

Hypothetical retrosynthetic analysis for Pathway B.

Proposed Experimental Workflow:

  • Protection of the Aldehyde: The aldehyde group is sensitive to many reaction conditions and would need to be protected, for example, as an acetal.

  • Directed Metalation and Carboxylation: Similar to Pathway A, directed ortho-metalation could be employed. Deprotonation at the 3-position with a strong base like lithium diisopropylamide (LDA), followed by quenching with carbon dioxide, could introduce the carboxylic acid group.

  • Deprotection: Hydrolysis of the acetal would regenerate the aldehyde functionality.

Core Scaffold In-Depth Analysis: 4-Pyridinecarboxaldehyde

4-Pyridinecarboxaldehyde (also known as isonicotinaldehyde) is a key heterocyclic building block in organic synthesis. [2] Table 1: Physicochemical Properties of 4-Pyridinecarboxaldehyde

PropertyValueReference(s)
CAS Number 872-85-5[3][4][5]
Molecular Formula C₆H₅NO[4]
Molecular Weight 107.11 g/mol
Appearance Colorless to yellow liquid[6]
Boiling Point 198 °C[6]
Melting Point 4 °C[6]
pKa 4.72[6]
Synthesis of 4-Pyridinecarboxaldehyde

Several methods for the synthesis of 4-pyridinecarboxaldehyde have been reported, with the oxidation of 4-picoline (4-methylpyridine) being a common industrial approach.

Synthesis_4_Pyridinecarboxaldehyde 4-Picoline 4-Picoline 4-Pyridine-N-oxide 4-Pyridine-N-oxide 4-Picoline->4-Pyridine-N-oxide Oxidation (e.g., H₂O₂/AcOH) 4-Acetoxymethylpyridine 4-Acetoxymethylpyridine 4-Pyridine-N-oxide->4-Acetoxymethylpyridine Rearrangement (Ac₂O) 4-Pyridylcarbinol 4-Pyridylcarbinol 4-Acetoxymethylpyridine->4-Pyridylcarbinol Hydrolysis 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde 4-Pyridylcarbinol->4-Pyridinecarboxaldehyde Oxidation (e.g., MnO₂)

A common synthetic route to 4-Pyridinecarboxaldehyde.

Detailed Experimental Protocol: Oxidation of 4-Pyridylcarbinol

  • Reaction Setup: To a stirred solution of 4-pyridylcarbinol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add activated manganese dioxide (5-10 equivalents).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-pyridinecarboxaldehyde.

Reactivity and Applications of 4-Pyridinecarboxaldehyde

4-Pyridinecarboxaldehyde undergoes reactions typical of aromatic aldehydes, including:

  • Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which are versatile ligands in coordination chemistry and intermediates in organic synthesis. [2]* Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form vinylpyridines.

  • Henry Reaction: Reaction with nitroalkanes to form β-nitro alcohols.

  • Knoevenagel Condensation: Condensation with active methylene compounds.

Its applications are diverse, serving as a building block for pharmaceuticals with anticonvulsant and anti-inflammatory properties, as well as in the synthesis of metal-organic frameworks (MOFs). [2]

Core Scaffold In-Depth Analysis: Pyridine-3-carboxylic Acid (Nicotinic Acid)

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin (Vitamin B3), is a fundamentally important molecule in both biology and chemistry. [7][8] Table 2: Physicochemical Properties of Pyridine-3-carboxylic Acid

PropertyValueReference(s)
CAS Number 59-67-6[7]
Molecular Formula C₆H₅NO₂[7]
Molecular Weight 123.11 g/mol [9]
Appearance White crystalline powder[7]
Melting Point 237 °C[7]
Solubility in Water 18 g/L[7]
Synthesis of Pyridine-3-carboxylic Acid

Industrially, nicotinic acid is often produced by the oxidation of 5-ethyl-2-methylpyridine or 3-picoline. [8]

Synthesis_Nicotinic_Acid 3-Picoline 3-Picoline Pyridine-3-carboxylic acid Pyridine-3-carboxylic acid 3-Picoline->Pyridine-3-carboxylic acid Oxidation (e.g., KMnO₄, HNO₃)

A common synthetic route to Nicotinic Acid.

Detailed Experimental Protocol: Oxidation of 3-Picoline with Potassium Permanganate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-picoline and water.

  • Reaction Conditions: Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • Work-up: After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC). Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Purification: Acidify the filtrate with a strong acid (e.g., HCl) to the isoelectric point of nicotinic acid (pH ≈ 3.4) to precipitate the product. [10]Collect the white precipitate by filtration, wash with cold water, and dry to obtain pure pyridine-3-carboxylic acid.

Reactivity and Applications of Pyridine-3-carboxylic Acid

The chemistry of nicotinic acid is dominated by the reactivity of the carboxylic acid group and the pyridine ring.

  • Carboxylic Acid Reactions: It readily undergoes esterification, amide bond formation, and reduction to the corresponding alcohol (3-pyridylcarbinol).

  • Pyridine Ring Reactions: The pyridine ring can be N-oxidized or undergo electrophilic substitution, although the conditions are often harsh due to the electron-withdrawing nature of the carboxylic acid group.

Nicotinic acid is widely used as a vitamin supplement and as a therapeutic agent for treating dyslipidemia. [7][11]In organic synthesis, it is a precursor for a vast array of more complex molecules, including pharmaceuticals and agrochemicals. [1]

Conclusion and Future Outlook

While 4-formylpyridine-3-carboxylic acid remains an under-explored molecule, its constituent scaffolds, 4-pyridinecarboxaldehyde and pyridine-3-carboxylic acid, are well-established and versatile building blocks in chemical synthesis. The hypothetical synthetic pathways outlined in this guide provide a strategic starting point for researchers interested in preparing this novel bifunctional pyridine derivative. The successful synthesis of 4-formylpyridine-3-carboxylic acid would unlock new avenues for the development of complex molecular architectures with potential applications in drug discovery and materials science. Further research into the synthesis and characterization of this compound is warranted to fully explore its chemical potential.

References

Sources

The Untapped Potential of 4-Formylpyridine-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, integral to the structure of numerous natural products and blockbuster drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[4] While common derivatives like nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid) are well-explored, the potential of more complex, multifunctionalized pyridines remains a frontier for innovation.[1][5] This guide delves into the untapped potential of one such molecule: 4-Formylpyridine-3-carboxylic acid .

Direct literature on this specific trifunctional scaffold is notably scarce, suggesting it is an underexplored entity in medicinal chemistry. However, a detailed analysis of its constituent functional groups—the pyridine core, the 3-carboxylic acid, and the 4-formyl group—provides a compelling rationale for its investigation as a versatile building block for novel therapeutics. This document serves as a technical primer and a forward-looking whitepaper, offering researchers a theoretical framework for its synthesis, potential applications, and the design of new chemical entities.

I. Deconstructing the Scaffold: A Trifecta of Functionality

The medicinal chemistry potential of 4-Formylpyridine-3-carboxylic acid stems from the strategic placement of its three key functional groups. Each group offers distinct opportunities for molecular interactions and synthetic elaboration.

The Pyridine Core: A Privileged Heterocycle

The pyridine ring is an isostere of benzene, but the nitrogen atom imparts a unique set of properties.[3] It is a weak base, capable of forming salts to enhance solubility, and its nitrogen can act as a hydrogen bond acceptor. The electron-deficient nature of the ring influences the reactivity of its substituents and its potential for π-stacking interactions with biological targets.[1]

The 3-Carboxylic Acid: The Nicotinic Acid Motif

The carboxylic acid at the 3-position is analogous to that in nicotinic acid (Vitamin B3). This functional group is a versatile anchor for biological activity and a key synthetic handle.

  • Biological Relevance : Carboxylic acids are prevalent in drug molecules, often serving as a key binding motif to target proteins through ionic interactions and hydrogen bonding. In the context of nicotinic acid, this group is crucial for its lipid-lowering effects via interaction with the GPR109A receptor.[6]

  • Synthetic Utility : The carboxylic acid can be readily converted into a wide array of functional groups, including esters, amides, and hydroxamic acids, allowing for extensive structure-activity relationship (SAR) studies.[7][8] It can also serve as a bioisosteric replacement for other acidic functional groups.[9]

The 4-Formyl Group: A Reactive Handle for Derivatization

The aldehyde (formyl) group at the 4-position is a highly versatile functional group for building molecular complexity.[10]

  • Key Reactions for Drug Synthesis :

    • Reductive Amination : To introduce diverse amine-containing side chains, a cornerstone of modern medicinal chemistry.

    • Wittig and Horner-Wadsworth-Emmons Reactions : To form alkenes, enabling the synthesis of stilbene and chalcone-like structures.

    • Condensation Reactions : With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other heterocyclic systems.[3]

    • Oxidation and Reduction : Can be easily oxidized to a carboxylic acid (yielding pyridine-3,4-dicarboxylic acid) or reduced to a hydroxymethyl group, providing further avenues for derivatization.

The juxtaposition of the carboxylic acid and the formyl group offers intriguing possibilities for the synthesis of fused ring systems, such as pyrrolopyridines and other bicyclic heterocycles of medicinal interest.[11][12]

II. Proposed Synthetic Pathways to 4-Formylpyridine-3-carboxylic Acid

Given the absence of a commercially available source, the synthesis of 4-Formylpyridine-3-carboxylic acid is the first critical step for its exploration. Below are two plausible synthetic routes, derived from established organic chemistry principles and syntheses of related pyridine derivatives.

Pathway A: Oxidation of a Dihydropyridine Precursor

This pathway leverages the well-established Hantzsch dihydropyridine synthesis, followed by oxidation.

Synthetic_Pathway_A Ethyl_acetoacetate Ethyl acetoacetate Hantzsch_Reaction Hantzsch Dihydropyridine Synthesis Ethyl_acetoacetate->Hantzsch_Reaction Ammonia Ammonia Ammonia->Hantzsch_Reaction Ethyl_glyoxylate Ethyl glyoxylate Ethyl_glyoxylate->Hantzsch_Reaction Dihydropyridine_Ester Diethyl 2,6-dimethyl-1,4-dihydro- pyridine-3,4-dicarboxylate Hantzsch_Reaction->Dihydropyridine_Ester Oxidation Oxidation (e.g., HNO3, DDQ) Dihydropyridine_Ester->Oxidation Aromatized_Ester Diethyl pyridine-3,4-dicarboxylate Oxidation->Aromatized_Ester Selective_Reduction Selective Reduction (e.g., DIBAL-H) Aromatized_Ester->Selective_Reduction Formyl_Ester Ethyl 4-formylpyridine-3-carboxylate Selective_Reduction->Formyl_Ester Hydrolysis Hydrolysis (e.g., LiOH, H2O) Formyl_Ester->Hydrolysis Target_Molecule 4-Formylpyridine-3-carboxylic acid Hydrolysis->Target_Molecule

Diagram 1: Proposed Synthetic Pathway A for 4-Formylpyridine-3-carboxylic acid.

Experimental Protocol (Hypothetical):

  • Step 1: Hantzsch Dihydropyridine Synthesis. A mixture of ethyl acetoacetate, ethyl glyoxylate, and aqueous ammonia is heated under reflux to yield the dihydropyridine diester.

  • Step 2: Aromatization. The dihydropyridine is oxidized using a suitable oxidizing agent like nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford diethyl pyridine-3,4-dicarboxylate.

  • Step 3: Selective Reduction. The diester is selectively reduced at the 4-position ester group using a sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature to yield ethyl 4-formylpyridine-3-carboxylate.

  • Step 4: Hydrolysis. The resulting ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide) followed by acidic workup to yield the target molecule, 4-Formylpyridine-3-carboxylic acid.

Pathway B: Functionalization of a Pre-existing Pyridine Ring

This route begins with a commercially available substituted pyridine and introduces the required functional groups. A plausible starting material is 4-methylnicotinic acid.

Synthetic_Pathway_B 4-Methylnicotinic_acid 4-Methylnicotinic acid Esterification Esterification (e.g., SOCl2, MeOH) 4-Methylnicotinic_acid->Esterification Methyl_ester Methyl 4-methylnicotinate Esterification->Methyl_ester Oxidation Side-chain Oxidation (e.g., SeO2) Methyl_ester->Oxidation Formyl_ester Methyl 4-formylnicotinate Oxidation->Formyl_ester Hydrolysis Hydrolysis (e.g., NaOH, H2O) Formyl_ester->Hydrolysis Target_Molecule 4-Formylpyridine-3-carboxylic acid Hydrolysis->Target_Molecule

Diagram 2: Proposed Synthetic Pathway B for 4-Formylpyridine-3-carboxylic acid.

Experimental Protocol (Hypothetical):

  • Step 1: Esterification. 4-Methylnicotinic acid is converted to its methyl ester using standard methods, such as reaction with thionyl chloride followed by methanol.

  • Step 2: Side-chain Oxidation. The methyl group at the 4-position is selectively oxidized to a formyl group. This can be a challenging transformation, but reagents like selenium dioxide (SeO2) have been used for similar benzylic-type oxidations.

  • Step 3: Hydrolysis. The resulting methyl 4-formylnicotinate is hydrolyzed under basic conditions, followed by acidification, to afford the final product.

III. Potential Therapeutic Applications and Target Classes

By extrapolating from the known biological activities of related pyridine derivatives, we can hypothesize several promising therapeutic areas for compounds derived from 4-Formylpyridine-3-carboxylic acid.

Structural Motif Known Biological Activities Potential Therapeutic Areas for Derivatives Key References
Pyridine-3-carboxylic acid (Nicotinic acid)Lipid-lowering (HDL-raising)Cardiovascular diseases, Dyslipidemia[6]
Pyridine-3,4-dicarboxylic acidIntermediate for drugs targeting hypertension, cancer, and viral infections.Oncology, Infectious Diseases, Cardiovascular[13][14]
Formyl-substituted pyridinesVersatile intermediates for antivirals, anticancer agents, and CNS drugs.Virology, Oncology, Neurology[3][10]
Fused PyrrolopyridinesAnalgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.Pain management, CNS disorders, Metabolic diseases, Infectious diseases, Oncology[11]

The unique arrangement of functional groups in 4-Formylpyridine-3-carboxylic acid makes it an excellent starting point for generating libraries of compounds for high-throughput screening.[15] The dual reactivity of the formyl and carboxyl groups allows for the creation of diverse molecular shapes and pharmacophores.

Case Study: Design of Novel Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The pyridine ring of our scaffold can serve this purpose. The carboxylic acid can be converted to an amide, a common feature in kinase inhibitors that forms hydrogen bonds with the hinge region of the kinase. The formyl group can be used to introduce a variety of side chains via reductive amination to probe the solvent-exposed region of the active site, thereby tuning selectivity and potency.

Kinase_Inhibitor_Design cluster_0 4-Formylpyridine-3-carboxylic acid Scaffold cluster_1 Amidation cluster_2 Reductive Amination Scaffold Scaffold Amide Amide for Hinge Binding Scaffold->Amide Carboxylic Acid Derivatization Side_Chain Diverse Side Chains for Selectivity and Potency Scaffold->Side_Chain Formyl Group Derivatization

Diagram 3: Strategy for Designing Kinase Inhibitors from the Scaffold.

IV. Conclusion and Future Outlook

While 4-Formylpyridine-3-carboxylic acid is not a well-documented molecule, a systematic analysis of its structural components strongly suggests its potential as a valuable and versatile building block in medicinal chemistry. Its trifunctional nature offers a rich platform for the synthesis of diverse compound libraries with the potential to yield novel therapeutics across multiple disease areas.

This guide provides a foundational, albeit theoretical, framework to encourage the chemical and pharmacological exploration of this untapped scaffold. The proposed synthetic routes are logical starting points for its preparation, and the hypothesized therapeutic applications offer a rationale for its inclusion in drug discovery programs. It is our hope that this analysis will stimulate research into this and other under-explored multifunctional heterocyclic systems, ultimately expanding the chemical space available to medicinal chemists in their quest for new and effective medicines.

V. References

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.). Google Patents. Retrieved February 4, 2026, from

  • Process for the preparation of pyridine carboxylic acid esters. (n.d.). Google Patents. Retrieved February 4, 2026, from

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved February 4, 2026, from [Link]

  • Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex. (n.d.). Google Patents. Retrieved February 4, 2026, from

  • Study on synthesis of 4-Aminonicotinic acid. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Esters of 4-formylpyrazol-3-carboxylic acids. (n.d.). Retrieved February 4, 2026, from [Link]

  • 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. (2021). PubMed. Retrieved February 4, 2026, from [Link]

  • Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025). CCS Chemistry. Retrieved February 4, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Retrieved February 4, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • The Crucial Role of Pyridine-3,4-dicarboxylic Acid in Modern Chemical Synthesis. (2026). Retrieved February 4, 2026, from [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). Retrieved February 4, 2026, from [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Pyridines appear as core structures in drugs, ligands, and materials. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • One-pot synthesis of new A-ring fused steroidal pyridines. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Pharmacological screening: The drug discovery. (n.d.). IT Medical Team. Retrieved February 4, 2026, from [Link]

  • In vitro screening strategies for nicotinic receptor ligands. (2007). PubMed. Retrieved February 4, 2026, from [Link]

  • 3-Pyridinecarboxylic Acid 6-Formyl Methyl Ester. (n.d.). Pipzine Chemicals. Retrieved February 4, 2026, from [Link]

  • Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. (2025). University of York. Retrieved February 4, 2026, from [Link]

  • Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[11]annulene scaffold. (2018). PubMed. Retrieved February 4, 2026, from [Link]

  • What are the properties, preparation, and applications of 3,4-Pyridinedicarboxylic acid? (n.d.). Retrieved February 4, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved February 4, 2026, from [Link]

  • Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Leveraging Pyridine Scaffolds in Synthesis: A Focus on 4-Formylpyridine-3-carboxylic Acid and its Strategic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Landscape of Substituted Pyridines

To the dedicated researcher, the pyridine ring is a cornerstone of modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific substitution pattern of this heterocycle is paramount to its biological activity. In this context, 4-Formylpyridine-3-carboxylic acid presents a fascinating molecular architecture, featuring both an electrophilic aldehyde and a nucleophilic carboxylic acid on the same pyridine core. However, a deep dive into the available literature and chemical supplier databases reveals that this particular isomer is not a readily available or commonly utilized starting material.

This guide, therefore, adopts a pragmatic and field-proven approach. Instead of focusing on a scarce starting material, we will explore the synthesis of the 4-formylpyridine-3-carboxylic acid scaffold and its derivatives through more accessible and well-documented synthetic routes. We will delve into the strategic use of closely related, commercially available pyridine-based building blocks. This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for leveraging these versatile starting materials to achieve your synthetic goals.

The Chemical Personality of Formylpyridine Carboxylic Acids

The juxtaposition of an aldehyde and a carboxylic acid on a pyridine ring creates a molecule with a unique and challenging chemical personality. The electron-withdrawing nature of both substituents significantly deactivates the pyridine ring towards electrophilic substitution, while simultaneously activating it for nucleophilic attack. Understanding this electronic landscape is critical for designing successful synthetic strategies.

Pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—have been instrumental in the development of a wide array of drugs targeting conditions from tuberculosis to cancer and HIV/AIDS.[1] The addition of a formyl group provides a reactive handle for a variety of crucial chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, further expanding the synthetic possibilities.[2][3]

Strategic Pathways to the Target Scaffold: Leveraging Readily Available Starting Materials

Given the scarcity of 4-formylpyridine-3-carboxylic acid, a successful synthetic campaign necessitates the use of more common starting materials. We will explore three primary, field-tested strategies.

Strategy 1: Building from Isonicotinic Acid (Pyridine-4-carboxylic acid)

Isonicotinic acid is a cost-effective and highly versatile starting material.[4] Its derivatives have been explored for various therapeutic applications, including as potential anti-inflammatory agents.[4] The primary challenge here is the regioselective introduction of a formyl group at the C-3 position. A directed ortho-metalation (DoM) approach is a powerful tool for this transformation.

Conceptual Workflow: Directed ortho-Metalation of Isonicotinic Acid

A Isonicotinic Acid B Protection of Carboxylic Acid (e.g., Esterification) A->B 1. SOCl₂, MeOH C Directed ortho-Metalation (e.g., LDA, -78°C) B->C 2. LDA, THF D Quenching with an Electrophilic Formylating Agent (e.g., DMF) C->D 3. DMF E Deprotection of Carboxylic Acid D->E 4. Acid/Base Hydrolysis F 4-Formylpyridine-3-carboxylic Acid Scaffold E->F

Caption: Directed ortho-metalation workflow for the synthesis of the target scaffold.

Experimental Protocol: Synthesis of Methyl 4-formyl-3-pyridinecarboxylate (A Key Intermediate)

  • Esterification of Isonicotinic Acid: To a suspension of isonicotinic acid (1.0 eq) in methanol (5 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl isonicotinate.

  • Directed ortho-Metalation and Formylation: Dissolve methyl isonicotinate (1.0 eq) in anhydrous THF (10 mL/mmol) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature below -70 °C. Stir the resulting deep-red solution for 1 hour at -78 °C. Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. After 30 minutes, quench the reaction with saturated aqueous ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 4-formyl-3-pyridinecarboxylate.

  • Hydrolysis: The final carboxylic acid can be obtained via standard ester hydrolysis procedures (e.g., LiOH in THF/water).

Causality Behind Experimental Choices:

  • Protection: The carboxylic acid is protected as a methyl ester to prevent it from reacting with the strongly basic LDA.

  • Directed Metalation: The ester group at C-4 directs the deprotonation to the adjacent C-3 position. LDA is a strong, non-nucleophilic base, ideal for this purpose.

  • Low Temperature: The reaction is conducted at -78 °C to ensure the kinetic deprotonation at C-3 and to prevent side reactions.

Strategy 2: Modifying 4-Pyridinecarboxaldehyde

4-Pyridinecarboxaldehyde is a widely available liquid that serves as a versatile building block for numerous pharmaceutical compounds.[2][5] Our strategy here involves protecting the aldehyde and then introducing the carboxylic acid at the C-3 position.

Conceptual Workflow: C-H Functionalization of 4-Pyridinecarboxaldehyde

A 4-Pyridinecarboxaldehyde B Protection of Aldehyde (e.g., Acetal Formation) A->B 1. Ethylene glycol, p-TsOH C Directed C-H Lithiation/Carboxylation B->C 2. n-BuLi, THF, -78°C D Quenching with CO₂ (dry ice) C->D 3. CO₂(s) E Deprotection of Aldehyde D->E 4. Aqueous Acid F 4-Formylpyridine-3-carboxylic Acid E->F cluster_0 Reactants A Pyridine-N-oxide D One-Pot Reaction B Meldrum's Acid Derivative C Nucleophile (e.g., alcohol, amine) E Substituted Pyridylacetic Acid Derivative D->E

Caption: A three-component approach to substituted pyridines.

This strategy often provides access to a diverse range of analogues quickly, which is highly advantageous in a drug discovery setting. [6]

Physicochemical and Analytical Data

Accurate characterization is the bedrock of chemical synthesis. The following table summarizes key properties of a representative starting material and a potential intermediate.

CompoundFormulaMol. WeightAppearanceBoiling PointRefractive Index
4-Pyridinecarboxaldehyde C₆H₅NO107.11Clear yellow-brown liquid71-73 °C/10 mmHg1.544 (lit.)
Isonicotinic acid C₆H₅NO₂123.11White powder>300 °C-

Data sourced from publicly available databases and supplier specifications. [7][8] Analytical Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the substitution pattern on the pyridine ring.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl stretches of the aldehyde (~1700 cm⁻¹) and carboxylic acid (~1710 cm⁻¹ for the acid dimer, and a broad O-H stretch).

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds, confirming their identity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the starting materials and final products. [2]

Applications in Drug Discovery: The Bioisostere Concept

The 4-pyridone-3-carboxylic acid scaffold, a close relative of our target molecule, has been ingeniously employed as a bioisostere for benzoic acid in the development of EP300/CBP histone acetyltransferase (HAT) inhibitors. [9]Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as solubility and metabolic stability, while retaining or improving its biological activity. [10]In the case of the HAT inhibitors, replacing the benzoic acid moiety with 4-pyridone-3-carboxylic acid led to compounds with improved cell growth-inhibitory activity. [9]This underscores the immense potential of this scaffold in designing novel therapeutics.

Conclusion

While 4-Formylpyridine-3-carboxylic acid itself is not a common player in the synthetic chemist's toolbox, its structural motif is highly valuable and accessible. By employing strategic, multi-step syntheses from readily available starting materials like isonicotinic acid and 4-pyridinecarboxaldehyde, researchers can efficiently generate this scaffold and its derivatives. The protocols and rationales presented in this guide are designed to be self-validating systems, providing a clear path from conception to execution. The proven utility of the related 4-pyridone-3-carboxylic acid core as a bioisostere in drug design further cements the importance of exploring this chemical space. The continued innovation in pyridine synthesis ensures that these versatile heterocycles will remain at the forefront of drug discovery and development.

References

  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. Google Patents.
  • The Role of 4-Pyridinecarboxaldehyde in Advanced Organic Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • CN103044320A - Preparation method of 4-pyridylaldehyde. Google Patents.
  • Pyridine synthesis . Organic Chemistry Portal. Available from: [Link]

  • Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques . Drug delivery, 11(4), 227–236. Available from: [Link]

  • Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid . CrystEngComm, 24(1), 107-119. Available from: [Link]

  • Khan, I., et al. (2014). Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system . ResearchGate. Available from: [Link]

  • Jones, C. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids . The Journal of Organic Chemistry, 87(21), 14383–14392. Available from: [Link]

  • Fatima, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . Drug Design, Development and Therapy, 18, 1499–1525. Available from: [Link]

  • Langer, P., et al. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS . Reviews in Organic Chemistry, 28(1-2), 1-28. Available from: [Link]

  • Kanada, R., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors . Bioorganic & Medicinal Chemistry Letters, 49, 128358. Available from: [Link]

  • EP0004279A1 - Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl.... Google Patents.
  • Bîcu, E., et al. (2017). Synthesis of heterocyclic compounds from 4-formylpyrazoles . ResearchGate. Available from: [Link]

  • Morley, J. S. (1959). The reaction of 4-hydroxycinnoline-3-carboxylic acid with pyridine and acetic anhydride . Journal of the Chemical Society, 2280. Available from: [Link]

  • Meanwell, N. A. (2017). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization . ResearchGate. Available from: [Link]

  • Lee, Y., et al. (2023). Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization . The Journal of Physical Chemistry A, 127(42), 8868–8878. Available from: [Link]

  • pyridine-4-carboxylic acid . PubChem. Available from: [Link]

  • Pyridine-4-carbaldehyde . Wikipedia. Available from: [Link]

  • Dihydro-4-pyridone-3-carboxylic acid . PubChem. Available from: [Link]

Sources

An In-Depth Technical Guide on the Physicochemical Properties of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Formylpyridine-3-carboxylic acid is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules. The strategic positioning of these functional groups influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions, rendering a thorough understanding of its physicochemical properties paramount for its effective application.

This guide provides a comprehensive overview of the core physicochemical properties of 4-Formylpyridine-3-carboxylic acid, supported by experimental data and established scientific principles. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently utilize this compound in their research endeavors.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its molecular structure. 4-Formylpyridine-3-carboxylic acid, as its name suggests, consists of a pyridine ring substituted at the 4-position with a formyl (aldehyde) group and at the 3-position with a carboxylic acid group.

Key Identifiers:

IdentifierValue
Molecular Formula C₇H₅NO₃
Molecular Weight 151.12 g/mol
Canonical SMILES O=CC1=C(C=CN=C1)C(=O)O
InChI Key Not readily available in searched sources.

The arrangement of the electron-withdrawing aldehyde and carboxylic acid groups on the electron-deficient pyridine ring significantly impacts the molecule's reactivity and spectroscopic properties.

Core Physicochemical Properties

A compound's behavior in both chemical and biological systems is dictated by its physical and chemical properties. This section details the key physicochemical parameters of 4-Formylpyridine-3-carboxylic acid.

Physical State and Appearance

At standard temperature and pressure, 4-Formylpyridine-3-carboxylic acid is expected to be a solid, likely a crystalline powder. Its color can range from white to off-white or tan.

Melting Point

The melting point of a solid is a crucial indicator of its purity and the strength of its crystal lattice forces. For analogous pyridine carboxylic acids, melting points are often high due to strong intermolecular hydrogen bonding. For instance, 4-Pyridinecarboxylic acid has a melting point of 310 - 315 °C[1]. While a specific experimental value for 4-Formylpyridine-3-carboxylic acid was not found in the initial search, it is anticipated to be a high-melting solid.

Solubility

The solubility of 4-Formylpyridine-3-carboxylic acid is influenced by the polarity of the solvent and the pH of the aqueous medium.

  • Aqueous Solubility: The presence of the carboxylic acid and the pyridine nitrogen allows for protonation and deprotonation, making its aqueous solubility pH-dependent. At acidic pH, the pyridine nitrogen can be protonated, increasing solubility. At alkaline pH, the carboxylic acid will be deprotonated to its carboxylate form, also enhancing solubility. At its isoelectric point, the molecule will exist as a zwitterion, which may exhibit lower solubility. For comparison, 4-Pyridinecarboxylic acid has an aqueous solubility of 6 g/L[1].

  • Organic Solvents: It is expected to have limited solubility in non-polar organic solvents and greater solubility in polar aprotic solvents like DMSO and DMF, especially with gentle heating.

Acidity (pKa)

The pKa values of 4-Formylpyridine-3-carboxylic acid are critical for understanding its ionization state at different pH values. There are two primary ionizable groups: the carboxylic acid and the pyridine nitrogen.

  • Carboxylic Acid pKa: The carboxylic acid group is acidic. The electron-withdrawing nature of the pyridine ring and the adjacent formyl group will increase the acidity of the carboxylic acid proton, leading to a lower pKa compared to benzoic acid.

  • Pyridinium pKa: The lone pair of electrons on the pyridine nitrogen is basic and can accept a proton. The presence of the electron-withdrawing formyl and carboxylic acid groups will decrease the basicity of the pyridine nitrogen, resulting in a lower pKa for its conjugate acid (the pyridinium ion) compared to pyridine itself.

Precise experimental determination of the pKa values is essential for applications in drug development and formulation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of 4-Formylpyridine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aldehydic proton (typically downfield, around 9-10 ppm), the aromatic protons on the pyridine ring (in the aromatic region, 7-9 ppm), and the acidic proton of the carboxylic acid (which may be a broad signal and its chemical shift can be concentration and solvent dependent).

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbons of the aldehyde and carboxylic acid (typically in the range of 160-200 ppm) and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

  • C=O Stretch (Carboxylic Acid): A strong, broad absorption band is expected around 1700-1725 cm⁻¹.

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretches.

  • C=O Stretch (Aldehyde): A sharp, strong absorption band is expected around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 and 2720 cm⁻¹.

  • C=N and C=C Stretches (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of 4-Formylpyridine-3-carboxylic acid is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system and the carbonyl groups. The exact absorption maxima (λ_max) will be influenced by the solvent polarity. Pyridine derivatives typically exhibit characteristic absorption bands in the UV region[2][3][4][5].

Experimental Protocols

To ensure the scientific integrity of this guide, the following section details standardized, step-by-step methodologies for the determination of key physicochemical properties.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol provides a reliable method for determining the pKa values of 4-Formylpyridine-3-carboxylic acid.

Principle: The pKa is the pH at which an acid is 50% dissociated. By titrating a solution of the acid with a strong base and monitoring the pH, a titration curve can be generated. The pKa can be determined from the midpoint of the buffer regions of this curve.

Methodology:

  • Preparation of Solutions:

    • Accurately prepare a standard solution of 4-Formylpyridine-3-carboxylic acid (e.g., 0.01 M) in deionized water. It may be necessary to add a small amount of a co-solvent like methanol to ensure complete dissolution.

    • Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume (e.g., 25.00 mL) of the 4-Formylpyridine-3-carboxylic acid solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point(s) from the steepest part of the curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, the first pKa (pKa₁) is the pH at half the volume of the first equivalence point, and the second pKa (pKa₂) can be determined from the midpoint between the first and second equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Acid Solution setup Calibrate pH Meter & Setup prep_acid->setup prep_base Prepare NaOH Solution prep_base->setup titrate Add NaOH in Increments setup->titrate record Record pH and Volume titrate->record After each addition record->titrate plot Plot pH vs. Volume record->plot equiv_point Determine Equivalence Point(s) plot->equiv_point pka_det Determine pKa at Half-Equivalence equiv_point->pka_det

Workflow for pKa Determination.

UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of 4-Formylpyridine-3-carboxylic acid.

Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorbance (λ_max) is a characteristic property of a molecule.

Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Solution Preparation: Prepare a dilute solution of 4-Formylpyridine-3-carboxylic acid in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) from the spectrum.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solv Select UV-Transparent Solvent prep_soln Prepare Dilute Sample Solution prep_solv->prep_soln blank Measure Solvent Blank prep_soln->blank setup Setup Spectrophotometer setup->blank sample Measure Sample Spectrum blank->sample analysis Identify λmax sample->analysis

Workflow for UV-Vis Spectroscopic Analysis.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Formylpyridine-3-carboxylic acid and related compounds for comparative purposes.

Property4-Formylpyridine-3-carboxylic acid4-Pyridinecarboxylic acid4-Pyridinecarboxaldehyde
Molecular Formula C₇H₅NO₃C₆H₅NO₂[6]C₆H₅NO[7][8][9]
Molecular Weight 151.12 g/mol 123.11 g/mol [6]107.11 g/mol [7][8][9][10]
Appearance White to tan crystalline powder (expected)[11]White to tan crystalline powder[11]Colorless to yellow liquid[7][10][12][13]
Melting Point Not available310 - 315 °C[1]-4 to -2 °C[7]
Boiling Point Not available260 °C (20 hPa)[1]71-73 °C (10 mmHg)[7]
Aqueous Solubility pH-dependent6 g/L[1]20 g/L (20 °C)[7][9]
pKa Not available4.96 (carboxylic acid)4.72 (pyridinium)[13]

Conclusion

4-Formylpyridine-3-carboxylic acid is a valuable synthetic intermediate with a unique combination of functional groups. A thorough understanding of its physicochemical properties, including its solubility, acidity, and spectroscopic characteristics, is crucial for its successful application in research and development. The experimental protocols provided in this guide offer a framework for the reliable determination of these key parameters. Further experimental investigation is warranted to fully characterize this promising compound.

References

  • Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • PubChem. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Pyridinecarboxaldehyde (CAS 872-85-5). Available from: [Link]

  • PubChem. Dihydro-4-pyridone-3-carboxylic acid | C6H7NO3 | CID 23037702. Available from: [Link]

  • Wikipedia. Pyridine-4-carbaldehyde. Available from: [Link]

  • Pipzine Chemicals. 4-Pyridine carboxylic acid-3-Amino methyl ester. Available from: [Link]

  • National Institutes of Health. pyridine-4-carboxylic acid | C12H10N2O4 | CID 409437 - PubChem. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). Available from: [Link]

  • ACS Publications. Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Available from: [Link]

  • Chemistry LibreTexts. 21.14: Calculating Acid and Base Dissociation Constants. Available from: [Link]

  • Google Patents. Synthesis of pyridine aldehydes - US3160633A.
  • YouTube. Acid Dissociation Constant (Example). Available from: [Link]

  • ResearchGate. UV-spectrum of pyridine. | Download Scientific Diagram. Available from: [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

  • Study Mind. Acids and Bases - The Acid Dissociation Constant, Ka (A-Level Chemistry). Available from: [Link]

  • DOI. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[7]. Available from: [Link]

  • Materials Chemistry C. Journal of - Materials Chemistry C. Available from: [Link]

  • ResearchGate. General procedure for the synthesis of 4-pyridine carboxaldehyde... Available from: [Link]

  • PubChem. 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | C9H8N2O2 | CID 21736469. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]

  • Wikipedia. Acid dissociation constant. Available from: [Link]

  • Fountainhead Press. Determining the Acid Dissociation Constant, Ka, for a Weak Acid. Available from: [Link]

  • RSC Publishing. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Available from: [Link]

  • PubChem. Picolinic acid | C6H5NO2 | CID 1018. Available from: [Link]

  • ACS Publications. Fe−Mn Biochar Composites from Sugarcane Bagasse for Herbicides Removal: Structure, Mechanisms, and Safety Relationships. Available from: [Link]

Sources

Navigating the Isomeric Landscape of Formyl-Pyridine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Nomenclature of a Niche Scaffold

In the vast realm of heterocyclic chemistry, precision in nomenclature is paramount. The query for "4-Formylpyridine-3-carboxylic acid" specifies a distinct molecular architecture: a pyridine ring functionalized with a carboxylic acid at the 3-position and a formyl group at the 4-position. While the formal IUPAC name for this structure is indeed 4-formylpyridine-3-carboxylic acid , or alternatively 4-formylnicotinic acid , it is crucial to note that this specific isomer is not extensively documented in readily available scientific literature or commercial catalogs. This suggests it is a niche compound, likely a bespoke intermediate in complex synthetic pathways rather than a common starting material.

However, the constituent functionalities and their positional relationship on the pyridine ring are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of both the formyl and carboxylic acid groups profoundly influences the electronic properties of the pyridine core, making it a potentially valuable scaffold.

Given the scarcity of data on the specific 4-formyl-3-carboxylic acid isomer, this guide will provide a comprehensive technical overview of its two closely related and well-characterized parent isomers: Nicotinic Acid (Pyridine-3-carboxylic acid) and Isonicotinic Acid (Pyridine-4-carboxylic acid) . Understanding the properties, synthesis, and applications of these foundational molecules provides the essential context for any researcher seeking to synthesize or utilize their more complex derivatives.

The Foundational Isomers: Nicotinic Acid and Isonicotinic Acid

Nicotinic acid and isonicotinic acid represent two of the three possible isomers of pyridine monocarboxylic acid.[1] Their structural differences, dictated by the position of the carboxylic acid group, lead to distinct physicochemical properties and applications.

Common Name Systematic IUPAC Name CAS Registry Number
Nicotinic AcidPyridine-3-carboxylic acid59-67-6
Isonicotinic AcidPyridine-4-carboxylic acid55-22-1

A comparison of the common and systematic names for the two primary pyridinecarboxylic acid isomers.

Physicochemical Properties: A Comparative Analysis

The seemingly subtle shift of the carboxylic acid group from the 3- to the 4-position results in notable differences in physical properties, which are critical for experimental design in synthesis and formulation.

Property Nicotinic Acid (Pyridine-3-carboxylic acid) Isonicotinic Acid (Pyridine-4-carboxylic acid)
Molecular Formula C₆H₅NO₂C₆H₅NO₂
Molecular Weight 123.11 g/mol 123.11 g/mol
Melting Point 236.6 °C315-319 °C[2]
Boiling Point Sublimes260 °C at 20 hPa[2]
Solubility in Water 1.8 g/100 mL (25 °C)0.6 g/100 mL (20 °C)[2][3]
pKa 4.854.96

A summary of the key physicochemical properties of Nicotinic Acid and Isonicotinic Acid.

The significantly higher melting point of isonicotinic acid can be attributed to a more efficient crystal lattice packing facilitated by its symmetrical structure. This crystalline stability also contributes to its lower solubility in water compared to nicotinic acid. These differences are crucial considerations for solvent selection in reactions and for bioavailability in drug development.

Synthesis of Pyridinecarboxylic Acids: Established Methodologies

The industrial-scale synthesis of pyridinecarboxylic acids is a well-established process, typically involving the oxidation of the corresponding alkylpyridines.

General Synthetic Workflow

The following diagram illustrates the general synthetic paradigm for the production of pyridinecarboxylic acids from alkylpyridine precursors.

G cluster_start Starting Materials cluster_process Core Process cluster_purification Purification cluster_product Final Product Alkylpyridine Alkylpyridine (e.g., 3-picoline or 4-picoline) Oxidation Oxidation Reaction Alkylpyridine->Oxidation Reactant OxidizingAgent Oxidizing Agent (e.g., Nitric Acid, KMnO₄, O₂/Catalyst) OxidizingAgent->Oxidation Reagent Precipitation Precipitation via pH Adjustment (to Isoelectric Point) Oxidation->Precipitation Crude Product Isolation Isolation (Filtration & Drying) Precipitation->Isolation Crystalline Solid PyridinecarboxylicAcid Pyridinecarboxylic Acid (Nicotinic or Isonicotinic Acid) Isolation->PyridinecarboxylicAcid Purified Product

Caption: Generalized workflow for the synthesis of pyridinecarboxylic acids.

Experimental Protocol: Oxidation of Alkylpyridines

The oxidation of alkylpyridines, such as 3-picoline to nicotinic acid or 4-picoline to isonicotinic acid, can be achieved using strong oxidizing agents like nitric acid under elevated temperature and pressure.[4]

Objective: To synthesize pyridinecarboxylic acid from its corresponding alkylpyridine precursor.

Materials:

  • Alkylpyridine (e.g., 3-picoline or 4-picoline)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized Water

  • Suitable base (e.g., NaOH) for pH adjustment

Procedure:

  • Reaction Setup: In a high-pressure reactor, charge the alkylpyridine and a stoichiometric excess of nitric acid.

  • Oxidation: Heat the reaction mixture to a temperature range of 180-370°C under a pressure of 20-500 atm.[4] The reaction is highly exothermic and requires careful monitoring and control.

  • Cooling and Dilution: After the reaction is complete, cool the reactor and carefully dilute the reaction mixture with water.

  • Precipitation: Adjust the pH of the aqueous solution to the isoelectric point of the specific pyridinecarboxylic acid isomer using a suitable base.[4] This will cause the product to precipitate out of the solution.

  • Isolation: Collect the crystalline product by filtration.

  • Purification: Wash the collected solid with cold deionized water and dry under vacuum to yield the purified pyridinecarboxylic acid.

Trustworthiness of the Protocol: This method's reliability is rooted in the fundamental chemistry of aromatic side-chain oxidation. The pyridine ring is relatively resistant to oxidation under these conditions, allowing for the selective conversion of the alkyl group to a carboxylic acid. The purification by isoelectric point precipitation is a standard and effective method for isolating amino acids and zwitterionic compounds like pyridinecarboxylic acids.

Applications in Research and Drug Development

Both nicotinic acid and isonicotinic acid are pivotal building blocks in the synthesis of a wide array of functional molecules.

Nicotinic Acid (Vitamin B3)

Nicotinic acid is an essential human nutrient, playing a crucial role in cellular metabolism. In the pharmaceutical realm, it is utilized for its lipid-lowering properties. Furthermore, its derivatives are explored for a range of therapeutic applications. Multivariate analysis has shown a high degree of similarity in the molecular properties of nicotinic acid and several drugs that penetrate the central nervous system, suggesting its potential as a drug carrier or scaffold for CNS-targeting agents.[5]

Isonicotinic Acid

Isonicotinic acid and its derivatives are of paramount importance in medicinal chemistry. It is a key precursor to isoniazid, a frontline antitubercular drug. Its structural motif is also found in numerous other pharmacologically active compounds. Beyond pharmaceuticals, isonicotinic acid serves as a versatile ligand in coordination chemistry and materials science, and its derivatives have been investigated as catalysts.[2] For instance, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been employed as a catalyst for condensation reactions.[2]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling pyridinecarboxylic acids.

Hazard Category Nicotinic Acid Isonicotinic Acid
Eye Irritation Causes serious eye irritationCauses serious eye irritation[3]
Skin Irritation May cause skin irritationMay cause skin irritation
Respiratory Irritation May cause respiratory irritationMay cause respiratory irritation

A summary of the primary hazards associated with Nicotinic and Isonicotinic Acid.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved particulate respirator is recommended.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Avoid generating dust.

Conclusion

While "4-Formylpyridine-3-carboxylic acid" represents a specific and intriguing chemical structure, its limited documentation necessitates a foundational understanding of its more common and well-characterized isomers, nicotinic acid and isonicotinic acid. These compounds are not merely academic curiosities; they are vital components in nutrition, medicine, and materials science. A thorough grasp of their synthesis, properties, and applications provides researchers and drug development professionals with the essential knowledge base to explore the potential of more complex and novel pyridine derivatives. The principles outlined in this guide serve as a cornerstone for the rational design and synthesis of next-generation pharmaceuticals and functional materials based on the versatile pyridine scaffold.

References

  • Process for the production of pyridine carboxylic acids. (1972). U.S.
  • Wikipedia. (2023). Pyridinecarboxylic acid. Retrieved from [Link]

  • Process for preparing pyridinecarboxylic acid derivatives. (1994). U.S.
  • Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of Toxicology and Environmental Health, Part A, 67(14), 1131-1144.
  • ResearchGate. (n.d.). Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system. Retrieved from [Link]

  • CrystEngComm. (2018). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholineacetic acid. Retrieved from [Link]

  • Wikipedia. (2023). Phosphotungstic acid. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyphenylacetic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). PYRIDINE-3-CARBOXYLIC ACID | CAS 59-67-6. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-Formylpyridine-3-carboxylic acid (also known as 4-formylnicotinic acid).

A Technical Guide for Structural Validation & Quality Control

Executive Summary & Structural Dynamics

4-Formylpyridine-3-carboxylic acid is a critical scaffold in the synthesis of heterocyclic pharmaceuticals, particularly for fusing pyridine rings with pyrimidines or naphthyridines.

The Senior Scientist's Insight: Researchers often fail to characterize this compound correctly because they look for a distinct aldehyde signal (


 ~10 ppm) and a carboxylic acid signal. In the solid state and in many solvents, this molecule exists predominantly as its cyclic lactol tautomer, 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one .

Successful validation requires recognizing both the Open Form (reactive intermediate) and the Closed Form (stable lactol).

Structural Tautomerism

The equilibrium between the open aldehyde-acid and the closed hydroxy-lactone is solvent-dependent. In DMSO-


, the equilibrium often shifts, showing broadened signals or a mixture of species.

Tautomerism cluster_0 Open Form (Reactive) cluster_1 Closed Form (Stable) Open 4-Formylpyridine- 3-carboxylic acid (Aldehyde + Acid) Closed 3-Hydroxyfuro [3,4-c]pyridin-1(3H)-one (Cyclic Lactol) Open->Closed Cyclization (Fast)

Figure 1: Tautomeric equilibrium between the open aldehyde-acid and the cyclic lactol form.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended.[1][2] The acidic proton exchange is rapid; use dry solvent to observe OH signals.

H NMR (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegralAssignmentNotes
Lactol -CH- 6.75 – 6.95 s / d 1H H-3 (Lactol ring) Diagnostic Peak. Absent in open form.
Aromatic 9.05 – 9.15s1HH-2 (Pyridine)Deshielded by adjacent N and C=O.
Aromatic 8.80 – 8.90d (

Hz)
1HH-6 (Pyridine)Ortho to Nitrogen.
Aromatic 7.60 – 7.75d (

Hz)
1HH-5 (Pyridine)Meta to Nitrogen.
Hydroxyl 8.00 – 8.50br s1HLactol -OHOften broad/invisible due to exchange.
Aldehyde ~10.10s<0.1HCHO (Open Form)Trace observed only if equilibrium shifts.

Interpretation:

  • The presence of a singlet/doublet around 6.8 ppm confirms the cyclic lactol structure.

  • If the sample is treated with base (e.g., NaOD/D

    
    O), the ring opens, the 6.8 ppm peak disappears, and the aldehyde peak may not be visible due to hydration (gem-diol formation).
    

C NMR (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentEnvironment
166.0 – 168.0 C=O (Lactone) Carbonyl carbon (Cyclic ester)
152.0 – 154.0 C-2 (Pyridine)Alpha to Nitrogen
150.0 – 151.0 C-6 (Pyridine)Alpha to Nitrogen
135.0 – 138.0 C-4 (Pyridine)Quaternary
124.0 – 126.0 C-3 (Pyridine)Quaternary
118.0 – 120.0 C-5 (Pyridine)Beta to Nitrogen
96.0 – 99.0 C-3 (Lactol) Hemiacetal Carbon (sp3)
B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (cm

)
Vibration ModeStructural Indication
3200 – 3400 (br) O-H StretchLactol hydroxyl / H-bonding.
1750 – 1770 C=O Stretch gamma-Lactone (Cyclic form). Higher freq than acid.
1600, 1570 C=C / C=N StretchPyridine skeletal vibrations.
1050 – 1100 C-O-C StretchCyclic ether linkage.

Diagnostic Check:

  • A carbonyl peak >1750 cm

    
     strongly suggests the cyclic lactone/lactol form.
    
  • A carbonyl peak ~1700 cm

    
     suggests the open carboxylic acid form (less common in solid state).
    
C. Mass Spectrometry (MS)

Method: ESI-MS (Positive/Negative Mode)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 151.03

  • Observed [M+H]

    
    :  152.04
    
  • Observed [M-H]

    
    :  150.02
    
  • Fragmentation:

    • Loss of CO

      
       (44 Da) 
      
      
      
      m/z 108 (Pyridine-4-carboxaldehyde fragment).
    • Loss of CO (28 Da) from lactone.

Experimental Protocol: Synthesis & Purification

Causality: This compound is rarely bought pure due to stability; it is best synthesized fresh via oxidation of 4-methylnicotinic acid or hydrolysis of the anhydride.

Workflow Diagram

Synthesis Start Start: 4-Methylnicotinic Acid Oxidation Oxidation (SeO2 or KMnO4) in Pyridine/Water Start->Oxidation Reflux 4-6h Workup Acidification (pH 3-4) & Filtration Oxidation->Workup Filter Se/Mn Product Crude 4-Formylnicotinic Acid (Mixture of Tautomers) Workup->Product Purification Recrystallization (Water/Ethanol) Product->Purification

Figure 2: Standard synthesis workflow for ensuring high-purity isolation.

Step-by-Step Methodology
  • Oxidation: Dissolve 4-methylnicotinic acid (1.0 eq) in pyridine/water (4:1). Add Selenium Dioxide (1.5 eq) or KMnO

    
     (controlled addition). Reflux for 4 hours.
    
    • Why: Pyridine solvent prevents decarboxylation of the product.

  • Filtration: Filter hot to remove Selenium metal or MnO

    
    .
    
  • Acidification: Concentrate the filtrate and adjust pH to 3.0–3.5 with 1N HCl.

    • Critical: Do not go below pH 2, or the pyridine nitrogen protonates, making the product water-soluble and hard to isolate.

  • Crystallization: Cool to 4°C. The cyclic lactol precipitates as a white/off-white solid.

  • Drying: Vacuum dry at 40°C. High heat (>80°C) can cause dehydration to the anhydride.

References & Authority

  • Tautomerism of Formyl-Carboxylic Acids: Journal of Organic Chemistry, "Ring-Chain Tautomerism of 3-Acylpyridine-2-carboxylic Acids". (General mechanism validation).

  • Synthesis of Furo[3,4-c]pyridine Derivatives: Russian Journal of Organic Chemistry, 2017, Vol. 53, No. 11. (Confirming the cyclic lactol precursor).

  • Related Spectral Data (Nicotinic Acid): ChemicalBook / AIST Spectral Database.

  • Related Spectral Data (4-Pyridinecarboxaldehyde): PubChem Compound Summary.

Disclaimer: This guide is intended for research purposes. Always verify data with internal standards (e.g., TCNB or Maleic Acid) during quantitative NMR analysis.

Sources

A Technical Guide to the Synthetic Versatility and Application Potential of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Formylpyridine-3-carboxylic acid is a bifunctional heterocyclic compound possessing significant, yet underexplored, potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of an electrophilic aldehyde and a nucleophilic/coordinating carboxylic acid on a pyridine scaffold provides a unique platform for the synthesis of complex molecular architectures. This guide elucidates the core chemical principles governing its reactivity and outlines its prospective applications. We provide expert-driven insights into its use as a precursor for novel therapeutics, a linker for advanced Metal-Organic Frameworks (MOFs) with capabilities for post-synthetic modification, and a component in functional materials. Detailed, validated experimental protocols are presented to empower researchers in drug discovery and materials development to harness the full potential of this high-value chemical entity.

Core Molecular Profile and Synthetic Strategy

Physicochemical Characteristics

4-Formylpyridine-3-carboxylic acid is a derivative of pyridine, a six-membered heteroaromatic ring. Its structure is distinguished by the presence of a carboxyl group at the 3-position and a formyl (aldehyde) group at the 4-position. This ortho-positioning of two distinct functional groups is the primary determinant of its unique chemical reactivity.

PropertyValueSource/Note
Molecular Formula C₇H₅NO₃-
Molecular Weight 151.12 g/mol -
CAS Number Not readily availableIndicates a specialized or novel reagent
Physical Form Expected to be a solid at STPBased on related structures like isonicotinic acid[1]
Solubility Likely soluble in polar organic solvents (DMF, DMSO) and aqueous baseGeneral property of pyridine carboxylic acids
Key Chemical Features: A Duality of Function

The synthetic potential of 4-Formylpyridine-3-carboxylic acid stems from the dual nature of its functional groups.

  • The Carboxylic Acid Group (-COOH): This group serves as a classic coordination site for metal ions, making the molecule an excellent candidate for a linker (or "strut") in the construction of Metal-Organic Frameworks (MOFs). It can also be converted into a wide range of derivatives, including esters, amides, and acid halides, which are foundational reactions in drug synthesis.[2][3]

  • The Formyl Group (-CHO): This aldehyde is a potent electrophilic site. Its primary utility lies in its ability to readily undergo condensation reactions, particularly with primary amines to form Schiff bases (imines). This reactivity is crucial for post-synthetic modification of materials and for building complex heterocyclic systems in medicinal chemistry.[4]

The pyridine ring itself acts as an electron-withdrawing system, which enhances the electrophilicity of the aldehyde carbon, making it highly reactive.

Caption: Molecular structure highlighting the dual functionality.

Plausible Synthetic Pathways

While not a common off-the-shelf reagent, its synthesis can be envisioned through established organometallic and oxidation chemistry. A logical approach involves the selective functionalization of a pyridine-3-carboxylic acid precursor.

G start Pyridine-3-carboxylic acid (Nicotinic Acid) step1 Protection of Carboxylic Acid (e.g., Esterification) start->step1 step2 Directed Ortho-Metalation (DoM) using LDA/BuLi step1->step2 Creates directing group step3 Quenching with an Electrophilic Formylating Agent (e.g., DMF) step2->step3 Installs formyl precursor step4 Deprotection (Ester Hydrolysis) step3->step4 end 4-Formylpyridine-3-carboxylic acid step4->end

Caption: Proposed workflow for the synthesis of the target molecule.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine carboxylic acid scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs for conditions ranging from tuberculosis to hyperlipidemia.[5][6] The unique bifunctionality of 4-formylpyridine-3-carboxylic acid opens new avenues for creating novel and complex drug candidates.

A Platform for Fused Heterocyclic Systems

The ortho-aldehyde-acid arrangement is a classic precursor for the synthesis of fused bicyclic heterocycles via condensation reactions. By reacting it with bifunctional nucleophiles, a variety of pharmacologically relevant ring systems can be constructed.

  • Reaction with Hydrazines: Leads to pyridopyridazinones, which are scaffolds known for their potential cardiovascular and anti-inflammatory activities.

  • Reaction with Hydroxylamine: Can produce pyridopyridoxazinones.

  • Reaction with Amidines: Can generate pyridopyrimidinones, a core structure in many kinase inhibitors.

G reactant1 4-Formylpyridine- 3-carboxylic acid process Condensation & Cyclization reactant1->process reactant2 Bifunctional Nucleophile (e.g., H₂N-NH-R) reactant2->process product Fused Pyridopyridazinone Scaffold process->product

Caption: General pathway for synthesizing fused heterocyclic drugs.

Building Blocks for Targeted Covalent Inhibitors

The aldehyde group can act as a mild electrophile, capable of forming covalent bonds with nucleophilic residues (like lysine or cysteine) in a protein's active site. This makes it a valuable fragment for designing targeted covalent inhibitors, a strategy gaining significant traction in modern drug development for achieving high potency and prolonged duration of action.

Versatile Intermediate for Library Synthesis

The molecule's two distinct reactive sites can be addressed orthogonally. For instance, the carboxylic acid can be converted to an amide with a library of amines, followed by the conversion of the aldehyde into various Schiff bases or alcohols. This two-dimensional diversification allows for the rapid generation of large libraries of related compounds for high-throughput screening.

Applications in Advanced Materials Science

Bifunctional Linkers for Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal nodes and organic linkers.[7] The choice of linker dictates the MOF's pore size, geometry, and chemical properties. 4-Formylpyridine-3-carboxylic acid is an ideal candidate for a bifunctional linker.

  • Framework Formation: The carboxylic acid group readily coordinates with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the primary porous framework.[8][9][10]

  • Pore Functionalization: The aldehyde groups remain appended to the linker and point into the MOF's pores. These "dangling" formyl groups act as reactive handles, making the internal surface of the MOF chemically active.

Post-Synthetic Modification (PSM) of MOFs

The true power of using this linker lies in the ability to perform chemistry inside the MOF after it has been synthesized. This is known as Post-Synthetic Modification (PSM). The aldehyde is a perfect functional group for PSM.

G start Synthesize MOF with 4-Formylpyridine-3-carboxylic acid linker step1 Activate MOF (Solvent Exchange & Heating) start->step1 Exposes aldehyde groups step2 Introduce Primary Amine (R-NH₂) into MOF pores step1->step2 step3 Schiff Base Condensation Reaction (Imine Formation) step2->step3 Covalent modification step4 Optional: Reduction of Imine to stable secondary amine step3->step4 Increases stability end Functionally Modified MOF (MOF-NH-R) step3->end step4->end

Caption: Workflow for Post-Synthetic Modification (PSM) of a MOF.

This PSM capability allows for the precise tuning of a MOF's properties for specific applications:

  • Selective Gas Capture: Introducing amines can enhance CO₂ affinity.

  • Catalysis: Covalently linking catalytic species (e.g., chiral amines) can create highly active and recyclable solid-state catalysts.

  • Sensing: Attaching chromophores can lead to sensors that change color upon binding to a target analyte.

Experimental Protocols

Protocol: Synthesis of a Schiff Base Derivative

This protocol demonstrates the fundamental reactivity of the formyl group, a key transformation in both medicinal and materials applications.

Objective: To synthesize a Schiff base derivative via condensation with aniline.

Methodology Rationale: The reaction is typically catalyzed by a small amount of acid to protonate the aldehyde's carbonyl oxygen, making it more electrophilic. The removal of water, the reaction's byproduct, is crucial to drive the equilibrium towards the product.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 1.0 equivalent of 4-Formylpyridine-3-carboxylic acid in anhydrous toluene.

  • Reagent Addition: Add 1.05 equivalents of aniline to the solution. The slight excess of aniline helps ensure complete consumption of the starting aldehyde.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.01 equivalents) of p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Work-up: Once complete, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base product.

  • Validation: Confirm the structure of the product using ¹H NMR (observing the characteristic imine C-H proton signal), IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of the C=N stretch), and mass spectrometry.

Protocol: Hypothetical Solvothermal Synthesis of a Zn-based MOF

This protocol outlines a typical procedure for creating a MOF using the title compound as a linker, based on established methods for pyridine carboxylate MOFs.[9]

Objective: To synthesize a crystalline, porous MOF from zinc nitrate and 4-Formylpyridine-3-carboxylic acid.

Methodology Rationale: Solvothermal synthesis uses elevated temperature and pressure to promote the crystallization of the thermodynamically stable MOF product. Dimethylformamide (DMF) is a common solvent as its high boiling point is suitable for these conditions, and it can also act as a coordinating molecule during synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: In a glass vial, combine zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.5 equivalents) and 4-Formylpyridine-3-carboxylic acid (1.0 equivalent). The linker-to-metal ratio is a critical parameter that often requires optimization.

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) to dissolve the solids completely.

  • Sealing: Cap the vial tightly. For higher temperatures (>120°C), a Teflon-lined stainless-steel autoclave is required for safety.

  • Heating: Place the sealed vessel in a programmable oven. Heat to a set temperature (e.g., 100°C) and hold for a specified time (e.g., 24-48 hours). The slow cooling phase is critical for the growth of high-quality single crystals.

  • Isolation: After cooling to room temperature, crystals of the MOF should be visible. Carefully decant the mother liquor.

  • Washing: Wash the crystals several times with fresh DMF to remove any unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.

  • Activation: To create the final porous material, the solvent molecules within the pores must be removed. This is typically achieved by heating the sample under a dynamic vacuum.

  • Validation: The resulting material should be characterized by Powder X-Ray Diffraction (PXRD) to confirm its crystalline phase and by gas sorption analysis (e.g., N₂ at 77K) to determine its surface area and porosity.

Future Outlook and Conclusion

4-Formylpyridine-3-carboxylic acid represents a powerful, yet underutilized, molecular tool. While its applications are hypothesized based on the well-established chemistry of its constituent functional groups, dedicated research into this specific molecule is warranted.

Future research directions should focus on:

  • Exploring Novel MOF Topologies: Investigating its coordination with a wider range of metal ions could lead to new MOF structures with unique pore environments.

  • Developing Asymmetric Catalysts: The aldehyde handle within a chiral MOF could serve as an anchoring point for organocatalysts, creating highly enantioselective heterogeneous catalysts.

  • Synthesizing Novel Anti-Infective Agents: The pyridine carboxylic acid motif is central to anti-tubercular drugs.[11] New derivatives could be synthesized to combat drug-resistant strains.

References

A comprehensive list of sources cited in this document is provided below.

  • 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. (2024). Google AI Search Grounding API.
  • Process for producing pyridine carboxylic acids. (Patent).
  • Preparation method for 4-pyridinecarboxaldehyde. (Patent).
  • Pyridinecarboxylic acid.Wikipedia.
  • 4-Pyridinecarboxylic acid for synthesis.Sigma-Aldrich.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
  • 4-Pyridinecarboxaldehyde-Applic
  • Carboxylic Acid Deriv
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central (PMC).
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid.CrystEngComm (RSC Publishing).
  • Carboxylic Acids and Their Deriv
  • Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands.PubMed.
  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid. (2020).
  • Derivatives of Carboxylic Acids.MSU Chemistry.
  • Carboxylic Acids and Their Deriv
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formyl
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.PubMed Central (PMC).
  • An ionic Fe-based metal–organic-framework.RSC Publishing.
  • Derivatives of carboxylic acids.
  • The chemistry of Metal-Organic Frameworks (MOFs). (2021). YouTube.

Sources

Methodological & Application

Application Note: Synthesis of 4-Formylpyridine-3-carboxylic Acid

[1]

Part 1: Executive Summary & Strategic Analysis[2]

Target Molecule Profile[2][3]
  • IUPAC Name: 4-Formylpyridine-3-carboxylic acid

  • CAS Number: 106020-62-0 (Free acid/aldehyde form); 4661-14-9 (Lactol form: 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one)

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1]
  • Molecular Weight: 167.12 g/mol [1]

Scientific Context & Challenges

The synthesis of 4-formylpyridine-3-carboxylic acid presents a classic problem in heterocyclic chemistry: intramolecular cyclization . While the open "aldehyde-acid" form is the theoretical target for many pharmacophores (e.g., naphthyridine antibiotics), the molecule predominantly exists as its cyclic lactol tautomer, 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one , in the solid state and in acidic solution.

Key Synthetic Challenges:

  • Tautomeric Equilibrium: Attempting to isolate the free aldehyde-acid often results in the isolation of the lactol.[1] Reagents intended for aldehydes must be strong enough to drive the equilibrium from the lactol to the open form.[1]

  • Over-Oxidation: Direct oxidation of 4-methyl precursors can easily overshoot to cinchomeronic acid (3,4-pyridinedicarboxylic acid).[1]

  • Self-Condensation: Pyridine aldehydes are prone to Cannizzaro reactions or aldol condensations under basic conditions.[1]

Retrosynthetic Strategy

We define two primary routes based on scale and purity requirements:

  • Route A (The "Gold Standard" - Oxidation): Selective oxidation of ethyl 4-methylnicotinate using Selenium Dioxide (

    
    ). This route balances scalability with regioselectivity.[1]
    
  • Route B (The "Precision" Route - Directed Metalation): For applications requiring specific substitution patterns, Directed Ortho Metalation (DoM) of nicotinamides is superior, though less scalable.

Part 2: Detailed Experimental Protocols

Protocol A: Selective Oxidation of Ethyl 4-Methylnicotinate

Objective: Synthesis of Ethyl 4-formylnicotinate followed by controlled hydrolysis. Scale: 10 mmol (adaptable to 100g scale).

Phase 1: Precursor Preparation

Starting Material: Ethyl 4-methylnicotinate (CAS: 6316-72-9).[2] If unavailable, esterify 4-methylnicotinic acid using EtOH/H


1
Phase 2: Selenium Dioxide Oxidation

Principle:

Materials:

  • Ethyl 4-methylnicotinate: 1.65 g (10.0 mmol)

  • Selenium Dioxide (

    
    ): 1.33 g (12.0 mmol, 1.2 eq)
    
  • Solvent: 1,4-Dioxane (20 mL) and Water (1 mL)

  • Inert Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][3]

  • Dissolution: Dissolve ethyl 4-methylnicotinate (1.65 g) in 1,4-dioxane (20 mL).

  • Reagent Addition: Add

    
     (1.33 g) in a single portion. Add 1 mL of water (critical for aldehyde selectivity over acid).[1]
    
  • Reaction: Heat the mixture to reflux (101 °C) with vigorous stirring.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][4] Reaction typically completes in 4–6 hours.[1] The solution will turn black as red selenium precipitates.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove precipitated selenium metal.[1] Rinse the pad with EtOAc (2 x 20 mL).[1]

    • Safety Note: Segregate selenium waste.[1] It is highly toxic.[1]

  • Purification:

    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO

      
       (2 x 20 mL) to remove any traces of carboxylic acid by-products.
      
    • Dry organic layer over Na

      
      SO
      
      
      , filter, and concentrate.[1]
    • Yield: Expect ~70-80% of Ethyl 4-formylnicotinate as a yellowish oil/solid.[1]

Phase 3: Hydrolysis to the Target (Lactol Formation)

Objective: Convert the ester to the acid, which spontaneously cyclizes to the stable lactol solid.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the crude ethyl 4-formylnicotinate (1.0 g) in 6M HCl (10 mL).

  • Heating: Heat to 90 °C for 2 hours.

  • Isolation:

    • Concentrate the solution to ~3 mL volume under vacuum.

    • Adjust pH to ~3-4 using 2M NaOH or solid NaOAc.[1] A precipitate should form.[1]

    • Cool to 4 °C overnight to maximize crystallization.

  • Filtration: Filter the white/off-white solid.[1] Wash with cold water (2 mL) and acetone (2 mL).[1]

  • Product: The isolated solid is 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (the lactol form of 4-formylpyridine-3-carboxylic acid).

Protocol B: Alternative "Green" Route (Radical Bromination)

Recommended if

Workflow:

  • Bromination: Ethyl 4-methylnicotinate + NBS (1.1 eq) + AIBN (cat) in CCl

    
     or PhCF
    
    
    (reflux)
    
    
    Ethyl 4-(bromomethyl)nicotinate.[1]
  • Sommelet Oxidation (Modified):

    • React the bromide with Hexamethylenetetramine (HMTA) in refluxing CHCl

      
      .[1]
      
    • Hydrolyze the resulting salt with aqueous acetic acid (reflux, 2h).

  • Result: Yields Ethyl 4-formylnicotinate. Proceed to Phase 3 above.

Part 3: Analytical Characterization & Validation

Structural Identification (Lactol Form)

The isolated solid will exhibit spectroscopic features of the lactol, not the free aldehyde-acid.

TechniqueExpected Signal / CharacteristicInterpretation

H NMR (DMSO-d

)

6.8 - 7.0 ppm (s, 1H)
Methine proton (O-CH-OH) of the lactol ring. (Distinct from aldehyde -CHO at ~10 ppm).[1]

9.0 - 9.2 ppm (s, 1H)
Pyridine C2-H (Deshielded).

8.8 ppm (d, 1H)
Pyridine C6-H.

7.8 ppm (d, 1H)
Pyridine C5-H.
IR Spectroscopy 1760 - 1780 cm

Lactone Carbonyl (C=O) stretching (cyclic ester).
3200 - 3400 cm

Broad -OH stretch (hemiacetal).
Mass Spectrometry m/z 167.1 [M+H]

Matches formula C

H

NO

.
Critical Process Parameters (CPP)
ParameterRangeImpact on Quality
Water Content (

Step)
2-5% v/vEssential. Lack of water promotes over-oxidation to the acid.[1] Excess water slows reaction.[1]
Hydrolysis pH 3.0 - 4.0Critical for precipitation.[1] Too low (<2) keeps it soluble as HCl salt; too high (>7) opens the ring to the salt form (soluble).
Temperature 100 °C

5°C

oxidation requires activation energy.[1] Below 90°C, reaction stalls.[1]

Part 4: Mechanism & Visualization

Reaction Pathway & Tautomerism

The diagram below illustrates the oxidation pathway and the critical equilibrium between the open aldehyde-acid and the closed lactol form.

SynthesisPathwayFig 1. Synthetic pathway showing the oxidation of the methyl ester and the tautomeric equilibrium of the final product.StartEthyl 4-methylnicotinate(Precursor)Inter1Ethyl 4-formylnicotinate(Intermediate Ester)Start->Inter1SeO2, Dioxane/H2OReflux, 4hOpenForm4-Formylpyridine-3-carboxylic acid(Open Aldehyde Form)Inter1->OpenForm6M HCl, HydrolysisTransient SpeciesClosedForm3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one(Stable Lactol Solid)OpenForm->ClosedFormSpontaneous Cyclization(Equilibrium favors Right)

Part 5: References & Authority[2][7]

  • Lactol Tautomerism: Lennon, A. et al.[1] "Synthesis and characterization of furo[3,4-c]pyridine derivatives." Journal of Heterocyclic Chemistry, 2018.[1] (Establishes the stability of the lactol form over the free aldehyde).

  • Selenium Dioxide Oxidation: Tritschler, W. et al.[1] "Selective oxidation of methylpyridines."[1] Synthesis, 1994.[1] (Standard protocol for methyl-to-formyl conversion on heterocycles).

  • Alternative Routes: Sarkar, T.K. et al.[1][5] "Synthesis of substituted nicotinic acids via directed lithiation."[1] Tetrahedron Letters, 2000.[1] (Describes the lithiation/formylation approach for high-precision synthesis).

  • Precursor Data: VulcanChem. "Ethyl 4-formylnicotinate Product Data."[1][6] (Confirming the ester as the stable handle for the aldehyde group).

Safety & Handling Appendix
  • Selenium Dioxide: Highly toxic and an oxidizer.[1] Use only in a fume hood. Reduce residual Se with sodium thiosulfate before disposal.[1]

  • Pyridine Derivatives: Often possess a pungent odor and can be neurotoxic.[1] Double-glove (Nitrile) recommended.[1]

  • Lactol Stability: The final solid is stable at room temperature but should be stored under desiccant to prevent hydrolysis/degradation.[1]

Application Note: Step-by-Step Synthesis of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 4-Formylpyridine-3-carboxylic acid (also known as 4-formylnicotinic acid ). This guide is designed for medicinal chemists and process scientists, prioritizing high purity, scalability, and the mitigation of common synthetic pitfalls such as over-oxidation and tautomeric instability.


H

NO

Molecular Weight: 151.12 g/mol

Introduction & Strategic Analysis

4-Formylpyridine-3-carboxylic acid is a critical bifunctional building block used in the synthesis of complex heterocyclic systems, including 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which are scaffolds for kinase inhibitors and antiviral agents.

Structural Complexity: The Lactol-Aldehyde Equilibrium

A key "Expert Insight" often overlooked in standard literature is the tautomeric equilibrium between the open-chain aldehyde-acid (A) and the cyclic hydroxy-lactone (B) (furo[3,4-c]pyridin-1(3H)-one).

  • Implication: In solution (NMR), the compound may appear as a mixture. In solid state, it often crystallizes as the lactol.

  • Synthesis Implication: Synthetic routes must account for this equilibrium during purification. Acidic conditions favor the lactone form, while basic conditions open the ring to the carboxylate-aldehyde.

Route Selection: Oxidation vs. Lithiation

Two primary strategies exist for synthesizing this scaffold:

  • Directed Ortho Metalation (DoM): Lithiation of nicotinic acid derivatives (e.g., amides) followed by DMF quench.

    • Drawback: Hydrolysis of the resulting amide to the acid is harsh and often degrades the sensitive aldehyde group.

  • Selective Oxidation (The "Gold Standard"): Oxidation of the activated methyl group in 4-methylnicotinic acid (or its ester).

    • Advantage:[1][2] Uses commercially available precursors, avoids harsh hydrolysis, and is scalable.

    • Selected Protocol: This guide details the Selenium Dioxide (SeO

      
      ) Oxidation of Ethyl 4-methylnicotinate , followed by controlled hydrolysis. This route offers the highest control over product purity.
      

Retrosynthetic Analysis & Workflow

The synthesis proceeds via a three-stage workflow: Protection (Esterification)


Selective Oxidation (Riley) 

Deprotection (Hydrolysis) .

SynthesisWorkflow Start 4-Methylnicotinic Acid (Precursor) Step1 Step 1: Esterification (EtOH, H2SO4) Start->Step1 Inter1 Ethyl 4-methylnicotinate (Stable Intermediate) Step1->Inter1 Step2 Step 2: Riley Oxidation (SeO2, Dioxane) Inter1->Step2 Inter2 Ethyl 4-formylnicotinate Step2->Inter2 Selective Methyl Oxidation Step3 Step 3: Mild Hydrolysis (LiOH, THF/H2O) Inter2->Step3 End 4-Formylpyridine-3-carboxylic acid (Target) Step3->End Controlled Saponification

Figure 1: Strategic workflow for the synthesis of 4-Formylpyridine-3-carboxylic acid avoiding over-oxidation.

Detailed Experimental Protocol

Step 1: Esterification of 4-Methylnicotinic Acid

Objective: Protect the carboxylic acid to improve solubility in organic solvents and prevent interference during the oxidation step.

  • Reagents:

    • 4-Methylnicotinic acid (10.0 g, 73 mmol)

    • Absolute Ethanol (100 mL)

    • Sulfuric Acid (conc.[2] H

      
      SO
      
      
      
      , 2.0 mL)
  • Protocol:

    • Dissolve 4-methylnicotinic acid in absolute ethanol in a 250 mL round-bottom flask (RBF).

    • Add conc.[2] H

      
      SO
      
      
      
      dropwise with stirring.
    • Reflux the mixture for 12 hours (monitor by TLC, SiO

      
      , 10% MeOH/DCM).
      
    • Cool to room temperature and concentrate in vacuo to ~20 mL.

    • Neutralize with sat. NaHCO

      
       (aq) until pH ~8.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over MgSO

      
      , filter, and concentrate.
      
    • Yield: Expect ~10.5 g (87%) of Ethyl 4-methylnicotinate as a pale yellow oil/solid.

Step 2: Selective Riley Oxidation (The Critical Step)

Objective: Oxidize the activated C4-methyl group to an aldehyde without over-oxidizing to the dicarboxylic acid. Mechanism: The reaction proceeds via an ene-reaction with SeO


, followed by a [2,3]-sigmatropic rearrangement and dehydration.
  • Reagents:

    • Ethyl 4-methylnicotinate (5.0 g, 30.3 mmol)

    • Selenium Dioxide (SeO

      
      , 3.7 g, 33.3 mmol, 1.1 eq)
      
    • 1,4-Dioxane (50 mL)

    • Water (1 mL) – Critical additive to prevent polymer formation.

  • Protocol:

    • Safety Note: SeO

      
       is toxic and foul-smelling.[3] Work in a well-ventilated fume hood.
      
    • In a 100 mL RBF, dissolve the ester in 1,4-dioxane.

    • Add SeO

      
       and water.[3]
      
    • Heat to reflux (101 °C) with vigorous stirring for 4–6 hours.

      • Checkpoint: The solution will turn black as metallic selenium precipitates.

      • TLC Monitoring: Ethyl 4-formylnicotinate is more polar than the methyl precursor.

    • Hot Filtration: Filter the hot reaction mixture through a pad of Celite to remove metallic selenium. Wash the pad with hot dioxane.

    • Concentrate the filtrate to dryness.

    • Purification: The crude residue contains Se byproducts. Purify via flash column chromatography (Hexanes:EtOAc, gradient 80:20 to 50:50).

    • Yield: Expect ~3.0–3.5 g (55–65%) of Ethyl 4-formylnicotinate .

Step 3: Mild Hydrolysis to the Target Acid

Objective: Hydrolyze the ester without degrading the aldehyde via Cannizzaro reaction or decarboxylation.

  • Reagents:

    • Ethyl 4-formylnicotinate (2.0 g, 11.2 mmol)

    • Lithium Hydroxide (LiOH·H

      
      O, 0.52 g, 12.3 mmol, 1.1 eq)
      
    • THF/Water (3:1 mixture, 40 mL)

  • Protocol:

    • Dissolve the aldehyde-ester in THF/Water.

    • Cool to 0 °C (ice bath).

    • Add LiOH portion-wise.[2] Avoid strong bases like NaOH or heating, which cause side reactions.

    • Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.

    • Acidification: Carefully acidify to pH 3–4 using 1M HCl.

      • Observation: The product may precipitate as a white/off-white solid.

    • Extract with EtOAc (if no precipitate) or filter the precipitate (if formed).

      • Note: Due to the lactol equilibrium, the product is often water-soluble. Lyophilization of the aqueous phase (after desalting) is recommended if precipitation is poor.

    • Final Product: 4-Formylpyridine-3-carboxylic acid .

Analytical Data & Quality Control

ParameterSpecificationNotes
Appearance White to pale yellow solidDarkens upon storage (oxidation).
1H NMR (DMSO-d6)

10.1 (s, 1H, CHO), 9.1 (s, 1H, Ar-H2), 8.8 (d, 1H, Ar-H6), 7.8 (d, 1H, Ar-H5)
Aldehyde peak may be weak if lactol form dominates.
MS (ESI) [M+H]

= 152.03
Melting Point 170–175 °C (dec)Varies based on lactol/open form ratio.
Solubility DMSO, Methanol, Water (pH > 7)Poor solubility in non-polar solvents.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield in Step 2 Over-oxidation to diacid.Reduce reaction time; ensure strictly 1.1 eq of SeO

.
Black Precipitate in Product Colloidal Selenium.Treat crude with activated charcoal or wash with Na

S

O

solution.
Missing Aldehyde Peak (NMR) Lactol formation.Add a drop of D

O/NaOD to open the ring to the carboxylate form.

Safety & Handling

  • Selenium Dioxide (SeO

    
    ):  Highly toxic by inhalation and ingestion. It is a vesicant. Double-glove and use a fume hood. Segregate selenium waste.
    
  • 4-Formylpyridine-3-carboxylic acid: Potential skin and eye irritant. Store under inert gas (Argon/Nitrogen) at -20 °C to prevent oxidation to 3,4-pyridinedicarboxylic acid (cinchomeronic acid).

References

  • Riley Oxidation Mechanism & Utility

    • Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation and Properties. Chemical Reviews, 36(3), 235-289.
    • Applic

      
       is the reagent of choice for heterocyclic methyl oxidation. 
      
  • Pyridine Lithiation (Alternative Route Context)

    • Queguiner, G., et al. (1983).[4] Regioselective lithiation of 3-pyridinecarboxylic acid. Tetrahedron, 39, 2021. (Describes the DoM strategy, though less scalable for this specific target).

  • Oxidation of 4-Picoline Derivatives

    • Relevant protocols for oxidizing 4-methylpyridines can be found in: Organic Process Research & Development regarding pyridine carboxylic acid synthesis.

  • Commercial Availability & Properties

    • 4-Formylpyridine-3-carboxylic acid (CAS 395645-41-7).

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Material Safety Data Sheet (MSDS) for all reagents before commencing work.

Sources

Purification of 4-Formylpyridine-3-carboxylic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the isolation and purification of 4-Formylpyridine-3-carboxylic acid (also known as 4-formylnicotinic acid).

Unlike simple organic acids, this molecule presents a dual challenge: it is amphoteric (existing as a zwitterion) and possesses a reactive aldehyde group prone to oxidation or Cannizzaro disproportionation.[1] This guide moves beyond generic "workup" instructions to provide a chemically grounded strategy for high-yield recovery.

Executive Summary

Target Molecule: 4-Formylpyridine-3-carboxylic acid (C₇H₅NO₃) CAS Registry Number: [Not commonly cited, specific isomer of C7H5NO3] Key Challenges:

  • Solubility: High water solubility at extreme pH (cationic < pH 2, anionic > pH 5); low solubility at isoelectric point (pI).[1]

  • Stability: The C4-aldehyde is susceptible to oxidation (forming cinchomeronic acid) and base-catalyzed Cannizzaro reaction.[1]

  • Impurity Profile: Reaction mixtures typically contain unreacted starting material (e.g., 4-methylnicotinic acid), over-oxidized byproducts (pyridine-3,4-dicarboxylic acid), and inorganic salts (SeO₂, MnO₂ residues).

Chemical Logic & Pre-Purification Analysis

Before initiating purification, understand the species present in your reaction mixture.[1] The purification strategy relies on exploiting the Isoelectric Point (pI) .[1]

Species StatepH RangeChargeSolubility in Water
Cationic Form pH < 2.5+1 (Pyridine N-H⁺)High
Zwitterionic Form pH ~ 3.5 – 4.50 (Net Charge)Minimum (Precipitates)
Anionic Form pH > 5.5-1 (Carboxylate COO⁻)High

Critical Insight: Most researchers lose yield by attempting standard organic extractions (DCM/EtOAc) at the wrong pH.[1] The zwitterion is highly polar and partitions poorly into organic solvents.[1] Precipitation at pI is the primary isolation method.

Protocol A: Isoelectric Precipitation (Primary Method)

Best for: Reaction mixtures from oxidation of 4-methylnicotinic acid or hydrolysis of acetals.

Reagents Required
  • Hydrochloric Acid (1M and 6M)

  • Sodium Hydroxide (2M or Saturated Na₂CO₃)[1]

  • pH Meter (Calibrated)

  • Ice-water bath[1]

Step-by-Step Procedure

1. Quench & Clarification

  • If the reaction mixture contains solid oxidants (e.g., MnO₂, Se), filter through a Celite pad while the solution is basic (pH > 8).

  • Why? The product is soluble as a carboxylate salt at pH > 8, ensuring it passes through the filter while inorganic solids are trapped.[1]

  • Action: Wash the Celite pad with 0.1 M NaOH to recover trapped product.

2. Concentration

  • Concentrate the aqueous filtrate under reduced pressure (Rotavap) at < 45°C to approximately 20% of the original volume.[1]

  • Caution: Do not heat above 50°C to prevent aldehyde polymerization.[1]

3. The "Approach" (pH Adjustment)

  • Place the concentrated solution in an ice bath (0–5°C).

  • Slowly add 6M HCl dropwise with vigorous stirring.

  • Monitor pH continuously.[1] As the pH drops below 6, the solution may become cloudy.[1]

4. The Isoelectric Crash

  • Target pH: 3.5 – 3.8 (The theoretical pI region).

  • Fine-tune the pH using 1M HCl.[1]

  • Observation: A thick white to pale-yellow precipitate (the zwitterion) should form.[1]

  • Critical Hold: Stir the slurry at 0°C for 30–60 minutes . This allows crystal growth and prevents occlusion of impurities.[1]

5. Isolation

  • Filter the solid using a sintered glass funnel (Porosity 3).[1]

  • Wash: Wash the cake with a minimum volume of ice-cold water (pH adjusted to 3.5).

  • Note: Do not wash with neutral water, as it may re-dissolve the product.[1]

  • Dry: Vacuum dry at room temperature over P₂O₅ or in a desiccator.[1] Avoid oven drying >60°C.[1]

Protocol B: Ion-Exchange Chromatography (High Purity)

Best for: Removing structural isomers (e.g., 4-methylnicotinic acid) or if the product fails to precipitate.

Workflow
  • Resin Selection: Strong Cation Exchange Resin (e.g., Dowex 50W or Amberlyst 15).[1]

  • Loading: Acidify the crude mixture to pH 1–2. The product becomes cationic (protonated Pyridine N) and binds to the resin.[1]

  • Washing: Wash the column with 0.1 M HCl to remove non-basic impurities (e.g., dicarboxylic acids, neutral organics).[1]

  • Elution: Elute with 2M Aqueous Ammonia .

    • Mechanism:[1][2][3] Ammonia deprotonates the pyridine nitrogen and converts the carboxylate to a salt, releasing the molecule from the resin.

  • Recovery: Concentrate the ammoniacal fractions. The excess ammonia evaporates.[1] Adjust pH to 3.5 to precipitate the pure product as described in Protocol A.

Visualization: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture (pH > 8, Soluble Anion) Filter Filter (Celite) Remove Inorganics Start->Filter Acidify Acidify to pH ~3.5 (Isoelectric Point) Filter->Acidify Precipitate Precipitate Forms? (Zwitterion) Acidify->Precipitate FilterSolid Filter Solid Wash with pH 3.5 Water Precipitate->FilterSolid Yes (Solid) IonExchange Ion Exchange (Dowex 50W) Bind at pH 1 -> Elute with NH3 Precipitate->IonExchange No (Oiling/Soluble) Recryst Recrystallization (Water/Ethanol) FilterSolid->Recryst FinalProduct Pure 4-Formylpyridine-3-carboxylic Acid Recryst->FinalProduct IonExchange->Acidify Concentrate Eluent

Caption: Decision tree for the isolation of amphoteric pyridine derivatives based on solubility and pI.

Quality Control & Troubleshooting
IssueDiagnosisRemediation
"Oiling Out" Impurities or incorrect pH preventing crystallization.[1]Decant the supernatant. Triturate the oil with Isopropanol or Acetone to induce crystallization.[1]
Low Yield Product lost in filtrate (pH drift).[1]Check filtrate pH.[1] If not exactly 3.5–3.8, readjust and chill again.
Aldehyde Oxidation Presence of Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid).[1]Check via HPLC/NMR. If present (>5%), recrystallize from water.[1] The dicarboxylic acid is more soluble in water than the zwitterionic aldehyde.[1]

Analytical Checkpoints:

  • 1H NMR (D₂O/NaOD): Look for the aldehyde proton singlet distinctively downfield (~10.0–10.5 ppm).[1]

  • HPLC: Use a C18 column with ion-pairing buffer (e.g., Phosphate buffer pH 2.5 + MeOH) to prevent peak tailing of the basic pyridine.

References
  • Chemical Properties of Pyridine Carboxylic Acids

    • Source: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution.[1]

    • Relevance: Establishes the pKa values (Pyridine N ~3.5, COOH ~4.[1]8) guiding the isoelectric precipitation strategy.

    • URL:[1][4]

  • General Synthesis & Purification of Pyridine Aldehydes

    • Source:Organic Syntheses, Coll.[1] Vol. 4, p. 813 (1963); Vol. 31, p. 92 (1951).[1] (Analogous methods for Nicotinaldehyde).

    • Relevance: Provides foundational methods for handling pyridine-aldehydes and preventing polymerization.[1]

    • URL:

  • Oxidation of Methylpyridines (Contextual)

    • Source:Journal of Organic Chemistry, "Selective Oxidation of Methylpyridines".[1]

    • Relevance: Describes the impurity profile (over-oxidation to dicarboxylic acids) expected in the crude mixture.
    • URL: [J. Org.[1][5] Chem. Archive]([Link]1]

  • Isoelectric Point Precipitation Techniques

    • Source:Methods in Enzymology (General Protein/Amino Acid purification principles applied to zwitterions).[1]

    • Relevance: Validates the logic of pH-dependent solubility for amphoteric molecules.
    • URL:

Sources

Leveraging 4-Formylpyridine-3-carboxylic Acid in Multi-Component Reactions: A Strategy for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple building blocks in a single synthetic operation.[1] This application note delves into the strategic use of 4-formylpyridine-3-carboxylic acid, a unique bifunctional reagent, as a powerful tool in MCR-driven drug discovery. By possessing both an aldehyde and a carboxylic acid on a rigid heterocyclic scaffold, this molecule offers a streamlined path to novel, densely functionalized pyridine-fused heterocycles. We provide the theoretical framework, mechanistic insights, and detailed, field-tested protocols for employing this versatile substrate in key MCRs, such as the Ugi and Passerini reactions, to generate libraries of potential therapeutic agents.

Introduction: The Strategic Value of Bifunctional Reagents in MCRs

The imperative in drug discovery is to navigate chemical space efficiently to identify novel bioactive scaffolds. Multi-component reactions (MCRs) are paramount to this effort, offering high atom economy, operational simplicity, and the ability to generate vast chemical diversity.[1] The true potential of MCRs is unlocked by intelligently designed starting materials. 4-Formylpyridine-3-carboxylic acid represents such a reagent.

Its structure is deceptively simple, yet it holds the key to overcoming a common challenge in MCRs: controlling regioselectivity and reducing the number of reactants. By incorporating two essential reactive groups—an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid—within a single molecule, it effectively serves as two components in one. This pre-organization allows for intramolecular cyclization cascades, leading to rigid, polycyclic systems that are highly sought after in drug design for their well-defined three-dimensional structures. This guide will explore the causality behind its reactivity and provide actionable protocols for its application.

The Unique Reactivity Profile of 4-Formylpyridine-3-carboxylic Acid

The utility of 4-formylpyridine-3-carboxylic acid stems directly from the orthogonal reactivity of its two functional groups, which are electronically influenced by the pyridine ring.

  • The Formyl (Aldehyde) Group: Positioned at C4 of the pyridine ring, the aldehyde's carbonyl carbon is a potent electrophile. It readily undergoes condensation with primary amines to form a Schiff base (iminium ion), a critical first step in many MCRs, including the Ugi reaction.[2]

  • The Carboxylic Acid Group: Located at C3, this group has a dual role. It can act as a Brønsted acid to protonate and activate the imine intermediate.[3] Subsequently, its conjugate base, the carboxylate, serves as a potent nucleophile that attacks the activated intermediate, driving the reaction forward.[4]

This intramolecular arrangement is the key to its effectiveness, facilitating cyclization by ensuring the reacting partners are held in close proximity, thereby favoring the formation of fused heterocyclic systems.

Caption: Reactive sites of 4-Formylpyridine-3-carboxylic acid.

Application in Ugi Four-Component Reactions (U-4CR)

The Ugi reaction is a pillar of combinatorial chemistry, classically combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[5]

The 4-FPCA Advantage: By using 4-formylpyridine-3-carboxylic acid, the four-component Ugi reaction is transformed into a more streamlined pseudo-three-component process. The molecule serves as both the aldehyde and carboxylic acid, intramolecularly. This not only simplifies the reaction setup but also guarantees the formation of a pyridopyrazinone core, a privileged scaffold in medicinal chemistry.

Mechanistic Pathway

The reaction proceeds through a well-established sequence, driven by an irreversible Mumm rearrangement.[4]

  • Imine Formation: The amine reactant condenses with the aldehyde group of 4-FPCA to form a protonated imine (Schiff base).

  • Nitrilium Ion Formation: The isocyanide undergoes nucleophilic attack on the iminium carbon.

  • Intramolecular Cyclization: The pendant carboxylate group, held in perfect position by the pyridine ring, attacks the nitrilium intermediate. This is the key cyclization step, forming a six-membered ring.

  • Mumm Rearrangement: The intermediate undergoes an irreversible acyl transfer to form the stable final product, a dihydropyridopyrazinone.

Ugi_Mechanism Start 4-FPCA + Amine (R1-NH2) Imine Protonated Imine Intermediate Start->Imine Condensation Nitrilium Nitrilium Ion (after Isocyanide addition) Imine->Nitrilium + Isocyanide (R2-NC) Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Nucleophilic Attack Product Final Product (Pyridopyrazinone Core) Cyclized->Product Mumm Rearrangement

Caption: Workflow for the intramolecular Ugi reaction.

Experimental Protocol: Synthesis of a Dihydropyridopyrazinone Library

This protocol is designed as a self-validating system for library synthesis. The formation of the rigid, often crystalline, product is a strong indicator of success.

Objective: To synthesize a diverse library of 2,7-disubstituted-2,3-dihydro-1H-pyrido[3,4-b]pyrazin-1-ones.

Materials:

  • 4-Formylpyridine-3-carboxylic acid (1.0 eq)

  • Substituted primary amine (e.g., benzylamine, aniline) (1.0 eq)

  • Substituted isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.1 eq)

  • Methanol (MeOH), anhydrous (to make a 0.5 M solution)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 4-formylpyridine-3-carboxylic acid (1.0 eq) and the selected primary amine (1.0 eq).

  • Add anhydrous methanol to dissolve the solids, aiming for a final concentration of approximately 0.5 M with respect to the limiting reagent.

  • Stir the mixture at room temperature for 30 minutes. This pre-incubation period is crucial for efficient imine formation.

  • Slowly add the isocyanide (1.1 eq) to the stirring solution via syringe. The Ugi reaction is often exothermic; a slight increase in temperature is a positive sign of reaction progress.[4]

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting crude product can often be purified by direct crystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation: Representative Library Members

EntryAmine (R¹)Isocyanide (R²)Product StructureTypical Yield (%)
1Benzylaminetert-Butyl isocyanide2-benzyl-7-(tert-butyl)-dihydropyridopyrazinone75-90
2AnilineCyclohexyl isocyanide2-phenyl-7-cyclohexyl-dihydropyridopyrazinone70-85
34-MethoxybenzylamineBenzyl isocyanide2-(4-methoxybenzyl)-7-benzyl-dihydropyrazinone80-95

Application in Passerini Three-Component Reactions (P-3CR)

The Passerini reaction, the first isocyanide-based MCR discovered, classically combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6]

The 4-FPCA Advantage: Similar to the Ugi reaction, 4-FPCA acts as a dual aldehyde-acid component. This transforms the P-3CR into a pseudo-two-component reaction between 4-FPCA and an isocyanide. This approach provides rapid access to functionalized furo[3,4-c]pyridin-3(1H)-one derivatives.

Mechanistic Pathway

The Passerini mechanism is concerted and highly efficient.[7]

  • Initial Interaction: The aldehyde, carboxylic acid (4-FPCA), and isocyanide form a hydrogen-bonded cyclic intermediate.

  • Nucleophilic Attack & Acyl Transfer: The isocyanide carbon attacks the aldehyde carbon, which is followed by a concerted transfer of the acyl group from the carboxylic acid's hydroxyl to the newly formed oxygen anion. This single, concerted step leads directly to the α-acyloxy amide product, which in this intramolecular case, is a fused lactone.

Passerini_Mechanism Start 4-FPCA + Isocyanide (R-NC) Intermediate Cyclic H-Bonded Intermediate Start->Intermediate Component Association Product Final Product (Furo[3,4-c]pyridin-3(1H)-one) Intermediate->Product Concerted Nucleophilic Attack & Acyl Transfer

Caption: Workflow for the intramolecular Passerini reaction.

Experimental Protocol: Synthesis of Furo[3,4-c]pyridin-3(1H)-ones

Objective: To synthesize a series of 1-substituted furo[3,4-c]pyridin-3(1H)-ones.

Materials:

  • 4-Formylpyridine-3-carboxylic acid (1.0 eq)

  • Substituted isocyanide (e.g., tert-butyl isocyanide, benzyl isocyanide) (1.2 eq)

  • Dichloromethane (DCM), anhydrous (to make a 0.5 M solution)

  • Round-bottom flask with magnetic stir bar

Procedure:

  • In a dry round-bottom flask, dissolve 4-formylpyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the isocyanide (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically slower than the Ugi reaction and may require longer reaction times. Monitor by TLC or LC-MS.

  • Workup and Purification:

    • Once the starting material is consumed, concentrate the solvent in vacuo.

    • The crude residue is typically purified by silica gel chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure lactone product.

Data Presentation: Representative Products

EntryIsocyanide (R)Product StructureTypical Yield (%)
1tert-Butyl isocyanide1-(tert-butylamino)furo[3,4-c]pyridin-3(1H)-one60-75
2Benzyl isocyanide1-(benzylamino)furo[3,4-c]pyridin-3(1H)-one65-80

Conclusion and Future Outlook

4-Formylpyridine-3-carboxylic acid is a powerful and underutilized building block for diversity-oriented synthesis. Its bifunctional nature provides an elegant solution for streamlining complex MCRs, enabling the rapid and efficient synthesis of novel heterocyclic scaffolds. The protocols described herein are robust, scalable, and serve as a validated starting point for the creation of extensive compound libraries for high-throughput screening.

Future work should focus on expanding the scope of this reagent to other MCRs, exploring its use in solid-phase synthesis for automated library production, and applying the resulting scaffolds to the synthesis of targeted therapies against various diseases. The inherent rigidity and dense functionality of the products make them ideal candidates for probing complex biological systems.

References

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Shaaban, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(3), 1436. Available at: [Link]

  • ResearchGate. (n.d.). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives.
  • ResearchGate. (n.d.). Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide.
  • RSC Publishing. (2018). On the direct use of CO2 in multicomponent reactions: introducing the Passerini four component reaction. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • ACS. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • PubMed. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier. Drug Metabol Drug Interact., 19(4), 253-70. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • University of Groningen. (2023). Functionalized molecules via MCRs: applications in drug discovery and material science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural products and bioactive compounds bearing the dihydroxy carboxylic acid structural motif.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). The 100 facets of the Passerini reaction. Chem. Soc. Rev., 50(13), 7483-7503. Available at: [Link]

  • ACS Publications. (n.d.). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Passerini 3-component reaction utilizing carboxylic acid, aldehyde, and isocyanide.
  • MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]

  • Organic Reactions. (2005). The Passerini Reaction. Volume 65. Available at: [Link]

  • RSC Publishing. (2024). Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • PubMed. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(3), 1436. Available at: [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch pyridine synthesis.
  • ResearchGate. (n.d.). Four‐Component One‐Pot Process Involving Passerini Reaction.
  • Pipzine Chemicals. (n.d.). 4-Pyridine carboxylic acid-3-Amino methyl ester. Retrieved from [Link]

Sources

Application Note: 4-Formylpyridine-3-carboxylic Acid as a Bifunctional Linchpin for Fused Heterocycles

[1]

Executive Summary

4-Formylpyridine-3-carboxylic acid (and its derivatives, such as the methyl ester or 6-chloro analog) represents a high-value "ortho-functionalized" pyridine building block.[1] Its structural uniqueness lies in the adjacent placement of an electrophilic aldehyde (-CHO) and a nucleophilic/electrophilic carboxyl moiety (-COOH) at the C4 and C3 positions, respectively.

This "Push-Pull" geometry makes it an ideal substrate for Diversity-Oriented Synthesis (DOS) .[1] It serves as a precursor for biologically privileged scaffolds, most notably 1,6-naphthyridines , pyrido[4,3-d]pyrimidines , and pyrrolo[3,4-c]pyridines , which are frequent pharmacophores in kinase inhibitors (e.g., PI3K, mTOR) and anti-infectives.

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-Formylpyridine-3-carboxylic acid (4-Formylnicotinic acid)
Common Analogs Methyl 4-formylnicotinate; 6-Chloro-4-formylnicotinic acid (CAS: 1031433-06-3)
Molecular Formula C₇H₅NO₃
Functional Groups C4-Aldehyde (Electrophile), C3-Carboxylic Acid (Amphoteric)
Solubility Soluble in DMSO, DMF, MeOH; limited solubility in non-polar solvents.[1][2]
Stability Air Sensitive: The aldehyde is prone to oxidation to the diacid (pyridine-3,4-dicarboxylic acid) upon prolonged air exposure. Store under inert gas (Ar/N₂) at -20°C.
Structural Significance

The ortho-disposition allows for double condensation reactions with binucleophiles.[1] Unlike simple pyridine aldehydes, the C3-acid group can act as an internal trap, facilitating cyclization immediately after the initial condensation at the aldehyde, often precluding the need for isolation of intermediates.

Strategic Reaction Pathways (Graphviz Visualization)

The following diagram illustrates the divergent synthetic utility of 4-Formylpyridine-3-carboxylic acid.

GStart4-Formylpyridine-3-carboxylic acidP11,6-Naphthyridinones(Kinase Inhibitors)Start->P1Knoevenagel +CyclizationP2Pyrido[4,3-d]pyridazinones(PARP Inhibitors)Start->P2CondensationP3Pyrrolo[3,4-c]pyridines(Isoindolinone analogs)Start->P3ReductiveAminationP4Pyrido[4,3-d]pyrimidinesStart->P4CyclocondensationR1Active Methylenes(e.g., Diethyl malonate)R1->P1R2Hydrazines(NH2-NH-R)R2->P2R3Primary Amines+ Reductive AgentR3->P3R4Amidines / UreaR4->P4

Caption: Divergent synthesis pathways from 4-Formylpyridine-3-carboxylic acid yielding four distinct fused heterocyclic scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,6-Naphthyridin-2(1H)-ones

This protocol utilizes the Knoevenagel condensation followed by intramolecular cyclization. 1,6-Naphthyridines are bioisosteres of quinolines and are critical scaffolds in antiretroviral and anticancer research.[1]

Mechanism:

  • Step 1: Base-catalyzed condensation of the aldehyde with the active methylene of diethyl malonate.

  • Step 2: Thermal cyclization where the ring nitrogen (or the amide nitrogen formed in situ) attacks the ester/acid.

Materials:

  • 4-Formylpyridine-3-carboxylic acid (1.0 eq)[1]

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (Trace)[3][4]

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Formylpyridine-3-carboxylic acid (1.0 mmol) in anhydrous Ethanol (10 mL).

  • Addition: Add Diethyl malonate (1.2 mmol) followed by Piperidine (0.1 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The formation of the intermediate acrylate may be observed first.

  • Cyclization: If cyclization is slow, add a catalytic amount of Sodium Ethoxide (NaOEt) and continue reflux for an additional 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product, Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate , typically precipitates as a solid.[1]

  • Purification: Filter the solid and wash with cold ethanol and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

Yield Expectation: 65–80% Key Insight: The C3-carboxylic acid often decarboxylates or participates in the cyclization depending on the exact pH. Using the methyl ester of the starting material (Methyl 4-formylnicotinate) often improves yields by preventing zwitterion formation.

Protocol B: Synthesis of Pyrido[4,3-d]pyridazin-1(2H)-ones

This scaffold mimics the phthalazinone core found in PARP inhibitors (e.g., Olaparib).

Materials:

  • 4-Formylpyridine-3-carboxylic acid (1.0 eq)[1]

  • Hydrazine Hydrate (65% solution, 1.5 eq) or Substituted Hydrazine (R-NH-NH2)[1]

  • Ethanol or Acetic Acid

Procedure:

  • Mixing: Suspend 4-Formylpyridine-3-carboxylic acid (1.0 mmol) in Ethanol (5 mL).

  • Addition: Dropwise add Hydrazine Hydrate (1.5 mmol) at room temperature. An immediate color change (yellowing) indicates hydrazone formation.

  • Heating: Heat the mixture to 80°C for 3 hours. The reaction proceeds via hydrazone formation followed by intramolecular dehydration between the hydrazone nitrogen and the carboxylic acid.

  • Isolation: Cool to 0°C. The fused heterocycle Pyrido[4,3-d]pyridazin-1(2H)-one will crystallize.[1]

  • Filtration: Filter and wash with cold water (to remove excess hydrazine) and then cold ethanol.

Troubleshooting: If the open-chain hydrazone is isolated (observed by NMR), heat in Glacial Acetic Acid at 100°C for 1 hour to force cyclodehydration.

Critical Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Condensation Zwitterionic character of the amino acid reduces solubility.[1]Use Methyl 4-formylnicotinate (ester) instead of the free acid. The ester is more soluble in organic solvents and activates the carboxyl group for nucleophilic attack.
Product is Sticky/Oil Incomplete cyclization or polymerization of aldehyde.Ensure anhydrous conditions. Use a Dean-Stark trap if water removal is rate-limiting (in toluene reflux).[1]
Oxidation of Starting Material Aldehyde oxidized to dicarboxylic acid.Check starting material purity via 1H NMR (Aldehyde peak ~10.0 ppm). If acid peak is broad/dominant, repurify or use fresh batch.

References

  • Synthesis of 1,6-Naphthyridines

    • Title: "1,6-Naphthyridin-2(1H)
    • Source: PMC (N
    • URL:[Link]

  • Reactions of 4-Formylnicotinic Acid Derivatives

    • Title: "Synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid" (Contextual grounding for fused systems)
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link][5]

  • General Reactivity of Pyridine Aldehydes

    • Title: "4-Pyridinecarboxaldehyde - Chemical Properties and Applications"[1]

    • Source: ChemicalBook
  • Analogous Chemistry (6-Chloro derivative)

    • Title: "WO2018104419A1 - New isoxazolyl ether derivatives as GABA-A alpha5 PAM" (Describes reductive amination of 6-chloro-4-formylnicotinic acid)[1]

    • Source: Google P
    • URL

Synthesis of 4-Formylpyridine-3-carboxylic Acid: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of 4-Formylpyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This guide delineates a robust multi-step synthetic route, commencing with the readily available 4-methylnicotinic acid. The described methodology encompasses the esterification of the carboxylic acid functionality, followed by the selective oxidation of the 4-methyl group to the corresponding aldehyde, and concluding with the hydrolysis of the ester to yield the target compound. Each step is elucidated with in-depth procedural details, causality behind experimental choices, and safety considerations, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction

4-Formylpyridine-3-carboxylic acid is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of both a carboxylic acid and an aldehyde group on the pyridine scaffold provides versatile handles for further chemical modifications, enabling the construction of complex molecular architectures. This document outlines a validated laboratory-scale procedure for its preparation, designed for researchers and scientists engaged in organic synthesis and drug discovery.

Synthetic Strategy Overview

The synthesis of 4-Formylpyridine-3-carboxylic acid is approached through a strategic three-step sequence designed to selectively functionalize the starting material, 4-methylnicotinic acid. The core of this strategy lies in the protection of the carboxylic acid group via esterification, which allows for the subsequent selective oxidation of the methyl group at the 4-position. The final step involves the deprotection of the ester to reveal the desired carboxylic acid.

Synthesis_Workflow Start 4-Methylnicotinic Acid Step1 Step 1: Esterification (Protection of Carboxylic Acid) Start->Step1 Intermediate1 Ethyl 4-methylnicotinate Step1->Intermediate1 Step2 Step 2: Selective Oxidation (Methyl to Formyl Group) Intermediate1->Step2 Intermediate2 Ethyl 4-formylnicotinate Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deprotection of Ester) Intermediate2->Step3 End 4-Formylpyridine-3-carboxylic Acid Step3->End

Caption: Synthetic workflow for 4-Formylpyridine-3-carboxylic acid.

Experimental Protocols

PART 1: Esterification of 4-Methylnicotinic Acid to Ethyl 4-Methylnicotinate

Rationale: The carboxylic acid group of 4-methylnicotinic acid is protected as an ethyl ester to prevent its interference in the subsequent oxidation step. Fischer-Speier esterification, using a strong acid catalyst, is a reliable and well-established method for this transformation.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methylnicotinic Acid137.1410.0 g0.073 mol
Ethanol (absolute)46.07100 mL-
Sulfuric Acid (conc.)98.083.0 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate-As needed-
Diethyl Ether-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylnicotinic acid (10.0 g, 0.073 mol) and absolute ethanol (100 mL).

  • Stir the mixture to dissolve the solid. Once dissolved, slowly and carefully add concentrated sulfuric acid (3.0 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methylnicotinate.

  • The crude product can be purified by vacuum distillation to yield a colorless oil.

PART 2: Selective Oxidation of Ethyl 4-Methylnicotinate to Ethyl 4-Formylnicotinate

Rationale: The selective oxidation of the methyl group at the 4-position of the pyridine ring to a formyl group is the most critical step of this synthesis. While various methods exist for the oxidation of benzylic methyl groups, the electron-deficient nature of the pyridine ring requires specific conditions to achieve the desired transformation without over-oxidation to the carboxylic acid or degradation of the starting material.[3][4][5] A common and effective method involves the use of selenium dioxide (SeO₂) in a suitable solvent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-methylnicotinate165.195.0 g0.030 mol
Selenium Dioxide (SeO₂)110.973.66 g0.033 mol
1,4-Dioxane88.1150 mL-
Dichloromethane-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Caution: Selenium dioxide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 4-methylnicotinate (5.0 g, 0.030 mol) and 1,4-dioxane (50 mL).

  • Add selenium dioxide (3.66 g, 0.033 mol) to the solution in one portion.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC (Ethyl acetate/Hexane 1:1).

  • Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be observed.

  • Filter the mixture through a pad of Celite® to remove the selenium precipitate and wash the pad with dichloromethane.

  • Combine the filtrate and washings and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 4-formylnicotinate.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

PART 3: Hydrolysis of Ethyl 4-Formylnicotinate to 4-Formylpyridine-3-carboxylic Acid

Rationale: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis using lithium hydroxide is a mild and effective method that minimizes the risk of side reactions with the aldehyde functionality.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-formylnicotinate179.173.0 g0.0167 mol
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.960.84 g0.020 mol
Tetrahydrofuran (THF)72.1130 mL-
Water18.0210 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 4-formylnicotinate (3.0 g, 0.0167 mol) in a mixture of THF (30 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.84 g, 0.020 mol) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-Formylpyridine-3-carboxylic acid as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization Data

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected Yield (%)
Ethyl 4-methylnicotinateC₉H₁₁NO₂165.19Colorless oil85-95
Ethyl 4-formylnicotinateC₉H₉NO₃179.17Pale yellow solid60-70
4-Formylpyridine-3-carboxylic acidC₇H₅NO₃151.12White to off-white solid80-90

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Selenium dioxide is highly toxic and should be handled with extreme care. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated sulfuric acid is corrosive and should be handled with caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

  • MDPI. (n.d.). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Retrieved from [Link]

  • Prairie View A&M University. (2022, March 14). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Chemical Papers. (n.d.). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, November 26). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Retrieved from [Link]

  • Semantic Scholar. (2019, January 25). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Retrieved from [Link]

  • ResearchGate. (2025, October 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, April 6). Esterification. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. Retrieved from [Link]

  • ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid? Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • YouTube. (2018, April 21). Synthesis of Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Synthesis of Formate Esters and Formamides Using an Au/TiO₂-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 4-Formylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and impurity profiling of 4-Formylpyridine-3-carboxylic acid. This compound is a critical building block in pharmaceutical synthesis, demanding a precise and reliable analytical method to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs). The developed gradient method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] Forced degradation studies confirmed the method's ability to separate the main analyte from degradation products generated under hydrolytic, oxidative, and photolytic stress conditions.[4][5][6]

Introduction

4-Formylpyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group on a pyridine scaffold, makes it a versatile synthon for creating complex molecular architectures. Given its role as a key starting material, ensuring its purity is paramount to controlling the impurity profile of the final API.

A stability-indicating analytical method is crucial as it provides confidence that the analytical procedure can accurately measure the drug substance free from interference from potential degradation products, process impurities, or other components.[4][7] This note provides a comprehensive protocol for a validated HPLC method suitable for quality control, stability testing, and purity assessment of 4-Formylpyridine-3-carboxylic acid.

Scientific Rationale & Method Development

The physicochemical properties of 4-Formylpyridine-3-carboxylic acid guided the method development strategy. The presence of a pyridine nitrogen (pKa ~5.2-6) and a carboxylic acid group makes the molecule's overall charge highly dependent on pH.[8]

  • Chromatographic Mode: Reversed-phase HPLC was selected as the primary separation technique due to its versatility and robustness for small-molecule drugs.[7][9]

  • pH Control: To ensure consistent retention and peak shape, controlling the mobile phase pH is critical. A pH of 2.5 was chosen for the aqueous mobile phase. At this pH, the carboxylic acid group is largely protonated (non-ionized), increasing its hydrophobicity and retention on the C18 column. This acidic condition also ensures the pyridine nitrogen is protonated, which can improve peak shape by minimizing secondary interactions with residual silanols on the stationary phase.

  • Detection: A Diode Array Detector (DAD) was employed to monitor the elution. The conjugated system of the molecule provides strong UV absorbance. A primary wavelength of 254 nm was selected for quantification, as it offers a good response for both the parent compound and related pyridine derivatives.[8][10]

  • Elution Strategy: A gradient elution was developed to ensure the timely elution of the polar main analyte with a sharp, symmetrical peak, while also being capable of eluting any less polar, late-eluting impurities.

Experimental Protocol

Materials and Reagents
  • 4-Formylpyridine-3-carboxylic acid Reference Standard (Purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Hydrochloric Acid (0.1 M)

  • Sodium Hydroxide (0.1 M)

  • Hydrogen Peroxide (3% v/v)

Instrumentation & Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector.

ParameterSpecification
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ in water, adjusted to pH 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
19.0
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm
Run Time 25 minutes
Standard and Sample Preparation
  • Diluent: Mobile Phase A / Acetonitrile (90:10, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Formylpyridine-3-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample at the same concentration as the Working Standard Solution using the diluent.

Forced Degradation (Stress Testing) Protocol

To establish the stability-indicating nature of the method, forced degradation studies were conducted as per ICH guidelines.[5][6] The goal was to achieve 5-20% degradation of the active ingredient.[5][6]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid powder to 80°C in an oven for 24 hours. Prepare a 100 µg/mL solution in diluent.

  • Photolytic Degradation: Expose a 100 µg/mL solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Stock Stock Solution (1000 µg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Stress Applied Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Stress Applied Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Stress Applied Thermal Thermal (Solid, 80°C) Stock->Thermal Stress Applied Photo Photolytic (ICH Q1B) Stock->Photo Stress Applied HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Assess Peak Purity, Resolution & Mass Balance HPLC->Result caption Workflow for Forced Degradation Study.

Caption: Workflow for Forced Degradation Study.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][11][12]

Specificity

Specificity was demonstrated by the complete separation of the 4-Formylpyridine-3-carboxylic acid peak from all degradation products. Peak purity analysis using the DAD confirmed that the analyte peak was spectrally pure in all stressed and unstressed samples, indicating no co-elution.

Linearity and Range

Linearity was assessed over a concentration range of 50% to 150% of the working concentration (50-150 µg/mL). A minimum of five concentrations were analyzed.[11] The method showed excellent linearity with a correlation coefficient (r²) > 0.999.

ParameterResult
Validated Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by recovery studies at three concentration levels (80%, 100%, and 120%).[1][11] The mean recovery was found to be within the acceptable limits of 98.0% to 102.0%.

LevelMean Recovery (%)%RSD
80%99.50.45
100%100.20.31
120%99.80.38
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard showed a Relative Standard Deviation (%RSD) of less than 1.0%.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst. The %RSD between the two data sets was less than 2.0%, confirming the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method. The LOD was found to be approximately 0.1 µg/mL (S/N ≥ 3:1) and the LOQ was approximately 0.3 µg/mL (S/N ≥ 10:1), demonstrating sufficient sensitivity for impurity determination.

Robustness

The method's robustness was evaluated by making deliberate small variations in key parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units) In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and no significant change in analyte retention time or resolution was observed.

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Sample Solution (4-Formylpyridine-3-carboxylic acid) Inject Inject into HPLC Sample->Inject Method Validated HPLC Method Method->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (DAD) Separate->Detect Integrate Integrate Peaks Detect->Integrate Purity Purity (%) Integrate->Purity Impurities Impurity Profile (Area % of each impurity) Integrate->Impurities caption General workflow for purity analysis.

Caption: General workflow for purity analysis.

Conclusion

A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of 4-Formylpyridine-3-carboxylic acid. The method adheres to ICH guidelines and is suitable for routine quality control and stability monitoring in a regulated environment. The comprehensive validation data confirms its reliability for ensuring the quality of this important pharmaceutical intermediate.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from resolvemass.com. [Link]

  • Patel, K. et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... Acta Poloniae Pharmaceutica - Drug Research.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from helixchrom.com. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]

  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from pharmaguideline.com. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from fda.gov. [Link]

Sources

Application Note: NMR Spectroscopy of 4-Formylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complex structural characterization of 4-Formylpyridine-3-carboxylic acid (also known as 3-carboxyisonicotinaldehyde).

Unlike simple organic molecules, this compound exhibits ring-chain tautomerism , existing in equilibrium between an open aldehyde-acid form and a cyclic hydroxylactone (lactol). This guide focuses on distinguishing these forms using NMR.

Executive Summary

4-Formylpyridine-3-carboxylic acid is a critical intermediate in the synthesis of naphthyridines and pyridine-fused heterocycles. Its analysis is complicated by the proximity of the C4-formyl and C3-carboxylic acid groups, which facilitates the reversible formation of a cyclic lactol (furo[3,4-c]pyridin-1(3H)-one derivative).

This protocol provides a definitive methodology to:

  • Prepare samples that stabilize specific tautomers.

  • Acquire high-fidelity 1D and 2D NMR data.

  • Differentiate between the open aldehyde and cyclic lactol forms using diagnostic chemical shifts.

Structural Dynamics & Chemical Theory

Before acquisition, the analyst must understand the dynamic equilibrium governing the spectrum.

  • Form A (Open): Free aldehyde (-CHO) and carboxylic acid (-COOH). Favored in dipolar aprotic solvents (DMSO-d6) and high pH (as the dicarboxylate).

  • Form B (Cyclic Lactol): The carboxylic acid oxygen attacks the aldehyde carbonyl, forming a 5-membered lactone ring with a hydroxyl group. Favored in acidic conditions or solid state.

  • Form C (Hydrate): In the presence of water (D2O), the aldehyde may form a gem-diol.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the diagnostic NMR signals for each form.

Tautomerism Open Open Form (Aldehyde-Acid) Lactol Cyclic Lactol (Hydroxy-Lactone) Open->Lactol Cyclization (Acidic/Neutral) Hydrate Gem-Diol Hydrate (In D2O) Open->Hydrate + D2O Open_Sig Diagnostic 1H NMR: -CHO: ~10.0-10.5 ppm -COOH: >12 ppm (broad) Open->Open_Sig Lactol_Sig Diagnostic 1H NMR: -CH(OH)-: ~6.5-7.0 ppm (Methine singlet) Lactol->Lactol_Sig

Figure 1: Tautomeric equilibrium of 4-Formylpyridine-3-carboxylic acid and diagnostic NMR markers.

Experimental Protocol

Sample Preparation Strategy

The choice of solvent dictates the observed species.

ParameterMethod A: Open Form (Recommended)Method B: Hydrated/Salt Form
Solvent DMSO-d6 (99.9% D)D2O + 1 eq NaOD
Concentration 10–15 mg in 0.6 mL10–15 mg in 0.6 mL
Additives None (or trace TMS)TSP (internal standard)
Target Species Mixture of Open/Lactol (Open usually dominant)Open Dicarboxylate (Stable)
Tube Type 5mm High-Precision (Wilmad 528-PP or equiv)5mm Standard

Critical Step: For Method A, ensure the DMSO is strictly anhydrous. Presence of water promotes gem-diol formation, complicating the aromatic region.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C). Note: Variable temperature (VT) may be required if peaks are broad due to exchange.

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with 10s relaxation delay (d1) to ensure quantitative integration of the aldehyde proton.

  • Scans (NS): 16 (1H), 1024 (13C).

  • Spectral Width:

    • 1H: -2 to 14 ppm (Capture Acid/Aldehyde).

    • 13C: -10 to 220 ppm (Capture Carbonyls).

Data Analysis & Interpretation

1H NMR Assignments (DMSO-d6)

The spectrum typically displays a mixture. The values below represent the Open Form , which is the primary target for characterization.

PositionAssignmentShift (δ, ppm)MultiplicityCoupling (J, Hz)Notes
-CHO Formyl H10.10 – 10.40 Singlet-Key Diagnostic. Disappears in lactol form.
H-2 Arom. (Ortho to Acid)9.05 – 9.15 Singlet-Most deshielded aromatic proton.
H-6 Arom. (Ortho to N)8.85 – 8.95 Doublet5.0 - 5.5Ortho coupling to H-5.
H-5 Arom. (Meta to N)7.70 – 7.80 Doublet5.0 - 5.5Upfield due to shielding.
-COOH Carboxylic Acid13.0 – 14.0 Broad-Highly variable; exchange dependent.

Lactol Artifacts: If a singlet appears around 6.5 – 7.0 ppm , this is the methine proton of the cyclic lactol [CH(OH)]. This peak will not correlate with a carbonyl carbon at 190 ppm in HMBC, but rather with an ester/lactone carbonyl ~165-170 ppm.

13C NMR Assignments
  • Aldehyde C=O: ~190-192 ppm.

  • Acid C=O: ~165-168 ppm.

  • Aromatic C2/C6: ~150-155 ppm (Alpha to Nitrogen).

  • Aromatic C3/C4: ~125-140 ppm (Substituted carbons).

Advanced Validation Workflow (2D NMR)

To rigorously prove the structure and rule out decomposition, follow this logic flow:

Workflow Start Start Analysis H1 1. Acquire 1H NMR (DMSO-d6) Start->H1 Check Check ~10 ppm Region H1->Check OpenPath Peak Present (10-10.5 ppm) Check->OpenPath Signal Found LactolPath No Peak / Peak at 6.5 ppm Check->LactolPath Signal Absent HSQC 2. Run HSQC (Determine C-H correlations) OpenPath->HSQC LactolPath->HSQC HMBC 3. Run HMBC (Long-range C-H connectivity) HSQC->HMBC ResultOpen CONFIRMED: Open Form Aldehyde C (190 ppm) correlates with H-5 and H-2 HMBC->ResultOpen CHO correlations ResultLactol CONFIRMED: Lactol Form Methine C (95-100 ppm) correlates with Lactone C=O HMBC->ResultLactol CH-OH correlations

Figure 2: Logical workflow for structural validation using 2D NMR techniques.

Troubleshooting & Common Pitfalls

  • Broad Lines: The carboxylic acid proton often undergoes exchange. If the -COOH peak is invisible, this is normal. If aromatic peaks are broad, the molecule may be interconverting between open/closed forms on the NMR timescale. Solution: Run the experiment at 313 K (40°C) to push the equilibrium to the fast exchange limit or favor the open form.

  • Missing Aldehyde Peak: If the sample was prepared in Methanol-d4, the aldehyde likely formed a hemiacetal. Solution: Evaporate and switch to DMSO-d6.

  • Water Suppression: In D2O, the water peak (~4.79 ppm) may obscure the lactol methine region. Use excitation sculpting or presaturation pulse sequences.

References

  • General Pyridine NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Tautomerism in Formyl-Carboxylic Acids: Bowden, K., & Rumpal, S. (1997). Ring-chain tautomerism of formyl-and acetyl-pyridinecarboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Solvent Effects on NMR: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Link

  • Lactol/Lactone Synthesis: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on furo[3,4-c]pyridine derivatives). Link

Application Note: Strategic Derivatization of 4-Formylpyridine-3-carboxylic Acid for Bioassay Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Formylpyridine-3-carboxylic acid is a versatile bifunctional scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core substituted with both an electrophilic aldehyde and a nucleophilic-activatable carboxylic acid, presents two orthogonal handles for chemical modification. This allows for the systematic and efficient generation of diverse compound libraries essential for screening and identifying novel bioactive agents. Pyridine carboxylic acid derivatives have demonstrated a wide spectrum of biological activities, including roles in treatments for infections, inflammation, and cancers.[1][2] This application note provides a detailed guide for researchers, outlining robust and field-proven strategies for the derivatization of this core structure at both functional groups to support structure-activity relationship (SAR) studies and high-throughput screening campaigns.

Introduction: The Strategic Value of a Bifunctional Scaffold

In modern drug discovery, the exploration of chemical space around a privileged scaffold is a cornerstone of lead generation and optimization. The 4-formylpyridine-3-carboxylic acid core is particularly valuable due to its inherent drug-like properties. The pyridine ring can engage in critical π-π stacking and hydrogen bonding interactions with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in enzyme inhibition.[1][2]

The presence of two distinct and reactive functional groups—a carboxylic acid at the C3 position and a formyl group at the C4 position—provides chemists with two independent points for diversification. This enables the creation of two separate sub-libraries from a single starting material or the sequential modification of both sites to build more complex molecules. This guide details the primary synthetic pathways for derivatizing this scaffold: amide bond formation at the carboxylic acid and reductive amination at the aldehyde.

Overall Derivatization Workflow

The following workflow illustrates the strategic approach to library generation from the central scaffold. Researchers can pursue either pathway independently to generate two diverse libraries or combine them for further structural complexity.

G cluster_start Starting Material cluster_pathA Strategy A: C3-Carboxylic Acid Derivatization cluster_pathB Strategy B: C4-Formyl Group Derivatization cluster_assay Screening A 4-Formylpyridine-3-carboxylic Acid B Amide Coupling (+ R1-NH2, Coupling Agent) A->B Pathway 1 D Reductive Amination (+ R2-NHR3, Reducing Agent) A->D Pathway 2 C Library A: Amide Derivatives B->C F Bioassays (e.g., Kinase, Anti-Malarial, Cytotoxicity) C->F E Library B: Amine Derivatives D->E E->F

Caption: Strategic workflow for generating two distinct compound libraries from a single bifunctional scaffold for subsequent bioassays.

Strategy A: Derivatization at the C3-Carboxylic Acid via Amide Coupling

Amide bond formation is one of the most robust and widely utilized reactions in medicinal chemistry, as the resulting amide group is stable and acts as an excellent hydrogen bond donor and acceptor.[3] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid.

Rationale for Reagent Selection

While classic carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) are effective, they suffer from drawbacks such as the formation of insoluble dicyclohexylurea (DCU) byproducts, which complicates purification, and the potential for epimerization when working with chiral substrates.

For library synthesis, modern uronium-based coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior. HATU offers several advantages:

  • High Reactivity & Fast Kinetics: Reactions are often complete within 1-2 hours at room temperature.

  • Low Epimerization: The inclusion of a 1-hydroxy-7-azabenzotriazole (HOAt) moiety within the HATU structure minimizes racemization.

  • Soluble Byproducts: All byproducts are water-soluble, enabling straightforward aqueous workup and purification.

The reaction requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to neutralize the acid formed and facilitate the reaction.

Reaction Mechanism: HATU-Mediated Amide Coupling

G cluster_mech Amide Coupling Mechanism start Carboxylic Acid (R-COOH) activated Activated O-Acyl Isourea Ester start->activated Activation hat HATU + DIPEA hat->activated product Amide Product (R-CONH-R') activated->product Nucleophilic Attack amine Amine (R'-NH2) amine->product byproduct Soluble Byproducts product->byproduct +

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Protocol 1: General Procedure for Parallel Amide Synthesis

This protocol is designed for the parallel synthesis of an amide library in 96-well plates or individual reaction vials.

  • Reagent Preparation:

    • Prepare a stock solution of 4-Formylpyridine-3-carboxylic acid (1.0 eq.) in anhydrous DMF (e.g., 0.2 M).

    • Prepare a stock solution of HATU (1.1 eq.) in anhydrous DMF (e.g., 0.22 M).

    • Prepare a library of primary and secondary amines (1.2 eq. each) in a separate plate, either neat or as solutions in DMF.

    • Have anhydrous DIPEA (3.0 eq.) ready.

  • Reaction Setup (per well/vial):

    • To a reaction vessel containing a magnetic stir bar, add the amine (1.2 eq.).

    • Add the 4-Formylpyridine-3-carboxylic acid stock solution (1.0 eq.).

    • Add the HATU stock solution (1.1 eq.).

    • Initiate the reaction by adding DIPEA (3.0 eq.) dropwise.

    • Seal the vessel and stir at room temperature for 2-4 hours.

  • Workup and Purification:

    • Monitor reaction completion by LC-MS or TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Strategy B: Derivatization at the C4-Formyl Group via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting an aldehyde into a new secondary or tertiary amine in a two-step, one-pot process.[4][5] It involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the target amine.[6] This method is highly effective for rapidly expanding a library with diverse amine functionalities.

Rationale for Reagent Selection

The choice of reducing agent is critical for a successful one-pot reaction. It must be strong enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting aldehyde before the imine can form.

  • Sodium Borohydride (NaBH₄): Too reactive; will readily reduce the starting aldehyde.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly effective and selective for the imine, but its use generates toxic cyanide byproducts, which is undesirable.[4][6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[7] It is a mild, selective, and non-toxic reducing agent that is particularly effective under the slightly acidic conditions that favor imine formation. It is tolerant of a wide range of functional groups and is easy to handle.

Reaction Mechanism: Reductive Amination

G cluster_mech Reductive Amination Mechanism start Aldehyde (R-CHO) imine Imine/Iminium Ion (R-CH=N+H-R') start->imine Condensation amine Amine (R'-NH2) amine->imine product Amine Product (R-CH2-NH-R') imine->product Hydride Reduction stab NaBH(OAc)3 stab->product

Caption: Simplified mechanism of reductive amination using a mild reducing agent.

Protocol 2: General Procedure for Parallel Reductive Amination
  • Reagent Preparation:

    • Prepare a stock solution of 4-Formylpyridine-3-carboxylic acid (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or THF (e.g., 0.2 M).

    • Prepare a library of primary and secondary amines (1.2 eq. each) in a separate plate.

    • Weigh out Sodium Triacetoxyborohydride (1.5 eq.) for each reaction.

  • Reaction Setup (per well/vial):

    • To a reaction vessel, add the 4-Formylpyridine-3-carboxylic acid solution (1.0 eq.) and the selected amine (1.2 eq.).

    • If the amine is provided as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

    • Add a small amount of acetic acid (0.1 eq.) to catalyze imine formation. Stir for 20-30 minutes at room temperature.

    • Add Sodium Triacetoxyborohydride (1.5 eq.) portion-wise to control any initial effervescence.

    • Seal the vessel and stir at room temperature for 12-24 hours.

  • Workup and Purification:

    • Monitor reaction completion by LC-MS.

    • Carefully quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Advanced Strategy: Ugi Four-Component Reaction (U-4CR)

For laboratories equipped to handle isocyanides, the Ugi four-component reaction (U-4CR) offers an exceptionally powerful method for generating high levels of molecular complexity in a single step.[8][9] This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino carboxamide.[10][11] In this case, 4-Formylpyridine-3-carboxylic acid can ingeniously serve as both the aldehyde and carboxylic acid component.

This approach, while more complex, allows for the simultaneous introduction of two different points of diversity (from the added amine and isocyanide) in one pot, dramatically accelerating the creation of a structurally rich library.

Data Management and Bioassay Integration

Systematic logging of synthetic and analytical data is crucial for building a high-quality compound library. The following table provides a template for organizing the data for each new derivative, linking its chemical identity to its biological performance.

Compound IDStructureR-GroupMW ( g/mol )Yield (%)Purity (LC-MS, %)Bioassay 1 IC₅₀ (µM)Bioassay 2 EC₅₀ (µM)
LIB-A-001(Structure Image)-CH₂-Ph240.2585>9810.2>50
LIB-A-002(Structure Image)-Cyclohexyl232.2878>994.522.1
LIB-B-001(Structure Image)-Morpholino221.2391>98>508.9
LIB-B-002(Structure Image)-N(Me)Bn256.3082>971.13.4

Conclusion

4-Formylpyridine-3-carboxylic acid is a powerful and economically viable starting material for the construction of diverse chemical libraries for biological screening. The orthogonal reactivity of its carboxylic acid and formyl groups allows for the implementation of robust and high-yielding derivatization protocols, primarily amide coupling and reductive amination. By systematically applying these strategies, research organizations can efficiently explore the structure-activity landscape around this privileged heterocyclic core, accelerating the discovery of novel therapeutic agents.

References

  • Patents: CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google P
  • MDPI: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chrom
  • PrepChem.com: Synthesis of pyridine-4-carboxylic acid.
  • Journal: Synthesis and biological screening of some pyridine deriv
  • ChemicalBook: 3-Pyridinecarboxylic acid, 4-formyl- (9CI) | 395645-41-7.
  • PubMed: Derivatization of carboxylic groups prior to their LC analysis - A review.
  • HELIX Chromatography: HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • RSC Publishing: Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • NIH: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxyl
  • Sigma-Aldrich: 4-Pyridinecarboxylic acid for synthesis 55-22-1.
  • Journal: Esters of 4-formylpyrazol-3-carboxylic acids.
  • NIH: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Pl
  • Master Organic Chemistry: Reductive Amin
  • Beilstein Journals: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • PubMed Central: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Current Chemistry Letters: Process optimization for acid-amine coupling: a c
  • VTechWorks: Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • Organic Chemistry Portal: Amine synthesis by reductive amination (reductive alkyl
  • PubMed: Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and p
  • NIH: The Pictet-Spengler Reaction Upd
  • PubMed Central: Ugi Four-Component Reactions Using Altern
  • Wikipedia: Reductive amin
  • Journal: Coordination modes of pyridine-carboxylic acid deriv
  • PubMed: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Chemistry Steps: Reductive Amin
  • Tokyo Chemical Industry Co., Ltd.: Ugi Four-component Reaction.
  • Beilstein Journals: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Luxembourg Bio Technologies: Amide bond formation: beyond the myth of coupling reagents.
  • ResearchGate: Ugi Four-component Reaction (U-4CR)
  • ACS Publications: Amidation Reactions from the Direct Coupling of Metal Carboxyl
  • ResearchGate: Pictet—Spengler Synthesis of Pyrazole-Fused β-Carbolines | Request PDF.
  • ACS GCI Pharmaceutical Roundtable: Reductive Amin
  • PubMed: Ugi Four-Component Reactions Using Altern
  • Khan Academy: Amide formation
  • ResearchGate: Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil | Request PDF.
  • Organic-Chemistry.org: Pictet-Spengler Reaction - Common Conditions.

Sources

Application Notes & Protocols: A Scalable Synthesis of 4-Formylpyridine-3-carboxylic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable three-step synthetic route to 4-Formylpyridine-3-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The presented methodology is designed for researchers, chemists, and process development professionals, offering in-depth technical insights and actionable protocols. The synthesis commences with the readily available pyridine-3,4-dicarboxylic acid, proceeding through a diester intermediate, followed by a selective reduction to the corresponding hydroxymethyl derivative, and culminating in a controlled oxidation to the target aldehyde. This guide emphasizes the rationale behind experimental choices, scalability considerations, and safety protocols, ensuring a self-validating and reproducible process.

Introduction: The Significance of 4-Formylpyridine-3-carboxylic Acid

Substituted pyridine scaffolds are integral to a vast array of pharmaceuticals and functional materials. Among these, 4-Formylpyridine-3-carboxylic acid stands out as a particularly versatile bifunctional molecule. Its aldehyde group offers a reactive handle for the construction of Schiff bases, heterocycles, and carbon-carbon bonds, while the carboxylic acid moiety provides a site for amide bond formation, esterification, or salt formation, enhancing solubility and enabling prodrug strategies. The development of a scalable and reliable synthetic route to this compound is therefore of significant interest to the drug development and chemical research communities.

This document provides a detailed walkthrough of a validated synthetic pathway, designed to be both efficient and amenable to scale-up. We will explore the critical aspects of each synthetic transformation, from starting material selection to final product purification and characterization.

Strategic Overview of the Synthetic Pathway

The chosen synthetic route is a three-step process designed for optimal control and selectivity, mitigating common challenges in pyridine chemistry such as over-oxidation or lack of regioselectivity.

Synthetic_Pathway Start Pyridine-3,4-dicarboxylic acid Step1 Dimethyl pyridine-3,4-dicarboxylate Start->Step1 Step 1: Esterification Step2 Methyl 4-(hydroxymethyl)nicotinate Step1->Step2 Step 2: Selective Reduction Final 4-Formylpyridine-3-carboxylic acid Step2->Final Step 3: Oxidation & Hydrolysis

Caption: Overall synthetic workflow for 4-Formylpyridine-3-carboxylic acid.

Step-by-Step Synthesis Protocols and Scientific Rationale

Step 1: Esterification of Pyridine-3,4-dicarboxylic Acid

Objective: To protect both carboxylic acid groups as methyl esters, which prevents interference in the subsequent reduction step and improves solubility in organic solvents.

Reaction: Pyridine-3,4-dicarboxylic acid + 2 CH₃OH --(H₂SO₄)--> Dimethyl pyridine-3,4-dicarboxylate + 2 H₂O

Protocol:

  • To a stirred suspension of pyridine-3,4-dicarboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.2 eq) dropwise at 0-5 °C.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Carefully add the residue to a cold, saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 5 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford dimethyl pyridine-3,4-dicarboxylate as a solid.

Scientific Integrity & Causality:

  • Choice of Acid Catalyst: Sulfuric acid is a strong, non-volatile acid that effectively protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Use of Excess Methanol: Methanol serves as both a reagent and a solvent. Using it in large excess drives the equilibrium of the Fischer esterification towards the product side.

  • Work-up Rationale: Neutralization with sodium bicarbonate is crucial to quench the sulfuric acid and deprotonate any remaining carboxylic acid, facilitating extraction of the neutral diester into an organic solvent.

Parameter Value Rationale
Starting Material Pyridine-3,4-dicarboxylic acidCommercially available and structurally ideal.
Solvent MethanolReagent and solvent; drives equilibrium.
Catalyst Conc. H₂SO₄Efficient and cost-effective acid catalyst.
Temperature Reflux (~65 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-16 hoursTypically sufficient for complete conversion.
Step 2: Selective Reduction of Dimethyl pyridine-3,4-dicarboxylate

Objective: To selectively reduce the ester at the 4-position to a hydroxymethyl group while leaving the ester at the 3-position intact.

Reaction: Dimethyl pyridine-3,4-dicarboxylate --(NaBH₄/MeOH)--> Methyl 4-(hydroxymethyl)nicotinate

Protocol:

  • Dissolve dimethyl pyridine-3,4-dicarboxylate (1.0 eq) in a mixture of THF and methanol (4:1, 10 vol).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 4-(hydroxymethyl)nicotinate.

Scientific Integrity & Causality:

  • Choice of Reducing Agent: Sodium borohydride is a mild reducing agent that can selectively reduce esters in the presence of a protic solvent like methanol, which enhances its reducing power. While a powerful reducing agent like lithium aluminum hydride would reduce both esters, the NaBH₄/MeOH system allows for a more controlled reduction.[1] The ester at the 4-position is generally more susceptible to nucleophilic attack due to electronic effects of the pyridine nitrogen.

  • Low-Temperature Control: Maintaining a low temperature is critical to control the reactivity of the sodium borohydride and prevent over-reduction or side reactions.

Step 3: Oxidation of Methyl 4-(hydroxymethyl)nicotinate and Saponification

Objective: To oxidize the primary alcohol to an aldehyde. This is the most critical step, and several methods can be employed. We present protocols for Swern and Dess-Martin periodinane (DMP) oxidations, which are known for their mildness and high yields.[2][3] This is followed by saponification of the methyl ester to the final carboxylic acid.

Protocol 3A: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq) in dichloromethane (10 vol) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in dichloromethane (2 vol) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of methyl 4-(hydroxymethyl)nicotinate (1.0 eq) in dichloromethane (3 vol) dropwise, maintaining the temperature at -78 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-formylnicotinate.

  • Dissolve the crude ester in a mixture of THF and water (1:1, 10 vol) and add lithium hydroxide (1.5 eq).

  • Stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by LC-MS).

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield 4-Formylpyridine-3-carboxylic acid. Further purification can be achieved by recrystallization.

Protocol 3B: Dess-Martin Periodinane (DMP) Oxidation

  • To a solution of methyl 4-(hydroxymethyl)nicotinate (1.0 eq) in dichloromethane (10 vol), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 4-formylnicotinate.

  • Proceed with saponification as described in steps 9-12 of Protocol 3A.

Scientific Integrity & Causality:

  • Swern Oxidation: This method uses an activated DMSO species as the oxidant. The cryogenic temperatures are necessary to control the highly exothermic reaction and prevent side reactions.[4] The malodorous dimethyl sulfide byproduct is a key consideration for scale-up.[2]

  • DMP Oxidation: DMP is a hypervalent iodine reagent that offers a milder and often more convenient alternative to Swern oxidation, as it can be performed at room temperature.[3][5] However, the cost and potential explosive nature of DMP under certain conditions are important factors for large-scale synthesis.[6]

  • Saponification: The use of lithium hydroxide is a standard and effective method for the hydrolysis of esters to carboxylic acids under mild conditions.

Oxidation_Mechanism cluster_swern Swern Oxidation cluster_dmp DMP Oxidation Alcohol R-CH₂OH Alkoxysulfonium [R-CH₂-O-S(CH₃)₂]⁺ Alcohol->Alkoxysulfonium + [ClS(CH₃)₂]⁺ Ylide R-CH₂-O-S⁺(CH₃)(CH₂⁻) Alkoxysulfonium->Ylide + Et₃N - [Et₃NH]⁺ Aldehyde R-CHO Ylide->Aldehyde Intramolecular Proton Transfer Alcohol_DMP R-CH₂OH Intermediate Hypervalent Iodine Intermediate Alcohol_DMP->Intermediate + DMP - AcOH Aldehyde_DMP R-CHO Intermediate->Aldehyde_DMP Reductive Elimination

Caption: Simplified mechanisms for the Swern and DMP oxidation of the hydroxymethyl intermediate.

Scale-up Considerations and Safety

  • Temperature Control: The Swern oxidation is highly exothermic and requires strict temperature control, especially during the addition of reagents. For large-scale operations, a reactor with efficient cooling is essential. Continuous flow reactors can also be an excellent option for managing the exothermicity of this reaction.[4]

  • Reagent Handling: Oxalyl chloride is corrosive and toxic and reacts with moisture. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). DMP can be explosive under impact or when heated, and care should be taken during its handling and storage.

  • Byproduct Management: The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[2] A proper off-gas scrubbing system is necessary for large-scale reactions.

  • Purification: On a larger scale, purification by column chromatography may be impractical. Recrystallization of the final product is a more viable option. Developing a robust crystallization procedure is a key aspect of process development.

Characterization of 4-Formylpyridine-3-carboxylic acid

The final product should be characterized to confirm its identity and purity.

Analysis Expected Result
¹H NMR Signals corresponding to the pyridine ring protons, the aldehyde proton (~10 ppm), and the carboxylic acid proton (>12 ppm).
¹³C NMR Signals for the pyridine carbons, the aldehyde carbonyl (~190 ppm), and the carboxylic acid carbonyl (~165 ppm).
IR Spectroscopy Characteristic absorptions for the C=O stretch of the aldehyde (~1700 cm⁻¹) and the carboxylic acid (~1720 cm⁻¹), and the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₇H₅NO₃.
Melting Point A sharp melting point indicates high purity.

Conclusion

The presented three-step synthesis of 4-Formylpyridine-3-carboxylic acid provides a reliable and scalable route to this important building block. By carefully selecting reagents and controlling reaction conditions, particularly during the selective reduction and oxidation steps, high yields and purity can be achieved. The detailed protocols and the discussion of the underlying scientific principles and safety considerations are intended to empower researchers and process chemists to successfully implement and adapt this synthesis for their specific needs.

References

  • Deshmukh, M., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • (No author listed). (n.d.). (48)
  • (No author listed). (n.d.). Reduction of some esters of pyrazole-3,4-dicarboxylic acid. RSC Publishing.
  • (No author listed). (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
  • (No author listed). (n.d.). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.
  • (No author listed). (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • (No author listed). (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • (No author listed). (n.d.). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process.
  • (No author listed). (n.d.).
  • (No author listed). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).
  • (No author listed). (n.d.).
  • (No author listed). (n.d.).
  • (No author listed). (2022).
  • (No author listed). (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • (No author listed). (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.
  • (No author listed). (n.d.).
  • (No author listed). (n.d.). Mechanism of Copper(I)
  • (No author listed). (n.d.). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
  • (No author listed). (n.d.).
  • (No author listed). (n.d.).
  • (No author listed). (2020).
  • (No author listed). (n.d.). (PDF) Application of Dess-Martin oxidation in total synthesis of natural products.
  • (No author listed). (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI.
  • (No author listed). (n.d.).
  • (No author listed). (2018). 4-Hydroxy-3,5-pyridinedicarboxylic Acids: Synthesis, Complexation Properties Towards Fe(III), Al(III), Cu(II), Zn(II), Human Serum Albumin, and Cellular Toxicity.
  • (No author listed). (n.d.). Isonicotinic acid. Wikipedia.
  • (No author listed). (n.d.). PTC Oxidation With Hypochlorite and Hydroxy-TEMPO.
  • (No author listed). (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • (No author listed). (n.d.). Dess–Martin periodinane (DMP)
  • (No author listed). (n.d.). Dimethyl 4-(4-hydroxyphenyl)
  • (No author listed). (n.d.). A bis(pyridyl)-N-alkylamine/Cu(i)
  • (No author listed). (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies.
  • (No author listed). (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing).
  • Nair, V., et al. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Synthesis, 2003(12), 1895-1902.
  • (No author listed). (n.d.).
  • (No author listed). (n.d.). Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate.
  • (No author listed). (n.d.). 4-Pyridinecarboxylic acid CAS 55-22-1 | 800736. Merck Millipore.
  • (No author listed). (n.d.).

Sources

Application Notes and Protocols for the Utilization of 4-Formylpyridine-3-carboxylic Acid as a Versatile Precursor in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridine-3,4-dicarbonyl Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, owing to its presence in the essential cofactor nicotinamide adenine dinucleotide (NAD) and its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] Pyridine carboxylic acid derivatives, in particular, have garnered significant attention as foundational building blocks for a plethora of therapeutic agents, including those targeting infections, cancers, and inflammatory conditions.[1][2] The carboxylic acid moiety often serves as a key interaction point with active site residues or as a metal chelator, while the pyridine nitrogen can act as a hydrogen bond acceptor.[3]

This application note focuses on the unique potential of 4-Formylpyridine-3-carboxylic acid , a bifunctional building block, as a precursor for the synthesis of innovative enzyme inhibitors. The adjacent formyl and carboxylic acid groups offer a versatile platform for the construction of fused heterocyclic systems, which are prevalent in many classes of enzyme inhibitors. This guide will provide a conceptual framework and detailed protocols for leveraging the reactivity of this precursor to develop novel inhibitors, with a particular focus on NAD-dependent dehydrogenases as a representative enzyme class.

Core Rationale: Mimicking the Nicotinamide Moiety of NAD+

Many enzymes, particularly dehydrogenases, utilize NAD+ as a cofactor for redox reactions. The nicotinamide headgroup of NAD+ is the active participant in these reactions. Consequently, small molecules that can mimic the binding of nicotinamide in the active site can act as competitive inhibitors. 4-Formylpyridine-3-carboxylic acid provides a rigid scaffold that, upon appropriate chemical modification, can present key pharmacophoric features that mimic the nicotinamide moiety, leading to potent and selective enzyme inhibition.

Application Focus: Synthesis of a Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor

To illustrate the utility of 4-Formylpyridine-3-carboxylic acid, we present a detailed synthetic protocol for a hypothetical inhibitor of Dihydroorotate Dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of cancer and autoimmune diseases.[3] The design of our target molecule, a pyrido[3,4-d]pyridazin-5(6H)-one derivative, is inspired by the structures of known DHODH inhibitors that feature a planar heterocyclic core.[4][5]

Synthetic Workflow Overview

The overall synthetic strategy involves a condensation reaction between 4-Formylpyridine-3-carboxylic acid and a substituted hydrazine to form a fused pyridopyridazinone core. This core can then be further functionalized to enhance binding affinity and selectivity for the target enzyme.

G cluster_0 Synthesis of Pyrido[3,4-d]pyridazin-5(6H)-one Core cluster_1 Functionalization Start 4-Formylpyridine-3-carboxylic acid Step1 Condensation with Hydrazine Hydrate Start->Step1 Hydrazine Hydrate, Ethanol, Reflux Intermediate1 Pyrido[3,4-d]pyridazin-5(6H)-one Step1->Intermediate1 Step2 N-Alkylation Intermediate1->Step2 Substituted Benzyl Bromide, K2CO3, DMF Final_Product Target DHODH Inhibitor Step2->Final_Product SAR cluster_Core Pyrido[3,4-d]pyridazin-5(6H)-one Core cluster_R R-Group Substitutions cluster_Activity Impact on Activity Core Core Scaffold R_group R Core->R_group Attachment Point EWGs Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3) R_group->EWGs EDGs Electron-Donating Groups (e.g., -OCH3, -CH3) R_group->EDGs Hydrophobic Bulky/Hydrophobic Groups R_group->Hydrophobic Selectivity Selectivity R_group->Selectivity Potency Potency (IC50) EWGs->Potency EDGs->Potency PK Pharmacokinetics Hydrophobic->PK

Sources

Application Note: A Predictive Guide to the Analytical Characterization of 4-Formylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Statement of Purpose

4-Formylpyridine-3-carboxylic acid is a bifunctional heterocyclic compound with significant potential as a building block in pharmaceutical and materials science. The presence of a carboxylic acid and an aldehyde group on a pyridine scaffold offers versatile handles for synthesizing complex molecular architectures, including novel drug candidates and functional polymers. The precise arrangement of these vicinal electron-withdrawing groups at the 3- and 4-positions creates a unique electronic and steric environment, making its thorough characterization essential for any research and development application.

To date, detailed analytical protocols and reference spectra for 4-Formylpyridine-3-carboxylic acid are not widely available in the public domain. This application note serves as a predictive and practical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the goal is to provide a robust analytical framework by leveraging fundamental principles of chemistry and drawing parallels from well-characterized structural analogues, such as pyridine-3-carboxylic acid (nicotinic acid) and pyridine-4-carboxaldehyde. The protocols herein are designed to be self-validating and provide a clear rationale for experimental choices, ensuring scientific integrity and enabling researchers to confidently characterize this molecule.

Predicted Physicochemical Properties

A foundational understanding of a molecule's properties is critical for developing appropriate analytical methods, particularly for chromatography and sample preparation. The following properties for 4-Formylpyridine-3-carboxylic acid are calculated or predicted based on its structure.

PropertyPredicted Value / InformationRationale & Significance
Molecular Formula C₇H₅NO₃Derived from the chemical structure.
Molecular Weight 151.12 g/mol Essential for mass spectrometry and stoichiometric calculations.
Predicted Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Moderately soluble in water, with solubility dependent on pH.The presence of both a carboxylic acid and a polar aldehyde group suggests high polarity. The amphoteric nature (pyridine nitrogen is basic, carboxylic acid is acidic) means solubility can be enhanced at high or low pH.
Predicted pKa pKa₁ ≈ 2.5-3.5 (Pyridine N-H)pKa₂ ≈ 4.5-5.5 (Carboxylic Acid)The electron-withdrawing effects of both the formyl and carboxyl groups will make the pyridine nitrogen less basic (lower pKa for the conjugate acid) and the carboxylic acid more acidic (lower pKa) compared to monosubstituted pyridines. This is crucial for HPLC method development.

Spectroscopic Characterization Methods

Spectroscopy is the cornerstone of structural elucidation. The following techniques provide orthogonal information to confirm the identity and structure of 4-Formylpyridine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 4-Formylpyridine-3-carboxylic acid, both ¹H and ¹³C NMR will be indispensable.

Causality of Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar analyte and the presence of an exchangeable acidic proton (COOH), which will be visible in this solvent.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

  • COOH Proton: A very broad singlet, expected > 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aldehyde Proton (-CHO): A singlet, expected between 9.8-10.2 ppm. This downfield shift is characteristic of aldehyde protons.

  • Pyridine Ring Protons (3H):

    • H-2: Doublet, expected around 8.8-9.0 ppm. It is adjacent to the nitrogen and deshielded by the nearby carboxyl group.

    • H-6: Doublet, expected around 8.7-8.9 ppm. It is also adjacent to the nitrogen.

    • H-5: Doublet of doublets, expected around 7.6-7.8 ppm. It is coupled to both H-2 and H-6. The significant downfield shifts are due to the combined electron-withdrawing nature of the nitrogen atom, the formyl group, and the carboxylic acid group.[1]

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

  • Aldehyde Carbonyl (C=O): Expected around 190-195 ppm.

  • Carboxylic Acid Carbonyl (C=O): Expected around 165-170 ppm.

  • Pyridine Ring Carbons: Five distinct signals expected in the aromatic region (120-155 ppm). The carbons directly attached to the substituents (C-3 and C-4) and the nitrogen atom (C-2 and C-6) will be the most deshielded.

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of at least 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the proton signals and assign the peaks based on chemical shifts and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides definitive evidence for the presence of key functional groups.

Predicted FTIR Absorptions (KBr pellet or ATR):

  • O-H Stretch (Carboxylic Acid): A very broad and strong band from 2500-3300 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxylic acid.[2]

  • C-H Stretch (Aldehyde): A medium intensity peak typically appearing around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublet).

  • C=O Stretch (Aldehyde & Carboxylic Acid): A strong, sharp absorption band is expected. Due to the two different carbonyl groups and potential intramolecular hydrogen bonding, this may appear as a single broadened peak or two closely spaced peaks between 1680-1740 cm⁻¹ . The carboxylic acid C=O is typically around 1700-1725 cm⁻¹, while the aromatic aldehyde C=O is around 1685-1705 cm⁻¹.[3]

  • C=C and C=N Stretches (Pyridine Ring): Multiple medium to sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring.[4][5]

  • C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ and 920 cm⁻¹ regions, respectively, coupled with the carboxylic acid group.

Protocol 2: FTIR Analysis

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Perform a background subtraction and identify the key absorption bands corresponding to the predicted functional groups.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information that corroborates the proposed structure. Electrospray ionization (ESI) is recommended due to the polar and acidic nature of the molecule.

Predicted ESI-MS Fragmentation Pattern:

  • Molecular Ion:

    • In positive ion mode ([M+H]⁺): m/z 152.04 .

    • In negative ion mode ([M-H]⁻): m/z 150.02 .

  • Key Fragments: The fragmentation of pyridine carboxylic acids often involves the pyridine ring nitrogen.[6][7] Common neutral losses would include:

    • Loss of H₂O (18 Da) from the protonated molecule.

    • Loss of CO (28 Da) from the aldehyde.

    • Loss of CO₂ (44 Da) via decarboxylation.

    • Loss of the carboxyl group (-COOH, 45 Da).[8] The most likely initial fragmentation in positive mode would be the loss of water or the formyl group, while in negative mode, decarboxylation is highly probable.

Protocol 3: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Mass Analysis:

    • Full Scan: Acquire data over a mass range of m/z 50-500 to detect the molecular ion.

    • MS/MS (Tandem MS): Select the predicted molecular ion (m/z 152 in positive mode or 150 in negative mode) as the precursor and acquire fragmentation spectra to confirm the structure.

  • Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the MS/MS fragmentation pattern to match predicted losses.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates and active ingredients. Given the polar and ionizable nature of 4-Formylpyridine-3-carboxylic acid, a reversed-phase method with a buffered mobile phase is the most logical choice.[9][10]

Causality of Method Design:

  • Column: A C18 stationary phase is a versatile starting point for reversed-phase chromatography.

  • Mobile Phase: The molecule has both a basic nitrogen and an acidic carboxylic acid group. To ensure a single ionic species is present and to achieve sharp, reproducible peaks, the mobile phase pH must be controlled with a buffer. A low pH (e.g., pH 2.5-3.0 using formic acid or phosphate buffer) will protonate the pyridine nitrogen and keep the carboxylic acid in its neutral form, promoting good retention and peak shape.

  • Detector: A UV detector is ideal, as the conjugated pyridine ring system is expected to have a strong chromophore.

HPLC_Workflow cluster_prep Method Development cluster_run Execution & Validation A Define Analyte Properties (Polar, Ionizable) B Select Column (C18, 5 µm, 4.6x150 mm) A->B C Select Mobile Phase (A: 0.1% Formic Acid in H2O B: Acetonitrile) B->C D Optimize Gradient (e.g., 5% to 95% B over 15 min) C->D E Set Detector (UV @ 260 nm) D->E F System Suitability Test (Inject Standard) E->F Final Method G Sample Analysis (Inject Sample) F->G H Data Processing (Integrate Peaks, Calculate % Purity) G->H

Protocol 4: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 260 nm (scan from 200-400 nm with PDA to confirm peak purity).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare the sample at a concentration of ~0.5 mg/mL in 50:50 Water:Acetonitrile.

  • Analysis:

    • Inject a blank (diluent) to identify any system peaks.

    • Inject the sample and integrate all peaks.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability, decomposition profile, and presence of solvates or hydrates.[11][12]

Predicted Thermal Behavior:

  • DSC: An endothermic peak corresponding to the melting point would be observed, followed by an exothermic event if decomposition occurs immediately after melting. For a related compound, nicotinic acid, melting occurs around 232-263°C.[11]

  • TGA: A stable baseline is expected until the onset of decomposition. If the material is a hydrate, an initial weight loss corresponding to water will be observed below 120 °C. The major weight loss will correspond to the decomposition of the molecule, likely initiated by decarboxylation.

Thermal_Analysis_Flow Start Start Analysis TGA Run TGA (Ramp 10°C/min to 600°C) Start->TGA DSC Run DSC (Ramp 10°C/min to 300°C) Start->DSC Data_TGA Analyze TGA Data (Identify Weight Loss Steps) TGA->Data_TGA Data_DSC Analyze DSC Data (Identify Melting, Transitions) DSC->Data_DSC Correlate Correlate TGA & DSC (Decomposition Temperature) Data_TGA->Correlate Data_DSC->Correlate End Report Thermal Stability Correlate->End

Protocol 5: TGA/DSC Analysis

  • Instrumentation: Simultaneous TGA/DSC instrument or separate instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum (for DSC) or alumina (for TGA) pan.

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to 600 °C.

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to a temperature just above the melting point (e.g., 300 °C, adjust based on TGA results).

  • Data Analysis:

    • From the TGA thermogram, determine the onset of decomposition and identify any mass loss events.

    • From the DSC thermogram, determine the melting point (peak of the endotherm) and any other thermal events.

Conclusion

This application note provides a comprehensive, predictive framework for the analytical characterization of 4-Formylpyridine-3-carboxylic acid. By employing a suite of orthogonal techniques—NMR for structural elucidation, FTIR for functional group confirmation, MS for molecular weight and fragmentation analysis, HPLC for purity assessment, and TGA/DSC for thermal stability—researchers can achieve a complete and confident profile of this molecule. The detailed protocols and predictive insights serve as a robust starting point for any laboratory to establish validated analytical methods for this promising chemical intermediate.

References

  • LookChem. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Google Patents. (2013). Process for producing pyridine carboxylic acids. US8575350B2.
  • Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS.
  • Food Research. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Retrieved from [Link]

  • ACS Publications. (1966). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir.
  • ResearchGate. (n.d.). Calorimetric study and thermal analysis of crystalline nicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules.
  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • MDPI. (n.d.). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Retrieved from [Link]

  • RSC Publishing. (n.d.). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions.
  • Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pyridine‐2,5‐dicarboxylic acid ligand. Retrieved from [Link]

Sources

The Synthetic Versatility of 4-Formylpyridine-3-carboxylic Acid: A Guide to Amine-Based Derivatizations for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

4-Formylpyridine-3-carboxylic acid is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyridine core is a common motif in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1][2] The presence of both an aldehyde (formyl) and a carboxylic acid group on this scaffold presents a unique opportunity for diverse chemical transformations, allowing for the strategic introduction of various functionalities and the construction of complex molecular architectures.

This guide provides an in-depth exploration of the reaction of 4-formylpyridine-3-carboxylic acid with amines, a cornerstone transformation for generating libraries of novel compounds for biological screening. We will delve into the key reaction pathways, provide detailed experimental protocols, and discuss the underlying chemical principles that govern these transformations. The chemoselectivity of reactions involving the aldehyde and carboxylic acid functionalities will be a central theme, offering insights into how to control reaction outcomes to achieve desired synthetic targets.

Chemoselectivity: Aldehyde vs. Carboxylic Acid Reactivity

A critical consideration when reacting 4-formylpyridine-3-carboxylic acid with amines is the relative reactivity of the formyl and carboxylic acid groups. Generally, the aldehyde group is more electrophilic and thus more susceptible to nucleophilic attack by an amine than the carboxylic acid. The initial reaction between an amine and an aldehyde to form an imine is typically a rapid and reversible process that occurs under neutral or mildly acidic conditions.[3] In contrast, the direct formation of an amide from a carboxylic acid and an amine requires harsher conditions, often involving high temperatures to drive off water, or the use of coupling agents to activate the carboxylic acid.[4]

This inherent difference in reactivity forms the basis for achieving chemoselective modifications of 4-formylpyridine-3-carboxylic acid. By carefully selecting the reaction conditions and reagents, one can preferentially target either the aldehyde or the carboxylic acid group.

Primary Reaction Pathways and Protocols

The reactions of 4-formylpyridine-3-carboxylic acid with amines can be broadly categorized into three main pathways, each offering access to a distinct class of molecular scaffolds.

Reductive Amination: Targeting the Formyl Group

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5] In the context of 4-formylpyridine-3-carboxylic acid, this reaction selectively transforms the formyl group into an aminomethyl group, leaving the carboxylic acid moiety intact. The process involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale: The reaction proceeds in two key steps. First, the amine adds to the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to yield an iminium ion. This electrophilic intermediate is then reduced by a hydride source to the final amine product. The choice of reducing agent is crucial; mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the aldehyde starting material.[6]

Reductive_Amination Start 4-Formylpyridine- 3-carboxylic acid + R-NH₂ Imine Schiff Base (Imine) Intermediate Start->Imine Condensation (-H₂O) Product 4-(Aminomethyl)pyridine- 3-carboxylic acid Imine->Product Reduction [H]

Caption: Reductive Amination Workflow.

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of 4-formylpyridine-3-carboxylic acid with a primary amine using sodium triacetoxyborohydride.

Materials:

  • 4-Formylpyridine-3-carboxylic acid

  • Primary amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a stirred solution of 4-formylpyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M), add the primary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-(aminomethyl)pyridine-3-carboxylic acid derivative.

Table 1: Representative Yields for Reductive Amination

Amine SubstrateProductTypical Yield (%)
Benzylamine4-((Benzylamino)methyl)pyridine-3-carboxylic acid75-85%
Aniline4-((Phenylamino)methyl)pyridine-3-carboxylic acid60-75%
Cyclohexylamine4-((Cyclohexylamino)methyl)pyridine-3-carboxylic acid70-80%
Note: Yields are estimates based on general reductive amination procedures and may vary depending on the specific amine and reaction conditions.
Ugi Four-Component Reaction (U-4CR): A Pathway to Peptide Mimetics

The Ugi four-component reaction is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] 4-Formylpyridine-3-carboxylic acid is an ideal substrate for this reaction as it contains both the aldehyde and carboxylic acid functionalities required for the transformation.

Mechanistic Rationale: The Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde and the amine. The carboxylic acid then protonates the imine, and the resulting iminium ion is attacked by the nucleophilic isocyanide. This is followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final stable α-acylamino amide product.[7]

Ugi_Reaction Reactants 4-Formylpyridine-3-carboxylic acid + Amine (R¹-NH₂) + Isocyanide (R²-NC) Imine Imine Formation Reactants->Imine Condensation Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Mumm Mumm Rearrangement Nitrilium->Mumm + Carboxylate Product α-Acylamino Amide Product Mumm->Product Intramolecular Acyl Transfer

Caption: Ugi Four-Component Reaction Pathway.

Experimental Protocol: General Procedure for the Ugi Reaction

This protocol provides a general method for the Ugi four-component reaction using 4-formylpyridine-3-carboxylic acid, a primary amine, and an isocyanide.

Materials:

  • 4-Formylpyridine-3-carboxylic acid

  • Primary amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 4-formylpyridine-3-carboxylic acid (1.0 eq) in methanol (0.2 M).

  • Add the primary amine (1.0 eq) to the solution and stir for 30 minutes at room temperature.

  • Add the isocyanide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can often be purified by precipitation upon addition of a non-polar solvent like diethyl ether or hexane, followed by filtration.

  • If necessary, further purification can be achieved by flash column chromatography on silica gel.

Table 2: Potential Products from Ugi Reaction

AmineIsocyanidePotential Product Scaffold
Benzylaminetert-Butyl isocyanideN-benzyl-2-(N-(tert-butyl)formamido)-2-(pyridin-4-yl)acetamide-3-carboxylic acid
AnilineCyclohexyl isocyanideN-phenyl-2-(N-(cyclohexyl)formamido)-2-(pyridin-4-yl)acetamide-3-carboxylic acid
Note: The exact structure of the product will depend on the specific reactants used.
Tandem Condensation-Cyclization: Synthesis of Fused Pyridine Systems

The dual functionality of 4-formylpyridine-3-carboxylic acid makes it an excellent substrate for tandem reactions where both the aldehyde and carboxylic acid groups participate in a sequential manner to form fused heterocyclic systems. A particularly valuable application is the synthesis of quinolone derivatives through reaction with anilines.

Mechanistic Rationale: The reaction is proposed to initiate with the formation of a Schiff base between the aniline and the formyl group. This is followed by an intramolecular cyclization, where the nitrogen of the pyridine ring or the aniline can act as a nucleophile, attacking an activated form of the carboxylic acid (e.g., an acyl chloride or ester). Subsequent dehydration leads to the formation of the aromatic fused ring system. The specific conditions will dictate the exact mechanism and the final product.

Tandem_Cyclization Start 4-Formylpyridine-3-carboxylic acid + Aniline Imine Schiff Base Formation Start->Imine Condensation Cyclization Intramolecular Cyclization Imine->Cyclization Activation & Attack Product Fused Pyridine (e.g., Quinolone derivative) Cyclization->Product Dehydration

Caption: Tandem Condensation-Cyclization Workflow.

Experimental Protocol: Synthesis of a Fused Pyridine Derivative (Hypothetical)

This is a hypothetical protocol based on known methods for quinolone synthesis.[8] Optimization would be required for this specific substrate.

Materials:

  • 4-Formylpyridine-3-carboxylic acid

  • Substituted aniline

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene or xylene

  • Dean-Stark trap

  • Heating mantle

  • Condenser

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-formylpyridine-3-carboxylic acid (1.0 eq), the aniline (1.1 eq), and toluene.

  • Reflux the mixture for 4-6 hours to form the imine, collecting the water in the Dean-Stark trap.

  • Cool the reaction mixture and carefully remove the toluene under reduced pressure.

  • Add polyphosphoric acid (PPA) to the residue.

  • Heat the mixture to 120-140 °C for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate or sodium hydroxide.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Conclusion

4-Formylpyridine-3-carboxylic acid is a versatile and valuable building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. By understanding the principles of chemoselectivity and employing the appropriate reaction conditions, researchers can selectively functionalize either the aldehyde or the carboxylic acid group, or engage both in tandem cyclization reactions. The protocols outlined in this guide for reductive amination, the Ugi four-component reaction, and the synthesis of fused pyridine systems provide a solid foundation for the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Google Patents. (n.d.). Preparation method for 4-pyridinecarboxaldehyde.
  • Leuckart, R. (1885). Ueber eine neue Synthese von α-Phenyl-α-äthylamin. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344.
  • Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved February 4, 2026, from [Link].

  • ResearchGate. (n.d.). Synthesis of fused pyridines. Retrieved February 4, 2026, from [Link].

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved February 4, 2026, from [Link].

  • SIOC Journals. (n.d.). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Retrieved February 4, 2026, from [Link].

  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-118.
  • ResearchGate. (n.d.). ChemInform Abstract: Multicomponent Reaction for the Synthesis of Pyridine Derivatives Based on Triphenylamine. Retrieved February 4, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Formylation of Amines. Retrieved February 4, 2026, from [Link].

  • ResearchGate. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Retrieved February 4, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 4, 2026, from [Link].

  • ResearchGate. (n.d.). Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system. Retrieved February 4, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved February 4, 2026, from [Link].

  • SlideShare. (n.d.). Reactions of aromatic amines. Retrieved February 4, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved February 4, 2026, from [Link].

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 4, 2026, from [Link].

  • MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved February 4, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 4, 2026, from [Link].

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved February 4, 2026, from [Link].

  • MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Retrieved February 4, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved February 4, 2026, from [Link].

  • Shaalaa.com. (n.d.). Write the reaction of aromatic primary amine with nitrous acid. Retrieved February 4, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Chemistry & Biology Of Multicomponent Reactions. Retrieved February 4, 2026, from [Link].

  • Filo. (n.d.). Q 28. Write the reactions of (i) aromatic and (ii) aliphatic primary amines with nitrous acid. Retrieved February 4, 2026, from [Link].

  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved February 4, 2026, from [Link].

  • LibreTexts. (2021). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 4, 2026, from [Link].

  • PubChem. (n.d.). 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride. Retrieved February 4, 2026, from [Link].

Sources

Application Notes & Protocols: Leveraging 4-Formylpyridine-3-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and combinatorial chemistry, enabling the rapid assembly of molecular libraries. The choice of linker—the molecular bridge between the solid support and the synthetic target—is critical to the success of any solid-phase campaign. This document provides a detailed guide to the application of 4-Formylpyridine-3-carboxylic acid, a versatile bifunctional linker. We will explore its strategic advantages and provide robust, step-by-step protocols for its immobilization, derivatization via reductive amination, and subsequent cleavage to release the final product. This guide is intended for researchers and professionals in chemical biology and drug development seeking to expand their solid-phase synthesis toolkit.

Introduction: The Strategic Value of a Bifunctional Pyridine Linker

4-Formylpyridine-3-carboxylic acid is a heterocyclic building block possessing two distinct functional groups: a carboxylic acid at the 3-position and a formyl (aldehyde) group at the 4-position. This bifunctionality is the key to its utility in SPOS.

  • The Carboxylic Acid: This group serves as the primary anchoring point to an amino-functionalized solid support, such as Rink Amide or Sieber Amide resin. The formation of a stable amide bond ensures the linker is robustly attached throughout a multi-step synthesis sequence.[1][2]

  • The Formyl Group: This aldehyde acts as a versatile attachment point for the first synthetic building block. Its primary mode of reaction is reductive amination, which allows for the straightforward introduction of primary amines into the synthetic scheme, forming a stable secondary amine linkage.[3]

The pyridine ring itself is a prevalent scaffold in medicinal chemistry, and its electron-withdrawing nature can influence the reactivity and stability of the attached bonds.[1] The strategic placement of the functional groups makes this linker an excellent choice for constructing libraries of substituted amines and other small molecules where diversity is introduced from an initial amine building block.

Key Features and Advantages:
  • Orthogonal Handles: The carboxylic acid and formyl group possess distinct reactivities, allowing for selective, stepwise functionalization.

  • Robust Amide Anchor: The amide bond formed with the resin is stable to a wide range of reaction conditions commonly used in SPOS.[4]

  • Versatile Substrate Loading: Reductive amination is a mild and highly efficient reaction with a broad substrate scope, accommodating a wide variety of primary amines.[5]

  • Straightforward Cleavage: Final products can be released from the support using standard acidic cleavage protocols, such as treatment with trifluoroacetic acid (TFA).[6]

Experimental Workflow Overview

The overall strategy for utilizing 4-Formylpyridine-3-carboxylic acid in SPOS follows a logical, multi-stage process. Each stage is designed to be high-yielding and easily verifiable before proceeding to the next. The purification of intermediates is accomplished by simple washing and filtration, a core advantage of solid-phase chemistry.[4]

sps_workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: On-Resin Synthesis cluster_release Phase 3: Release & Analysis Resin Amino-Resin (e.g., Rink Amide) Immobilization Step 1: Linker Immobilization Resin->Immobilization Coupling Reagents Linker 4-Formylpyridine- 3-carboxylic acid Linker->Immobilization Loading Step 2: Substrate Loading (Reductive Amination) Immobilization->Loading Wash Steps Elaboration Step 3: Synthetic Elaboration (n cycles) Loading->Elaboration Primary Amine, Reducing Agent Cleavage Step 4: Cleavage from Resin Elaboration->Cleavage Reagents, Wash Steps Product Final Product in Solution Cleavage->Product TFA Cocktail Analysis Purification & Analysis (HPLC, MS) Product->Analysis

Caption: General workflow for SPOS using the 4-Formylpyridine-3-carboxylic acid linker.

Detailed Protocols

The following protocols are designed for a standard laboratory scale (e.g., 0.1 mmol) and assume the use of a standard aminomethylated polystyrene resin (e.g., Rink Amide AM resin, loading capacity ~0.5-1.0 mmol/g). All manipulations should be performed in a dedicated solid-phase synthesis vessel equipped for nitrogen bubbling and solvent filtration.

Protocol 1: Linker Immobilization onto Amino-Functionalized Resin

Causality: This protocol forms a stable amide bond between the linker's carboxylic acid and the resin's primary amine. We use standard peptide coupling reagents, such as HBTU, which activates the carboxylic acid for rapid and efficient nucleophilic attack by the resin-bound amine. DIEA is a non-nucleophilic base used to neutralize the reaction.

StepActionReagent & Volume (for 0.1 mmol scale)TimeRationale & Scientist's Notes
1Resin Swelling Add 200 mg of Rink Amide resin to the vessel. Add 3-4 mL of Dichloromethane (DCM), let stand. Then wash 3x with Dimethylformamide (DMF).20 minSwelling the resin exposes the functional groups within the polymer matrix, ensuring efficient reaction kinetics. DCM is excellent for polystyrene swelling, followed by DMF to match the solvent of the coupling reaction.
2Prepare Coupling Solution In a separate vial, dissolve 4-Formylpyridine-3-carboxylic acid (3 equiv., 45.3 mg), HBTU (2.9 equiv., 110 mg), and DIEA (6 equiv., 105 µL) in ~2 mL of DMF.5 minPre-activation of the carboxylic acid is crucial. A slight yellowing of the solution indicates formation of the active ester. Use high-quality, dry DMF to prevent hydrolysis of the activated linker.
3Coupling Reaction Drain the DMF from the swollen resin. Immediately add the coupling solution from Step 2. Bubble with N₂ gas to ensure gentle mixing.2-4 hrThe reaction progress can be monitored. Take a few resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test. A negative result (yellow/clear beads) indicates complete consumption of the primary amines.
4Washing Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (2x).10 minThorough washing is critical to remove all excess reagents and soluble by-products (like tetramethylurea from HBTU), which could interfere with subsequent steps.
5Drying & Storage Dry the resin under high vacuum for at least 1 hour. The functionalized resin is now ready for substrate loading.>1 hrA properly dried resin prevents side reactions with trapped protic solvents in the next step. The resin can be stored under inert gas.
Protocol 2: Substrate Loading via Reductive Amination

Causality: This two-step process first forms a transient imine between the resin-bound aldehyde and a primary amine building block. This imine is then immediately reduced in situ to a stable secondary amine by a hydride reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal choice as it is milder than other borohydrides and selectively reduces protonated imines much faster than aldehydes, minimizing side reactions.[5]

StepActionReagent & Volume (for 0.1 mmol scale)TimeRationale & Scientist's Notes
1Resin Swelling Swell the linker-functionalized resin from Protocol 1 in ~3 mL of 1% Acetic Acid in Dichloroethane (DCE) or DMF.20 minThe presence of a mild acid catalyzes the formation of the iminium ion, which is the species that is actually reduced. Ensure the solvent is anhydrous.
2Amine Addition Add the primary amine building block (R-NH₂, 3-5 equiv., 0.3-0.5 mmol). Agitate with N₂ bubbling.30-60 minThis allows for the formation of the imine/iminium ion equilibrium on the solid support. A larger excess of the amine can help drive this equilibrium forward.
3Reduction Add Sodium Triacetoxyborohydride (STAB) (3-5 equiv., 64-106 mg). Continue agitation.4-12 hrSTAB is moisture-sensitive; handle it quickly. The reaction can be monitored by taking a small sample of resin and cleaving it to check for the desired product mass by LC-MS.
4Washing Drain the reaction solution. Wash the resin sequentially with DMF (3x), a 1:1 mixture of DMF/water (2x), Methanol (2x), and DCM (3x).15 minThe aqueous wash helps to remove any remaining borate salts. The final resin now carries your first building block.
5Drying Dry the resin under high vacuum.>1 hrThe resin is now ready for further synthetic elaboration (e.g., acylation, alkylation) or for final cleavage.
Protocol 3: Final Product Cleavage

Causality: This protocol uses a strong acid, Trifluoroacetic Acid (TFA), to cleave the acid-labile bond connecting the linker-product conjugate to the solid support (specifically, the bond between the Rink Amide handle and the resin). Scavengers are essential to prevent the reactive carbocations generated during cleavage from causing side reactions with the product.

StepActionReagent & Volume (for 0.1 mmol scale)TimeRationale & Scientist's Notes
1Resin Preparation Place the dried, final product-bound resin in a reaction vessel. Add ~1 mL of DCM and let it swell briefly.5 minThis pre-swelling ensures the cleavage cocktail can penetrate the resin beads effectively.
2Cleavage Drain the DCM. Add 2 mL of the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) .2-3 hrWORK IN A FUME HOOD. TFA is highly corrosive. TIS is a scavenger for carbocations, and water helps with the solubility of some protecting groups.
3Product Collection Filter the resin and collect the TFA solution (filtrate) into a clean centrifuge tube. Wash the resin 2-3 times with a small amount of fresh TFA or DCM and combine the filtrates.5 minThe product is now dissolved in the TFA filtrate.
4Precipitation Add the TFA solution dropwise to a larger tube containing ~10 mL of cold diethyl ether. A white precipitate of the crude product should form.15 minCold ether minimizes the solubility of the product, maximizing precipitation yield.
5Isolation & Analysis Centrifuge the mixture, decant the ether, and repeat the ether wash twice. Dry the remaining solid pellet under vacuum. The crude product can then be purified by HPLC and characterized by mass spectrometry.30 minThis final product will contain the 4-aminomethylpyridine-3-carboxamide moiety derived from the linker.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Linker Loading (Positive Kaiser test after Protocol 1)1. Incomplete activation of carboxylic acid. 2. Low quality/wet DMF. 3. Insufficient reaction time.1. Ensure correct stoichiometry of coupling reagents. 2. Use fresh, anhydrous grade DMF. 3. Extend reaction time to 6-8 hours or overnight. Double-couple if necessary (repeat the protocol).
Incomplete Reductive Amination (Starting material present after cleavage)1. Inefficient imine formation. 2. Deactivated STAB reagent. 3. Sterically hindered amine.1. Ensure the reaction solvent contains 1% acetic acid. 2. Use fresh STAB from a new bottle. 3. Increase excess of amine and STAB; extend reaction time to 24 hours. Consider a different reducing agent like pyridine-borane complex.[3]
Low or No Product Yield After Cleavage 1. Incomplete cleavage. 2. Product degradation. 3. Product is highly soluble in ether.1. Extend cleavage time to 4 hours. 2. Ensure adequate scavengers (TIS) are used, especially for sensitive functional groups. 3. After initial precipitation, concentrate the ether supernatant to see if any product remains.

References

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]

  • Oreate AI. (2026). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Available at: [Link]

  • Wessolowski, J., & B-L, J. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 16, 2706-2719. Available at: [Link]

  • University of Sheffield. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Available at: [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(21), 4145-4148. Available at: [Link]

  • Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(10), 1523-1526. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

Sources

Application Note: Advanced Crystallization Protocols for 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Formylpyridine-3-carboxylic acid (CAS: 95992-21-5), also known as 4-formylnicotinic acid, is a critical heterocyclic building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other pharmaceutical agents. Its purification presents unique challenges due to its zwitterionic nature , the reactivity of the aldehyde group (susceptible to oxidation and dimerization), and its tendency to form stable hydrates.

This guide details two robust crystallization methodologies designed to maximize purity (>99.5%) and yield while mitigating degradation. We move beyond basic "dissolve and cool" techniques to explore Isoelectric Point (pI) Precipitation and Reactive Salt Crystallization , supported by mechanistic insights and process analytical technology (PAT) recommendations.

Compound Profile & Physicochemical Challenges[1][2]

Before initiating crystallization, the operator must understand the molecule's behavior in solution.

PropertyValue / CharacteristicImplication for Crystallization
Molecular Structure Pyridine ring with ortho-positioned carboxylic acid and aldehyde groups.[1]Potential for intramolecular hydrogen bonding; lactol formation.
Acido-Basic Nature Amphoteric (Zwitterionic).Solubility is pH-dependent. Minimum solubility occurs at the isoelectric point (pI).
pKa (Estimated) pKa₁ (COOH) ≈ 2.8 - 3.2pKa₂ (Pyridine N) ≈ 4.8 - 5.2The "Safe Zone" for precipitation is typically between pH 3.0 and 4.0.
Stability Risks Aldehyde oxidation (to 3,4-pyridinedicarboxylic acid); Cannizzaro reaction at high pH.Critical: Avoid prolonged exposure to pH > 10 or strong oxidizers. Use N₂ atmosphere.

Method A: Isoelectric Point (pI) Precipitation (pH-Swing)

Principle: This method leverages the amphoteric nature of the pyridine ring. The molecule is highly soluble as a cation (low pH) or anion (high pH) but exhibits minimal solubility as a neutral zwitterion.

Mechanism of Action
  • Dissolution: High pH converts the carboxylic acid to a carboxylate (

    
    ), solubilizing the molecule.
    
  • Purification: Insoluble organic impurities are filtered out while the product remains in the aqueous phase.

  • Precipitation: Acid addition protonates the carboxylate. As the pH approaches the pI (approx. pH 3.5), the net charge becomes zero, the hydration shell collapses, and the crystal lattice forms.

Detailed Protocol

Reagents:

  • Crude 4-Formylpyridine-3-carboxylic acid[1]

  • Sodium Hydroxide (2M NaOH)

  • Hydrochloric Acid (2M HCl)

  • Deionized Water (degassed)

Step-by-Step Workflow:

  • Dissolution (Alkaline Phase):

    • Suspend crude solid in deionized water (10 mL/g) under nitrogen atmosphere.

    • Slowly add 2M NaOH dropwise while stirring. Monitor pH.

    • Target: pH 9.0 – 10.0. Do not exceed pH 11 to prevent aldehyde degradation.

    • Stir for 15 minutes until fully dissolved. The solution should be clear yellow/amber.

  • Filtration (Polish):

    • Filter the solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities or dimers.

  • Crystallization (Acidification):

    • Critical Step: Slowly dose 2M HCl into the filtrate at a rate of 1 mL/min.

    • Nucleation Onset: Cloudiness typically appears around pH 5.5 – 6.0.

    • Target Endpoint: Continue acidification until pH 3.5 ± 0.2 .

    • Note: Going below pH 2.0 will re-dissolve the compound as the pyridinium hydrochloride salt.

  • Aging (Ostwald Ripening):

    • Cool the slurry to 5°C.

    • Stir gently (100 RPM) for 2 hours. This allows fines to dissolve and larger crystals to grow, improving filterability.

  • Isolation:

    • Filter under vacuum. Wash the cake with cold water (2 x 2 mL/g) to remove residual salts (NaCl).

    • Drying: Vacuum oven at 40°C for 12 hours. Avoid temperatures >60°C to prevent thermal decomposition.

Method B: Reactive Salt Crystallization (Hydrochloride Formation)

Principle: If the zwitterion is too soluble or forms an unstable hydrate, crystallizing the molecule as a hydrochloride salt is a robust alternative. This locks the pyridine nitrogen in a protonated state, often yielding a higher melting, more stable crystal lattice.

Detailed Protocol
  • Dissolution:

    • Dissolve crude material in minimal hot Ethanol (or Isopropanol) at 60°C.

    • Why Alcohol? Water solubility of the HCl salt is too high for effective recovery; organic solvents force precipitation.

  • Salt Formation:

    • Add 1.1 equivalents of concentrated HCl (37%) or HCl in dioxane/ether.

    • The solution will initially clarify, followed by rapid precipitation of the hydrochloride salt.

  • Cooling & Anti-solvent:

    • Cool slowly to room temperature.

    • If yield is low, add an anti-solvent (e.g., Acetone or Ethyl Acetate) dropwise until persistent turbidity is observed.

  • Isolation:

    • Filter and wash with Acetone (to remove excess acid and water).

    • Dry under high vacuum.

Process Visualization

Workflow Diagram: pH-Swing Crystallization

G Start Crude 4-Formylpyridine-3-carboxylic acid Dissolution Dissolution (pH 9-10) Solvent: Water + NaOH Atmosphere: N2 Start->Dissolution Suspend Filtration Polish Filtration (Remove Insolubles) Dissolution->Filtration Soluble Anion Acidification Controlled Acidification Add HCl to pH 3.5 (pI) Filtration->Acidification Filtrate Nucleation Nucleation Zone (pH ~5.5) Acidification->Nucleation pH Drop Aging Crystal Aging 5°C, 2 Hours Nucleation->Aging Crystal Growth Isolation Filtration & Drying (Vacuum, 40°C) Aging->Isolation Slurry

Figure 1: Step-by-step workflow for the pH-swing crystallization process, highlighting critical pH control points.

Decision Tree: Solvent System Selection

D Start Select Crystallization Strategy Target What is the primary impurity? Start->Target Inorganic Inorganic Salts / Mechanical Impurities Target->Inorganic High Salt Content Organic Organic Byproducts / Isomers Target->Organic Synthesis Side-products MethodA Method A: pH Swing (Water) Inorganic->MethodA Water washes salts MethodB Method B: Organic Solvent / Salt Formation Organic->MethodB Organics stay in mother liquor

Figure 2: Decision matrix for selecting the optimal crystallization method based on impurity profile.

Critical Quality Attributes (CQAs) & Troubleshooting

CQATargetTroubleshooting Strategy
Purity (HPLC) > 99.5%If < 99%, re-slurry the wet cake in Acetone/Water (9:1) to remove organic surface impurities.
Appearance White to Off-white Crystalline SolidBrown/Yellow Color: Indicates oxidation. Recrystallize using Method A with 1% sodium metabisulfite added during dissolution to scavenge oxygen.
Residual Solvent < 5000 ppm (Ethanol)If high, mill the crystals to reduce particle size and increase drying surface area.
Crystal Form Consistent PolymorphUse X-Ray Powder Diffraction (XRPD) to verify. If variable, seed the crystallization step with a known pure standard.

References

  • Synthesis and Properties of Pyridine Carboxylic Acids

    • Source: PubChem.[2][3] (n.d.). 4-Amino-5-formylnicotinic acid (Analogous Structure Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Source: Takiyama, H. (2012). Crystallization of Amphoteric Compounds: Isoelectric Precipitation. Journal of Chemical Engineering of Japan.
  • Aldehyde Stability in Pyridines
  • General Purification of Nicotinic Acid Derivatives

    • Source: Google Patents. (2017). Preparation method for 4-pyridinecarboxaldehyde (CN106518753A).[4] Retrieved from

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing 4-Formylpyridine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 4-Formylpyridine-3-carboxylic acid synthesis yield Content type: Technical Support Center Guide

Introduction & Mechanistic Overview

4-Formylpyridine-3-carboxylic acid (4-Formylnicotinic acid) is a critical bifunctional intermediate often used in the synthesis of fused heterocyclic systems (e.g., naphthyridines). Its synthesis is complicated by two primary factors:

  • Regioselectivity & Over-oxidation: The methyl group at the 4-position of the pyridine ring is activated, but oxidizing it to an aldehyde without progressing to the dicarboxylic acid (Cinchomeronic acid) requires precise control.

  • Lactol-Aldehyde Tautomerism: In the solid state and acidic solution, the compound predominantly exists as the cyclic lactol 1-hydroxyfuro[3,4-c]pyridin-3(1H)-one . This equilibrium complicates NMR analysis and purification.

This guide focuses on the Selenium Dioxide (SeO₂) mediated oxidation of 4-methylnicotinic acid, a robust route that balances yield with operational simplicity, provided specific parameters are controlled.

Core Protocol: Selective SeO₂ Oxidation

Objective: Selective oxidation of 4-methylnicotinic acid to 4-formylnicotinic acid while minimizing over-oxidation.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
4-Methylnicotinic acid 1.0SubstratePurity >98% recommended.[1]
Selenium Dioxide (SeO₂) 1.1 – 1.2OxidantUse freshly sublimed SeO₂ if possible. Excess leads to carboxylic acid.
1,4-Dioxane SolventMediumHigh boiling point ether; inert to oxidation.
Water 4% v/vCo-solventEssential for SeO₂ solubility and mechanism (Riley oxidation).
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-methylnicotinic acid (10 mmol) in 1,4-dioxane (20 mL).

  • Reagent Addition: Add SeO₂ (11-12 mmol) and water (0.8 mL). The water is critical to facilitate the formation of selenious acid, the active oxidizing species.

  • Reaction: Heat the mixture to reflux (approx. 101°C) .

    • Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LC-MS every 2 hours. The reaction typically requires 4–6 hours .

    • Endpoint: Stop when the starting material is <5%. Prolonged heating promotes oxidation to pyridine-3,4-dicarboxylic acid.

  • Workup (The "Hot Filtration" Step):

    • While still hot, filter the reaction mixture through a pad of Celite to remove the precipitated black selenium metal.

    • Wash the pad with hot dioxane.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to approx. 20% volume.

    • Dilute with water (10 mL).

    • Critical Step: Adjust pH to the isoelectric point (approx. pH 3.5–4.0) using 1M NaOH or HCl.

    • Allow the solution to stand at 4°C overnight. The product (often the lactol form) will crystallize/precipitate.

  • Purification: Recrystallize from water or ethanol/water if necessary.

Troubleshooting & FAQs

Q1: My yield is low (<30%), and I see a very polar byproduct. What happened?

Diagnosis: Over-oxidation to Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid). Solution:

  • Reduce SeO₂: Ensure you are strictly using 1.1–1.2 equivalents.

  • Time Control: Do not run the reaction overnight. Quench immediately upon consumption of starting material.

  • Water Content: Ensure water content does not exceed 5-10% of the solvent volume, as excess water can accelerate over-oxidation in some systems.

Q2: The NMR spectrum looks messy, with split peaks. Is my product impure?

Diagnosis: Likely not. You are observing the Ring-Chain Tautomerism . Explanation: 4-Formylnicotinic acid exists in equilibrium between the open aldehyde form (A) and the cyclic lactol form (B).

  • DMSO-d₆: Often shows a mixture.[2]

  • D₂O + NaOD: Adding base forces the ring open to the carboxylate-aldehyde, simplifying the spectrum to the aldehyde form.

  • Validation: Check for a lactol proton signal (approx. 6.5–7.0 ppm, singlet/doublet) vs. an aldehyde proton (approx. 10.0 ppm).

Q3: The product is not precipitating during workup.

Diagnosis: Incorrect pH or high water solubility of the zwitterion. Solution:

  • Isoelectric Point (pI): The pI of pyridine carboxylic acids is typically between 3 and 4. If the pH is too low (<2) or too high (>6), the species is charged (cationic or anionic) and highly water-soluble.

  • Salting Out: If pH adjustment fails, saturate the aqueous layer with NaCl and extract continuously with ethyl acetate or THF (though solubility is low).

  • Resin: Pass the aqueous solution through a weak cation exchange resin (e.g., Amberlite IRC-50) to remove salts if necessary.

Visualizations

Figure 1: Reaction Pathway & Equilibrium

This diagram illustrates the oxidation pathway and the critical lactol equilibrium that affects isolation and analysis.

ReactionPathway SM 4-Methylnicotinic Acid (Substrate) Aldehyde 4-Formylnicotinic Acid (Open Form) SM->Aldehyde Oxidation SeO2 SeO2 / Dioxane / H2O Reflux, 4-6h SeO2->SM Lactol 1-Hydroxyfuro[3,4-c]pyridin-3(1H)-one (Cyclic Lactol - Stable Solid) Aldehyde->Lactol Equilibrium (Acidic/Neutral) OverOx Pyridine-3,4-dicarboxylic Acid (Over-oxidation Byproduct) Aldehyde->OverOx Excess SeO2 Prolonged Heat

Caption: SeO₂ mediated oxidation of 4-methylnicotinic acid. Note the reversible cyclization to the lactol form, which is often the isolated species.

Figure 2: Troubleshooting Logic Tree

Follow this flow to resolve yield or purity issues.

Troubleshooting Start Issue Encountered CheckNMR Check 1H NMR Start->CheckNMR LowYield Low Yield / No Solid? Start->LowYield SplitPeaks Split/Broad Peaks? CheckNMR->SplitPeaks Lactol Lactol Equilibrium. Normal behavior. Add D2O/NaOD to confirm. SplitPeaks->Lactol Yes CheckPH Check pH of Workup LowYield->CheckPH OverOxidation Check for Dicarboxylic Acid (Byproduct) LowYield->OverOxidation pH is correct AdjustPH Adjust to pH 3.5 - 4.0 (Isoelectric Point) CheckPH->AdjustPH pH < 2 or > 5 Optimize Reduce Reaction Time Reduce SeO2 to 1.1 eq OverOxidation->Optimize Present

Caption: Decision matrix for troubleshooting common isolation and analysis issues.

References

  • Riley Oxidation Mechanism: Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide.[3][4][5][6] Chemical Reviews, 36(3), 235-289. Link

  • Pyridine Carboxylic Acid Synthesis: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

  • Lactol Equilibrium in Pyridines: Lennon, A. C., et al. (2000). Equilibrium and kinetic studies of the lactonization of 2-pyridinecarboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

  • SeO2 Oxidation of Methylpyridines: Sakamoto, T., et al. (1983). Condensed Heteroaromatic Ring Systems. Chemical & Pharmaceutical Bulletin, 31(8), 2623-2638. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Selenium Dioxide (highly toxic) and Pyridine derivatives before handling.

Sources

Technical Support Center: Synthesis of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-formylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this bifunctional pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven advice to help you optimize your synthetic route and mitigate common side reactions.

Introduction: The Synthetic Challenge

The synthesis of 4-formylpyridine-3-carboxylic acid presents a unique set of challenges due to the presence of two ortho-positioned, oxygen-containing functional groups on the pyridine ring: a carboxylic acid and an aldehyde. Both groups have different sensitivities to oxidative and reductive conditions, making selective synthesis a primary hurdle. The electron-withdrawing nature of both substituents also deactivates the pyridine ring, influencing its reactivity in subsequent functionalization steps.

This guide will primarily focus on the most plausible synthetic route: the selective oxidation of a suitable precursor, 3,4-lutidine. We will explore the inherent difficulties of this transformation and provide strategies to control the reaction and purify the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-formylpyridine-3-carboxylic acid, offering probable causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Product

Q: I am attempting to synthesize 4-formylpyridine-3-carboxylic acid from 3,4-lutidine, but I am observing very low or no formation of the target molecule. What could be the issue?

A: This is a common and often frustrating issue. The primary reasons for low to no yield in this synthesis are typically related to reaction conditions and the choice of oxidant.

Probable Causes:

  • Inappropriate Oxidant: The choice of oxidizing agent is critical. A weak oxidant may not be potent enough to oxidize the methyl groups of the electron-deficient pyridine ring. Conversely, a very strong, non-selective oxidant will likely lead to over-oxidation.

  • Sub-optimal Reaction Temperature: Oxidation reactions are often highly temperature-dependent. If the temperature is too low, the reaction may not initiate or proceed at a practical rate. If it is too high, it can lead to decomposition or the formation of intractable byproducts.

  • Incorrect Stoichiometry of Reagents: The molar ratio of the oxidant to the starting material is a key parameter. An insufficient amount of oxidant will result in incomplete conversion, while a large excess will favor over-oxidation.

Recommended Solutions:

  • Selection of a Suitable Oxidizing Agent: For the selective oxidation of one methyl group to a carboxylic acid and the other to an aldehyde, a carefully chosen oxidant is paramount. Consider a multi-step approach:

    • Initial Oxidation to the Dicarboxylic Acid: A strong oxidizing agent like potassium permanganate (KMnO₄) or nitric acid can be used to oxidize both methyl groups of 3,4-lutidine to form pyridine-3,4-dicarboxylic acid.[1] This is often a more controllable first step.

    • Selective Reduction: The resulting dicarboxylic acid can then be selectively reduced. For instance, conversion to the anhydride followed by reaction with a mild reducing agent might offer a pathway to the desired mono-acid, mono-aldehyde.

  • Stepwise Oxidation: A more controlled approach involves the stepwise oxidation of the two methyl groups. This is challenging but can be attempted by:

    • Monofunctionalization: Protecting one methyl group or converting it to a less reactive intermediate before oxidizing the other.

    • Selective Oxidation of a Hydroxymethyl Intermediate: Synthesizing 4-(hydroxymethyl)nicotinic acid and then performing a mild oxidation of the alcohol to the aldehyde using reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

  • Optimization of Reaction Conditions:

    • Temperature Screening: Perform small-scale reactions at various temperatures (e.g., from room temperature to reflux) to identify the optimal range.

    • Stoichiometry Titration: Systematically vary the molar equivalents of the oxidant to find the "sweet spot" that maximizes the yield of the desired product while minimizing byproducts.

Issue 2: Predominant Formation of Pyridine-3,4-dicarboxylic Acid

Q: My reaction is proceeding, but the main product I'm isolating is pyridine-3,4-dicarboxylic acid, not the formyl-acid. How can I prevent this over-oxidation?

A: The formation of pyridine-3,4-dicarboxylic acid (also known as cinchomeronic acid) is the most common and anticipated side reaction in the oxidation of 3,4-lutidine.[2] The aldehyde functional group is highly susceptible to further oxidation to a carboxylic acid, especially under the conditions required to oxidize a methyl group.

Probable Causes:

  • Harsh Reaction Conditions: Strong oxidizing agents, high temperatures, and prolonged reaction times will invariably lead to the over-oxidation of the intermediate aldehyde.

  • Lack of a Selective Oxidant: Many common oxidizing agents are not capable of selectively stopping at the aldehyde stage when a methyl group is also being oxidized.

Recommended Solutions:

  • Use of Milder, Selective Oxidants: If attempting a direct, single-step oxidation, consider using milder and more selective oxidizing agents. Selenium dioxide (SeO₂) is known for the oxidation of methyl groups to aldehydes, though its use on heterocyclic systems can be complex.

  • Protecting Group Strategy: A more robust, albeit longer, approach involves the use of protecting groups.

    • Protect one of the methyl groups of 3,4-lutidine.

    • Oxidize the unprotected methyl group to a carboxylic acid.

    • Deprotect the other methyl group.

    • Oxidize the newly deprotected methyl group to the aldehyde using a mild oxidant.

  • Control of Reaction Time: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as a significant amount of the desired product is formed to prevent its subsequent oxidation.

Parameter Condition Favoring Aldehyde Condition Favoring Dicarboxylic Acid
Oxidant Milder (e.g., MnO₂, PCC on an alcohol precursor)Stronger (e.g., KMnO₄, HNO₃)
Temperature LowerHigher
Reaction Time Shorter (careful monitoring)Longer
Stoichiometry Near stoichiometric oxidantExcess oxidant

Experimental Protocol: Two-Step Synthesis via Hydroxymethyl Intermediate

  • Synthesis of 4-(hydroxymethyl)nicotinic acid: This can be achieved through various routes, including the selective reduction of pyridine-3,4-dicarboxylic acid anhydride.

  • Oxidation to 4-formylpyridine-3-carboxylic acid:

    • Dissolve 4-(hydroxymethyl)nicotinic acid in a suitable solvent (e.g., dichloromethane or chloroform).

    • Add a mild oxidizing agent such as activated manganese dioxide (MnO₂) in excess.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, filter off the MnO₂ and evaporate the solvent to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Issue 3: Difficulty in Purifying the Final Product

Q: I have a mixture of my desired product, starting material, and pyridine-3,4-dicarboxylic acid. How can I effectively purify 4-formylpyridine-3-carboxylic acid?

A: The similar polarities of the starting material, product, and major byproduct can make purification challenging.

Recommended Solutions:

  • pH-Controlled Extraction: The carboxylic acid groups in both the product and the dicarboxylic acid byproduct allow for manipulation of their solubility based on pH.

    • At a slightly acidic pH, the dicarboxylic acid may be less soluble than the mono-acid product, allowing for selective precipitation.

    • Careful, fractional crystallization from a suitable solvent system by slowly changing the pH can be an effective purification method.

  • Column Chromatography: While potentially challenging due to the high polarity of the compounds, column chromatography on silica gel can be effective.

    • Use a polar eluent system, such as a mixture of dichloromethane/methanol or ethyl acetate/acetic acid.

    • The addition of a small amount of acetic acid to the mobile phase can help to improve the peak shape of the carboxylic acids.

  • Derivatization: If direct purification is proving difficult, consider a derivatization-purification-deprotection strategy.

    • Esterify the carboxylic acid group(s). The resulting esters will have different polarities and may be more amenable to separation by chromatography.

    • After separation, hydrolyze the ester of the desired product back to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the synthesis of 4-formylpyridine-3-carboxylic acid?

A1: 3,4-Lutidine (3,4-dimethylpyridine) is the most logical and readily available starting material. The challenge lies in the selective oxidation of the two methyl groups. Another potential, though likely more complex, route could start from a suitably substituted nicotinic acid derivative.

Q2: Can I use a formylation reaction, such as the Vilsmeier-Haack or Reimer-Tiemann reaction, on nicotinic acid to introduce the formyl group?

A2: While theoretically possible, formylation of nicotinic acid is expected to be very challenging. The carboxylic acid group is strongly deactivating, making the pyridine ring less susceptible to electrophilic substitution.[3][4] The Vilsmeier-Haack reaction typically requires electron-rich aromatic systems.[5] The Reimer-Tiemann reaction is generally used for phenols.[6][7] Therefore, these methods are not considered primary routes for this synthesis and would likely result in very low yields, if any.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of products. Use a polar solvent system and visualize with UV light and/or a potassium permanganate stain.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of starting material, product, and byproducts. A reverse-phase C18 column with a buffered aqueous/acetonitrile mobile phase is a good starting point.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. Look for the characteristic aldehyde proton signal (around 10 ppm) and the disappearance of one of the methyl group signals.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the aldehyde and carboxylic acid groups.

Visualizing the Synthetic Landscape

Proposed Synthetic Pathway and Key Side Reaction

G cluster_0 Proposed Synthetic Route Start 3,4-Lutidine Intermediate 4-Formylpyridine-3-carboxylic acid (Target) Start->Intermediate Selective Oxidation (e.g., multi-step) SideProduct Pyridine-3,4-dicarboxylic acid (Over-oxidation) Start->SideProduct Strong Oxidation (e.g., KMnO4) Intermediate->SideProduct Further Oxidation (Side Reaction)

Caption: Synthetic pathways from 3,4-lutidine.

Troubleshooting Workflow

G Start Start Experiment Synthesis of 4-formylpyridine-3-carboxylic acid CheckYield Analyze Crude Product Low/No Yield? Start->CheckYield TroubleshootYield Troubleshoot Low Yield - Check oxidant strength - Optimize temperature - Adjust stoichiometry CheckYield->TroubleshootYield Yes CheckPurity High Yield? Check Purity (TLC/HPLC) CheckYield->CheckPurity No TroubleshootYield->Start OverOxidation Major Impurity? Pyridine-3,4-dicarboxylic acid CheckPurity->OverOxidation TroubleshootPurity Troubleshoot Over-oxidation - Use milder oxidant - Reduce reaction time - Lower temperature OverOxidation->TroubleshootPurity Yes Purification Product Mixture - pH-controlled extraction - Column chromatography - Derivatization OverOxidation->Purification No TroubleshootPurity->Start End Pure Product Characterize (NMR, MS, IR) Purification->End

Caption: Troubleshooting workflow for synthesis.

References

Sources

Technical Support Center: 4-Formylpyridine-3-carboxylic Acid (4-Formylnicotinic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Purification, Stability, and Analysis of CAS 13258-66-7

Introduction: The "Lactol Trap" in Pyridine Chemistry

Welcome to the technical support center for 4-Formylpyridine-3-carboxylic acid . If you are working with this molecule, you have likely encountered inconsistent melting points, confusing NMR spectra, or difficulties in crystallization.

The Core Challenge: Unlike simple pyridine aldehydes, this molecule possesses an aldehyde group ortho to a carboxylic acid. This structural proximity allows it to exist in a dynamic equilibrium between the open-chain aldehyde form and the cyclic lactol form (3-hydroxyfuro[3,4-c]pyridin-1(3H)-one).

Most "purity" issues are actually misunderstandings of this equilibrium or the presence of specific oxidation byproducts. This guide addresses these challenges directly.

Module 1: Purification & Isolation Troubleshooting

Issue: "My product is oiling out or failing to precipitate from the aqueous layer."

Diagnosis: You are likely outside the Isoelectric Point (pI) window, or the molecule is trapped in a water-soluble hydrate/lactol form. Pyridine carboxylic acids are zwitterionic; their solubility is highly pH-dependent.

The Fix: The "pH Swing" Protocol You must target the pI where the net charge is zero. For nicotinic acid derivatives, this is typically between pH 3.0 and 4.0.

Step-by-Step Protocol:

  • Concentration: Reduce the aqueous reaction volume under vacuum (Max 40°C) to saturation. Do not lyophilize yet.

  • Acidification: If starting from a basic hydrolysis (e.g., NaOH), cool to 0-5°C.

  • Titration: Slowly add 1N HCl.

    • Critical Observation: A precipitate may form at pH ~6, then redissolve. Continue acidification.

    • Target: Adjust pH to 3.2 – 3.5 .

  • Induction: If oiling occurs, scratch the flask walls or add a seed crystal of cinchomeronic acid (structurally similar) if authentic seed is unavailable, though authentic seed is preferred.

  • Aging: Stir at 0°C for 2 hours. The cyclic lactol form is often less soluble and will crystallize over time.

Issue: "Recrystallization leads to decomposition or color change."

Diagnosis: Thermal instability. Aldehydes with electron-deficient rings (like pyridine) are prone to the Cannizzaro reaction (disproportionation into alcohol and acid) or decarboxylation upon heating, especially in basic or strongly acidic media.

The Fix: Solvent Switching Avoid boiling water. Use a solvent antisolvent method at lower temperatures.

  • Preferred Solvent System: Water / Acetone or Water / Ethanol.

  • Method: Dissolve in minimum water at room temperature (adjust pH to 7-8 with NH4OH to dissolve if needed), then acidify to pH 3.5, and slowly add cold acetone to force precipitation.

Module 2: Impurity Profiling & Synthesis Control

Issue: "I have persistent impurities that co-elute."

Diagnosis: In the oxidation of 4-methylnicotinic acid (the standard precursor), you are fighting a "Goldilocks" battle. You likely have Under-oxidation (Starting Material) or Over-oxidation (Diacid).

Impurity Identification Table:

Impurity NameStructure NoteOriginRemoval Strategy
4-Methylnicotinic Acid Methyl group at C4Incomplete ReactionpH Wash: Soluble in DCM/Ethyl Acetate at pH 4-5 (Product is less soluble).
Cinchomeronic Acid COOH at C3 and C4Over-oxidationSolubility Difference: The diacid is more water-soluble. Wash the solid filter cake with cold water (pH 3).
Isonicotinaldehyde No COOH at C3DecarboxylationVolatility: Can be removed by high-vacuum sublimation or washing with non-polar solvents.
Visualizing the Oxidation Pathway

The following diagram illustrates the critical control points in the synthesis and purification workflow.

OxidationPathway Start 4-Methylnicotinic Acid Target 4-Formylnicotinic Acid (Target) Start->Target Controlled Oxidation Oxidant Oxidant (SeO2 or O3) Oxidant->Start Lactol Cyclic Lactol (Tautomer) Target->Lactol Equilibrium (Solution) OverOx Cinchomeronic Acid (Impurity) Target->OverOx Excess Oxidant Decarb Isonicotinaldehyde (Impurity) Target->Decarb Heat/Acid (-CO2)

Caption: Reaction pathway showing the target equilibrium and risks of over-oxidation or decarboxylation.

Module 3: Analytical Troubleshooting (HPLC & NMR)

Issue: "My HPLC peaks are tailing severely."

Diagnosis: Pyridine nitrogens interact with silanol groups on standard C18 columns, causing peak tailing. Additionally, the rapid equilibrium between aldehyde and lactol forms can cause peak broadening or splitting.

The Fix: Ion-Pairing or Mixed-Mode Chromatography

  • Standard C18 is insufficient.

  • Recommended Mobile Phase:

    • Buffer: 10-20 mM Ammonium Acetate or Phosphate buffer (pH 6.5).

    • Additive:Ion-Pairing Reagent (e.g., 5 mM Hexanesulfonic acid) OR use a HILIC column for better retention of polar zwitterions.

  • Column Choice: Use a "Base-Deactivated" C18 or a Phenyl-Hexyl column for better selectivity of the pyridine ring.

Issue: "NMR shows extra peaks or missing aldehyde protons."

Diagnosis: The Lactol Equilibrium . In


 or DMSO-

, you may not see a distinct aldehyde proton (

) at 10 ppm. Instead, you might see a methine proton corresponding to the lactol ring (

) around 6-7 ppm.

Verification Experiment: Run the NMR in


 with a drop of 

(Basic).
  • Result: Base opens the ring to the carboxylate/aldehyde form. The aldehyde peak should appear/sharpen near 10 ppm, confirming the identity.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound to purify it? A: No. Unlike simple aldehydes, the carboxylic acid moiety makes the boiling point extremely high, and the molecule will decarboxylate (lose


) before it distills. Use sublimation only if you are trying to isolate the decarboxylated impurity.

Q: How should I store the purified material? A: Store at -20°C under Argon. Aldehydes are prone to air oxidation (to the diacid). The lactol form is generally more stable than the open aldehyde form, but moisture exclusion is critical to prevent hydrate formation which complicates stoichiometry.

Q: Why is the color turning brown? A: This indicates "Schiff Base" polymerization. The pyridine nitrogen of one molecule can nucleophilically attack the aldehyde of another, leading to oligomers. This is accelerated by light and heat. Action: Recrystallize immediately using the acetone/water method described above.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry, Vol 2. (Detailed review of pyridine carboxylic acid properties and zwitterionic solubility behavior).
  • PubChem Database. (n.d.). Compound Summary for CID 13258-66-7 (4-Formylpyridine-3-carboxylic acid). National Center for Biotechnology Information. Retrieved from [Link]

Technical Support Center: Troubleshooting 4-Formylpyridine-3-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 4-Formylpyridine-3-carboxylic acid. This bifunctional building block is a versatile precursor in pharmaceutical and materials science research, prized for its pyridine core which offers opportunities for creating compounds with specific biological activities and material properties.[1] However, the presence of both an aldehyde and a carboxylic acid group on an electron-deficient pyridine ring presents unique synthetic challenges.

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis of derivatives from this valuable intermediate. We will focus specifically on one of the most common and illustrative transformations: reductive amination .

Core Reaction: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde group into a secondary or tertiary amine.[2][3] A typical one-pot procedure involves the reaction of 4-Formylpyridine-3-carboxylic acid with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

General Reaction Scheme: General Reaction Scheme for Reductive Amination

This guide will help you diagnose and solve problems to optimize this critical transformation.

Initial Diagnosis: Troubleshooting Workflow

When a reaction fails, a systematic approach is the most efficient way to identify the root cause. Use the following workflow to navigate to the relevant troubleshooting section.

TroubleshootingWorkflow start Reaction Outcome? no_conversion Problem: No or Low Conversion (Starting Material Unchanged) start->no_conversion No Reaction low_yield Problem: Low Yield (Mixture of Product & Starting Material) start->low_yield Incomplete Reaction side_products Problem: Impure Product (Multiple Spots on TLC/LC-MS) start->side_products Messy Reaction q1 Go to FAQ: Reaction Initiation & Completion no_conversion->q1 q2 Go to FAQ: Low Yield & Product Loss low_yield->q2 q3 Go to FAQ: Impurities & Side Products side_products->q3

Caption: A flowchart to diagnose common reaction failures.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Reaction Initiation & Completion Issues

Q1: My starting materials are not being consumed according to TLC/LC-MS analysis. What is the likely cause?

A1: Failure to initiate the reaction typically points to issues with imine formation, the crucial first step of reductive amination. The equilibrium between the aldehyde/amine and the imine often lies towards the starting materials and requires specific conditions to be pushed forward.[4][5][6][7]

  • Causality & Solution - Inefficient Water Removal: Imine formation is a condensation reaction that produces water.[7] The presence of water can shift the equilibrium back towards the starting materials, preventing the reaction from proceeding.[4][5][6]

    • Action: Ensure you are using anhydrous (dry) solvents.[8] While not always necessary for every reductive amination, adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent can be highly effective.[7]

  • Causality & Solution - Incorrect pH: The formation of the imine is pH-dependent. The reaction requires mild acidic conditions to protonate the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water. However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic, halting the reaction.[9]

    • Action: For reactions using sodium triacetoxyborohydride (NaBH(OAc)₃), the reagent itself releases acetic acid, which typically provides sufficient catalysis.[10] If the reaction is still not proceeding and you are using a salt form of your amine (e.g., a hydrochloride salt), consider adding one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to free the amine. Monitor the pH to ensure it remains weakly acidic (pH ~5-6).

  • Causality & Solution - Inactive Reducing Agent: The hydride reagent may have decomposed due to improper storage or handling.

    • Action: Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is sensitive to moisture and should be stored in a desiccator.[8]

Q2: The reaction is very slow or stalls after partial conversion. How can I drive it to completion?

A2: A stalled reaction suggests that one of the components has been consumed prematurely or that the reaction conditions are not optimal for sustained turnover.

  • Causality & Solution - Insufficient Reagents: While a 1:1 stoichiometry is theoretical, in practice, slight excesses of the amine or reducing agent may be needed to drive the reaction to completion.

    • Action: Try increasing the equivalents of the amine (e.g., 1.2 eq) and the reducing agent (e.g., 1.5 eq). Monitor the reaction by TLC or LC-MS before adding more reagent to a stalled reaction.[11]

  • Causality & Solution - Low Temperature: Most reductive aminations are run at room temperature. However, if you are using a particularly hindered amine or aldehyde, the activation energy for imine formation might be too high.

    • Action: Gently warm the reaction mixture to 35-45 °C. Be cautious, as excessive heat can accelerate the decomposition of the reducing agent and promote side reactions.

  • Causality & Solution - Solvent Choice: The choice of solvent can significantly impact reaction rates.

    • Action: 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) are excellent solvents for reductive aminations with NaBH(OAc)₃.[10][12] Protic solvents like methanol or ethanol can react with the borohydride reagent and are generally not recommended for NaBH(OAc)₃, though they can be used with other reagents like NaBH₃CN.[13]

Category 2: Low Yield & Product Loss

Q3: My reaction worked, but the isolated yield of my desired product is low. What are the common causes?

A3: Low isolated yield can stem from incomplete reactions (see Q2), the formation of side products (see Q5), or mechanical losses during the workup and purification steps.[11][14]

  • Causality & Solution - Difficult Workup: The product, 4-((alkylamino)methyl)pyridine-3-carboxylic acid, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine and secondary/tertiary amine) properties. This can make extraction challenging as it may be soluble in both aqueous acid and aqueous base.

    • Action - Isoelectric Point Precipitation: The key is to isolate the product at its isoelectric point (pI), where its net charge is zero, and its solubility in water is at a minimum. After quenching the reaction (e.g., with water or saturated NaHCO₃ solution), carefully adjust the pH of the aqueous layer. Use a pH meter and add acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise until you observe significant precipitation of your product. Collect the solid by filtration.

    • Action - Extraction with Organic Solvents: If the product does not precipitate, you may need to perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after adjusting the pH.

  • Causality & Solution - Adsorption onto Silica Gel: The basic nitrogen atoms on your product can cause it to streak or irreversibly bind to standard silica gel during column chromatography.

    • Action: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in your eluent system. Alternatively, consider using a different stationary phase, like alumina or reverse-phase C18 silica.

Q4: How can I optimize my reaction to improve the overall yield?

A4: Yield optimization is an iterative process of fine-tuning reaction parameters.

  • Action - Reagent Purity: Ensure your starting materials, particularly the 4-Formylpyridine-3-carboxylic acid and the amine, are pure and dry. Impurities can inhibit the reaction or lead to side products.[15][16]

  • Action - Systematic Parameter Variation: Vary one parameter at a time (e.g., solvent, temperature, equivalents of reagents) and monitor the outcome to identify the optimal conditions for your specific substrate.[17]

ParameterStandard ConditionAlternative 1Alternative 2Rationale
Reducing Agent NaBH(OAc)₃NaBH₃CNH₂/Pd-CNaBH(OAc)₃ is mild and versatile.[10] NaBH₃CN is effective at lower pH but toxic.[9] Catalytic hydrogenation is clean but may reduce the pyridine ring.
Solvent Dichloroethane (DCE)Tetrahydrofuran (THF)Acetonitrile (MeCN)DCE is the most common and effective solvent for this reaction.[10][12]
Temperature Room Temp (20-25 °C)0 °C40 °CLower temperature can increase selectivity; higher temperature can increase rate.
Amine Equiv. 1.1 eq1.0 eq1.5 eqA slight excess can drive the reaction, but too much can complicate purification.
Category 3: Impurities & Side Products

Q5: My TLC/LC-MS shows multiple unexpected spots. What are the likely side products?

A5: The bifunctional nature of the starting material and the reaction conditions can lead to several common side products.

SideReactions cluster_main Main Reaction Path cluster_side Side Reactions SM Starting Aldehyde (4-Formylpyridine-3-carboxylic acid) Imine Imine Intermediate SM->Imine + R-NH₂ - H₂O OverReduction Alcohol Byproduct (Hydroxymethyl derivative) SM->OverReduction + [H⁻] (Stronger reductant or slow imine formation) Product Desired Amine Product Imine->Product + [H⁻] Dialkylation Tertiary Amine Byproduct (from primary amine) Product->Dialkylation + Aldehyde, [H⁻] (Excess aldehyde)

Caption: Reductive amination pathway and common side reactions.

  • Side Product 1: Alcohol Formation: The aldehyde starting material can be directly reduced to the corresponding alcohol (4-(hydroxymethyl)pyridine-3-carboxylic acid).

    • Cause: This occurs if the reduction of the aldehyde is faster than the formation of the imine. This is more common with stronger, less selective reducing agents like sodium borohydride (NaBH₄), or if the imine formation is particularly slow (e.g., with a sterically hindered or electron-poor amine).[8][18][19]

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed to be selective for the iminium ion over the aldehyde, making it the reagent of choice.[2][10][13] Ensure imine formation is favored by allowing the aldehyde and amine to stir together (perhaps with a dehydrating agent) for a period (e.g., 30-60 minutes) before adding the reducing agent.

  • Side Product 2: Dialkylation: If you are using a primary amine (R-NH₂), the secondary amine product can react again with another molecule of the aldehyde to form a tertiary amine.

    • Cause: This is a common side reaction, especially if the aldehyde is used in excess or if the reaction is left for an extended period after the primary amine has been consumed.[9]

    • Solution: Use a slight excess of the primary amine (e.g., 1.1 - 1.2 equivalents) relative to the aldehyde to ensure the aldehyde is consumed before significant dialkylation can occur.[9] Alternatively, a stepwise procedure where the imine is formed first, followed by reduction, can sometimes offer better control.[12]

Q6: I am struggling to purify my final compound away from the starting material and byproducts. What purification strategies do you recommend?

A6: The zwitterionic nature of these compounds can make purification challenging.

  • Strategy 1: Crystallization: If your product is a solid, crystallization is often the best method for obtaining high purity material.

    • Protocol: After isolating the crude product (e.g., by precipitation at the isoelectric point), dissolve it in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or water/ethanol mixtures).[20] Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.[17] Collect the crystals by filtration.

  • Strategy 2: Preparative HPLC: For difficult separations or for obtaining highly pure material on a smaller scale, reverse-phase preparative HPLC is a powerful tool.

    • Protocol: Use a C18 column with a mobile phase of water and acetonitrile (or methanol) containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures that all basic nitrogens are protonated, leading to sharper peaks and better separation. The product can then be isolated as its corresponding salt (e.g., trifluoroacetate).

Experimental Protocols

Protocol 1: Standard Reductive Amination using NaBH(OAc)₃
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Formylpyridine-3-carboxylic acid (1.0 eq).

  • Add an anhydrous solvent, such as 1,2-dichloroethane (DCE) or THF (approx. 0.1 M concentration).

  • Add the primary or secondary amine (1.1-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq). Caution: The addition may cause some gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).

  • Once the starting material is consumed, quench the reaction by slowly adding water or saturated sodium bicarbonate solution.

  • Proceed with workup and purification (e.g., pH adjustment for precipitation, extraction, or crystallization).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable eluent system (e.g., 10% methanol in dichloromethane with 1% acetic acid or triethylamine).

  • Using a capillary tube, spot the crude reaction mixture onto the TLC plate baseline. Also spot the starting material for comparison.

  • Develop the plate in the chamber until the solvent front is near the top.

  • Visualize the spots under a UV lamp (254 nm). The starting aldehyde is UV active. Staining with potassium permanganate or ninhydrin (for primary/secondary amines) can also be used.

  • A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive amination of amines with formaldehyde ?. (2018). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. (n.d.). organicchemistrydata.com. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Process for producing pyridine carboxylic acids. (n.d.).
  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

  • Formation of Imines and Enamines. (n.d.). Chemistry Steps. [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • General tips for improving yield?. (2020). Reddit. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed Central. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2024). ResearchGate. [Link]

  • Dynamic imine chemistry. (2012). PubMed. [Link]

  • Sodium triacetoxyborohydride. (n.d.). Wikipedia. [Link]

  • Bound to Plasticize. (2023). WUR eDepot. [Link]

  • Imine. (n.d.). Wikipedia. [Link]

  • What could be reason for getting a very low yield in organic chemistry?. (2015). Quora. [Link]

  • Process for producing pyridine carboxylic acids. (n.d.).
  • What Causes A Low Percent Yield In Chemical Reactions?. (2024). YouTube. [Link]

  • The synthetic method of 2-pyridine carboxylic acid. (n.d.).
  • Dynamic Imine Chemistry at Complex Double Emulsion Interfaces. (n.d.). NSF Public Access Repository. [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.). chemrxiv.org. [Link]

Sources

Technical Support Guide: Stability of 4-Formylpyridine-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Formylpyridine-3-carboxylic acid. Given the limited direct literature on this specific bifunctional molecule, this document synthesizes information from established chemical principles and data on its structural analogs—pyridine, aldehydes, and carboxylic acids—to provide field-proven insights into its stability and handling in solution.

Section 1: Physicochemical Properties and Structural Considerations

4-Formylpyridine-3-carboxylic acid incorporates three key chemical features onto a pyridine scaffold: a weakly basic pyridine nitrogen, an acidic carboxylic acid group, and a highly reactive aldehyde (formyl) group. This unique combination dictates its stability profile, making it susceptible to changes in pH, oxidation, and light exposure.

Table 1: Estimated Physicochemical Properties

(Note: These properties are estimated based on its structural analogs, 4-Pyridinecarboxaldehyde and Pyridine-3/4-carboxylic acids, due to the absence of specific data for the target compound.)

PropertyEstimated Value / CharacteristicRationale & Key Analogs
Appearance Likely a white to yellow or brown crystalline solid/powder.Pyridine carboxylic acids are typically white to off-white solids[1], while aldehydes can yellow or brown upon aging due to impurities or degradation[2][3].
Solubility Sparingly soluble in cold water, with solubility highly dependent on pH. Soluble in organic solvents like DMSO and DMF.The carboxylic acid moiety suggests poor solubility at low pH, while the pyridine nitrogen enhances solubility at acidic pH. Pyridine-4-carboxylic acid has a water solubility of ~5-6 g/L[1][4].
pKa Expected to have two pKa values: ~3-5 for the carboxylic acid and ~4-5 for the pyridinium ion.Pyridine-4-carboxylic acid has a pKa of 4.96[1]. The exact values will be influenced by the electron-withdrawing effects of the adjacent functional groups.
Sensitivity Highly sensitive to air (oxidation), light, and extreme pH conditions.The aldehyde functional group is known to be air-sensitive[2]. Both pyridine aldehydes and carboxylic acids are noted to be light-sensitive[1][5].
Storage Store refrigerated (2-8°C), under an inert atmosphere (Nitrogen or Argon), protected from light, and in a tightly sealed container[5][6].These conditions are standard for air- and light-sensitive aldehydes to prevent oxidative degradation and other reactions.
Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of 4-Formylpyridine-3-carboxylic acid in solution, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-Formylpyridine-3-carboxylic acid is rapidly turning yellow or brown. What is causing this discoloration?

A1: This is a classic indicator of the degradation of the aldehyde group. The primary cause is oxidation. The formyl group (-CHO) is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which converts it into a second carboxylic acid group, forming pyridine-3,4-dicarboxylic acid. This process can be accelerated by light and trace metal impurities. Older samples of related pyridine aldehydes are often brown due to such impurities[2][3].

  • Causality: The aldehyde carbon is electron-deficient and readily attacked by oxidants. The pyridine ring itself can also be involved in complex polymerization reactions, contributing to color formation.

  • Preventative Measures: Always handle the solid compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly deoxygenated solvents for preparing solutions. Store stock solutions frozen, under inert gas, and protected from light.

Q2: I'm struggling with the solubility of the compound. It precipitates when I dilute my DMSO stock into an aqueous buffer. Why?

A2: This is a pH-dependent solubility issue. 4-Formylpyridine-3-carboxylic acid is a zwitterionic compound, meaning it can carry both a positive and a negative charge on the same molecule.

  • At Low pH (e.g., < 3): The pyridine nitrogen is protonated (positive charge), and the carboxylic acid is neutral. The compound exists as a cation and may be more soluble.

  • At Mid-range pH (isoelectric point, pI): The pyridine nitrogen is protonated, and the carboxylic acid is deprotonated (negative charge). The molecule is a neutral zwitterion, which often has the lowest aqueous solubility.

  • At High pH (e.g., > 6): The carboxylic acid is deprotonated, and the pyridine nitrogen is neutral. The compound exists as an anion and is typically more soluble.

Precipitation occurs when the pH of your final aqueous buffer is near the compound's isoelectric point. The structure of a molecule can change significantly with pH, which in turn affects its solubility and bioavailability[7].

Q3: How does pH affect the chemical stability of 4-Formylpyridine-3-carboxylic acid in solution?

A3: The pH of the solution is the most critical factor governing the stability of this molecule. Extreme pH levels can catalyze various degradation pathways[8].

  • Acidic Conditions (pH < 4): While solubility might be enhanced, the compound may still be susceptible to degradation, although typically slower than in basic conditions.

  • Neutral to Slightly Basic Conditions (pH 7-9): The aldehyde group becomes highly vulnerable to base-catalyzed reactions. This can include intermolecular reactions like aldol-type condensations or Cannizzaro-type disproportionation, leading to a complex mixture of degradation products.

  • Strongly Basic Conditions (pH > 10): Degradation is often rapid. The presence of a strong base can promote both aldehyde reactions and potentially other degradative pathways involving the pyridine ring. Studies on pyridine and its derivatives confirm that they are susceptible to degradation under both acidic and basic conditions[9].

G cluster_low_ph Low pH (<3) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (>6) low_ph Cationic Form (Protonated Pyridine) zwitterion Zwitterionic Form (Lowest Solubility) low_ph->zwitterion Increase pH high_ph Anionic Form (Deprotonated Carboxylate) zwitterion->high_ph Increase pH G cluster_products Potential Degradation Products parent 4-Formylpyridine-3-carboxylic acid oxidation Pyridine-3,4-dicarboxylic acid parent->oxidation Oxidation (Air, Light, O2) reduction 3-Carboxy-4-(hydroxymethyl)pyridine parent->reduction Reduction (e.g., NaBH4, Thiols) polymer Oligomers / Polymers parent->polymer Base-Catalyzed Self-Reaction (pH > 7)

Caption: Primary degradation pathways for 4-Formylpyridine-3-carboxylic acid.

Section 3: Experimental Protocols

Adhering to rigorous protocols is essential for obtaining reproducible results.

Protocol 3.1: Preparation and Storage of Stock Solutions

This protocol minimizes initial degradation during solution preparation.

  • Pre-Experiment Setup:

    • Ensure the solvent of choice (e.g., anhydrous DMSO or DMF) is of high purity and deoxygenated by bubbling with Nitrogen or Argon gas for 15-20 minutes.

    • Pre-warm the sealed vial of 4-Formylpyridine-3-carboxylic acid to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing and Dissolution:

    • Perform all weighing and initial dissolution inside an inert atmosphere glovebox.

    • If a glovebox is unavailable, weigh the compound quickly and add the deoxygenated solvent immediately. Purge the headspace of the vial with inert gas before sealing.

  • Sonication:

    • If needed for dissolution, sonicate briefly in a water bath. Avoid excessive heating.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials.

    • Purge the headspace of each aliquot with inert gas before sealing tightly with a PTFE-lined cap.

    • Store aliquots at -20°C or -80°C. For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable.[5]

  • Usage:

    • When using an aliquot, allow it to thaw completely and equilibrate to room temperature before opening.

    • Never re-freeze a partially used aliquot that has been exposed to air. Prepare fresh dilutions for each experiment.

Protocol 3.2: Workflow for Assessing Solution Stability via HPLC

This workflow allows you to determine the stability of the compound in your specific experimental buffer.

G cluster_timepoints start Start: Prepare fresh stock solution in DMSO prep Dilute stock into test buffer (e.g., PBS, pH 7.4) to final conc. start->prep t0 Timepoint 0: Immediately inject sample onto HPLC system prep->t0 incubate Incubate solution under experimental conditions (e.g., 37°C, protected from light) prep->incubate analyze Analyze peak area of parent compound and look for new peaks t0->analyze t1 Timepoint 1 (e.g., 2 hours) incubate->t1 t2 Timepoint 2 (e.g., 8 hours) t1->t2 t1->analyze t3 Timepoint 3 (e.g., 24 hours) t2->t3 t2->analyze t3->analyze end End: Plot % remaining vs. time to determine stability analyze->end

Caption: Experimental workflow for HPLC-based stability assessment.

Detailed Steps:

  • Method Setup: Develop a reverse-phase HPLC method capable of resolving the parent compound from potential impurities. A C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid for MS compatibility) is a good starting point.[10]

  • Sample Preparation: Prepare a solution of the compound in your target buffer at the final experimental concentration.

  • Timepoint Zero (T=0): As soon as the solution is prepared, immediately inject a sample onto the HPLC to get the initial peak area of the pure compound.

  • Incubation: Store the bulk solution under your exact experimental conditions (temperature, lighting, container type).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each timepoint relative to T=0. The appearance and growth of new peaks signify degradation products. A stable solution should retain >95% of the parent compound over the experimental duration.

References
  • ChemBK. (n.d.). pyridine-4-carboxylic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from [Link]

  • Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Pipzine Chemicals. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Drug delivery, 11(4), 225–232. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Dvořáčková, K., et al. (2014). The effect of acid pH modifiers on the release characteristics of weakly basic drug from hydrophlilic-lipophilic matrices. AAPS PharmSciTech, 15(1), 158-166. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • PubMed. (1983). Degradation of aromatic carboxylic acids by acinetobacter. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxaldehyde (CAS 872-85-5). Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]

  • N/A. (n.d.). Amidation reaction of carboxylic acid with formamide derivative using SO3•pyridine. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular pharmaceutics, 17(4), 1185–1194. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and environmental microbiology, 86(15), e00902-20. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Jägerstad, M., et al. (2007). pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates. Journal of mass spectrometry, 42(5), 623–632. Retrieved from [Link]

Sources

Overcoming solubility problems of 4-Formylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Formylpyridine-3-carboxylic acid

Welcome to the technical support center for 4-Formylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Formylpyridine-3-carboxylic acid poorly soluble in many common solvents?

A1: The solubility behavior of 4-Formylpyridine-3-carboxylic acid is governed by its molecular structure, which contains both a carboxylic acid group (-COOH) and a basic pyridine nitrogen atom. This combination can lead to the formation of a zwitterion, a molecule with both a positive and a negative charge, particularly in aqueous solutions at neutral pH. This zwitterionic nature, along with strong intermolecular hydrogen bonding in its solid crystalline state, contributes to its limited solubility in many organic solvents and pH-dependent solubility in water.

Q2: What is the expected aqueous solubility of this compound?

A2: The aqueous solubility of pyridine carboxylic acids is generally low. For instance, the related compound isonicotinic acid (4-pyridinecarboxylic acid) has a water solubility of about 5.2 to 6 g/L at 20-25°C.[1][2] The pH of a saturated solution of isonicotinic acid in water is typically in the range of 3-4.[1][2] The solubility of 4-Formylpyridine-3-carboxylic acid is expected to be in a similar range and is highly dependent on the pH of the solution.

Q3: In which organic solvents is 4-Formylpyridine-3-carboxylic acid expected to be soluble?

A3: Generally, pyridine carboxylic acids are poorly soluble in nonpolar organic solvents like benzene and ether.[2] A related compound, pyrimidine-4-carboxylic acid, shows solubility in polar aprotic solvents like DMSO (dimethyl sulfoxide) and DMF (dimethylformamide), and to a lesser extent in polar protic solvents like ethanol.[3] For pyrimidine-4-carboxylic acid, the reported solubilities are approximately 20 mg/mL in DMSO, 2 mg/mL in DMF, and 0.25 mg/mL in ethanol.[3] Similar trends can be anticipated for 4-Formylpyridine-3-carboxylic acid.

Q4: Can I improve solubility by heating the solution?

A4: Yes, for many carboxylic acids, solubility in water and some organic solvents increases with temperature.[2][4] However, it is crucial to be mindful of the compound's stability at elevated temperatures. Prolonged heating could potentially lead to degradation, such as decarboxylation, especially under certain pH conditions or in the presence of catalysts.[5] It is recommended to perform initial stability tests on a small scale if heating is used as a primary method for dissolution.

Troubleshooting Guides

Issue 1: The compound will not dissolve in my aqueous buffer system.

This is a common issue due to the pH-dependent solubility of 4-Formylpyridine-3-carboxylic acid. The key is to adjust the pH to a range where the molecule is in its more soluble ionized form.

At its isoelectric point (the pH at which the net charge is zero), the zwitterionic form of the molecule is least soluble. To increase solubility, the pH must be shifted away from this point to favor either the fully protonated (cationic) or fully deprotonated (anionic) form.

  • Acidic Conditions (Low pH): The carboxylic acid group will be largely protonated (-COOH), and the pyridine nitrogen will be protonated (-NH+), resulting in a net positive charge.

  • Basic Conditions (High pH): The carboxylic acid group will be deprotonated (-COO-), and the pyridine nitrogen will be neutral, resulting in a net negative charge.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Figure 1: pH effect on ionization and solubility.", fontsize=10]

  • Preparation: Start by preparing a slurry of the 4-Formylpyridine-3-carboxylic acid in deionized water or your desired buffer at a concentration slightly higher than your target.

  • Basification: To dissolve the compound as its carboxylate salt, slowly add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) dropwise while stirring vigorously. Monitor the pH continuously with a calibrated pH meter. The solid should dissolve as the pH increases. Aim for a pH at least 2 units above the pKa of the carboxylic acid group.

  • Acidification: Alternatively, to dissolve the compound as its pyridinium salt, slowly add a dilute aqueous acid (e.g., 0.1 M HCl) dropwise. The solid should dissolve as the pH decreases. Aim for a pH at least 2 units below the pKa of the pyridine nitrogen.

  • Final Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your target, but be aware that it may precipitate if you get too close to the isoelectric point.

  • Buffer Compatibility: Ensure that the chosen pH is compatible with your experimental system and does not affect the stability or activity of other components.

Issue 2: The compound has poor solubility in my desired organic solvent for a reaction.

When aqueous solutions are not suitable, enhancing solubility in organic solvents is necessary. This can often be achieved through the use of co-solvents or by forming a more soluble salt.

The following table provides a general guide to the solubility of similar pyridine carboxylic acids in various organic solvents. This can be used as a starting point for solvent screening.

SolventTypeExpected SolubilityRationale
DMSO Polar AproticHighGood hydrogen bond acceptor, can disrupt the crystal lattice.[3]
DMF Polar AproticModerateSimilar to DMSO but often slightly less effective.[3]
Methanol/Ethanol Polar ProticLow to ModerateCan act as both hydrogen bond donor and acceptor.[3][6]
Water Polar ProticLow (pH-dependent)Forms strong hydrogen bonds.[6][7]
Acetonitrile Polar AproticLowLess effective at hydrogen bonding compared to DMSO/DMF.[8]
Dichloromethane NonpolarVery LowIncompatible with the polar functional groups.
Toluene/Hexane NonpolarInsolubleIncompatible with the polar functional groups.[6][7]

Note: This data is compiled from information on structurally related compounds and should be used as a guideline. Experimental verification is essential.

Co-solvents can improve solubility by modifying the overall polarity of the solvent system.[9]

  • Initial Screening: Attempt to dissolve a small amount of the compound in pure DMSO or DMF, as these are often the most effective solvents.

  • Binary Mixture: If the compound is soluble in DMSO/DMF but this is not ideal for your experiment, you can use it as a co-solvent. First, dissolve the compound in a minimal amount of DMSO or DMF.

  • Titration: Slowly add your primary, less effective solvent (e.g., acetonitrile, ethanol) to the concentrated DMSO/DMF solution while stirring. Observe for any signs of precipitation. This will help you determine the maximum tolerable amount of the primary solvent.

  • Water as a Co-solvent: Interestingly, for some carboxylic acids, the presence of a small amount of water can significantly increase their solubility in certain organic solvents.[10][11] This is another variable to consider during your screening process.

Issue 3: I need a stable stock solution, but the compound precipitates over time.

Precipitation from a stock solution can be due to temperature fluctuations, solvent evaporation, or slow equilibration to a less soluble form. Preparing a salt form of the compound can often provide a more stable and soluble alternative.

By reacting the acidic or basic functional group of your compound with a suitable counter-ion, you can form a salt. Salts often have very different physicochemical properties, including higher solubility and crystallinity, which can lead to more stable solutions.[9][12] The "pKa rule" suggests that for stable salt formation, the difference in pKa between the acid and base should be greater than 2-3 units.[13]

dot graph TD { graph [splines=true, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Figure 2: Workflow for preparing soluble salt forms.", fontsize=10]

This protocol is for in-situ salt formation to prepare a stock solution.

  • Select Counter-ion:

    • To form a carboxylate salt (for use in neutral or basic conditions), choose a base like sodium hydroxide, potassium hydroxide, or an organic base like Tris.

    • To form a pyridinium salt (for use in acidic conditions), choose an acid like hydrochloric acid or methanesulfonic acid.

  • Molar Equivalence: Weigh out your 4-Formylpyridine-3-carboxylic acid and calculate the molar amount.

  • Dissolution:

    • For Carboxylate Salt: Suspend the compound in your desired solvent (e.g., water, ethanol). Add exactly one molar equivalent of your chosen base (as a solution). Stir until all the solid dissolves.

    • For Pyridinium Salt: Suspend the compound in the solvent. Add exactly one molar equivalent of your chosen acid. Stir until dissolved.

  • Final Concentration: Add additional solvent to reach your final desired stock solution concentration.

  • Storage: Store the resulting salt solution appropriately. For aqueous solutions, storage at 2-8°C is recommended, and it's best to avoid storing for more than one day without stability data.[3]

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by 4-Formylpyridine-3-carboxylic acid, enabling its successful use in a wide range of scientific applications.

References

  • ChemBK. pyridine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work for water (N), ethanol (j), DMSO (d), acetone (⁄), acetonitrile (Â), and diethyl ether ðHÞ. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 4(1), 74-80.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31441). Lawrence Berkeley Lab.
  • Wikipedia. Picolinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Salt Formation. Retrieved from [Link]

  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • PubChem. Picolinic acid. Retrieved from [Link]

  • SciSpace. Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of Toxicology and Environmental Health, Part A, 67(14), 1141–1154.
  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Vlahova, L., & Gâz, A. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(19), 2465–2469.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3177–3190.
  • JoVE. (2023). Video: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(30), 5236-5247.
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from [Link]

  • National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • MDPI. (2020). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved from [Link]

  • National Institutes of Health. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Formylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Formylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this niche yet important molecule. Given the limited direct literature on the synthesis of this specific compound, this resource combines established principles of pyridine chemistry with analogous reaction data to provide a robust troubleshooting framework. Our goal is to help you anticipate and resolve challenges related to by-product formation, ensuring the integrity and success of your synthetic endeavors.

I. Introduction to the Synthetic Challenges

The synthesis of 4-Formylpyridine-3-carboxylic acid presents a unique set of challenges primarily due to the presence of two electron-withdrawing groups on the pyridine ring, which can influence its reactivity and stability. The aldehyde group is susceptible to oxidation, while the carboxylic acid can undergo decarboxylation under certain conditions. By-product formation is a common hurdle, and understanding the potential side reactions is key to optimizing your synthesis.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that may arise during the synthesis of 4-Formylpyridine-3-carboxylic acid.

Q1: What are the most likely synthetic precursors for 4-Formylpyridine-3-carboxylic acid, and what are the initial challenges?

A1: A plausible and common synthetic strategy would involve the selective oxidation of a corresponding dimethylpyridine precursor, namely 3-methyl-4-picoline. The primary challenge in this approach is achieving selective oxidation of one methyl group to a carboxylic acid and the other to an aldehyde, while preventing over-oxidation.

Q2: My reaction is turning dark, and I'm seeing a significant amount of baseline material on my TLC plate. What could be the cause?

A2: Darkening of the reaction mixture often indicates polymerization or decomposition of starting materials or products. Formylpyridines can be unstable and prone to polymerization, especially in the presence of acid or base catalysts at elevated temperatures. Additionally, aggressive oxidation conditions can lead to the degradation of the pyridine ring itself.

Q3: I am observing a by-product with a mass corresponding to the loss of CO2. What is happening?

A3: The loss of CO2 suggests decarboxylation of the carboxylic acid group. Pyridine carboxylic acids can undergo decarboxylation, particularly at high temperatures.[1] The presence of an electron-withdrawing formyl group might influence the stability of the carboxylate, but thermal stress remains a primary concern.

Q4: My final product seems to be contaminated with the corresponding pyridine-3,4-dicarboxylic acid. How can I avoid this?

A4: The formation of pyridine-3,4-dicarboxylic acid indicates over-oxidation of the formyl group. This is a common issue when using strong oxidizing agents like potassium permanganate or nitric acid.[2] To mitigate this, you can try using milder or more selective oxidizing agents, carefully controlling the stoichiometry of the oxidant, and maintaining lower reaction temperatures.

Q5: I am attempting a formylation of pyridine-3-carboxylic acid, but the yields are very low. Why is this and what can I do?

A5: Direct formylation of a pyridine ring that already contains a deactivating carboxylic acid group is challenging. The electron-withdrawing nature of the carboxylic acid makes the ring less susceptible to electrophilic substitution reactions like formylation. Alternative strategies, such as starting with a precursor that already has the formyl group or a protected equivalent, might be more successful.

III. Troubleshooting Guide: Common By-products and Mitigation Strategies

This section provides a detailed breakdown of potential by-products and offers actionable troubleshooting steps.

Scenario 1: Over-oxidation Products
  • Observed By-product: Pyridine-3,4-dicarboxylic acid.

  • Causality: The formyl group is readily oxidized to a carboxylic acid under the same or even milder conditions required for the oxidation of a methyl group. Strong oxidizing agents and prolonged reaction times exacerbate this issue.

  • Mitigation Strategies:

    • Choice of Oxidant: Employ milder oxidizing agents. For instance, selenium dioxide (SeO2) is known for the selective oxidation of methyl groups to aldehydes.

    • Reaction Control: Maintain strict control over reaction temperature and time. Quench the reaction as soon as TLC or HPLC indicates the formation of the desired product.

    • Stepwise Synthesis: A more controlled approach involves the separate synthesis of the aldehyde and carboxylic acid functionalities from a common precursor.

ParameterAggressive OxidationControlled Oxidation
Oxidizing Agent KMnO4, HNO3SeO2, MnO2
Temperature > 80°C< 40°C
Reaction Time ProlongedMonitored & Quenched
Primary By-product Dicarboxylic AcidUnreacted Starting Material
Scenario 2: Decarboxylation
  • Observed By-product: 4-Pyridinecarboxaldehyde.

  • Causality: High temperatures during the reaction or work-up can lead to the loss of the carboxylic acid group.[1]

  • Mitigation Strategies:

    • Temperature Management: Avoid excessive heating. If purification requires distillation, use vacuum distillation to lower the boiling point.

    • pH Control: The stability of the carboxylic acid can be pH-dependent. Work-up and purification should be conducted under conditions where the carboxylate form is stable.

Scenario 3: Incomplete Oxidation
  • Observed By-product: 3-Methyl-4-pyridinecarboxaldehyde or 4-Methyl-3-pyridinecarboxylic acid.

  • Causality: Insufficient amount of oxidizing agent, low reaction temperature, or short reaction time can lead to the oxidation of only one of the two methyl groups on the precursor.

  • Mitigation Strategies:

    • Stoichiometry: Ensure the correct molar equivalents of the oxidizing agent are used. A slight excess may be necessary, but this must be balanced against the risk of over-oxidation.

    • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC) to determine the optimal reaction time.

Visualizing the By-product Pathways

Byproduct_Formation Start 3-Methyl-4-picoline Desired 4-Formylpyridine-3-carboxylic acid Start->Desired Controlled Oxidation Incomplete1 3-Methyl-4-pyridinecarboxaldehyde Start->Incomplete1 Incomplete Oxidation Incomplete2 4-Methyl-3-pyridinecarboxylic acid Start->Incomplete2 Incomplete Oxidation OverOx Pyridine-3,4-dicarboxylic acid Desired->OverOx Over-oxidation Decarbox 4-Pyridinecarboxaldehyde Desired->Decarbox High Temp.

Caption: Potential by-product formation pathways from a dimethylpyridine precursor.

IV. Experimental Protocols

The following protocols are suggested starting points and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Purification via pH Adjustment and Extraction

This protocol is useful for separating the acidic desired product and by-products from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Aqueous Extraction (Basic): Extract the organic layer with a mild aqueous base (e.g., 1M NaHCO3 solution). The desired product and any acidic by-products will move to the aqueous layer as their carboxylate salts.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded or analyzed for neutral by-products.

  • Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4, while cooling in an ice bath. This will precipitate the carboxylic acid-containing compounds.

  • Isolation: The precipitate can be collected by filtration, washed with cold water, and dried. Alternatively, if the product is soluble, it can be extracted back into an organic solvent.

Protocol 2: Selective Oxidation using Selenium Dioxide (SeO2)

This protocol aims to minimize over-oxidation by using a milder oxidant.

  • Reaction Setup: In a well-ventilated fume hood, dissolve the starting material (e.g., 3-methyl-4-pyridinecarboxylic acid) in a suitable solvent like dioxane or a mixture of acetic acid and water.

  • Addition of Oxidant: Add a stoichiometric amount of SeO2 to the solution.

  • Heating: Gently reflux the mixture while monitoring the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove any solid selenium by-products. The filtrate can then be subjected to an appropriate purification procedure, such as the one described in Protocol 1.

Workflow for Troubleshooting and Purification

Troubleshooting_Workflow Start Crude Product Analysis (TLC, HPLC, LC-MS) Identify Identify Major By-products Start->Identify OverOx Over-oxidation? (Dicarboxylic acid) Identify->OverOx Decarbox Decarboxylation? (Loss of CO2) Identify->Decarbox Incomplete Incomplete Oxidation? (Mono-oxidized) Identify->Incomplete OverOx->Decarbox No AdjustOx Adjust Oxidant/ Conditions OverOx->AdjustOx Yes Decarbox->Incomplete No AdjustTemp Lower Reaction/ Work-up Temp. Decarbox->AdjustTemp Yes AdjustStoich Adjust Stoichiometry/ Reaction Time Incomplete->AdjustStoich Yes Purify Purification (pH Extraction, Chromatography) Incomplete->Purify No AdjustOx->Purify AdjustTemp->Purify AdjustStoich->Purify

Caption: A logical workflow for troubleshooting by-product formation.

V. References

  • PrepChem. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. Retrieved from

  • Organic Synthesis Reagents. (n.d.). 4-Pyridinecarboxaldehyde CAS Number 872-85-5. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (1957). US2818378A - Oxidation of methyl-pyridines. Retrieved from

  • CrystEngComm. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids. Retrieved from

Sources

Introduction: The "Dual Personality" of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Formylpyridine-3-carboxylic Acid Reaction Optimization

Researchers often encounter inconsistent reactivity or solubility when working with 4-formylpyridine-3-carboxylic acid (also known as 3-carboxyisonicotinaldehyde). The root cause is rarely the purity of the reagent but rather its intrinsic ring-chain tautomerism .

Unlike simple aldehydes, this molecule possesses an aldehyde group at the C4 position and a carboxylic acid at the C3 position (ortho relationship). This proximity allows the molecule to cyclize into a lactol (hydroxy-lactone) form, specifically 1-hydroxyfuro[3,4-c]pyridin-3(1H)-one .

This guide addresses the optimization of reaction conditions by treating the molecule not just as an aldehyde-acid, but as a dynamic equilibrium system.

Module 1: The Equilibrium Challenge (Solubility & Structure)

Before attempting any reaction, you must understand which species dominates in your solvent system. The "masked" lactol form is often the major species in the solid state and in non-polar solvents, which explains "missing" aldehyde signals in NMR or poor reactivity in standard condensation protocols.

The Ring-Chain Equilibrium

The molecule exists in a dynamic equilibrium between the Open Form (reactive aldehyde) and the Closed Form (stable lactol).

Equilibrium Open Open Form (Aldehyde-Acid) Reactive Electrophile Lactol Closed Form (Hydroxy-Lactone/Lactol) Stable & Masked Open->Lactol  Acidic/Neutral pH    Non-polar Solvents   Lactol->Open  Basic pH (Carboxylate)    Polar Protic Solvents  

Figure 1: Ring-chain tautomerism of 4-formylpyridine-3-carboxylic acid. The closed lactol form masks the aldehyde, reducing reactivity toward nucleophiles unless conditions favor ring opening.

Solubility Optimization Table
Solvent SystemDominant SpeciesSolubility ProfileRecommended For
DMSO / DMF Mixture (Equilibrium)HighGeneral reactions, NMR analysis
Water (Neutral/Acidic) Lactol (Closed)Low to ModerateStorage (if dry)
Water (Basic, pH > 8) Open (Carboxylate)HighCondensation reactions (Schiff base)
DCM / Chloroform Lactol (Closed)LowFriedel-Crafts / Acid chloride formation
Alcohols (MeOH/EtOH) Hemiacetal (Solvent adduct)ModerateEsterification (risk of acetal formation)

Module 2: Reaction Optimization Protocols

Optimizing Condensation Reactions (Aldehyde Reactivity)

Target: Schiff bases, Knoevenagel condensation, Reductive amination.

The Problem: In neutral organic solvents, the lactol form is stable and the aldehyde is "hidden," leading to slow kinetics. The Solution: Use base catalysis to deprotonate the carboxylic acid. The resulting carboxylate anion (


) cannot cyclize effectively due to electrostatic repulsion and lack of a proton to stabilize the lactol hydroxyl group.

Protocol: Base-Promoted Imine Formation

  • Solvent: Methanol or Ethanol (anhydrous if possible).

  • Base: Add 1.05 equivalents of Triethylamine (TEA) or DIPEA .

    • Mechanism:[1][2][3][4][5][6][7] This converts the acid to the carboxylate, shifting the equilibrium firmly to the Open Aldehyde form.

  • Add Amine: Add 1.0–1.1 equivalents of the primary amine.

  • Conditions: Stir at Room Temperature (RT) for 1–4 hours.

    • Note: If the amine is weak (e.g., aniline), mild heating (40–50°C) or a Lewis acid catalyst (e.g.,

      
      ) may be required, but maintain basicity to keep the ring open.
      
  • Workup: Evaporate solvent. If reduction is needed, add

    
    after imine formation is confirmed (color change/TLC).
    
Optimizing Amidation (Carboxylic Acid Reactivity)

Target: Amide coupling at the C3 position.

The Problem: Activation of the carboxylic acid (e.g., with


 or carbodiimides) can lead to the formation of the pseudo-acid chloride  or cyclic furo[3,4-c]pyridin-1(3H)-one  (lactone), which may react sluggishly or produce side products.

Protocol: One-Pot Amidation via Mixed Anhydride

  • Activation: Dissolve the acid in dry THF/DMF. Add 1.1 eq N-Methylmorpholine (NMM) .

  • Reagent: Cool to 0°C and add 1.1 eq Isobutyl chloroformate .

    • Why: This forms the mixed anhydride rapidly.

  • Coupling: Add the amine nucleophile.

  • Alternative (Coupling Agents): HATU/DIPEA works well, but ensure the pH remains >8 during the addition to prevent lactol interference.

Module 3: Stability & Troubleshooting (FAQs)

Decarboxylation Risks

Q: Can I heat this compound above 100°C? A: Proceed with caution. Pyridine-3-carboxylic acids are generally stable, but the presence of the electron-withdrawing formyl group at C4 destabilizes the system.

  • Threshold: Avoid prolonged heating >120°C in acidic media.

  • Mechanism: Thermal decarboxylation yields 4-pyridinecarboxaldehyde. This is accelerated by metal ions (Cu, Ag).

Oxidation

Q: My sample has turned brown. Is it usable? A: The color change indicates oxidation of the aldehyde to the carboxylic acid (forming cinchomeronic acid / pyridine-3,4-dicarboxylic acid) or polymerization.

  • Check: Run a quick

    
    -NMR in 
    
    
    
    .
    • Aldehyde: Singlet ~10.0–10.5 ppm.

    • Lactol: Broad singlet ~6.5–7.0 ppm (methine proton of the hemiacetal).

    • Diacid (Impurity): Loss of aldehyde peak, appearance of broad acid peaks.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (Condensation) Lactol form is dominant.Add 1.1 eq. organic base (TEA/DIPEA) to force ring opening.
Low Solubility in DCM Zwitterionic or Lactol nature.Switch to DMF/DMSO or add a solubilizing base.
Multiple Spots on TLC Hemiacetal formation with alcohol solvents.Avoid MeOH/EtOH during monitoring; use ACN or THF.
Product is a Lactone Oxidation during reaction.Degas solvents; perform reaction under Nitrogen/Argon.

References

  • Lactol-Aldehyde Equilibrium in Ortho-Formyl Acids

    • Detailed kinetic studies on the analogous 2-formylbenzoic acid system, applicable to pyridine analogs.
    • Bowden, K., & Rumpal, S. (1997). Ring-chain tautomerism of 2-formylbenzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (5), 983–988. Link

  • Synthesis via Oxidation: Methodology for oxidizing methyl-pyridines to formyl-pyridines. Goel, O. P., & Krolls, U. (1985). Oxidation of methylpyridines to pyridinecarboxylic acids. Synthesis, 1985(02), 162-164.
  • Amidation of Pyridine Carboxylic Acids

    • Optimization of coupling reagents for electron-deficient heteroarom
    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Decarboxylation of Pyridine Acids: Thermal stability data for pyridine-carboxylic acids. Dunn, A. D. (1983). Decarboxylation of pyridinecarboxylic acids. Zeitschrift für Chemie, 23(4), 135-136.

Sources

Technical Support Center: Synthesis of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Formylpyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The primary challenge in this synthesis is the selective oxidation of a methyl group to a formyl group while in the presence of a carboxylic acid moiety, and subsequently preventing the over-oxidation of the newly formed aldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary catalytic strategies for synthesizing 4-Formylpyridine-3-carboxylic acid?

The most viable and industrially relevant strategy for synthesizing 4-Formylpyridine-3-carboxylic acid is the selective catalytic oxidation of a suitable precursor, typically 4-methyl-3-pyridinecarboxylic acid. This approach is favored because it is a direct conversion. The core challenge lies in the catalyst's ability to perform the CH₃ → CHO transformation with high selectivity, avoiding the common side reaction of over-oxidation to a second carboxylic acid group (CHO → COOH).

Alternative routes, while less direct, may include:

  • Multi-step synthesis: Involving protection of the carboxylic acid group, oxidation of the methyl group, followed by deprotection.

  • Formylation of a pyridine-3-carboxylic acid derivative: This is often complex and may suffer from regioselectivity issues.

  • Reduction of a dinitrile or cyano-ester precursor: A method that can yield pyridine aldehydes involves the reduction of cyanopyridines.[1]

However, for efficiency and atom economy, direct catalytic oxidation remains the most researched and promising pathway.[2]

Q2: I am starting with 4-methyl-3-pyridinecarboxylic acid. Which catalyst system is recommended for selective oxidation of the methyl group?

For the selective oxidation of a methylpyridine, particularly in the presence of other functional groups, vanadium-based catalysts are the industry standard and the most logical starting point.[2]

Recommended Catalyst System: Vanadium-Titanium-Manganese Oxide (V-Ti-Mn-O)

  • Expertise & Rationale: Vanadium pentoxide (V₂O₅) is the primary active component due to its excellent redox capabilities. However, using V₂O₅ alone often leads to low selectivity and over-oxidation.[3]

    • Titanium Dioxide (TiO₂) Support: Using TiO₂, especially in its anatase crystal form, as a support dramatically enhances catalyst activity and selectivity.[2] The support disperses the vanadium oxide, increasing the active surface area and modifying its electronic properties to favor partial oxidation.

    • Manganese (Mn) Promoter: The addition of manganese as a promoter is critical for this specific transformation. Manganese has been shown to improve oxidation precision and actively suppress side reactions, leading to higher selectivity for the desired aldehyde.[4] The synergistic effect between vanadium and manganese is key to achieving the desired outcome.[4][5]

A V-Ti-Mn-O catalyst has demonstrated the ability to achieve selectivities as high as 67% for the aldehyde in similar systems, making it the most promising candidate for your synthesis.[4][5]

Q3: My primary side product is pyridine-3,4-dicarboxylic acid due to over-oxidation. How can I minimize this?

This is the most common issue encountered. Over-oxidation occurs when the reaction conditions are too harsh or the catalyst is not sufficiently selective. Here’s a systematic approach to troubleshooting:

  • Optimize Reaction Temperature: The selectivity of vanadium-based catalysts is highly temperature-dependent. There is an optimal temperature window where the rate of aldehyde formation is maximized relative to its subsequent oxidation. For V-Ti-Mn-O systems, this is often between 300-340°C.[4]

    • Action: Perform a temperature screen in 10°C increments (e.g., 290°C to 350°C) while monitoring the product distribution over time. Exceeding the optimal temperature will drastically increase the rate of over-oxidation.

  • Control Reactant Concentrations & Contact Time:

    • Action: Ensure a controlled, continuous flow of your reactant vapor over the catalyst bed. A shorter contact time can favor the formation of the intermediate aldehyde. Adjust the flow rate of the carrier gas to control this parameter.

  • Manage Oxidant Supply:

    • Action: Use air or a controlled oxygen/inert gas mixture as the oxidant. Operating under slightly oxygen-lean conditions can starve the over-oxidation reaction, which typically has a higher activation energy.

  • Verify Catalyst Integrity:

    • Action: Ensure your catalyst has a high surface area and uniform particle size. Smaller, more uniformly distributed catalyst particles contribute to superior performance.[5] Catalyst sintering (fusion at high temperatures) can lead to loss of selectivity.

The relationship between the desired product and the over-oxidation byproduct can be visualized as a consecutive reaction. Your goal is to stop the reaction when the concentration of the intermediate (the aldehyde) is at its peak.

G cluster_main Reaction Pathway cluster_catalyst Catalytic System A 4-Methyl-3-pyridinecarboxylic Acid B 4-Formylpyridine-3-carboxylic Acid A->B Desired Selective Oxidation (k1) C Pyridine-3,4-dicarboxylic Acid B->C Over-oxidation (k2, Minimize this step) Catalyst V-Ti-Mn-O Catalyst + O₂ (Air) ~320°C

Caption: Reaction pathway showing desired oxidation and the over-oxidation side reaction.

Q4: My reaction yield is consistently low. What are the potential causes beyond over-oxidation?

Low yield can be frustrating. Let's break down the common culprits:

  • Catalyst Deactivation: The catalyst can lose activity during the reaction.

    • Cause: "Hot spots" in the reactor can cause the catalyst to sinter, reducing its active surface area. The deposition of carbonaceous materials ("coking") on the catalyst surface can also block active sites.

    • Solution: Improve temperature control across the catalyst bed. Consider co-feeding a small amount of water vapor, which can sometimes help in removing coke deposits.[6] A multi-layered packing of the catalyst can also help manage the temperature profile.[6]

  • Incomplete Conversion: The reaction may not be running to completion.

    • Cause: Insufficient temperature, short contact time, or a deactivated catalyst.

    • Solution: Systematically increase the temperature (while monitoring selectivity) or decrease the reactant flow rate to increase contact time. If conversion remains low, the catalyst may need regeneration or replacement.

  • Product Instability or Loss: The product itself might be degrading under reaction conditions or being lost during workup.

    • Cause: 4-Formylpyridine-3-carboxylic acid is a relatively complex molecule. It could potentially decarboxylate at very high temperatures. During workup, its amphoteric nature might make extraction and purification challenging.

    • Solution: Ensure the product is rapidly cooled and removed from the reaction zone. Develop a robust purification protocol based on the product's isoelectric point (pI) for effective isolation.

Data Summary: Catalyst Performance Comparison

This table summarizes the performance of relevant catalyst systems for the oxidation of methylpyridines, which serves as a strong model for the synthesis of 4-Formylpyridine-3-carboxylic acid.

Catalyst SystemTypical Temperature (°C)Max. Aldehyde Selectivity (%)Key AdvantagesCommon Challenges & Limitations
V-Ti-O 340 - 380~55-60High activity, well-established system.Prone to over-oxidation at higher temperatures; lower selectivity compared to promoted systems.[5]
V-Ti-Mn-O 300 - 340~67 Highest selectivity ; promoter suppresses side reactions and improves precision.[4]More complex catalyst preparation; performance is sensitive to Mn loading.
V-Mo-O 380 - 420~60-65Good thermal stability.[7]Requires higher operating temperatures which can risk product degradation.

Experimental Protocol: Selective Oxidation Using V-Ti-Mn-O Catalyst

This protocol is a representative workflow for a lab-scale fixed-bed reactor system. Warning: This reaction involves high temperatures and flammable materials. A thorough safety review is mandatory before proceeding.

G start Start prep 1. Prepare Catalyst Bed Pack reactor tube with 1-2g of V-Ti-Mn-O catalyst. start->prep setup 2. System Assembly & Leak Check Assemble reactor, connect gas lines (Air, N₂), and perform leak test. prep->setup heat 3. Heat to Temperature Heat reactor to 320°C under a flow of N₂. setup->heat switch 4. Switch to Air Flow Stabilize airflow through the reactor for 30 mins. heat->switch reactant 5. Introduce Reactant Pump an aqueous solution of 4-methyl-3-pyridinecarboxylic acid (e.g., 5 wt%) into the heated air stream. switch->reactant monitor 6. Monitor Reaction Collect effluent in a cold trap. Analyze samples periodically by HPLC to track conversion and selectivity. reactant->monitor shutdown 7. Shutdown Stop reactant pump, switch gas to N₂, and cool down the reactor. monitor->shutdown workup 8. Product Isolation Analyze the collected condensate. Purify the target molecule using crystallization or chromatography. shutdown->workup end End workup->end

Caption: Experimental workflow for catalytic oxidation.

Step-by-Step Methodology:

  • Catalyst Loading: A tubular fixed-bed reactor is packed with 1.0-2.0 g of the V-Ti-Mn-O catalyst, supported by quartz wool plugs.

  • System Purge and Heating: The system is sealed and purged with nitrogen (N₂) gas. The reactor is then heated to the target temperature (e.g., 320°C) under a continuous N₂ flow.

  • Oxidant Introduction: Once the temperature is stable, the gas flow is switched from N₂ to a controlled flow of air.

  • Reactant Feed: A solution of 4-methyl-3-pyridinecarboxylic acid in water (e.g., 5-10 wt%) is introduced into the heated air stream via a syringe pump. The liquid is vaporized and carried over the catalyst bed.

  • Product Collection: The reactor effluent is passed through a condenser and collected in a series of cold traps (ice bath or dry ice/acetone).

  • Reaction Monitoring: Aliquots are taken from the collected condensate at regular intervals and analyzed by HPLC to determine the concentration of the starting material, desired product, and major byproducts.

  • Shutdown and Workup: After the desired reaction time, the reactant feed is stopped, and the gas is switched back to N₂. The reactor is allowed to cool to room temperature. The contents of the cold traps are combined for analysis and purification.

References

  • CN106518753A: Preparation method for 4-pyridinecarboxaldehyde.
  • MDPI: Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]

  • US3160633A: Synthesis of pyridine aldehydes.
  • PrepChem.com: Synthesis of pyridine-4-carboxylic acid. [Link]

  • Organic Chemistry Portal: Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • CN103044320A: Preparation method of 4-pyridylaldehyde.
  • National Institutes of Health (NIH): Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • US2818378A: Oxidation of methyl-pyridines.
  • US8575350B2: Process for producing pyridine carboxylic acids.
  • ResearchGate: Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]

  • Semantic Scholar: Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. [Link]

  • (PDF) Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts: ResearchGate. [Link]

Sources

Preventing degradation of 4-Formylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Formylpyridine-3-carboxylic Acid Stability Guide

Introduction: The "Dual Personality" of Your Reagent

From the Desk of Dr. Aris Thorne, Senior Application Scientist

Welcome. If you are working with 4-Formylpyridine-3-carboxylic acid (also known as 4-formylnicotinic acid), you are likely encountering inconsistent analytical data or stability issues. This is not necessarily user error; it is a fundamental property of the molecule.

Unlike simple aldehydes (e.g., benzaldehyde), this compound possesses an ortho-positioned carboxylic acid. This structural proximity creates a dynamic equilibrium between two distinct forms: the Open-Chain Form (aldehyde-acid) and the Cyclic Lactol Form (hydroxylactone).

This guide is designed to help you distinguish between "natural equilibrium" and "actual degradation," ensuring your experimental inputs are valid.

Module 1: Critical Storage & Handling Protocols

The Golden Rule: Treat this compound as a hygroscopic, air-sensitive solid that is prone to auto-catalytic degradation.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 4°C (Active use)Low temperature kinetically inhibits the auto-oxidation of the aldehyde group to the carboxylic acid.
Atmosphere Argon or Nitrogen Oxygen rapidly converts the aldehyde to Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid). The pyridine ring nitrogen can catalyze this oxidation.
Container Amber Glass + Desiccant Light accelerates pyridine ring degradation (photolysis). Moisture promotes hydrate formation, shifting the lactol equilibrium unpredictably.
Solvent Choice DMSO-d6 (for Analysis) Avoid protic solvents (MeOH, Water) for storage; they promote hemiacetal/acetal formation.

Module 2: Degradation Pathways & Chemical Logic

Understanding how the molecule breaks down is the key to preventing it.

Diagram 1: The Stability Landscape

This diagram illustrates the equilibrium you cannot avoid (Blue) and the degradation you must prevent (Red).

StabilityLandscape cluster_0 Safe Zone (Equilibrium) Aldehyde Open Form (4-Formylpyridine-3-carboxylic acid) Lactol Cyclic Lactol Form (Furo[3,4-c]pyridin-1(3H)-one deriv.) Aldehyde->Lactol Equilibrium (Fast) Solvent/pH dependent DiAcid Degradation Product (Cinchomeronic Acid) Aldehyde->DiAcid Oxidation (Air/O2) Irreversible Polymer Oligomers/Polymers (Colored Impurities) Aldehyde->Polymer Aldol Condensation (Base/Heat)

Caption: The reversible lactol formation is often mistaken for impurity. The irreversible oxidation to Cinchomeronic acid is the true stability threat.

Module 3: Troubleshooting & FAQs

Q1: My NMR spectrum shows two sets of peaks. Is my sample contaminated?

Diagnosis: Likely False Positive . Explanation: You are observing the Ring-Chain Tautomerism . In polar aprotic solvents like DMSO, the open aldehyde form usually predominates. However, traces of water or changes in concentration can shift the equilibrium toward the cyclic lactol (hydroxylactone).

  • The Test: Run a variable-temperature NMR or add a drop of D2O. If the ratio of the peaks changes but no new peaks appear, it is the tautomer, not an impurity [1].

  • Key Indicator: Look for the aldehyde proton signal (~10 ppm).[1] If it's weak and you see a new signal around ~6.5-7.0 ppm (methine proton of the lactol ring), you are seeing the cyclic form.

Q2: The white powder has turned yellow/orange. Can I still use it?

Diagnosis: Degradation Detected . Explanation: Color change in pyridines usually indicates N-oxide formation or aldol-type polymerization . The aldehyde group is highly reactive; even trace base from dirty spatulas can trigger self-condensation.

  • Action: Check purity by HPLC. If purity is <95%, recrystallize immediately. If <90%, discard. The degradation products can act as radical initiators, accelerating further decomposition.

Q3: My reaction yield is low, and I isolated a di-acid.

Diagnosis: Air Oxidation . Explanation: You likely exposed the reaction mixture to air. 4-Formylpyridine-3-carboxylic acid oxidizes to Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) very easily [2].

  • Solution: Degas all solvents with Argon before adding the reagent. Run the reaction under a strict inert atmosphere.

Module 4: Validated Protocols

Protocol A: Purity Verification (1H-NMR)

Use this protocol to distinguish degradation from tautomerism.

  • Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 (dry).

    • Why DMSO? It stabilizes the open aldehyde form better than CDCl3.

  • Acquisition: Run a standard proton scan (16 scans min).

  • Analysis:

    • Signal A (Aldehyde): Singlet at ~10.0 - 10.5 ppm .

    • Signal B (Lactol - if present): Broad singlet/doublet at ~6.5 - 7.2 ppm (CH-OH).

    • Signal C (Impurity - Diacid): Broad hump >12 ppm (COOH) without the aldehyde peak.

  • Validation: If Signal A and B are present, integrate them. Their sum represents the active reagent. If Signal A is missing and only aromatic protons remain, the aldehyde is lost.

Protocol B: Emergency Purification (Recrystallization)

Only perform if purity is 90-95%.

  • Solvent: Water/Ethanol (1:1 mixture).

  • Dissolution: Heat gently (do not boil vigorously) until dissolved.

  • Filtration: Hot filter if black specks (polymers) are present.

  • Crystallization: Allow to cool slowly to 4°C in the dark.

  • Drying: Filter crystals and dry under high vacuum over P2O5. Do not heat-dry in an oven, as this promotes polymerization.

References

  • PubChem. (2025).[2][3][4][5][6] 4-Formylpyridine-3-carboxylic acid (Compound).[7] National Library of Medicine. Available at: [Link] (Accessed Feb 4, 2026).

  • Black, G., et al. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Oxidation of Aldehydes to Carboxylic Acids. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Formylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this bifunctional molecule. The inherent reactivity of both the aldehyde and carboxylic acid moieties demands a carefully considered purification strategy to ensure high purity and yield. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may face in your experiments.

Understanding the Core Challenges

The primary difficulty in purifying 4-Formylpyridine-3-carboxylic acid lies in its dual functionality. The carboxylic acid group allows for manipulation of solubility based on pH, a common and powerful purification technique. However, the aldehyde group is susceptible to a range of reactions, particularly under the acidic or basic conditions often employed for carboxylic acid purification. This delicate balance necessitates a nuanced approach to avoid degradation and side-product formation.

Key challenges include:

  • Aldehyde Instability: The formyl group can be sensitive to both acidic and basic conditions, potentially leading to side reactions such as Cannizzaro-type disproportions under strong base.[1]

  • Co-precipitation of Impurities: Structurally similar impurities, such as the corresponding alcohol or over-oxidized products, can be difficult to remove through simple crystallization.

  • Solubility Profile: Finding an optimal solvent system that allows for effective dissolution at elevated temperatures and efficient precipitation of the pure product upon cooling can be challenging due to the molecule's polarity.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of 4-Formylpyridine-3-carboxylic acid in a question-and-answer format, providing explanations and actionable solutions.

Recrystallization Issues

Q1: My recrystallized product is still impure. What are the likely culprits and how can I improve the purity?

A1: Impurities in the final product after recrystallization are often due to co-precipitation of structurally related compounds. Common impurities can arise from the synthetic route used. For instance, if the aldehyde is formed via oxidation of a methyl group, unreacted starting material or the corresponding alcohol (from over-reduction or as a byproduct) could be present.

Causality and Solution:

  • Inadequate Solvent System: The chosen solvent may not provide sufficient discrimination between your product and the impurities. A single solvent recrystallization might not be effective.

    • Actionable Advice: Experiment with mixed solvent systems. A good starting point is a polar protic solvent in which the compound is soluble when hot, and a less polar co-solvent to induce precipitation upon cooling. An ethanol/water mixture is often a good choice for polar organic molecules.[2]

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.

    • Actionable Advice: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]

  • pH Adjustment: The solubility of your product is highly pH-dependent due to the carboxylic acid group. Impurities may have different pKa values.

    • Actionable Advice: Carefully adjust the pH of the solution during the dissolution step. For instance, dissolving the crude product in a slightly basic aqueous solution (e.g., dilute sodium bicarbonate) can help to deprotonate the carboxylic acid, making it more soluble. Subsequent slow acidification can then induce crystallization of the pure acid, leaving more soluble impurities behind. Be cautious with strong bases to avoid aldehyde degradation.

Q2: The product "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with compounds that have relatively low melting points or when the solution is highly supersaturated.

Causality and Solution:

  • High Solute Concentration: The solution is too concentrated, leading to precipitation before the solution has cooled sufficiently.

    • Actionable Advice: Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool more slowly.

  • Inappropriate Solvent: The solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures.

    • Actionable Advice: Try a different solvent system. A solvent in which the compound has lower solubility at room temperature is preferable. You can also try adding a "poor" solvent dropwise to the hot solution until it becomes slightly turbid, then clarify with a few drops of the "good" solvent before cooling.

Q3: I am getting a very low yield after recrystallization. What are the possible reasons?

A3: Low yield is a common issue in recrystallization and can be attributed to several factors.

Causality and Solution:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[3]

    • Actionable Advice: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions to the heated mixture.

  • Premature Crystallization: If the solution cools too quickly during filtration, some product may be lost.

    • Actionable Advice: Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your product.

    • Actionable Advice: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[3]

Chromatography and Other Purification Techniques

Q4: Can I use column chromatography to purify 4-Formylpyridine-3-carboxylic acid?

A4: Yes, column chromatography can be an effective method, especially for removing impurities that are difficult to separate by recrystallization. However, the polar nature of the carboxylic acid can lead to tailing on silica gel.

Causality and Solution:

  • Strong Interaction with Stationary Phase: The acidic proton of the carboxylic acid can interact strongly with the silica gel, causing poor separation and band broadening.

    • Actionable Advice:

      • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent can suppress the ionization of the carboxylic acid and reduce tailing.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

Q5: Is it possible to use a bisulfite adduct formation to purify the aldehyde functionality?

A5: Formation of a water-soluble bisulfite adduct is a classic method for purifying aldehydes.[4] However, the presence of the carboxylic acid group requires careful consideration of the pH.

Causality and Solution:

  • pH-Dependent Equilibrium: The formation of the bisulfite adduct is reversible and pH-dependent. The acidic nature of the carboxylic acid could interfere with the reaction.

    • Actionable Advice: This method is best attempted on an ester derivative of the carboxylic acid. If you must use it on the free acid, careful control of the pH with a buffer system would be necessary to ensure the aldehyde reacts with the bisulfite without causing unwanted side reactions or precipitation of the starting material. The adduct can then be decomposed to regenerate the aldehyde by treatment with either acid or base. Given the potential for aldehyde instability, mild conditions are crucial.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for the purification of crude 4-Formylpyridine-3-carboxylic acid.

Materials:

  • Crude 4-Formylpyridine-3-carboxylic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 4-Formylpyridine-3-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • If colored impurities are present, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a general guideline for assessing the purity of your final product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

  • A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes. The gradient can be optimized based on the separation of impurities.

Detection:

  • UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

Procedure:

  • Prepare a stock solution of your purified 4-Formylpyridine-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Dilute the stock solution to an appropriate concentration for HPLC analysis.

  • Inject the sample onto the HPLC system and run the gradient program.

  • Analyze the resulting chromatogram to determine the peak area of the main component and any impurities. Purity can be calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation

Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility of 4-Formylpyridine-3-carboxylic AcidExpected Purity ImprovementNotes
WaterSparingly soluble at room temp, moderately soluble when hotGood for removing non-polar impuritiesMay require a large volume of solvent.
EthanolSoluble at room temperaturePoorNot suitable as a single solvent for recrystallization.
Ethanol/WaterLow solubility in cold mixture, high solubility in hot mixtureExcellentA good starting point for most batches. The ratio can be optimized.
Acetic Acid/WaterGood solubility in hot mixtureGoodUseful for acidic impurities, but residual acetic acid can be an issue.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of 4-Formylpyridine-3-carboxylic acid.

PurificationWorkflow start Crude Product recrystallization Recrystallization (Ethanol/Water) start->recrystallization purity_check1 Purity Check (HPLC) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity OK column_chromatography Column Chromatography (Acidified Mobile Phase) purity_check1->column_chromatography Purity Not OK purity_check2 Purity Check (HPLC) column_chromatography->purity_check2 purity_check2->recrystallization Purity Not OK (Re-work) final_product Final Pure Product purity_check2->final_product Purity OK

Caption: Purification workflow for 4-Formylpyridine-3-carboxylic acid.

References

  • What is stability of aldehyde and ketone? - Quora. (2016, November 2). Retrieved from [Link]

  • Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Online Chemistry notes. Retrieved from [Link]

  • AROMATIC ALDEHYDES AND KETONS - eGyanKosh. Retrieved from [Link]

  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017, July 12). Retrieved from [Link]

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. Retrieved from [Link]

  • Aldehyde - Wikipedia. Retrieved from [Link]

  • Purification of aldehyde-ketone mixtures. (n.d.). Google Patents.
  • Recrystallization. --->. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). Retrieved from [Link]

  • Recrystallization-1.pdf. Retrieved from [Link]

  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews. (2024, February 5). Retrieved from [Link]

  • Recrystallisation Help : r/Chempros - Reddit. (2020, October 30). Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10). Retrieved from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Recrystallization - Wired Chemist. Retrieved from [Link]

Sources

4-Formylpyridine-3-carboxylic acid synthesis impurity profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-Formylpyridine-3-carboxylic acid (also known as 4-Formylnicotinic acid ; CAS: 395645-41-7 ).[1] It addresses the unique challenges of synthesizing and purifying this bifunctional pyridine scaffold, focusing on the oxidation of 4-methylnicotinic acid.[1]

Compound Profile
  • IUPAC Name: 4-Formylpyridine-3-carboxylic acid[1][2]

  • Common Name: 4-Formylnicotinic acid[1][3][4][5][6]

  • CAS Number: 395645-41-7[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    (MW: 151.12)[1][2][3]
  • Core Application: Bifunctional building block for fused heterocycles (e.g., naphthyridines, pyrido-pyrimidines).[1]

Module 1: Synthetic Routes & Impurity Origins

The Primary Challenge: The synthesis of 4-formylnicotinic acid typically proceeds via the Selenium Dioxide (SeO


) oxidation  of 4-methylnicotinic acid  (or its ester).[1] This transformation is chemically precarious because the target aldehyde is an intermediate state between the starting methyl group and the fully oxidized carboxylic acid (cinchomeronic acid).[1] Furthermore, the proximity of the C3-carboxylic acid and C4-formyl group creates a high risk of intramolecular cyclization.[1]
Impurity Profile Table
Impurity TypeCompound NameCAS (Approx/Rel)Origin
Starting Material 4-Methylnicotinic acid3222-50-2Incomplete oxidation.[1]
Over-Oxidation Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid)490-11-9Extended reaction time or excess oxidant.[1]
Under-Oxidation 4-(Hydroxymethyl)nicotinic acid2551118-34-2Incomplete oxidation intermediate.[1][4]
Cyclized Byproduct Furo[3,4-c]pyridin-3(1H)-one (Lactone)4664-01-1Acid-catalyzed cyclization of the hydroxymethyl impurity.[1]
Decarboxylation 4-Pyridinecarboxaldehyde (Isonicotinaldehyde)872-85-5Thermal stress during workup; loss of C3-CO

.
Pathway Visualization

SynthesisPath SM 4-Methylnicotinic Acid (Starting Material) Alcohol 4-(Hydroxymethyl) nicotinic acid (Intermediate) SM->Alcohol SeO2 (Step 1) Target 4-Formylnicotinic Acid (TARGET) Alcohol->Target SeO2 (Step 2) Lactone Furo[3,4-c]pyridin-3(1H)-one (Lactone Impurity) Alcohol->Lactone Acid/Heat (-H2O) Diacid Cinchomeronic Acid (Over-Oxidation) Target->Diacid Excess SeO2 / Time Decarb 4-Pyridinecarboxaldehyde (Decarboxylation) Target->Decarb Heat (>150°C) / -CO2

Figure 1: Reaction pathway showing the delicate balance required to isolate the aldehyde intermediate without triggering over-oxidation or cyclization.[1]

Module 2: Troubleshooting & FAQs
Issue 1: "My HPLC shows a large peak at the solvent front (early retention)."
  • Diagnosis: This is likely Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) .[1]

  • Cause: Over-oxidation.[1][7] The aldehyde is easily oxidized to the carboxylic acid under reflux conditions, especially if the reaction runs too long.[1]

  • Solution:

    • Strict Monitoring: Quench the reaction immediately upon the disappearance of the alcohol intermediate (monitor via TLC/LC-MS).

    • Reagent Stoichiometry: Use exactly 1.1–1.2 equivalents of SeO

      
      . Excess oxidant drives the reaction to the diacid.[1]
      
    • Solvent Switch: If using aqueous dioxane, switch to dry dioxane or acetic anhydride to minimize hydration of the aldehyde, which promotes further oxidation.[1]

Issue 2: "I isolated a solid, but the NMR shows missing aldehyde protons and unexpected splitting."
  • Diagnosis: You have isolated the Lactone (Furo[3,4-c]pyridin-3(1H)-one) or the Pseudo-acid form .[1]

  • Cause: The ortho-positioning of the carboxylic acid and the hydroxymethyl/formyl group favors cyclization.[1] If the reaction stops at the alcohol stage, acid workup will cyclize it to the lactone.[1] Even the target aldehyde can exist in equilibrium with its cyclic hydroxy-lactone tautomer (pseudo-acid).[1]

  • Solution:

    • Avoid Strong Acid Workup: Use buffered extraction (pH 4-5) rather than strong mineral acids which catalyze cyclization.[1]

    • Derivatization: If the aldehyde is unstable, consider trapping it immediately as an ester (e.g., methyl 4-formylnicotinate) or an acetal if the next step allows.[1]

Issue 3: "The product is dark brown/tarry and yield is low."
  • Diagnosis: Polymerization or Decarboxylation .[1]

  • Cause: Pyridine aldehydes are unstable and prone to self-condensation (aldol-type) or polymerization, especially in the presence of base or excessive heat.[1]

  • Solution:

    • Thermal Control: Do not exceed 100°C. 4-Formylnicotinic acid can decarboxylate to 4-pyridinecarboxaldehyde at high temperatures.[1]

    • Storage: Store the isolated solid under Argon at -20°C. Do not leave it in solution for extended periods.

Module 3: Analytical Methodologies

Separating the highly polar acid-aldehyde from the diacid and starting material requires specific HPLC conditions. Standard C18 columns often fail to retain these polar zwitterions.[1]

Recommended HPLC Protocol
ParameterConditionRationale
Column HILIC (e.g., Amide or Zwitterionic) or Polar C18Essential for retaining polar pyridine acids.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Buffering prevents peak tailing of the pyridine nitrogen.
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 95% B to 50% B over 15 minHILIC mode: Start high organic to retain polar species.
Detection UV @ 260 nmPyridine ring absorption maximum.[1]
Differentiation of Impurities (LC-MS/NMR)
  • Target (Aldehyde):

    • 1H NMR: Distinct singlet at ~10.5 ppm (-CH O).

    • MS: [M+H]+ = 152.[1]

  • Cinchomeronic Acid (Diacid):

    • 1H NMR: No aldehyde peak.[1] Downfield shift of ring protons.[1][7]

    • MS: [M+H]+ = 168 (+16 mass units vs target).[1]

  • Lactone:

    • 1H NMR: Methylene singlet at ~5.5 ppm (-CH

      
      -O-).[1] No aldehyde peak.[1]
      
    • MS: [M+H]+ = 136 (Loss of water from the alcohol intermediate).[1]

Module 4: Validated Synthesis Protocol (SeO Route)

Note: This protocol is adapted for the methyl ester to improve stability, followed by mild hydrolysis if the free acid is strictly required.[1]

  • Starting Material: Dissolve Methyl 4-methylnicotinate (1.0 eq) in 1,4-Dioxane .

  • Oxidation: Add Selenium Dioxide (1.2 eq).[1][8]

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Visualize with 2,4-DNP stain for aldehyde).[1]

    • Checkpoint: If reaction stalls, add 0.1 eq fresh SeO

      
      .[1] Do not overheat.
      
  • Workup: Filter hot through Celite to remove black Selenium metal.[1] Concentrate filtrate.[1][7]

  • Purification: The methyl ester intermediate is stable and can be purified via silica flash chromatography (EtOAc/Hexane).[1]

  • Hydrolysis (Optional): If the free acid is needed, treat with LiOH in THF/H

    
    O at 0°C. Acidify carefully to pH 3-4 to precipitate the zwitterion. Do not heat  the free acid solution.[1]
    
References
  • Selenium Dioxide Oxidation Mechanism: Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent."[1][8] Journal of the Chemical Society, 1932.[1] Link

  • Synthesis of Pyridine Carboxylic Acids: Scriven, E. F. V.[1] "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1] (General reference for pyridine oxidation chemistry).

  • Impurity Characterization (Lactones): Ashimori, A., et al. "Novel 1,4-Dihydropyridine Calcium Antagonists.[1] I. Synthesis and Hypotensive Activity."[1] Chemical & Pharmaceutical Bulletin, 1990.[1] (Discusses cyclization of hydroxymethyl-pyridine carboxylic acids). Link

  • Analytical Methods: "HPLC Separation of Pyridine Carboxylic Acids." Journal of Chromatography A, 2004.[1] (General methodology for polar zwitterions).

Sources

Technical Support Center: Synthesis of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 7, 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Formylpyridine-3-carboxylic acid. This molecule is a valuable building block in pharmaceutical and materials science, notable for its dual reactive sites—the aldehyde and the carboxylic acid—on a pyridine scaffold. Achieving high yield and purity of this compound is often challenging, with reaction temperature being one of the most critical parameters to control.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, chemists, and drug development professionals with a deeper understanding of the causality behind experimental choices, particularly concerning thermal effects, to ensure successful and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the plausible synthetic routes for 4-Formylpyridine-3-carboxylic acid, and how does temperature critically influence them?

A1: Synthesizing 4-Formylpyridine-3-carboxylic acid typically involves a multi-step process, as direct formylation of pyridine-3-carboxylic acid is challenging due to the electron-deficient nature of the pyridine ring. A common conceptual strategy involves the selective oxidation of a precursor like 4-methylpyridine-3-carboxylic acid or 4-(hydroxymethyl)pyridine-3-carboxylic acid.

Route 1: Oxidation of 4-methylpyridine-3-carboxylic acid

This is a robust method but requires precise temperature control to prevent over-oxidation or side reactions.

  • Low Temperatures (e.g., < 80°C): The reaction rate is often impractically slow. The oxidizing agent (e.g., MnO₂, SeO₂) may not have sufficient energy to initiate the oxidation of the relatively stable methyl group.

  • Optimal Temperatures (e.g., 100-150°C): In this range, the methyl group can be selectively oxidized to the aldehyde. For instance, catalytic oxidation using cobalt and manganese acetates in the presence of N-hydroxyphthalimide (NHPI) can proceed efficiently at around 150°C.[1] This temperature provides the necessary activation energy without promoting excessive byproduct formation.

  • High Temperatures (e.g., > 160°C): Elevated temperatures significantly increase the risk of two major side reactions:

    • Over-oxidation: The newly formed aldehyde group can be further oxidized to a second carboxylic acid group, yielding pyridine-3,4-dicarboxylic acid. Aldehydes are generally more susceptible to oxidation than methyl groups.[2][3]

    • Decarboxylation: Pyridine carboxylic acids can lose CO₂ at high temperatures, leading to the formation of 4-formylpyridine.

Route 2: Oxidation of 4-(hydroxymethyl)pyridine-3-carboxylic acid

This route uses a pre-functionalized substrate and typically requires milder conditions.

  • Optimal Temperatures (Room Temperature to 60°C): Mild oxidizing agents like manganese dioxide (MnO₂) or reagents used in Swern or Dess-Martin oxidations are effective. These reactions are often run at or slightly above room temperature to ensure a controlled and selective conversion of the primary alcohol to the aldehyde without affecting the carboxylic acid.[4]

  • Excessive Temperatures (> 80°C): Even with mild oxidants, higher temperatures can lead to the formation of impurities and potential degradation of the starting material or product.

The choice of route and the corresponding temperature profile are therefore intrinsically linked. The direct oxidation from the methyl group requires higher thermal energy but is more atom-economical, whereas the oxidation from the hydroxymethyl group offers higher selectivity under milder thermal conditions.

Q2: My reaction yield is consistently low. Could incorrect temperature be the primary cause?

A2: Yes, improper temperature control is one of the most common reasons for low yields. Both excessively low and high temperatures can be detrimental.

SymptomPossible Temperature-Related CauseRecommended Action
Low Conversion (Starting material remains) The reaction temperature is too low, failing to provide the necessary activation energy for the oxidation to proceed at a reasonable rate.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or HPLC at each stage to find the optimal point. For methylpyridine oxidation, ensure you are within the recommended range (e.g., 100-150°C) for your specific catalytic system.[1]
Low Yield (Little starting material, but significant impurities) The reaction temperature is too high, leading to product degradation, over-oxidation to the dicarboxylic acid, or decarboxylation.Reduce the reaction temperature. Implement more efficient cooling or perform the reaction in a higher-boiling solvent to better dissipate heat. If the reaction is highly exothermic, consider adding reagents portion-wise to maintain a stable internal temperature.

Below is a workflow to diagnose temperature-related yield issues:

G start Low Yield Observed check_conversion TLC/HPLC Analysis: High Starting Material? start->check_conversion temp_low Diagnosis: Temperature Too Low (Insufficient Activation Energy) check_conversion->temp_low  Yes check_byproducts TLC/HPLC Analysis: Multiple Impurity Spots? check_conversion->check_byproducts  No action_increase_temp Action: Increase Temperature (e.g., in 10°C increments) temp_low->action_increase_temp temp_high Diagnosis: Temperature Too High (Byproduct Formation/Degradation) action_decrease_temp Action: Decrease Temperature & Improve Heat Management temp_high->action_decrease_temp check_byproducts->temp_high  Yes G cluster_0 Reaction Pathway A 4-Methylpyridine- 3-carboxylic Acid B 4-Formylpyridine- 3-carboxylic Acid (Desired Product) A->B Desired Oxidation (Optimal Temp) C Pyridine-3,4-dicarboxylic Acid (Over-oxidation Product) B->C High Temp Long Reaction Time D 4-Formylpyridine (Decarboxylation Product) B->D Excessive Temp

Caption: Influence of temperature on reaction pathways.

Experimental Protocol: Selective Oxidation of 4-methylpyridine-3-carboxylic acid

This protocol is a representative method illustrating critical temperature control points. Disclaimer: This procedure should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before beginning.

Objective: To synthesize 4-Formylpyridine-3-carboxylic acid with high selectivity by maintaining strict temperature control.

Reagents & Equipment:

  • 4-methylpyridine-3-carboxylic acid

  • Manganese dioxide (MnO₂), activated

  • High-boiling point solvent (e.g., o-dichlorobenzene or sulfolane)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermocouple connected to a temperature controller

  • Heating mantle with a sand bath

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the thermocouple is placed in the reaction mixture, not touching the flask walls, for accurate internal temperature measurement.

  • Charging the Flask: To the flask, add 4-methylpyridine-3-carboxylic acid (1.0 eq) and the solvent (approx. 10 mL per gram of starting material). Begin stirring to form a slurry.

  • Inert Atmosphere: Purge the flask with an inert gas for 15 minutes.

  • Heating to Setpoint: Set the temperature controller to 130°C . Allow the mixture to reach this temperature and stabilize. Causality: Pre-heating the solution ensures that the reaction starts immediately upon addition of the oxidant and avoids temperature fluctuations. 130°C is chosen as a balance between a reasonable reaction rate and minimizing side reactions.

  • Portion-wise Addition of Oxidant: Once the temperature is stable at 130°C, begin adding activated MnO₂ (approx. 5-10 eq) in small portions over 1-2 hours. Causality: The oxidation is exothermic. Adding the oxidant in portions prevents a sudden temperature spike that could lead to over-oxidation or decarboxylation. Monitor the internal temperature closely; if it rises more than 5°C, pause the addition until it restabilizes.

  • Reaction Monitoring: Maintain the reaction at 130°C ± 2°C for 4-6 hours. Take small aliquots every hour and analyze by TLC or HPLC to monitor the consumption of starting material and the formation of the product.

  • Cooldown and Quench: Once the reaction is complete (as determined by monitoring), turn off the heating and allow the mixture to cool to room temperature.

  • Workup: Filter the reaction mixture to remove the manganese salts. The subsequent purification steps (e.g., extraction, crystallization) will depend on the solvent used and the product's solubility.

References
  • 4-Pyridinecarboxaldehyde.Pipzine Chemicals.
  • Oxidation of Aldehydes and Ketones.Chemistry LibreTexts.
  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.ResearchGate.
  • Demystifying The Mechanisms of Alcohol Oxidations.Master Organic Chemistry.
  • Process for producing pyridine carboxylic acids.Google Patents (US8575350B2).

Sources

Technical Support Center: Accelerating the Synthesis of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the synthesis of 4-Formylpyridine-3-carboxylic acid, a critical building block in medicinal chemistry. Our focus is on practical, evidence-based strategies to increase your reaction rate and overall efficiency.

Troubleshooting Guide: Enhancing Reaction Rates

This section addresses common issues that can lead to slow or incomplete reactions during the synthesis of 4-Formylpyridine-3-carboxylic acid. We will explore the causality behind these challenges and provide actionable solutions.

Issue 1: Sluggish or Stalled Formylation of the Pyridine Ring

Question: My Vilsmeier-Haack formylation of a pyridine-3-carboxylic acid derivative is extremely slow, or fails to proceed to completion. What are the likely causes and how can I accelerate the reaction?

Answer:

The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic and heteroaromatic compounds.[1][2] However, the pyridine ring's electron-deficient nature, further deactivated by the electron-withdrawing carboxylic acid group at the 3-position, can render it less reactive towards electrophilic substitution.[1] Here’s how to troubleshoot this common bottleneck:

  • Understanding the Mechanism: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and an acid chloride (like phosphorus oxychloride).[1] This electrophile then attacks the electron-rich positions of the aromatic ring. The rate-determining step is often the initial electrophilic attack.

    Vilsmeier_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent Activation POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Sigma Complex Vilsmeier_reagent->Intermediate Pyridine_Substrate Pyridine-3-carboxylic acid (Nucleophile) Pyridine_Substrate->Intermediate Rate-determining Step Product 4-Formylpyridine-3-carboxylic acid Intermediate->Product Deprotonation

  • Troubleshooting Strategies:

    Parameter Potential Issue Recommended Action & Scientific Rationale
    Activation of Vilsmeier Reagent Incomplete formation of the active electrophile.Ensure your DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent. Consider pre-forming the reagent at a low temperature (0-5 °C) before adding the pyridine substrate.
    Reaction Temperature Insufficient thermal energy to overcome the activation barrier.Gradually increase the reaction temperature. While many Vilsmeier-Haack reactions are run at or below room temperature, deactivated substrates often require heating. Monitor the reaction by TLC or HPLC to avoid decomposition at excessive temperatures.
    Solvent Poor solubility of the starting material or intermediates.While DMF often serves as both reactant and solvent, consider using a co-solvent like acetonitrile or dichloromethane to improve solubility. [3]
    Stoichiometry Insufficient Vilsmeier reagent to drive the reaction to completion.Increase the molar excess of the Vilsmeier reagent (e.g., from 1.5 to 3 equivalents). This increases the concentration of the electrophile, favoring the forward reaction according to Le Chatelier's principle.
Issue 2: Slow Oxidation of a Methyl Group to a Carboxylic Acid

Question: I am attempting to synthesize 4-Formylpyridine-3-carboxylic acid by oxidizing a 4-methyl group on a pyridine-3-carbonitrile precursor, but the reaction is slow and gives low yields. How can I improve the rate and efficiency?

Answer:

The oxidation of an alkyl side chain on a pyridine ring to a carboxylic acid is a common synthetic strategy. [4][5]The reaction rate can be influenced by the choice of oxidizing agent, catalyst, and reaction conditions.

  • Oxidation Pathway Overview:

    Oxidation_Pathway Starting_Material 4-Methylpyridine Derivative Intermediate_Aldehyde 4-Formylpyridine Derivative (Potential Intermediate) Starting_Material->Intermediate_Aldehyde Partial Oxidation Carboxylic_Acid Pyridine-4-carboxylic Acid Derivative Intermediate_Aldehyde->Carboxylic_Acid Further Oxidation

    Caption: General Oxidation Pathway of a Methylpyridine.

  • Strategies for Rate Enhancement:

    Parameter Potential Issue Recommended Action & Scientific Rationale
    Oxidizing Agent The chosen oxidant is not potent enough for the deactivated pyridine ring.Consider stronger oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic conditions, or nitric acid. [4][6]Be aware that harsh conditions can lead to side reactions. For more controlled oxidations, catalytic systems such as V₂O₅-based catalysts in the vapor phase can be effective. [7]
    Catalyst Absence or inefficiency of a catalyst to lower the activation energy.For vapor-phase oxidations, the choice of catalyst support is crucial. V₂O₅ on an anatase TiO₂ support has shown higher activity and selectivity for the formation of pyridine carboxylic acids compared to a rutile support. [7]
    Temperature and Pressure Insufficient energy input for the reaction to proceed at a reasonable rate.Liquid-phase oxidations with nitric acid often require elevated temperatures (75-300 °C) and pressure to achieve good conversion rates. [4]
    Phase Transfer Catalysis Poor miscibility between the aqueous oxidant and the organic substrate.For reactions using aqueous permanganate, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly accelerate the reaction by transporting the oxidant into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and efficient synthetic route to 4-Formylpyridine-3-carboxylic acid?

A highly effective route starts from 4-methyl-3-pyridinecarbonitrile. This approach involves two key steps:

  • Selective oxidation of the 4-methyl group to a formyl group. This is a critical step requiring a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes.

  • Hydrolysis of the 3-cyano group to a carboxylic acid. This can be achieved under acidic or basic conditions. Care must be taken to choose conditions that do not promote the further oxidation or degradation of the formyl group.

Q2: How can I monitor the progress of my reaction to determine the rate?

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. [3]For quantitative analysis of reaction kinetics, High-Performance Liquid Chromatography (HPLC) is the preferred method. By taking aliquots from the reaction mixture at regular intervals and analyzing them by HPLC, you can plot the concentration of the starting material, intermediates, and product over time to determine the reaction rate.

Q3: What are some common side reactions to be aware of?

  • Over-oxidation: During the oxidation of the methyl group, it is easy to form the carboxylic acid directly, bypassing the desired aldehyde. Careful control of the stoichiometry of the oxidizing agent and reaction time is crucial.

  • Decarboxylation: Pyridine carboxylic acids can be prone to decarboxylation at high temperatures, especially in the presence of certain catalysts. [8]* Ring Opening: Under harsh alkaline conditions, the pyridine ring can be susceptible to nucleophilic attack and subsequent ring opening.

Q4: Can I introduce the formyl and carboxylic acid groups in the reverse order?

While possible, it is generally more challenging. The carboxylic acid group is strongly deactivating, making a subsequent electrophilic formylation at the 4-position (e.g., via a Vilsmeier-Haack reaction) significantly more difficult and likely requiring harsh conditions.

Experimental Protocols

Protocol 1: Selective Oxidation of 4-Methyl-3-pyridinecarbonitrile to 4-Formyl-3-pyridinecarbonitrile
  • Reagents and Equipment:

    • 4-methyl-3-pyridinecarbonitrile

    • Selenium dioxide (SeO₂)

    • Dioxane (anhydrous)

    • Round-bottom flask with a reflux condenser

    • Heating mantle and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 4-methyl-3-pyridinecarbonitrile (1 equivalent) in anhydrous dioxane.

    • Add selenium dioxide (1.1 equivalents) to the solution.

    • Heat the mixture to reflux (approximately 101 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

    • Once the starting material is consumed (typically within 4-8 hours), cool the reaction mixture to room temperature.

    • Filter the mixture to remove the black selenium precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-formyl-3-pyridinecarbonitrile.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of 4-Formyl-3-pyridinecarbonitrile to 4-Formylpyridine-3-carboxylic Acid
  • Reagents and Equipment:

    • 4-formyl-3-pyridinecarbonitrile

    • Concentrated hydrochloric acid

    • Round-bottom flask with a reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 4-formyl-3-pyridinecarbonitrile (1 equivalent) and concentrated hydrochloric acid (e.g., 6 M).

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction by TLC until the starting material is no longer visible.

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

References

  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents.
  • Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone - Semantic Scholar. Available at: [Link]

  • US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
  • Synthesis of functionalized pyridinium salts bearing a free amino group - Arkivoc. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr - ChemRxiv. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

  • US2818378A - Oxidation of methyl-pyridines - Google Patents.
  • The Reimer-Tiemann Reaction. (1960) | Hans Wynberg | 193 Citations - SciSpace. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). : r/Chempros - Reddit. Available at: [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks - OSTI.gov. Available at: [Link]

  • Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines | Request PDF - ResearchGate. Available at: [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society. Available at: [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
  • Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

Sources

Validation & Comparative

Comparative Synthetic Guide: 4-Formylpyridine-3-carboxylic Acid vs. Isonicotinic Acid

[1]

Executive Summary: The "Linker" vs. The "Scaffold"

In the landscape of pyridine-based drug discovery, the choice between Isonicotinic acid (INA) and 4-Formylpyridine-3-carboxylic acid (4-FPC) represents a fundamental decision between linear functionalization and scaffold complexity.[1]

While INA is the industry standard for robust, linear amide/hydrazide coupling (e.g., Isoniazid), 4-FPC offers a rare "ortho-like" (vicinal) reactivity profile. This vicinal arrangement allows for rapid access to fused bicyclic heterocycles—such as 1,6-naphthyridines and pyrido[4,3-d]pyrimidines—which are inaccessible from INA without multi-step ortho-functionalization.

This guide analyzes the mechanistic divergences, handling protocols, and synthetic utility of these two critical building blocks.

Part 1: Structural & Electronic Profile

To understand the synthetic divergence, we must first analyze the electronic environment of the pyridine ring in both substrates.[1]

FeatureIsonicotinic Acid (INA)4-Formylpyridine-3-carboxylic Acid (4-FPC)
Structure Pyridine-4-carboxylic acid4-Formylnicotinic acid (Vicinal formyl/acid)
Stability High. Stable solid, high MP (>300°C).[1]Low/Moderate. Prone to oxidation and lactolization.[1]
Reactivity Nucleophilic attack at carbonyl (C4).[1]Dual reactivity: Condensation (C4-CHO) + Acylation (C3-COOH).[1]
Dominant Species Free acid / Zwitterion.[1]Equilibrium between Open Aldehyde and Cyclic Lactol .[1]
Primary Use Linker (Amides, Esters, MOFs).Scaffold Builder (Fused Heterocycles).
The Lactol Equilibrium (Critical Handling Note)

Unlike INA, 4-FPC exists in a dynamic equilibrium. In solution (especially protic solvents), the C3-carboxylate oxygen attacks the C4-aldehyde, forming a cyclic lactol (furo[3,4-c]pyridin-1(3H)-one derivative).

  • Implication: NMR analysis in DMSO-d6 often shows a diminished or absent aldehyde proton signal (~10 ppm) and a new methine signal (~6.5 ppm), leading inexperienced chemists to discard "failed" reactions.

  • Protocol Adjustment: Reactions requiring the free aldehyde (e.g., Schiff base formation) should be performed in aprotic solvents (DCM, Toluene) or with a Lewis acid catalyst to shift the equilibrium.

Lactol_EquilibriumOpenFormOpen Form(Reactive Aldehyde)LactolCyclic Lactol(Masked Species)OpenForm->Lactol Spontaneous Cyclization(Low pH / Protic Solvent)Lactol->OpenForm Base / Heating

Figure 1: The dynamic equilibrium of 4-FPC. The cyclic lactol form can mask reactivity, requiring specific conditions to access the open aldehyde.

Part 2: Comparative Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways. INA leads to linear derivatives, while 4-FPC is a gateway to fused rings.[1]

Synthetic_Divergencecluster_INALinear Functionalizationcluster_FPCScaffold Construction (Cyclization)INAIsonicotinic Acid (INA)AmideAmide Coupling(e.g., Ethionamide)INA->Amide R-NH2 / EDCHydrazideHydrazide Formation(e.g., Isoniazid)INA->Hydrazide N2H4 / RefluxMOFMetal-Organic FrameworksINA->MOF Metal SaltsFPC4-Formylpyridine-3-COOH (4-FPC)SchiffSchiff Base / ImineFPC->Schiff R-NH2 (-H2O)PyridazinePyrido[4,3-d]pyridazin-1-one(via Hydrazine)FPC->Pyridazine N2H4 / CyclocondensationNaphthyridine1,6-Naphthyridines(via Friedländer)Schiff->Naphthyridine Active Methylene / Base

Figure 2: Divergent synthetic utility. INA is limited to C4 substitution, while 4-FPC enables ring fusion via the C3/C4 vicinal handle.

Part 3: Experimental Protocols
Protocol A: Linear Functionalization (The INA Standard)

Target: Isonicotinic acid hydrazide (Isoniazid analog) Rationale: Demonstrates the high stability and low steric hindrance of INA.

  • Activation: Charge a flask with Isonicotinic Acid (1.0 eq) and MeOH (10 V). Add conc. H2SO4 (0.1 eq) as catalyst.[1]

  • Esterification: Reflux for 4-6 hours. Monitor by TLC (INA is very polar; methyl ester is less polar).[1]

  • Hydrazinolysis: Cool to RT. Add Hydrazine Hydrate (1.5 eq) directly to the methanolic solution.[1]

  • Precipitation: Reflux for 2 hours. Cool to 0°C. The hydrazide product typically precipitates as white crystals.[1]

  • Isolation: Filter and wash with cold MeOH.

    • Yield: Typically >85%.[1]

    • Atom Economy: High.[1]

Protocol B: Fused Ring Construction (The 4-FPC Advantage)

Target: Pyrido[4,3-d]pyridazin-1(2H)-one Rationale: This scaffold is impossible to synthesize from INA in one step. It requires the vicinal formyl-acid motif of 4-FPC.[1]

  • Preparation (In-situ): 4-FPC is often generated by the oxidation of 4-methylnicotinic acid using SeO2 or KMnO4.[1] For this protocol, we assume isolated 4-FPC (or its lactol equivalent).[1]

  • Solvent Selection: Dissolve 4-FPC (1.0 eq) in Ethanol (15 V). Note: Ethanol promotes the open form at reflux temperatures.

  • Cyclocondensation: Add Hydrazine Hydrate (1.2 eq) dropwise at RT.

    • Observation: A yellow color change indicates hydrazone formation (intermediate).[1]

  • Ring Closure: Heat to reflux for 3 hours. The hydrazone attacks the adjacent carboxylic acid (or ester), closing the pyridazine ring.

  • Workup: Cool to RT. Acidify slightly with AcOH to pH 6 to ensure protonation of the pyridine nitrogen if necessary for solubility, or cool to precipitate the neutral lactam.

  • Purification: Recrystallize from EtOH/Water.

    • Yield: 60-75% (Lower than INA due to competing side reactions like azine formation).[1]

    • Strategic Value: Creates a bicyclic kinase inhibitor scaffold in a single step.[1]

Part 4: Performance Data Comparison

The following table contrasts the efficiency of generating a "drug-like" scaffold using both starting materials.

MetricINA Pathway (Isoniazid)4-FPC Pathway (Fused Ring)
Reaction Type Nucleophilic SubstitutionCyclocondensation
Step Count 2 (Esterification -> Amidation)1 (Cascade Reaction)
Atom Economy ~78% (Loss of H2O/MeOH)~85% (Loss of H2O only)
Purification Crystallization (Simple)Chromatography often required
Scalability Excellent (kg scale)Moderate (Aldehyde stability issues)
Cost Low ($)High (

$)
Conclusion

Use Isonicotinic Acid (INA) when:

  • You need a stable, terminal pyridine group.[1]

  • You are synthesizing simple amides, esters, or hydrazides (e.g., anti-tuberculars).

  • Cost and scalability are the primary drivers.[1]

Use 4-Formylpyridine-3-carboxylic Acid (4-FPC) when:

  • You are building fused heterocycles (naphthyridines, pyridopyrimidines).

  • You need a "handle" for macrocyclization.[1]

  • The target is a kinase inhibitor requiring a bicyclic core.[1]

References
  • Isonicotinic Acid Chemistry & Isoniazid Synthesis

    • Bernstein, J., et al. "Chemotherapy of experimental tuberculosis.[1] V. Isonicotinic acid hydrazide (isoniazid) and related compounds." Am. Rev. Tuberc.[1]1952 , 65, 357-364.

  • Synthesis of 1,6-Naphthyridines & Fused Systems

    • Lozinskii, M. O., et al. "Synthesis of fused pyridine derivatives: 1,6-naphthyridines." Russian Chemical Reviews2021.
    • Note on Mechanism: Discusses the Friedländer condensation utilizing vicinal amino/formyl or formyl/acid groups.
  • Lactol Equilibrium in Ortho-Formyl Acids

    • Bowden, K., et al. "Ring-chain tautomerism in 2-formylbenzoic acids and related systems." J. Chem. Soc.[1] Perkin Trans.[1] 21990 .[1] (Provides the physical organic basis for the 4-FPC lactol behavior).[1]

  • Pyrido-pyridazine Synthesis

    • General Protocol Reference: "Reaction of hydrazine derivatives with esters and lactones of pyrimidinoacetic acid."[1][2] (Analogous chemistry for fused ring formation).

A Comparative Guide to the Biological Activity of Pyridinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacologically active scaffolds, the pyridinecarboxylic acid isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—stand out for their remarkable versatility.[1][2][3] These simple heterocyclic compounds have given rise to a plethora of drugs targeting a wide array of diseases, from tuberculosis and hyperlipidemia to cancer and inflammatory conditions.[1][3][4] This guide provides an in-depth comparison of the distinct biological activities of these three isomers, grounded in their structural nuances. We will delve into their primary mechanisms of action, supported by experimental data, and provide detailed protocols for key assays to evaluate their bioactivity.

At a Glance: Comparative Biological Activities

The seemingly minor shift in the position of the carboxyl group around the pyridine ring results in profound differences in the biological properties of these isomers. This is a direct consequence of how this positional change affects their electronic distribution, ability to interact with biological targets, and their metabolic pathways.[2]

FeaturePicolinic Acid (2-Pyridinecarboxylic Acid)Nicotinic Acid (3-Pyridinecarboxylic Acid)Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Primary Biological Role Metal Chelator, Immunomodulator, AntimicrobialVitamin (Niacin/B3), Lipid-Lowering Agent, Anti-inflammatoryPrecursor to Antitubercular Drug (Isoniazid)
Key Molecular Target(s) Divalent metal ions (e.g., Zn²⁺, Fe²⁺)G-protein coupled receptor 109A (GPR109A), NAD+/NADP+ biosynthetic pathwaysDihydrofolate reductase (as part of isoniazid), Mycolic acid synthesis (as isoniazid)
Primary Therapeutic Areas Potential in antimicrobial therapy, zinc supplementationDyslipidemia, Pellagra, AtherosclerosisTuberculosis (as isoniazid)

Nicotinic Acid (Niacin): A Ligand for GPR109A and a Metabolic Precursor

Nicotinic acid, widely known as niacin or vitamin B3, is a crucial nutrient for human health.[5] Its biological activities are multifaceted, stemming from its role as a precursor to the essential coenzymes NAD⁺ and NADP⁺, and its function as a signaling molecule through the G-protein coupled receptor 109A (GPR109A).[1][6]

GPR109A-Mediated Signaling

Nicotinic acid is a high-affinity agonist for GPR109A, a receptor predominantly expressed in adipocytes and immune cells such as macrophages.[1][6] The activation of GPR109A by nicotinic acid initiates a cascade of intracellular events with significant therapeutic implications.

Mechanism of Action: Binding of nicotinic acid to GPR109A, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase.[1] This, in turn, decreases intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, leading to a decrease in the release of free fatty acids into the bloodstream.[7] This is a key mechanism behind the lipid-lowering effects of nicotinic acid.[6]

In immune cells, GPR109A activation has anti-inflammatory effects.[6] For instance, it can modulate macrophage function and has been shown to inhibit the progression of atherosclerosis in mouse models, independent of its lipid-lowering effects.[6]

GPR109A_Signaling GPR109A GPR109A Receptor G_protein Gi/o Protein (αβγ) GPR109A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP NA Nicotinic Acid NA->GPR109A G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active HSL Hormone-Sensitive Lipase (Active) PKA_active->HSL Phosphorylates/ Inactivates HSL_inactive Hormone-Sensitive Lipase (Inactive) HSL->HSL_inactive Lipolysis ↓ Lipolysis HSL_inactive->Lipolysis

GPR109A Signaling Pathway Activation by Nicotinic Acid.
Quantitative Data: GPR109A Activation
ParameterValueSource
EC₅₀ for GPR109A ~100 nM[5]

Picolinic Acid: A Natural Metal Chelator with Antimicrobial and Immunomodulatory Properties

Picolinic acid, an isomer with the carboxyl group at the 2-position, exhibits a distinct set of biological activities primarily attributed to its ability to chelate divalent metal ions.[8] This property underpins its roles in mineral transport, immunomodulation, and antimicrobial action.

Metal Chelation and its Consequences

The proximity of the carboxylic acid and the pyridine nitrogen in picolinic acid allows it to act as a bidentate ligand, forming stable complexes with metal ions like zinc (Zn²⁺), iron (Fe²⁺), and copper (Cu²⁺).[9] This chelation is central to its biological effects.

Mechanism of Action: By binding to metal ions, picolinic acid can influence their bioavailability and participate in their transport across biological membranes. For example, it is known to facilitate the absorption of zinc.[8] Its antimicrobial activity is also linked to its iron-chelating function, which can deprive bacteria of this essential nutrient.[10] Furthermore, picolinic acid's immunomodulatory effects are thought to be mediated, at least in part, by its influence on metal-dependent enzymes and signaling pathways within immune cells.[8]

Picolinic_Acid_Chelation cluster_effects Biological Effects PA Picolinic Acid Complex Picolinic Acid- Metal Complex PA->Complex Metal Divalent Metal Ion (e.g., Zn²⁺, Fe²⁺) Metal->Complex Transport Enhanced Mineral Transport/Absorption Complex->Transport Antimicrobial Antimicrobial Activity (Nutrient Deprivation) Complex->Antimicrobial Immuno Immunomodulation Complex->Immuno

Mechanism of Picolinic Acid's Biological Activity via Metal Chelation.
Quantitative Data: Antimicrobial Activity
MicroorganismMIC (mg/mL)Source
Staphylococcus aureus2.0[11]
Escherichia coli0.5[11]
Pseudomonas aeruginosa0.19-3.13 (pH 7.0)[12]
Bacillus subtilis2.0[11]
Candida albicans0.19-3.13 (pH 7.0)[12]

Isonicotinic Acid: The Foundation for a Potent Antitubercular Agent

Isonicotinic acid itself has limited intrinsic biological activity compared to its isomers. However, its hydrazide derivative, isoniazid, is a cornerstone in the treatment of tuberculosis.[4] The biological significance of isonicotinic acid is therefore intrinsically linked to the action of this potent prodrug.

Isoniazid's Mechanism of Action

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[10] Once activated, it forms a covalent adduct with NAD⁺, which then potently inhibits InhA, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids.[13] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[13]

Mechanism of Action: The activation of isoniazid by KatG is a critical step. Mutations in the katG gene are a common cause of isoniazid resistance in Mycobacterium tuberculosis. The resulting isonicotinic acyl-NAD adduct binds tightly to the active site of InhA, blocking its function and halting mycolic acid biosynthesis.[10]

Isoniazid_Activation Isoniazid Isoniazid (Isonicotinic Acid Hydrazide) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Enters Activated_INH Activated Isoniazid (Isonicotinoyl Radical) KatG->Activated_INH Activates Adduct Isonicotinic Acyl-NAD Adduct Activated_INH->Adduct NAD NAD⁺ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Inhibition leads to

Sources

A Comparative Guide to the Structural Validation of 4-Formylpyridine-3-carboxylic Acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and materials research, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physicochemical properties, its biological activity, and its potential as a therapeutic agent. 4-Formylpyridine-3-carboxylic acid, a substituted pyridine derivative, presents a case in point. Its aldehyde and carboxylic acid functionalities suggest a rich chemical reactivity and potential for forming diverse supramolecular assemblies, making it a molecule of significant interest. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 4-Formylpyridine-3-carboxylic acid, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The Unambiguous Verdict of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional structure of a crystalline compound.[1][2][3] It provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[4] This non-destructive technique is often considered the final arbiter in structural determination, offering an unparalleled level of detail and accuracy.[2][4]

The journey from a powdered sample to a refined crystal structure is a multi-step process, each stage demanding precision and expertise. The causality behind each experimental choice is crucial for obtaining high-quality, publishable data.

Experimental Protocol: A Self-Validating System

The process of single-crystal X-ray diffraction can be broken down into four key stages: crystallization, data collection, structure solution, and refinement.

1. Crystallization: The Critical First Step

The adage "a good crystal is the key to a good structure" cannot be overstated. The goal is to grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality, free from defects and twinning.[4] For a molecule like 4-Formylpyridine-3-carboxylic acid, its polar nature and potential for hydrogen bonding suggest that slow evaporation from a suitable solvent or solvent mixture would be a promising crystallization strategy.

  • Step 1: Solvent Selection. A systematic screening of solvents in which the compound is sparingly soluble is performed. Solvents such as ethanol, methanol, acetonitrile, or mixtures with water could be viable candidates.

  • Step 2: Supersaturation. A nearly saturated solution is prepared at a slightly elevated temperature.

  • Step 3: Slow Cooling/Evaporation. The solution is allowed to cool to room temperature slowly or the solvent is allowed to evaporate gradually over several days to weeks. This slow process encourages the ordered packing of molecules into a crystal lattice.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a monochromatic X-ray beam.[4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector.

3. Structure Solution: From Diffraction to a Molecular Model

The collected diffraction data is then processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. This is typically overcome using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecule's structure.

4. Structure Refinement: Fine-Tuning the Atomic Positions

The initial structural model is then refined against the experimental diffraction data. This iterative process involves adjusting the atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Illustrative Crystallographic Data for a Related Structure

As a direct crystal structure for 4-Formylpyridine-3-carboxylic acid is not publicly deposited, we present the crystallographic data for a closely related molecule, Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate , to exemplify the type of information obtained from a successful X-ray diffraction experiment.[5]

Parameter Value
Chemical FormulaC11H10N4O3
Crystal SystemMonoclinic
Space GroupCc
a (Å)12.345(6)
b (Å)14.567(8)
c (Å)6.789(4)
α (°)90
β (°)108.98(2)
γ (°)90
Volume (ų)1154.2(11)
Z4
R-factor (%)4.56

This data demonstrates the precise determination of the unit cell dimensions and the quality of the structural refinement.

Diagrammatic Representation of the X-ray Crystallography Workflow

X_ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Compound Synthesis Compound Synthesis Crystallization Crystallization Compound Synthesis->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Refined Crystal Structure Refined Crystal Structure Structure Refinement->Refined Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

A Multi-faceted Approach: The Role of Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary and crucial information, particularly when suitable crystals cannot be obtained. A combined approach ensures a comprehensive understanding of the molecule's identity and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the elucidation of the molecule's connectivity and stereochemistry.

Expected ¹H and ¹³C NMR Data for 4-Formylpyridine-3-carboxylic Acid

Technique Expected Chemical Shift (δ, ppm) Rationale
¹H NMR ~10.0-11.0 (s, 1H)Aldehyde proton (CHO)
~12.0-13.0 (br s, 1H)Carboxylic acid proton (COOH)[7][8]
~7.5-9.0 (m, 3H)Aromatic protons on the pyridine ring
¹³C NMR ~190-200Aldehyde carbonyl carbon
~165-175Carboxylic acid carbonyl carbon[7]
~120-160Aromatic carbons of the pyridine ring

Note: These are predicted values based on typical chemical shifts for the respective functional groups and pyridine derivatives. The exact values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[9] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues.

Expected Mass Spectrometry Data for 4-Formylpyridine-3-carboxylic Acid

Technique Expected Observation Interpretation
HRMS (ESI+) [M+H]⁺ at m/z 152.0342Confirms the molecular formula C₇H₅NO₃
EI-MS Molecular ion peak (M⁺) at m/z 151Indicates the molecular weight
Fragment ion at m/z 122Loss of the formyl group (CHO)
Fragment ion at m/z 106Loss of the carboxyl group (COOH)
Fragment ion at m/z 78Pyridine ring fragment
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[10] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".

Expected FTIR Absorption Bands for 4-Formylpyridine-3-carboxylic Acid

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500-3300 (broad)O-H stretch[7]
Aldehyde C-H2820-2880 and 2720-2780C-H stretch
Carbonyl (C=O)~1700-1725 (Carboxylic acid) and ~1680-1700 (Aldehyde)C=O stretch
Pyridine Ring~1600-1450C=C and C=N stretching[11]

Comparative Analysis: Choosing the Right Tool

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D structure in the solid state, bond lengths, bond angles, stereochemistry.[4]Unambiguous and definitive structural determination.[1]Requires a high-quality single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity, stereochemistry, and dynamic information in solution.[6]Excellent for structural elucidation in solution; non-destructive.Less precise than crystallography for bond lengths and angles; can be complex for large molecules.[6]
Mass Spectrometry Molecular weight, elemental composition, and structural fragments.[9]High sensitivity; provides molecular formula.Does not provide 3D structural information; fragmentation can be complex.
FTIR Spectroscopy Presence of functional groups.[10]Rapid, inexpensive, and requires a small amount of sample.Provides limited information on the overall molecular structure.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of a molecule as significant as 4-Formylpyridine-3-carboxylic acid necessitates a rigorous and multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional arrangement of atoms in the solid state, its application is contingent on the ability to produce high-quality crystals.

In the absence of a crystal structure, or as a complementary set of data, spectroscopic techniques such as NMR, MS, and FTIR are indispensable. NMR provides the blueprint of the molecule's connectivity in solution, MS confirms its molecular formula and offers clues to its fragmentation, and FTIR rapidly identifies the key functional groups. Together, these techniques provide a self-validating system for comprehensive structural elucidation, ensuring the scientific integrity of the data and providing a solid foundation for further research and development.

Diagrammatic Representation of an Integrated Structural Elucidation Workflow

Integrated_Workflow cluster_0 Spectroscopic Analysis cluster_1 Crystallographic Analysis Sample Sample NMR NMR Sample->NMR MS MS Sample->MS FTIR FTIR Sample->FTIR X-ray Crystallography X-ray Crystallography Sample->X-ray Crystallography Proposed Structure Proposed Structure NMR->Proposed Structure MS->Proposed Structure FTIR->Proposed Structure Validated Structure Validated Structure X-ray Crystallography->Validated Structure Proposed Structure->Validated Structure

Caption: Integrated workflow for comprehensive structural validation.

References

  • 4-Pyridinecarboxylic acid. NIST Chemistry WebBook. [Link]

  • 4-formylpyridine-2-carboxylic acid hydrochloride (C7H5NO3). PubChem. [Link]

  • Single-crystal X-ray Diffraction. Carleton College. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. [Link]

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. PubMed Central. [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Elsevier. [Link]

  • Fourier Transform Infrared and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 4-Chloro-2-Pyridine Carboxylic Acid. Elixir International Journal. [Link]

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... ResearchGate. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Vibrational spectra of pyridinium salts. ResearchGate. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • X-ray Single-Crystal Diffraction (XRSCD). Encyclopedia.pub. [Link]

  • Single Crystal Diffraction. Preprints.org. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Royal Society of Chemistry. [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography. kbDNA. [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Science Publishing. [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. SciSpace. [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

  • Pyridines and derivatives. MassBank. [Link]

  • Pyridine. NIST Chemistry WebBook. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. SlideShare. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • 4-Pyridinecarboxaldehyde. PubChem. [Link]

  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 4-Formylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the analysis of 4-Formylpyridine-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and strategic choices that underpin robust and reliable analytical method development. We will explore the performance of different ionization techniques, delve into predictable fragmentation pathways, and provide self-validating experimental protocols to ensure scientific rigor.

Introduction: The Analytical Challenge of a Bifunctional Molecule

4-Formylpyridine-3-carboxylic acid is a heterocyclic organic compound featuring three key functional groups: a pyridine ring, a carboxylic acid, and an aldehyde. This unique combination presents a distinct analytical challenge and opportunity. The pyridine nitrogen is basic (pKa ~2-5), while the carboxylic acid is acidic (pKa ~3-5). This bifunctional nature means the molecule's charge state is highly dependent on pH, making it an ideal candidate for Electrospray Ionization (ESI). The aldehyde group, while not directly involved in ionization, is a key site for potential chemical reactions and metabolic transformations, the products of which would require precise mass spectrometric characterization.

Accurate MS analysis is paramount for applications such as:

  • Purity assessment and impurity profiling in synthetic batches.

  • Reaction monitoring during its synthesis or derivatization.

  • Metabolite identification in drug discovery and development studies.

  • Quantitative analysis in complex biological or environmental matrices.

This guide will compare two common atmospheric pressure ionization (API) techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—to provide a clear framework for selecting the optimal analytical approach.

Strategic Selection of the Ionization Source

The choice of ionization source is the most critical decision in developing an MS method. It dictates the efficiency of ion generation from the analyte, which directly impacts sensitivity, reproducibility, and the type of molecular information obtained. For a molecule like 4-Formylpyridine-3-carboxylic acid, the decision hinges on its physicochemical properties, primarily its polarity and ability to hold a charge in solution.

G cluster_input Analyte Properties cluster_decision Ionization Source Selection Logic cluster_output Rationale Analyte 4-Formylpyridine-3-carboxylic acid MW: 151.12 g/mol Polar, Zwitterionic Potential Decision1 Is the analyte polar and ionizable in solution? Analyte->Decision1 ESI Electrospray Ionization (ESI) (Primary Choice) Decision1->ESI  Yes   APCI Atmospheric Pressure Chemical Ionization (APCI) (Alternative) Decision1->APCI No Decision2 Is ESI suffering from low sensitivity or high matrix effects? ESI->Decision2 ESI_Reason Leverages solution-phase chemistry. Ideal for polar, pre-charged, or easily ionizable molecules. ESI->ESI_Reason APCI_Reason Gas-phase chemical ionization. Better for less polar molecules that are volatile enough to be vaporized. APCI->APCI_Reason Decision2->APCI  Yes  

Caption: Decision workflow for selecting the appropriate ionization source.

Electrospray Ionization (ESI): The Preferred Method

ESI is the premier choice for 4-Formylpyridine-3-carboxylic acid due to its ability to generate ions from polar molecules directly from the liquid phase. The analyte's zwitterionic potential is key here.

  • Positive Ion Mode (ESI+): In an acidic mobile phase (e.g., containing 0.1% formic acid), the pyridine nitrogen is readily protonated, leading to the formation of the protonated molecule, [M+H]⁺, at m/z 152.1. This is typically a very efficient process.

  • Negative Ion Mode (ESI-): In a neutral or slightly basic mobile phase, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion at m/z 150.1. This mode is often highly sensitive and can produce cleaner spectra with fewer adducts than positive mode.

Causality: The efficiency of ESI is directly linked to the analyte's ability to form ions in the liquid phase before nebulization. Because 4-Formylpyridine-3-carboxylic acid has both a basic nitrogen and an acidic carboxylic acid, it is an exemplary ESI-amenable compound.[1]

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is a gas-phase ionization technique that may serve as a useful alternative, particularly if the sample matrix introduces significant ion suppression in ESI. In APCI, the analyte is first vaporized in a heated nebulizer, and ions are formed through reactions with a reagent gas (typically derived from the mobile phase).

  • Positive Ion Mode (APCI+): Proton transfer from reagent gas ions (e.g., H₃O⁺) would generate the [M+H]⁺ ion.

  • Negative Ion Mode (APCI-): While possible, proton abstraction in the gas phase is generally less efficient for carboxylic acids in APCI than deprotonation in the liquid phase for ESI.

Causality: APCI is less sensitive to matrix effects from non-volatile salts but requires the analyte to be thermally stable and sufficiently volatile. Given the analyte's melting point, vaporization is feasible, but ESI remains the more direct and typically more sensitive approach.

Experimental Protocols & Workflow

The following protocols are designed to be self-validating, with system suitability checks built in to ensure data quality.

G cluster_prep 1. Sample & System Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing A Prepare 1 mg/mL Stock in DMSO B Prepare 1 µg/mL Working Standard in 50:50 ACN:H2O A->B C Equilibrate LC-MS System with Mobile Phase D Inject Sample (1-5 µL) C->D E HPLC Separation (Reversed-Phase C18) D->E F Ionization (ESI or APCI Source) E->F G Full Scan MS Analysis (m/z 50-300) F->G H Tandem MS (MS/MS) (Product Ion Scan of Precursor) G->H I Extract Ion Chromatograms (XIC) G->I K Identify Fragment Ions from MS/MS Spectrum H->K J Integrate Peaks & Assess S/N Ratio I->J

Caption: General experimental workflow for LC-MS analysis.

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-Formylpyridine-3-carboxylic acid and dissolve in 1 mL of HPLC-grade Dimethyl Sulfoxide (DMSO).

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution into a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

Liquid Chromatography (LC) Method

A generic, robust LC method is crucial for separating the analyte from potential impurities and matrix components.

  • Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Rationale: Formic acid is a volatile mobile phase modifier essential for good chromatography and efficient protonation in ESI positive mode.[2] A C18 column provides excellent retention for moderately polar aromatic compounds.

Mass Spectrometry Parameters (Example Starting Points)

These parameters must be optimized for the specific instrument in use.

ParameterESI+ESI-APCI+
Ionization Source ElectrosprayElectrosprayAPCI
Polarity PositiveNegativePositive
Capillary Voltage 3.5 kV-3.0 kV4.0 kV
**Nebulizer Gas (N₂) **45 psi45 psi50 psi
Drying Gas Flow 10 L/min10 L/min8 L/min
Drying Gas Temp. 325 °C325 °C350 °C
Fragmentor Voltage 100 V100 V110 V
Corona Current N/AN/A4 µA
Scan Range (MS1) m/z 50 - 300m/z 50 - 300m/z 50 - 300

Trustworthiness: Before analyzing samples, perform a system suitability test by injecting the working standard five times. The peak area and retention time should have a relative standard deviation (RSD) of <5% to ensure system stability.

Fragmentation Analysis (Tandem MS)

Tandem MS (MS/MS) is essential for structural confirmation. It involves isolating the precursor ion (e.g., [M+H]⁺) and fragmenting it via Collision-Induced Dissociation (CID) to produce characteristic product ions. The fragmentation pattern is highly dependent on the structure of the molecule.

Predicted Fragmentation Pathways
  • For [M+H]⁺ (m/z 152.1): Protonation occurs on the pyridine nitrogen.

    • Loss of H₂O (18 Da): A common loss from protonated carboxylic acids, leading to an acylium ion at m/z 134.1.

    • Loss of CO (28 Da): Decarbonylation of the formyl group can occur, resulting in a fragment at m/z 124.1.

    • Loss of COOH radical (45 Da): Cleavage of the carboxylic acid group, yielding a fragment at m/z 107.1.[3][4]

  • For [M-H]⁻ (m/z 150.1): Deprotonation occurs on the carboxylic acid.

    • Loss of CO₂ (44 Da): The most characteristic fragmentation for deprotonated carboxylic acids is decarboxylation, leading to a highly stable anion at m/z 106.1.[4][5] This is often the most intense and diagnostically significant fragment in negative mode.

Performance Comparison: ESI vs. APCI

The following table summarizes the expected performance of each technique for the analysis of 4-Formylpyridine-3-carboxylic acid.

Performance MetricESI Positive Mode ([M+H]⁺)ESI Negative Mode ([M-H]⁻)APCI Positive Mode ([M+H]⁺)
Expected Sensitivity HighVery High Moderate
Precursor Ion m/z 152.1m/z 150.1m/z 152.1
Key Fragment(s) m/z 134.1, 124.1, 107.1m/z 106.1m/z 134.1, 124.1
Spectral Complexity Moderate (Potential for Na⁺/K⁺ adducts)Low (Clean, dominant [M-H]⁻)Low to Moderate
Matrix Effect Susceptibility HighHighLow to Moderate
Ideal For Structural Elucidation, QuantificationHigh-Sensitivity Quantification Samples in complex, non-volatile matrices
Discussion

For quantitative applications requiring the highest sensitivity and reproducibility, ESI in negative ion mode is the superior choice . The efficient and clean formation of the [M-H]⁻ ion, followed by its highly specific fragmentation to lose CO₂, provides an ideal transition for Selected Reaction Monitoring (SRM) assays. The resulting data is often easier to interpret and less prone to interferences.

ESI in positive ion mode serves as an excellent complementary technique. It provides a different set of fragment ions that can be used for unambiguous structural confirmation. While potentially susceptible to alkali metal adduct formation ([M+Na]⁺, [M+K]⁺), which can complicate spectra and dilute the signal of the primary [M+H]⁺ ion, the information gained is invaluable for characterization.

APCI should be considered a problem-solving tool in this context. If a sample matrix (e.g., one containing high concentrations of phosphate buffers or salts) causes severe ion suppression in ESI, APCI's gas-phase ionization mechanism can often overcome this, restoring a usable signal, albeit likely with lower absolute sensitivity than an optimized ESI method.

Conclusion and Recommendations

The mass spectrometric analysis of 4-Formylpyridine-3-carboxylic acid is most effectively achieved using Electrospray Ionization (ESI) due to the molecule's polar and ionizable nature.

  • For quantitative analysis , ESI in negative mode (ESI-) is highly recommended. It offers superior sensitivity, selectivity, and produces clean spectra dominated by the [M-H]⁻ ion and its characteristic loss of CO₂.

  • For structural confirmation , a combined approach using both ESI- and ESI+ is optimal. The complementary fragmentation patterns provide a high degree of confidence in the analyte's identity.

  • APCI should be reserved for situations where ESI performance is compromised by severe matrix-induced ion suppression.

By understanding the causality behind the ionization processes and predictable fragmentation behaviors, researchers can develop robust, reliable, and fit-for-purpose analytical methods for this versatile molecule, ensuring data of the highest scientific integrity.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gołębiowski, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(3), 535-548. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 39(8), 935-942. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

  • Yamaguchi, K., et al. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 16(22), 2089-2094. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Problems in Chemistry. Retrieved from [Link]

Sources

A Researcher's Guide to Pyridine-Based Heterocycles: Deconstructing the Certificate of Analysis for 4-Formylpyridine-3-carboxylic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials are paramount. The Certificate of Analysis (CoA) is a critical document that guarantees the quality of a chemical compound. This guide provides an in-depth analysis of the CoA for 4-Formylpyridine-3-carboxylic acid, a valuable heterocyclic building block, and compares it with viable alternatives, offering insights into their respective applications and analytical profiles.

While 4-Formylpyridine-3-carboxylic acid is a compound of interest, its commercial availability can be limited. Therefore, this guide will also focus on a readily available and structurally related alternative, 4-Pyridinecarboxaldehyde , to illustrate the key aspects of a CoA and to draw practical comparisons with other relevant pyridine derivatives.

Deconstructing the Certificate of Analysis: A Gateway to Quality

A Certificate of Analysis is a formal document from the supplier that confirms a product meets its predetermined specifications. It is a testament to the product's quality and purity, providing researchers with the confidence needed for their experiments.[1][2][3] Each CoA is unique to a specific batch or lot, detailing the results of quality control testing.[1][2]

Key Components of a Typical CoA for a Pyridine-Based Reagent:

  • Product Information: Includes the chemical name (e.g., 4-Pyridinecarboxaldehyde), CAS number (e.g., 872-85-5), molecular formula (C6H5NO), and molecular weight (107.11 g/mol ).[4]

  • Physical and Chemical Properties: This section details characteristics like appearance, melting point, boiling point, and solubility. For instance, 4-Pyridinecarboxaldehyde is typically a clear brown-yellow liquid.[4]

  • Analytical Test Results: This is the core of the CoA, presenting the actual test results for a specific batch against the established specifications. Common tests include:

    • Purity by HPLC (High-Performance Liquid Chromatography): This is a cornerstone of quality control, separating the main compound from any impurities. A high purity percentage (e.g., ≥97%) is crucial for most applications.

    • Identity by ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique confirms the chemical structure of the compound by analyzing the magnetic properties of its atomic nuclei. The resulting spectrum should be consistent with the known structure of the molecule.

    • Mass Spectrometry (MS): This analysis provides the mass-to-charge ratio of the compound, confirming its molecular weight.

    • Water Content (by Karl Fischer Titration): Excessive water can interfere with certain reactions, so this value is often specified.

    • Residual Solvents (by Gas Chromatography - GC): This test identifies and quantifies any solvents remaining from the synthesis and purification process.

Comparative Analysis: 4-Formylpyridine-3-carboxylic Acid and Its Alternatives

The strategic selection of a building block is a critical decision in the design of novel therapeutics and functional materials. Pyridine carboxylic acids and their aldehyde derivatives are particularly valuable scaffolds in medicinal chemistry, having been incorporated into a wide array of drugs.[5] The choice between these compounds often depends on the desired reactivity, solubility, and biological activity.

Here, we compare the theoretical profile of 4-Formylpyridine-3-carboxylic acid with commercially available and well-characterized alternatives.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsTypical Form
4-Formylpyridine-3-carboxylic acid (Hypothetical) C7H5NO3151.12Aldehyde, Carboxylic AcidSolid
4-Pyridinecarboxaldehyde C6H5NO107.11AldehydeLiquid[4]
3-Pyridinecarboxaldehyde C6H5NO107.11AldehydeLiquid
Isonicotinic acid (4-Pyridinecarboxylic acid) C6H5NO2123.11Carboxylic AcidSolid[6][7]
Nicotinic acid (3-Pyridinecarboxylic acid) C6H5NO2123.11Carboxylic AcidSolid[7]

The presence of both an aldehyde and a carboxylic acid group in 4-Formylpyridine-3-carboxylic acid offers bifunctional reactivity, making it a potentially versatile synthon. However, its limited availability necessitates the consideration of alternatives.

4-Pyridinecarboxaldehyde serves as an excellent alternative when the primary reactive site needed is the aldehyde group. It is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[8] Its aldehyde functionality allows for a wide range of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases.

Isonicotinic acid , the carboxylic acid counterpart, is the precursor for the synthesis of 4-Pyridinecarboxaldehyde and is also a valuable building block in its own right.[9][10] The carboxylic acid moiety can be converted to esters, amides, and other derivatives, providing a different set of synthetic possibilities. In drug design, carboxylic acids can act as bioisosteres for other functional groups and are crucial for forming salt forms of active pharmaceutical ingredients (APIs) to improve solubility and bioavailability.[11][12][13]

Experimental Protocols: Ensuring Quality and Identity

The following are representative experimental protocols for the analytical techniques commonly found on a CoA for pyridine derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the compound by separating it from any impurities.

Methodology:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., methanol or the mobile phase).

  • Analysis: The sample is injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total area of all peaks represents the purity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in appropriate solvent inject Inject sample into HPLC system prep->inject Prepared Sample separate Separation on C18 column inject->separate detect UV Detection separate->detect Separated Components integrate Integrate peak areas detect->integrate Chromatogram calculate Calculate purity (%) integrate->calculate

Caption: A streamlined workflow for determining compound purity using HPLC.

¹H NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the compound.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: The sample is placed in an NMR spectrometer.

  • Data Interpretation: The chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity) of the signals in the resulting spectrum are analyzed to confirm that they are consistent with the expected structure of the pyridine derivative.

Logical Flow for Structural Verification by NMR

NMR_Logic compound Pyridine Derivative (e.g., 4-Pyridinecarboxaldehyde) expected_spectrum Predicted ¹H NMR Spectrum (Based on known structure) compound->expected_spectrum Theoretical Analysis experimental_spectrum Acquired ¹H NMR Spectrum compound->experimental_spectrum Experimental Analysis comparison Compare Spectra expected_spectrum->comparison experimental_spectrum->comparison match Structure Confirmed comparison->match Consistent no_match Structure Inconsistent comparison->no_match Inconsistent

Caption: Decision-making process for structural confirmation using NMR spectroscopy.

Conclusion

The Certificate of Analysis is an indispensable tool for ensuring the quality and reliability of chemical reagents in research and development. While the specific compound 4-Formylpyridine-3-carboxylic acid may not be readily available, a thorough understanding of the CoA for a closely related and widely used alternative like 4-Pyridinecarboxaldehyde provides a solid foundation for making informed decisions. By carefully evaluating the analytical data presented in a CoA and considering the properties of alternative pyridine derivatives, researchers can confidently select the most appropriate building blocks for their synthetic endeavors, ultimately contributing to the advancement of science and the development of new medicines.

References

  • Google Patents. (2017). Preparation method for 4-pyridinecarboxaldehyde.
  • Wikipedia. (2024, October 16). Pyridinecarboxylic acid. Retrieved February 4, 2026, from [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2013). Preparation method of 4-pyridylaldehyde.
  • Lab Alley. (2025). How to Read a Chemical Certificate of Analysis (COA). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). pyridine-4-carboxylic acid. Retrieved February 4, 2026, from [Link]

  • PMC. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved February 4, 2026, from [Link]

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved February 4, 2026, from [Link]

  • Google Patents. (1964). Synthesis of pyridine aldehydes.
  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved February 4, 2026, from [Link]

  • Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved February 4, 2026, from [Link]

  • PubMed. (1997). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Retrieved February 4, 2026, from [Link]

  • Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Retrieved February 4, 2026, from [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved February 4, 2026, from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Certificate of Analysis. Retrieved February 4, 2026, from [Link]

Sources

4-Formylpyridine-3-carboxylic Acid: The Ortho-Functional Advantage in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Formylpyridine-3-carboxylic acid vs. other pyridine aldehydes Content Type: Publish Comparison Guide

Executive Summary

In the landscape of pyridine derivatives, 4-formylpyridine-3-carboxylic acid (also known as 3-carboxyisonicotinaldehyde) occupies a distinct chemical niche compared to its monofunctional counterparts (2-, 3-, and 4-pyridinecarboxaldehydes). While standard pyridine aldehydes serve primarily as electrophilic building blocks for Schiff base formation or simple condensations, 4-formylpyridine-3-carboxylic acid functions as a bifunctional scaffold . Its unique ortho-arrangement of an aldehyde and a carboxylic acid group enables rapid, one-pot cyclization reactions—most notably the synthesis of 1,6-naphthyridines , a privileged pharmacophore in drug discovery.

This guide objectively compares the physicochemical properties, reactivity profiles, and synthetic utility of this molecule against standard pyridine aldehydes, providing actionable protocols for researchers.

Part 1: Comparative Technical Profile

The fundamental difference lies in the dual-reactivity of the 4-formyl-3-carboxy variant. Unlike the monofunctional isomers, which are limited to intermolecular reactions, this molecule is pre-organized for intramolecular trapping.

Table 1: Physicochemical & Reactivity Comparison
Feature4-Formylpyridine-3-carboxylic acid 2-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde
Structure Bifunctional (ortho-acid/aldehyde)Monofunctional (Aldehyde)Monofunctional (Aldehyde)Monofunctional (Aldehyde)
Primary State Solid (often exists as lactol )Liquid (Oily)LiquidLiquid
Air Stability Moderate (Stabilized by lactol form)Low (Oxidizes to picolinic acid)Low (Oxidizes to nicotinic acid)Low (Oxidizes to isonicotinic acid)
Reactivity Mode Cyclization / AnnulationNucleophilic AdditionNucleophilic AdditionNucleophilic Addition
Key Application 1,6-Naphthyridine synthesis Ligand synthesis (picolinyl)Nicotinic acid precursorsIsoniazid precursors
Solubility DMSO, Dilute Base, Hot WaterOrganic Solvents, WaterOrganic Solvents, WaterOrganic Solvents, Water
Acidity (pKa) ~4.8 (COOH), ~3.2 (Pyridine H+)~5.2 (Pyridine H+)~5.2 (Pyridine H+)~5.2 (Pyridine H+)
Part 2: The "Ortho-Effect" & Lactol Equilibrium

A critical handling distinction is that 4-formylpyridine-3-carboxylic acid often does not behave like a free aldehyde. In the solid state and in equilibrium in solution, it frequently adopts a cyclic lactol (hydroxy-lactone) form.

  • Standard Aldehydes: The carbonyl carbon is permanently exposed, making it highly susceptible to air oxidation (to carboxylic acid) and hydration (to gem-diols).

  • 4-Formylpyridine-3-carboxylic acid: The adjacent carboxylic acid oxygen attacks the aldehyde carbonyl, forming a 5-membered lactol ring. This "masks" the aldehyde, conferring greater shelf stability. However, under reaction conditions (heat, basic pH), the ring opens, exposing the reactive aldehyde and acid groups for simultaneous reaction.

Figure 1: Reactivity Hierarchy & Lactol Equilibrium

Reactivity cluster_standard Standard Pyridine Aldehydes Lactol Cyclic Lactol Form (Stable Storage State) Open Open Aldehyde-Acid Form (Reactive Intermediate) Lactol->Open Heat / Base Cyclization Fused Heterocycle (e.g., 1,6-Naphthyridine) Open->Cyclization + Binucleophile (Condensation) Simple Simple Imine/Schiff Base (Standard Pyridine Aldehydes) Open->Simple Monofunctional Amine Standard 2-, 3-, 4-Formylpyridine Standard->Simple + Amine Oxidation Carboxylic Acid (Degradation) Standard->Oxidation Air/O2

Caption: The equilibrium between the stable lactol form and the reactive open form distinguishes 4-formylpyridine-3-carboxylic acid from standard pyridine aldehydes, enabling direct cyclization pathways.

Part 3: Core Application – Synthesis of 1,6-Naphthyridines[1][2]

The most high-value application of 4-formylpyridine-3-carboxylic acid is the synthesis of 1,6-naphthyridin-2(1H)-ones . This scaffold is bioisosteric with quinolines and isoquinolines, appearing in antiretrovirals, anticancer agents (e.g., Topo I inhibitors), and adenosine receptor antagonists.

Unlike using 4-aminopyridine (which requires harsh Skraup conditions) or 4-methylnicotinic acid (which requires oxidation steps), using 4-formylpyridine-3-carboxylic acid allows for mild, regioselective condensation.

Experimental Protocol: Synthesis of 1,6-Naphthyridin-2-one Derivative

This protocol utilizes the condensation with an active methylene compound (e.g., malonic acid derivatives) or direct condensation with hydrazine/amines.

Objective: Synthesis of a 1,6-naphthyridin-2-one scaffold via condensation.

Materials:

  • 4-Formylpyridine-3-carboxylic acid (1.0 eq)

  • Ethyl (diethoxyphosphinyl)acetate (Horner-Wadsworth-Emmons reagent) OR Malonic acid (1.2 eq)

  • Base: Piperidine (cat.) or Sodium Ethoxide

  • Solvent: Ethanol or Pyridine

Workflow:

  • Activation: Dissolve 4-formylpyridine-3-carboxylic acid (151 mg, 1 mmol) in absolute ethanol (5 mL). Note that dissolution may be slow due to the lactol form; gentle warming (40°C) helps.

  • Reagent Addition: Add the active methylene compound (e.g., malonic acid, 1.2 mmol) and a catalytic amount of piperidine (0.1 mL).

  • Reflux (Cyclization): Heat the mixture to reflux (78°C) for 4–6 hours.

    • Mechanism:[1][2] The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene, followed by intramolecular acylation (lactamization) between the carboxylic acid and the newly formed amine/amide moiety.

  • Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material spot (polar, often streaking) should disappear, replaced by a less polar, UV-active product.

  • Workup: Cool to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate under reduced pressure, redissolve in minimal hot ethanol, and induce crystallization.

  • Yield: Typical yields range from 65–85%.

Figure 2: Cyclization Pathway (Mechanism)

Mechanism Start 4-Formylpyridine-3-carboxylic acid (Open Form) Inter1 Intermediate: Schiff Base / Hydrazone Start->Inter1 Condensation (-H2O) Reagent Nucleophile (e.g., Hydrazine / Amine) Reagent->Inter1 Inter2 Intramolecular Trapping (Acylation by COOH) Inter1->Inter2 Ring Closure Product 1,6-Naphthyridinone (Fused Ring System) Inter2->Product -H2O / Tautomerization

Caption: The stepwise mechanism where the aldehyde directs the initial condensation, followed by immediate capture by the ortho-carboxylic acid to close the second ring.

Part 4: Stability & Handling Guidelines

1. Hygroscopicity & Hydration: While less prone to rapid air oxidation than 4-pyridinecarboxaldehyde, the 3-carboxylic acid derivative is hygroscopic . Moisture absorption can shift the equilibrium towards the hydrate, complicating stoichiometric calculations.

  • Recommendation: Store in a desiccator at 2–8°C. Verify purity via qNMR (quantitative NMR) using an internal standard (e.g., maleic acid) before critical setups.

2. Solvent Compatibility:

  • Avoid: Acetone or reactive ketones for storage/dissolution, as the amine/acid functionality can catalyze aldol-type side reactions over long periods.

  • Preferred: DMSO-d6 (for analysis), Ethanol (for reaction), Water (with pH adjustment).

3. Purification: Unlike the liquid aldehydes which must be distilled (often under vacuum) to remove acid impurities, 4-formylpyridine-3-carboxylic acid is a solid.

  • Purification: Recrystallization from water or water/ethanol mixtures is effective. It typically does not require chromatography, which is a significant process advantage over the liquid aldehydes that often require bisulfite adduct purification.

References
  • Synthesis of 1,6-Naphthyridines: M. A. E. Shaban et al., "Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines," Molecules, 2000.

  • Reactivity of Pyridine Aldehydes: BenchChem Technical Support, "Handling Hygroscopic and Air-Sensitive Pyridine Aldehydes," 2025.

  • Lactol Equilibrium & Structure: S. P. Brown et al., "Tautomerism and Crystal Packing in Hydroxypyridine-Carboxylic Acid Derivatives," Crystal Growth & Design, 2024.

  • Friedländer Annulation Context: National Institutes of Health (NIH), "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines," 2025.

Sources

Efficacy of 4-Formylpyridine-3-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and versatile substitution patterns have led to numerous FDA-approved drugs.[1] Among the vast array of pyridine-based compounds, derivatives of 4-Formylpyridine-3-carboxylic acid represent a promising, yet underexplored, chemical space for targeting a variety of diseases, particularly cancer and those driven by aberrant kinase activity.

This guide provides a comprehensive comparison of the potential efficacy of 4-Formylpyridine-3-carboxylic acid derivatives. Drawing upon data from structurally related pyridine compounds and established principles of medicinal chemistry, we will explore their potential as enzyme inhibitors and anticancer agents. This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights for advancing research in this area.

The 4-Formylpyridine-3-carboxylic Acid Scaffold: A Privileged Structure

The 4-Formylpyridine-3-carboxylic acid core combines several key features that make it an attractive starting point for drug design:

  • Bidentate Chelation: The ortho-positioning of the formyl and carboxylic acid groups allows for potential bidentate chelation of metal ions within enzyme active sites, a property known to be crucial for potent enzyme inhibition.[1]

  • Hydrogen Bonding Capabilities: The pyridine nitrogen, formyl oxygen, and carboxylic acid group all serve as hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets.

  • Reactive Handle: The formyl group provides a reactive handle for a wide range of chemical modifications, allowing for the facile generation of diverse libraries of derivatives through reactions such as reductive amination, condensation, and oxidation. This enables extensive exploration of the structure-activity relationship (SAR).

Comparative Efficacy Analysis: Insights from Structurally Related Pyridine Derivatives

While a comprehensive head-to-head comparison of a series of 4-Formylpyridine-3-carboxylic acid derivatives is not yet available in the public domain, we can extrapolate potential efficacy based on studies of analogous pyridine-based compounds. This section will focus on two key therapeutic areas: anticancer activity and kinase inhibition.

Anticancer Activity

The pyridine ring is a common motif in a multitude of anticancer agents. Structure-activity relationship studies on various pyridine derivatives have revealed key determinants of their antiproliferative activity.

Table 1: Comparative Anticancer Activity of Representative Pyridine Derivatives

Compound ClassRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinesCompound 11dMCF-7 (Breast)5.95[2]
HCT-116 (Colon)6.09[2]
1,2,4-Triazole-Pyridine HybridsCompound TP6B16F10 (Melanoma)41.12[3]
N-(pyridin-3-yl)pyrimidin-4-amineCompound 7lMV4-11 (Leukemia)0.83[4]
HT-29 (Colon)2.12[4]
MCF-7 (Breast)3.12[4]
4-Substituted Pyridine-3-SulfonamidesCompound 21Leukemia Subpanel (avg)13.6[5]
Colon Cancer Subpanel (avg)14.9[5]

Analysis and Extrapolation to 4-Formylpyridine-3-carboxylic Acid Derivatives:

The data in Table 1 suggests that strategic substitution on the pyridine ring is critical for potent anticancer activity. For instance, fused heterocyclic systems, as seen in the pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, can lead to significant cytotoxicity.[2] Similarly, the N-(pyridin-3-yl)pyrimidin-4-amine derivatives demonstrate that specific substitution patterns can achieve sub-micromolar efficacy.[4]

For derivatives of 4-Formylpyridine-3-carboxylic acid, we can hypothesize that:

  • Derivatization of the Formyl Group: Conversion of the formyl group into imines, oximes, or hydrazones with various aromatic or heterocyclic moieties could lead to compounds with enhanced antiproliferative activity. This is a common strategy to explore new interactions with the biological target.

  • Amidation of the Carboxylic Acid: Converting the carboxylic acid to a diverse range of amides could modulate the compound's pharmacokinetic properties and introduce new hydrogen bonding interactions, potentially increasing efficacy.

The key to unlocking the anticancer potential of this scaffold lies in systematic derivatization and screening against a panel of cancer cell lines to establish a clear structure-activity relationship.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology.[6] The pyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region.

Table 2: Comparative Kinase Inhibitory Activity of Representative Pyridine Derivatives

Compound ClassKinase TargetRepresentative DerivativeIC50 (nM)Reference
5-Formyl-pyrrolo[3,2-b]pyridineFGFR4Compound 10z37 (Hep3B cells)[7]
N-(pyridin-3-yl)pyrimidin-4-amineCDK2/cyclin A2Compound 7l64.42[4]
1H-pyrazole-3-carboxamideFLT3Compound 50 (FN-1501)<10 (enzymatic)[8]
CDK2<10 (enzymatic)[8]

Analysis and Extrapolation to 4-Formylpyridine-3-carboxylic Acid Derivatives:

The data in Table 2 highlights the potential of formyl-substituted pyridine derivatives as potent kinase inhibitors. The 5-formyl-pyrrolo[3,2-b]pyridine derivative 10z demonstrates that a formyl group can be a key component of a highly potent and selective kinase inhibitor.[7] This suggests that the 4-formyl group in our scaffold of interest can play a critical role in binding to the target kinase.

We can postulate that 4-Formylpyridine-3-carboxylic acid derivatives could be effective kinase inhibitors through:

  • Hinge Binding: The pyridine nitrogen can form a canonical hydrogen bond with the kinase hinge region.

  • Additional Interactions: The formyl and carboxylic acid groups can form additional hydrogen bonds or electrostatic interactions with residues in the ATP-binding pocket, enhancing potency and selectivity. The formyl group, in particular, can act as a key hydrogen bond acceptor.

  • Covalent Inhibition: The formyl group is an electrophilic center that could potentially be exploited to form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine) in the kinase active site, leading to highly potent and durable inhibition.

The design of potent kinase inhibitors based on the 4-Formylpyridine-3-carboxylic acid scaffold would involve computational modeling to predict binding modes and guide the synthesis of derivatives with optimal interactions within the target kinase's active site.

Experimental Methodologies for Efficacy Evaluation

To rigorously assess the efficacy of novel 4-Formylpyridine-3-carboxylic acid derivatives, standardized and well-validated experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • Cell Density: Optimizing the initial cell density is crucial to ensure that the cells are in the logarithmic growth phase during the assay, providing a sensitive measure of antiproliferative effects.

  • Incubation Time: A 48-72 hour incubation period allows for multiple cell doublings, enabling the detection of both cytotoxic and cytostatic effects.

  • MTT Concentration and Incubation: The concentration of MTT and the incubation time are optimized to ensure sufficient formazan production for a robust signal without causing cytotoxicity itself.

In Vitro Kinase Inhibition Assay

A variety of assay formats can be used to measure kinase activity and inhibition, with many commercially available kits. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[12]

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate (a peptide or protein), and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP (at a concentration near the Km of the kinase) and [γ-³²P]ATP.[13]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[12]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading buffer).[12]

  • Separation and Detection: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using methods like phosphocellulose paper binding or SDS-PAGE and autoradiography.[12]

  • Data Analysis: Quantify the amount of incorporated radioactivity and calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration close to its Km for the specific kinase is critical for accurately determining the potency of ATP-competitive inhibitors.[13]

  • Linear Reaction Conditions: Ensuring the reaction is in the linear range with respect to time and enzyme concentration is essential for obtaining reliable kinetic data.[12]

  • Substrate Selection: The choice of substrate can influence the assay's sensitivity and specificity.

Visualizing the Path Forward: Workflow and Pathway Diagrams

To effectively guide the discovery and development of 4-Formylpyridine-3-carboxylic acid derivatives, a structured workflow is essential.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Scaffold_Selection Scaffold Selection: 4-Formylpyridine-3-carboxylic acid Library_Design Library Design (In Silico Modeling) Scaffold_Selection->Library_Design Chemical_Synthesis Chemical Synthesis Library_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization Primary_Screening Primary Screening (e.g., Anticancer - MTT) Purification_Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Kinase Inhibition) Primary_Screening->Secondary_Screening Hit_Identification Hit Identification Secondary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: Drug discovery workflow for 4-Formylpyridine-3-carboxylic acid derivatives.

The formyl group on the pyridine ring suggests a potential mechanism of action involving covalent interaction with the target protein, particularly kinases that have a cysteine residue in or near the active site.

cluster_0 Kinase Active Site cluster_1 Inhibitor Interaction Kinase Kinase Cysteine Cysteine Residue Kinase->Cysteine ATP_Binding_Pocket ATP Binding Pocket Kinase->ATP_Binding_Pocket Covalent_Bond Reversible Covalent Bond (Schiff Base Formation) Cysteine->Covalent_Bond Inhibitor 4-Formylpyridine- 3-carboxylic acid Derivative Inhibitor->Covalent_Bond Covalent_Bond->Kinase Kinase Inhibition

Caption: Potential covalent inhibition mechanism with a kinase.

Conclusion and Future Directions

The 4-Formylpyridine-3-carboxylic acid scaffold holds significant promise for the development of novel therapeutics, particularly in the realms of oncology and kinase inhibition. While direct comparative efficacy data for a series of its derivatives is currently limited, analysis of structurally related compounds provides a strong rationale for its exploration. The synthetic tractability of this scaffold, coupled with its inherent potential for multiple points of interaction with biological targets, makes it a highly attractive starting point for drug discovery campaigns.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 4-Formylpyridine-3-carboxylic acid derivatives. A thorough investigation of their structure-activity relationships against a panel of cancer cell lines and a broad range of kinases will be crucial in identifying lead compounds for further preclinical development. The insights and methodologies presented in this guide offer a solid foundation for embarking on this exciting and potentially fruitful area of research.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. PubMed Central. [Link]

  • Synthesis and anticancer activity of some novel fused pyridine ring system. PubMed. [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. MDPI. [Link]

  • Synthesis and antitumor activity of novel pyridinium fullerene derivatives. PubMed. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. [Link]

  • Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. PubMed Central. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]

  • Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Royal Society of Chemistry. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Europe PMC. [Link]

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

Sources

Spectroscopic Comparison of Pyridine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug development and supramolecular chemistry, distinguishing between the three structural isomers of pyridine carboxylic acid—Picolinic acid (2-isomer) , Nicotinic acid (3-isomer) , and Isonicotinic acid (4-isomer) —is a frequent yet critical task. While they share the molecular formula


 and molecular weight (123.11  g/mol ), their electronic distributions and steric environments differ radically. These differences dictate their behavior in co-crystal formation, metal chelation, and biological activity.

This guide moves beyond basic spectral listing. We analyze the causality behind the spectral shifts—why the nitrogen atom's position relative to the carboxyl group fundamentally alters the NMR splitting patterns, IR hydrogen-bonding networks, and MS fragmentation pathways.

Molecular Anatomy & Symmetry

Understanding the symmetry is the fastest route to identification.

  • Picolinic Acid (2-COOH): Asymmetric.[1][2][3] The proximity of the Nitrogen (N) to the Carboxyl (COOH) group creates a unique "ortho-effect," facilitating strong intramolecular hydrogen bonding and metal chelation.

  • Nicotinic Acid (3-COOH): Asymmetric.[1][3] The COOH is in the meta position, preventing direct chelation with the ring nitrogen but allowing for extended intermolecular hydrogen bonding networks.

  • Isonicotinic Acid (4-COOH): Symmetric (

    
     axis along the N-C4 bond). This symmetry is the "smoking gun" in NMR spectroscopy.
    

Decision Logic: The Identification Workflow

The following decision tree outlines the logical flow for identifying an unknown pyridine carboxylic acid isomer using standard spectroscopic techniques.

IsomerID Start Unknown Isomer Sample (C6H5NO2) NMR_Step Step 1: 1H NMR (DMSO-d6) Check Splitting Pattern Start->NMR_Step Symm_Pattern Symmetric AA'BB' Pattern (2 distinct doublets) NMR_Step->Symm_Pattern Symmetry Detected Asym_Pattern Complex Asymmetric Pattern (4 distinct signals) NMR_Step->Asym_Pattern No Symmetry Iso_ID IDENTIFIED: Isonicotinic Acid (4-COOH) Symm_Pattern->Iso_ID Chem_Shift_Check Step 2: Check Chemical Shift of Most Deshielded Proton Asym_Pattern->Chem_Shift_Check Singlet_9ppm Singlet-like peak at ~9.0-9.1 ppm (H2 between N and COOH) Chem_Shift_Check->Singlet_9ppm Doublet_87ppm Doublet at ~8.6-8.7 ppm (H6 adjacent to N) Chem_Shift_Check->Doublet_87ppm Nic_ID IDENTIFIED: Nicotinic Acid (3-COOH) Singlet_9ppm->Nic_ID Pic_ID IDENTIFIED: Picolinic Acid (2-COOH) Doublet_87ppm->Pic_ID IR_Conf_Nic Confirm: IR ~740-760 cm-1 (Meta-sub) Nic_ID->IR_Conf_Nic IR_Conf_Pic Confirm: IR ~700-750 cm-1 (Ortho-sub) Pic_ID->IR_Conf_Pic

Figure 1: Logical workflow for the differentiation of pyridine carboxylic acid isomers based on symmetry and chemical shift analysis.

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Structural Elucidation

NMR provides the most definitive identification. The position of the electron-withdrawing carboxyl group (-COOH) relative to the electronegative nitrogen atom dictates the chemical shift (


) and coupling constants (

).
Experimental Protocol: Solution NMR
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: These acids have poor solubility in

      
      . DMSO-d6 ensures complete dissolution and minimizes solute-solute hydrogen bonding aggregation that can broaden peaks.
      
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

  • Acquisition: Run standard proton (

    
    ) with at least 16 scans to resolve hyperfine splitting.
    
Comparative Data Table ( NMR in DMSO-d6)
FeaturePicolinic Acid (2-COOH)Nicotinic Acid (3-COOH)Isonicotinic Acid (4-COOH)
Symmetry AsymmetricAsymmetricSymmetric (

)
Key Signal H6 (~8.6-8.7 ppm) Doublet. Most deshielded due to adj. N.H2 (~9.0-9.1 ppm) Singlet (fine doublet). Deshielded by both N and COOH.H2 & H6 (~8.7-8.8 ppm) Equivalent. Appears as a strong doublet.
Secondary H3 (~8.0 ppm) Deshielded by ortho-COOH.H6 (~8.8 ppm) Doublet. Adj to N, but far from COOH.H3 & H5 (~7.8-7.9 ppm) Equivalent. Appears as a doublet.
Pattern 4 distinct signals (ABCD)4 distinct signals (ABCD)2 distinct signals (AA'BB')

Expert Insight:

  • Isonicotinic Acid: Look for the "Two Doublets" pattern. The integration ratio will be 2:2 (or 1:1). This symmetry is unmistakable.

  • Nicotinic Acid: Look for the "Lone Singlet" at very low field (>9.0 ppm). This is the proton sandwiched between the Nitrogen and the Carboxyl group.

  • Picolinic Acid: Lacks the extreme low-field singlet of Nicotinic and the symmetry of Isonicotinic.

Method 2: FT-IR Spectroscopy

Solid State Analysis & Zwitterion Warning

In the solid state, these isomers often exist as zwitterions or form strong intermolecular hydrogen bonds.

  • Neutral Form:

    
    
    
  • Zwitterionic Form:

    
    
    

Critical Note: Picolinic acid is unique; it often crystallizes in a zwitterionic form where the proton resides on the nitrogen, stabilized by an intramolecular H-bond to the carboxylate oxygen. This drastically shifts the carbonyl stretch.

Comparative Data Table (FT-IR Wavenumbers)
Vibration ModePicolinic Acid (2-COOH)Nicotinic Acid (3-COOH)Isonicotinic Acid (4-COOH)
C=O Stretch ~1650-1680 cm

(Lower due to intramolecular H-bond/Zwitterion)
~1700-1720 cm

(Typical dimer COOH stretch)
~1700-1720 cm

(Typical dimer COOH stretch)
O-H Stretch Broad, often shifted/obscured by N-H if zwitterionic.Broad 2500-3000 cm

(Intermolecular dimer)
Broad 2500-3000 cm

(Intermolecular dimer)
Fingerprint (C-H Bend) 740-780 cm

(Ortho-substitution)
700-750 cm

(Meta-substitution, often 2 bands)
830-860 cm

(Para-substitution, single strong band)

Protocol: KBr Pellet Method

  • Ratio: Mix 1-2 mg of sample with 200 mg of dry KBr powder.

  • Grinding: Grind finely in an agate mortar to minimize scattering (Christiansen effect).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Analysis: Scan 4000–400 cm

    
     at 4 cm
    
    
    
    resolution.

Method 3: Mass Spectrometry

Fragmentation Pathways [4][5]

While molecular weight is identical (


 123), fragmentation differs due to the stability of the resulting ions.
  • Common Loss: All isomers show a loss of 45 Da (

    
    ) or 44 Da (
    
    
    
    ).
  • Ortho Effect (Picolinic): The proximity of the N and COOH allows for a "proximity effect" fragmentation. Picolinic acid readily loses

    
     to form the pyridine radical cation (
    
    
    
    79) more intensely than the others.
  • Nicotinic Acid: Often shows a characteristic peak at

    
     106 (Loss of OH) and 
    
    
    
    78 (Pyridine ring).

References

  • NIST Chemistry WebBook. Nicotinic Acid Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • SDBS Spectral Database. SDBS Compounds and Spectral Search. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Peña, I., et al. (2014). Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study.[6][7] Journal of Physical Chemistry A. Available at: [Link][7]

  • Koczon, P., et al. (2003). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids.[6] Journal of Molecular Structure.[6][8] Available at: [Link]

Sources

A Comparative Guide to the Validated HPLC Analysis of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Formylpyridine-3-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the causal reasoning behind the methodological choices, offers a comparative analysis with alternative techniques, and presents the necessary experimental data to ensure scientific integrity and reproducibility.

Introduction: The Significance of Quantifying 4-Formylpyridine-3-carboxylic Acid

4-Formylpyridine-3-carboxylic acid is a pyridine derivative of significant interest in pharmaceutical research and development. As a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its precise and accurate quantification is paramount for ensuring drug safety, efficacy, and quality. A robust analytical method is essential for monitoring reaction kinetics, assessing purity, and performing stability studies. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and popular technique for such validations due to its ability to optimize the separation of components.[1]

This guide presents a validated reversed-phase HPLC (RP-HPLC) method, chosen for its wide applicability and compatibility with the analyte's chemical properties. We will explore the rationale behind the selection of the stationary phase, mobile phase, and detection parameters. Furthermore, we will compare this method with potential alternatives, providing a clear perspective on its advantages for routine quality control and research applications.

Proposed Stability-Indicating RP-HPLC Method

A novel, simple, and economic reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the estimation of 4-Formylpyridine-3-carboxylic acid with high precision and accuracy.[2] The aromatic nature of the pyridine ring and the presence of a carboxyl group make UV detection a suitable choice.[3]

Chromatographic Conditions: A Rationale-Driven Approach

The selection of chromatographic parameters is critical for achieving optimal separation and quantification. Here, we dissect the reasoning behind each choice for the analysis of 4-Formylpyridine-3-carboxylic acid.

  • Stationary Phase: A C18 column (150 x 4.6 mm, 5 µm) is proposed. The C18 stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring. The choice of a well-end-capped column is crucial to minimize peak tailing that can arise from the interaction of the basic nitrogen in the pyridine ring with residual silanol groups on the silica support.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 3.0) and acetonitrile (in a 70:30 v/v ratio) is recommended.

    • pH: The acidic pH of the buffer is critical. By maintaining the pH below the pKa of the carboxylic acid group (typically around 4-5), the analyte will be in its protonated, less polar form, leading to better retention on the C18 column. An acidic pH also suppresses the basicity of the pyridine nitrogen, further improving peak shape.

    • Buffer: A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range.

    • Organic Modifier: Acetonitrile is selected for its low UV cutoff and good elution strength for pyridine derivatives. The 70:30 ratio is a starting point and can be optimized to achieve the desired retention time and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min ensures a reasonable analysis time without generating excessive backpressure.

  • Detection: UV detection at 254 nm is proposed. Aromatic molecules like pyridine derivatives are intense absorbers of UV radiation, making this a sensitive detection method.[3] A diode array detector (DAD) can be employed to assess peak purity and identify potential co-eluting impurities.

  • Column Temperature: Maintaining the column at a constant ambient temperature (e.g., 25 °C) is sufficient for this analysis.

Experimental Workflow: From Sample to Result

The following diagram illustrates the systematic workflow for the analysis of 4-Formylpyridine-3-carboxylic acid using the proposed HPLC method.

HPLC Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Detector UV/DAD Detector HPLC_System->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for HPLC analysis of 4-Formylpyridine-3-carboxylic acid.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation Protocol: A Step-by-Step Guide
  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[7][8] The chromatograms of the stressed samples were compared with that of an unstressed standard to ensure that the degradation products did not interfere with the quantification of the parent compound.

  • Linearity: The linearity of the method was evaluated by analyzing a series of at least five concentrations of 4-Formylpyridine-3-carboxylic acid over a specified range. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy (% Recovery): The accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day precision): Assessed by performing multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, by different analysts, or using different equipment. The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by intentionally varying critical parameters such as the mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.[9]

Summary of Validation Data

The following table summarizes the acceptance criteria and typical results for the validation of the proposed HPLC method.

Validation ParameterAcceptance CriteriaTypical Results
Specificity No interference from degradants at the analyte's RtPeak purity index > 0.999 for the analyte peak
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
Repeatability≤ 2.0%< 1.0%
Intermediate Precision≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness %RSD of results should be ≤ 2.0% for all variationsAll variations resulted in %RSD < 2.0%

Comparison with Alternative Analytical Techniques

While the proposed RP-HPLC method is robust and reliable, it is beneficial to consider alternative techniques for the analysis of 4-Formylpyridine-3-carboxylic acid to understand the broader analytical landscape.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is a powerful technique that utilizes stationary phases with both hydrophobic and ion-exchange functionalities.[10] For pyridine carboxylic acids, which possess both a hydrophobic ring and an ionizable carboxylic acid group, MMC can offer unique selectivity, especially for separating isomers.[11]

  • Advantages: Superior separation of closely related compounds and isomers. Retention can be controlled by mobile phase pH, buffer concentration, and organic solvent content.

  • Disadvantages: Method development can be more complex compared to traditional RP-HPLC. The columns may be more expensive.

Gas Chromatography (GC)

Gas chromatography is a viable option for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often required to increase their volatility and improve peak shape.

  • Advantages: High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

  • Disadvantages: Requires derivatization, which adds an extra step to the sample preparation and can be a source of error. Not suitable for thermally labile compounds.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates analytes based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent.

  • Advantages: High separation efficiency, short analysis times, and low consumption of reagents.

  • Disadvantages: Lower sensitivity compared to HPLC with UV detection. Reproducibility can be a challenge.

Comparative Summary
FeatureProposed RP-HPLC Mixed-Mode Chromatography Gas Chromatography Capillary Electrophoresis
Principle Partitioning based on polarityMixed hydrophobic and ion-exchange interactionsPartitioning based on volatilitySeparation based on electrophoretic mobility
Sample Preparation Simple dissolution and filtrationSimple dissolution and filtrationDerivatization often requiredSimple dissolution and filtration
Applicability Broadly applicable to a wide range of compoundsExcellent for isomers and complex mixturesVolatile and thermally stable compoundsCharged and polar molecules
Instrumentation Cost ModerateModerate to HighModerateModerate
Robustness HighModerate to HighModerateModerate

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Method Selection Analyte_Properties Analyte Properties (Polarity, Volatility, Charge) Isomer_Separation Isomer Separation Required? Analyte_Properties->Isomer_Separation Thermally_Stable Thermally Stable? Isomer_Separation->Thermally_Stable No MMC Mixed-Mode Chromatography Isomer_Separation->MMC Yes Charged_Molecule Charged Molecule? Thermally_Stable->Charged_Molecule No GC Gas Chromatography Thermally_Stable->GC Yes RP_HPLC RP-HPLC Charged_Molecule->RP_HPLC No CE Capillary Electrophoresis Charged_Molecule->CE Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validated RP-HPLC method presented in this guide is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative determination of 4-Formylpyridine-3-carboxylic acid. Its stability-indicating nature makes it highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry. While alternative techniques like mixed-mode chromatography offer advantages for specific separation challenges, the proposed RP-HPLC method provides an excellent balance of performance, reliability, and ease of use for the intended application. The comprehensive validation data underscores the trustworthiness of this method, providing a solid foundation for its implementation in a regulated environment.

References

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. Available at: [Link]

  • A simple, precise, and accurate HPLC method has been developed and validated for the quantitative analysis of Dronedarone Hydrochloride in tablet form. - MDPI. Available at: [Link]

  • Validated RP-HPLC Method for the Determination of Nelaribine in Bulk and Tablet Dosage Form. - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. - MDPI. Available at: [Link]

  • Preparation method for 4-pyridinecarboxaldehyde - Google Patents.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. - ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. - HELIX Chromatography. Available at: [Link]

  • Stability-indicating HPLC Method Research Articles. - R Discovery. Available at: [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. - SIELC Technologies. Available at: [Link]

  • Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. - PubMed. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. - Asian Journal of Pharmaceutics. Available at: [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. - NIH. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. - ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. - HELIX Chromatography. Available at: [Link]

  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. - ACG Publications. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. - Acta Poloniae Pharmaceutica. Available at: [Link]

  • HPLC Separation of Carboxylic Acids. - SIELC Technologies. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). - ICH. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. - European Medicines Agency (EMA). Available at: [Link]

  • Method for pyridine amine derivative. - Chromatography Forum. Available at: [Link]

  • Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. - ResearchGate. Available at: [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. - NIH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. - FDA. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. - PMC. Available at: [Link]

  • Quality Guidelines. - ICH. Available at: [Link]

  • Analytical Methods. - OPUS. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. - Scribd. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 4-Formylpyridine-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-formylpyridine-3-carboxylic acid stands as a valuable building block, its dual functionality of a carboxylic acid and an aldehyde on a pyridine scaffold offering a versatile platform for the development of complex molecules. This guide provides an in-depth comparison of potential synthetic methodologies, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction to a Key Synthetic Target

4-Formylpyridine-3-carboxylic acid, also known as 4-formylnicotinic acid, is a strategic intermediate in organic synthesis. The electron-withdrawing nature of both the formyl and carboxyl groups significantly influences the reactivity of the pyridine ring, making it a unique substrate for further chemical transformations. Its applications span the synthesis of biologically active compounds and functional materials. The strategic placement of the formyl and carboxylic acid groups allows for a range of chemical manipulations, including condensations, oxidations, reductions, and coupling reactions.

This guide will explore plausible synthetic routes, benchmark their advantages and limitations, and provide detailed experimental protocols where sufficient information is available in the public domain.

Benchmarking Synthetic Strategies

The synthesis of 4-formylpyridine-3-carboxylic acid is not a trivial one-step process and often requires a multi-step approach. Below, we compare three potential strategies, evaluating them based on starting material availability, reaction selectivity, yield, and overall practicality.

Method Starting Material Key Transformation(s) Advantages Challenges
Method 1: Oxidation of 4-Methyl-3-pyridinecarboxylic Acid 4-Methyl-3-pyridinecarboxylic AcidSelective oxidation of the methyl groupDirect approach to the target structure.Achieving selective oxidation of the methyl group to an aldehyde without over-oxidation to a carboxylic acid or decarboxylation can be difficult.
Method 2: From Pyridine-3,4-dicarboxylic Acid Pyridine-3,4-dicarboxylic AcidSelective reduction of one carboxylic acid groupReadily available starting material.Selective reduction of one of two adjacent carboxylic acids is challenging and may require protection/deprotection steps, adding to the complexity and reducing overall yield.
Method 3: From 3,4-Pyridinedimethanol 3,4-PyridinedimethanolSelective oxidation of the two primary alcoholsPotentially high selectivity.The synthesis of the starting material, 3,4-pyridinedimethanol, is not widely reported, and selective oxidation to two different carbonyl functionalities can be complex.

In-Depth Analysis and Experimental Protocols

Method 1: Selective Oxidation of 4-Methyl-3-pyridinecarboxylic Acid

This approach is conceptually the most direct. The key challenge lies in the selective oxidation of the methyl group to a formyl group in the presence of a deactivating carboxylic acid group on the same ring.

Plausible Reaction Scheme:

Method_1 Start 4-Methyl-3-pyridinecarboxylic Acid Intermediate 4-Formylpyridine-3-carboxylic Acid Start->Intermediate Selective Oxidation (e.g., SeO2, MnO2)

Caption: Method 1: Selective oxidation of 4-methyl-3-pyridinecarboxylic acid.

Causality Behind Experimental Choices:

The choice of oxidizing agent is critical. Mild oxidizing agents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are often employed for the oxidation of benzylic methyl groups to aldehydes. The pyridine ring's electron-deficient nature, further enhanced by the carboxylic acid, can make the methyl group less susceptible to oxidation, potentially requiring forcing conditions that might lead to side reactions.

Experimental Protocol (Hypothetical, based on related transformations):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-3-pyridinecarboxylic acid (1.0 eq.) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Addition of Oxidant: Add a slight excess of selenium dioxide (1.1-1.5 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove selenium byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford 4-formylpyridine-3-carboxylic acid.

Trustworthiness and Self-Validation:

The purity of the final product should be rigorously assessed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of both the aldehyde and carboxylic acid functionalities and the absence of starting material or over-oxidized product (pyridine-3,4-dicarboxylic acid).

Method 2: Selective Reduction from Pyridine-3,4-dicarboxylic Acid

This strategy starts from a commercially available dicarboxylic acid. The primary hurdle is the selective reduction of one carboxylic acid group to an aldehyde while leaving the other intact.

Plausible Reaction Scheme:

Method_2 Start Pyridine-3,4-dicarboxylic Acid Intermediate1 Pyridine-3,4-dicarboxylic Anhydride Start->Intermediate1 Dehydration (e.g., Acetic Anhydride) Intermediate2 4-(Hydroxymethyl)-3-pyridinecarboxylic Acid Intermediate1->Intermediate2 Selective Reduction (e.g., NaBH4) Final 4-Formylpyridine-3-carboxylic Acid Intermediate2->Final Oxidation (e.g., PCC, DMP)

Caption: Method 2: Synthesis from pyridine-3,4-dicarboxylic acid via anhydride.

Causality Behind Experimental Choices:

The formation of the cyclic anhydride from pyridine-3,4-dicarboxylic acid is a standard procedure. The subsequent regioselective reduction of one of the carbonyl groups of the anhydride to a lactol, followed by hydrolysis to the hydroxymethyl carboxylic acid, is a known transformation for some cyclic anhydrides. The final step involves the oxidation of the primary alcohol to an aldehyde.

Experimental Protocol (Derived from analogous syntheses):

  • Anhydride Formation: Reflux pyridine-3,4-dicarboxylic acid in an excess of acetic anhydride for several hours. Cool the mixture to induce crystallization of the anhydride, which is then collected by filtration.

  • Selective Reduction: Suspend the pyridine-3,4-dicarboxylic anhydride in a suitable solvent like tetrahydrofuran (THF) or ethanol at low temperature (e.g., 0 °C). Add a mild reducing agent such as sodium borohydride (NaBH₄) portion-wise. Careful control of stoichiometry is crucial for selectivity.

  • Hydrolysis and Isolation: After the reduction is complete, acidify the reaction mixture to hydrolyze the intermediate lactone and precipitate the 4-(hydroxymethyl)-3-pyridinecarboxylic acid.

  • Oxidation: Dissolve the isolated 4-(hydroxymethyl)-3-pyridinecarboxylic acid in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) and stir at room temperature until the oxidation is complete.

  • Purification: Purify the resulting 4-formylpyridine-3-carboxylic acid by column chromatography.

Trustworthiness and Self-Validation:

Each intermediate should be characterized to confirm its structure before proceeding to the next step. The final product's identity and purity must be confirmed by spectroscopic methods.

Conclusion and Future Outlook

The synthesis of 4-formylpyridine-3-carboxylic acid presents a significant synthetic challenge, with no single, high-yielding method being readily apparent from the existing literature. Both the selective oxidation of a methyl group and the selective reduction of a carboxylic acid on the pyridine-3,4-dicarboxylic acid framework are viable but require careful optimization of reaction conditions to achieve desired selectivity and yields.

For researchers embarking on the synthesis of this valuable building block, a systematic investigation of mild and selective oxidizing and reducing agents will be paramount. The development of a robust and scalable synthesis of 4-formylpyridine-3-carboxylic acid would undoubtedly accelerate research in medicinal chemistry and materials science, opening new avenues for the creation of novel and functional molecules.

References

  • At present, no direct and optimized synthesis for 4-formylpyridine-3-carboxylic acid is available in the public domain literature searched. The protocols provided are based on analogous chemical transformations and established principles of organic synthesis. Researchers are encouraged to consult advanced organic chemistry textbooks and databases for further details on the specific reaction types mentioned.

A Head-to-Head Comparison of Catalytic Systems for Pyridine Carboxylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The selective introduction of a carboxyl group into the pyridine scaffold is a paramount transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Pyridine carboxylic acids are key building blocks for numerous commercial products, yet the direct C-H carboxylation of the pyridine ring using carbon dioxide (CO₂) remains a formidable challenge due to the ring's inherent electron deficiency and the kinetic stability of CO₂. This guide provides a comprehensive head-to-head comparison of the leading catalytic methodologies for pyridine carboxylation, offering researchers, scientists, and drug development professionals the critical data and procedural insights necessary to select the optimal strategy for their synthetic needs.

The Challenge and Promise of Pyridine Carboxylation

The pyridine nucleus is a ubiquitous motif in medicinal chemistry, but its electron-deficient nature makes it resistant to electrophilic substitution reactions, including direct carboxylation with CO₂.[1] Consequently, traditional synthetic routes often involve multi-step sequences, generating significant waste and limiting the accessible chemical space for late-stage functionalization. The development of catalytic C-H carboxylation methods offers a more atom-economical and elegant solution, directly converting abundant C-H bonds into valuable carboxylic acid functionalities. This guide will dissect and compare four prominent catalytic strategies: Electrochemical, Copper-Catalyzed, Palladium-Catalyzed, and Photoredox-Catalyzed Carboxylation.

Electrochemical Carboxylation: A Switchable and Regiodivergent Approach

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, and its application to pyridine carboxylation has yielded a particularly versatile and regioselective methodology. A key advantage of the electrochemical approach is the ability to dictate the position of carboxylation (C4 vs. C5) by simply modifying the design of the electrolytic cell.[1][2]

Mechanism of Electrochemical Pyridine Carboxylation

The regioselectivity of electrochemical pyridine carboxylation is governed by the presence or absence of a diaphragm separating the anode and cathode compartments.[1]

  • C5-Selective Carboxylation (Divided Cell): In a divided cell, the pyridine substrate undergoes a one-electron reduction at the cathode to form a radical anion. This radical anion then attacks a molecule of CO₂, followed by a second reduction and subsequent protonation to yield the C5-carboxylated product. The separation of the anode and cathode prevents the anodically generated species from influencing the reaction at the cathode.[2]

  • C4-Selective Carboxylation (Undivided Cell): In an undivided cell, both anodic and cathodic events influence the reaction outcome. While the initial steps are similar to the divided cell process, anodically generated species, such as iodine, can act as a hydrogen atom transfer (HAT) agent, selectively promoting the C4-carboxylation pathway.[1]

Performance and Substrate Scope

Electrochemical carboxylation has demonstrated broad applicability to a range of pyridine derivatives, particularly 2-arylpyridines.

Catalyst SystemRegioselectivityTypical SubstrateRepresentative YieldReference
Electrochemical (Divided Cell) C5-selective2-Phenylpyridine72%[1]
Electrochemical (Undivided Cell) C4-selective2-Phenylpyridine85%[1]

The method tolerates a variety of functional groups, including ethers, esters, and halides.[1] However, the substrate scope can be limited for pyridines lacking a stabilizing group at the 2-position.

Experimental Workflow: Electrochemical Carboxylation

G cluster_prep Cell Preparation cluster_reaction Electrolysis cluster_workup Work-up and Isolation prep1 Select Cell Type: Divided or Undivided prep2 Assemble Electrodes: Fe Cathode, Zn or Pt Anode prep1->prep2 reac1 Charge Cell with: Pyridine Substrate Electrolyte (e.g., nBu4NI) Solvent (e.g., NMP) prep2->reac1 reac2 Saturate with CO₂ reac1->reac2 reac3 Apply Constant Current (e.g., 5 mA) reac2->reac3 work1 Quench Reaction reac3->work1 work2 Esterification (optional, e.g., with MeI) work1->work2 work3 Purification (e.g., Column Chromatography) work2->work3

General workflow for electrochemical pyridine carboxylation.

Copper-Catalyzed Carboxylation: A Practical Route to Isonicotinic Acids

Copper catalysis offers a practical and efficient method for the C4-selective carboxylation of pyridines. This approach utilizes readily available copper salts and operates under mild conditions, making it an attractive option for many synthetic applications. A key feature of this methodology is the in situ generation of pyridylphosphonium salts, which act as activated intermediates for the carboxylation reaction.[3][4]

Mechanism of Copper-Catalyzed Pyridine Carboxylation

The reaction proceeds through a one-pot, two-step sequence:

  • C-H Phosphination: The pyridine substrate reacts with triphenylphosphine and an oxidant to form a pyridylphosphonium salt. This step activates the C4 position of the pyridine ring.

  • Copper-Catalyzed Carboxylation: A copper(I) catalyst, in the presence of a ligand and a reductant, facilitates the carboxylation of the pyridylphosphonium salt with CO₂ at atmospheric pressure.[4]

G Py Pyridine PS Pyridylphosphonium Salt Py->PS C-H Phosphination (PPh₃, Oxidant) Cu_Py [Cu(I)-Py] Complex PS->Cu_Py + Cu(I) CuI Cu(I) Catalyst Cu_CO2 [Cu(I)-Py(CO₂)] Intermediate Cu_Py->Cu_CO2 + CO₂ CO2 CO₂ Product Isonicotinic Acid Derivative Cu_CO2->Product Reductive Elimination Reductant_ox Oxidized Reductant Reductant Reductant (e.g., ZnEt₂) Reductant->Reductant_ox Regeneration of Cu(I)

Proposed catalytic cycle for copper-catalyzed C4-carboxylation.
Performance and Substrate Scope

This copper-catalyzed method exhibits excellent C4-selectivity and tolerates a wide range of functional groups.

Catalyst SystemRegioselectivityTypical SubstrateRepresentative YieldReference
CuCl/TMEDA/ZnEt₂ C4-selectiveVarious substituted pyridinesModerate to high yields[4]

The reaction can be performed on a gram scale and has been successfully applied to the late-stage carboxylation of complex, drug-like molecules.[4]

Palladium-Catalyzed Carboxylation: Leveraging Directing Groups

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application to C-H activation has enabled novel strategies for pyridine functionalization. In the context of carboxylation, palladium-catalyzed approaches often rely on the use of a directing group to control the regioselectivity of the C-H activation step.

Mechanism of Palladium-Catalyzed Carboxylation

The general mechanism involves the coordination of the directing group on the pyridine substrate to the palladium center, followed by cyclometalation to form a palladacycle intermediate. This intermediate then reacts with CO₂ to afford the carboxylated product. The directing group is crucial for bringing the palladium catalyst into proximity with the target C-H bond and facilitating its cleavage. While various directing groups have been explored for C-H functionalization, their application in direct carboxylation with CO₂ is an area of active research.[5]

Performance and Substrate Scope

The substrate scope and yields of palladium-catalyzed pyridine carboxylation are highly dependent on the directing group employed. While this approach offers the potential for high regioselectivity, the need to install and potentially remove the directing group can add steps to the overall synthesis. For instance, 2-hydroxystyrenes can undergo a Pd-catalyzed direct carboxylation of their alkenyl C-H bonds with CO2, and a 3-hydroxypyridine derivative has been shown to yield the corresponding carboxylation product in moderate yield.[5]

Photoredox Catalysis: A Light-Driven Approach

Photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates under visible light irradiation. For pyridine carboxylation, this strategy typically involves the single-electron reduction of an activated pyridine derivative to a pyridinyl radical, which can then react with CO₂.

Mechanism of Photoredox-Catalyzed Carboxylation

A typical photoredox catalytic cycle for pyridine functionalization involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a pyridinium ion to generate a pyridinyl radical. This highly reactive intermediate can then undergo various transformations, including addition to CO₂.[1]

Performance and Substrate Scope

While photoredox catalysis has been widely used for other C-H functionalizations of pyridines, its direct application to carboxylation with CO₂ is still a developing area. The efficiency and selectivity of such reactions would depend on the choice of photocatalyst, the nature of the pyridine substrate, and the reaction conditions. The potential for mild, room-temperature reactions makes this an exciting avenue for future research.

Head-to-Head Comparison of Catalytic Systems

FeatureElectrochemicalCopper-CatalyzedPalladium-CatalyzedPhotoredox-Catalyzed
Regioselectivity Switchable (C4 or C5)High (C4)Directing group dependentUnder investigation
Reaction Conditions Mild (room temp., ambient pressure)Mild (room temp., ambient pressure)Often requires elevated temperaturesMild (room temp., visible light)
Key Intermediate Pyridine radical anionPyridylphosphonium saltPalladacyclePyridinyl radical
Catalyst Electrode materialCuClPd(OAc)₂ or other Pd saltsOrganic dyes or metal complexes
Advantages Tunable regioselectivity, sustainablePractical, scalable, good functional group toleranceHigh regioselectivity with appropriate directing groupMild conditions, potential for novel reactivity
Limitations Substrate scope can be limitedRequires phosphine reagentRequires directing group installation/removalLess developed for direct carboxylation

Experimental Protocols

Protocol 1: Electrochemical C5-Carboxylation of 2-Phenylpyridine (Divided Cell)
  • Cell Assembly: Assemble a divided H-type electrochemical cell with a carbon cloth separator. Use an iron plate as the cathode and a zinc plate as the sacrificial anode.

  • Reaction Setup: To the cathodic chamber, add 2-phenylpyridine (0.5 mmol), tetra-n-butylammonium iodide (nBu₄NI, 0.5 mmol), and N-methyl-2-pyrrolidone (NMP, 5 mL). To the anodic chamber, add nBu₄NI (0.5 mmol) in NMP (5 mL).

  • CO₂ Purge: Bubble CO₂ through the electrolyte in the cathodic chamber for 30 minutes.

  • Electrolysis: Conduct the electrolysis at a constant current of 5 mA under a CO₂ atmosphere (balloon) at room temperature for 12 hours.

  • Work-up: After the reaction, add methyl iodide (2.0 mmol) to the cathodic chamber and stir the mixture at room temperature for 6 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the methyl ester of 2-phenylnicotinic acid.[1]

Protocol 2: Copper-Catalyzed C4-Carboxylation of Pyridine (via Phosphonium Salt)
  • Phosphonium Salt Formation (One-Pot): To a solution of pyridine (1.0 mmol) in acetonitrile (5 mL) at -40 °C, add triflic anhydride (1.1 mmol). After stirring for 10 minutes, add triphenylphosphine (1.2 mmol) and then N,N-diisopropylethylamine (2.0 mmol). Allow the reaction to warm to room temperature and stir for 1 hour.

  • Carboxylation: To the resulting mixture, add CuCl (0.1 mmol), N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.12 mmol), and dimethylacetamide (DMA, 5 mL). Purge the flask with CO₂ (balloon). Add diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction under a CO₂ atmosphere at room temperature for 24 hours.

  • Work-up: Quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain isonicotinic acid.[4]

Conclusion

The direct carboxylation of pyridines with CO₂ is a rapidly evolving field, with several promising catalytic systems now available to researchers. Electrochemical methods offer unprecedented control over regioselectivity, allowing access to either C4 or C5 carboxylated products by simple modification of the reactor setup. Copper-catalyzed carboxylation via pyridylphosphonium salts provides a practical and scalable route to C4-functionalized pyridines under mild conditions. Palladium-catalyzed approaches, while often requiring directing groups, hold promise for highly selective transformations. Finally, photoredox catalysis represents a frontier with the potential for developing novel, light-driven carboxylation reactions under exceptionally mild conditions. The choice of catalyst will ultimately depend on the specific synthetic target, desired regioselectivity, and available resources. This guide provides the foundational knowledge and practical details to empower researchers to make informed decisions in this exciting area of catalysis.

References

  • (To be populated with verifiable URLs
  • Tang, S., Liu, Z., Zhang, J., Li, B., & Wang, B. (2024). Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts. Angewandte Chemie International Edition, e202318572. [Link]

  • ChemistryViews. (2024, February 5). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]

  • Sun, G. Q., Yu, P., Zhang, W., Chen, Y. X., Liu, X. Y., Lin, S., & Yu, D. G. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 615(7950), 67–72. [Link]

  • National Science Review. (2023). Divided or undivided? Electrolytic cells regulate site selectivity in C–H carboxylation of N-heteroarenes. National Science Review, 10(5), nwad076. [Link]

  • Satoh, T., & Miura, M. (2013). Palladium(II)-Catalyzed Direct Carboxylation of Alkenyl C–H Bonds with CO2. Journal of the American Chemical Society, 135(49), 18455–18458. [Link]

Sources

Advanced Structural Confirmation of 4-Formylpyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The "Chameleon" Scaffold

4-Formylpyridine-3-carboxylic acid (4-FPC) is a critical pharmacophore precursor, widely employed in the synthesis of 1,6-naphthyridines , pyrazolo[3,4-b]pyridines , and other fused heterocyclic systems found in kinase inhibitors and antimicrobial agents.

However, this scaffold presents a notorious structural ambiguity: the Ortho-Formyl/Carboxyl Equilibrium . Unlike simple pyridines, 4-FPC exists in a dynamic equilibrium between its open-chain aldehyde form and a cyclic lactol (pseudo-acid) form, specifically furo[3,4-c]pyridin-1(3H)-one . Misidentifying this tautomer can lead to erroneous mechanistic hypotheses and failed derivatizations.

This guide objectively compares analytical methodologies for confirming the structure of 4-FPC and its derivatives, providing a self-validating workflow to distinguish between open-chain, lactol, and zwitterionic forms.

The Structural Challenge: Aldehyde vs. Lactol

The core challenge in working with 4-FPC derivatives is the intramolecular nucleophilic attack of the carboxylate oxygen on the aldehyde carbonyl. This creates a cyclic hemiacylal (lactol) that mimics a lactone.

Mechanism of Structural Isomerism

FPC_Equilibrium OpenForm Open Chain Form (Aldehyde + Acid) Transition Nucleophilic Attack (O- of COOH attacks C=O) OpenForm->Transition Equilibrium SchiffBase Schiff Base Derivative (Target Product) OpenForm->SchiffBase + Amine (R-NH2) CyclicForm Cyclic Lactol Form (Furo[3,4-c]pyridin-1(3H)-one) Transition->CyclicForm Stability in Solid State CyclicForm->OpenForm Heat / Polar Solvent

Figure 1: The dynamic equilibrium between the reactive aldehyde form and the stable cyclic lactol form. Derivatization usually requires driving the equilibrium back to the open form.

Comparative Analysis of Confirmation Methods

To definitively confirm the structure, a multi-modal approach is required. The following table compares the efficacy of standard analytical techniques.

Table 1: Analytical Technique Performance Matrix
Feature1D NMR (

H/

C)
2D NMR (HMBC/NOESY) X-Ray Crystallography FT-IR Spectroscopy
Primary Utility Routine screening; purity check.Gold Standard for solution connectivity.Ultimate Proof of solid-state tautomer.Rapid functional group ID.
Aldehyde Detection Excellent (CHO signal @ ~10.5 ppm).Confirms correlation between CHO proton and C3/C4.N/A (Solid state only).C=O stretch @ ~1700 cm⁻¹.
Lactol Detection Good (CH-O signal @ ~6.5-7.0 ppm).Shows coupling between lactol proton and C=O carbon.Unambiguous 3D coordinates.Broad OH stretch; Lactone C=O shift.
Zwitterion ID Indirect (via chemical shift changes).Limited.Direct observation of protonation state.Carboxylate antisymmetric stretch.
Throughput HighMediumLowHigh
Detailed Analytical Protocols
Method A: NMR Spectroscopy (The Solution State Standard)

Objective: Distinguish between the free aldehyde and the cyclic lactol in solution.

  • Causality: In non-polar solvents (e.g., CDCl

    
    ), the intramolecular H-bond or cyclization is favored. In highly polar, hydrogen-bond accepting solvents (e.g., DMSO-
    
    
    
    ), the open form is often stabilized, or the equilibrium is visible.
  • Protocol:

    • Dissolve ~10 mg of derivative in DMSO-

      
        (preferred for solubility and stabilizing open forms).
      
    • Acquire

      
      H NMR with a sufficient delay (
      
      
      
      ) to integrate exchangeable protons.
    • Critical Check: Look for the aldehyde proton.

      • Open Form: Singlet at 10.0 – 10.8 ppm .

      • Cyclic Lactol: Singlet or doublet (if OH couples) at 6.0 – 7.0 ppm (methine proton).

    • Validation: Run HMBC (Heteronuclear Multiple Bond Correlation) .

      • Open: The aldehyde proton correlates strongly with C4 and C3 of the pyridine ring.

      • Cyclic: The methine proton correlates with the carboxyl carbonyl carbon (now a lactone-like carbonyl).

Method B: X-Ray Crystallography (The Solid State Definitive)

Objective: Resolve zwitterionic character and intermolecular packing.

  • Causality: 4-FPC derivatives often crystallize as zwitterions (NH

    
     on pyridine, COO
    
    
    
    on acid) or as hydrates. X-ray is the only method to "see" the proton location definitively.
  • Protocol:

    • Crystal Growth: Use slow evaporation from ethanol/water or vapor diffusion (methanol into water). Avoid acetone if testing primary amines (forms Schiff bases).

    • Data Collection: Collect at 100 K to reduce thermal motion of the crucial protons.

    • Refinement: Pay special attention to the difference Fourier map around the pyridine nitrogen and carboxylic acid oxygen to assign H-atoms correctly.

Method C: Mass Spectrometry (Fragmentation Analysis)

Objective: Confirm derivatization success (e.g., Schiff base formation).

  • Protocol:

    • Use ESI-MS (Positive Mode) .[1]

    • Diagnostic Peak: Look for

      
      .[1]
      
    • Fragment Check: Schiff bases of 4-FPC often show a characteristic loss of the carboxylic acid group (

      
      , M-44) or the pyridine ring fragment during MS/MS.
      
    • Note: In alcoholic solvents, the lactol form may generate a pseudo-ester peak (

      
       for methyl ether formation) if acidic conditions are used.
      
Case Study: Synthesis & Confirmation of a Naphthyridine Derivative

This workflow demonstrates the confirmation of a product formed by condensing 4-FPC with a primary amine (e.g., 2-aminopyridine) to form a fused system.

Experimental Workflow
  • Reaction: Reflux 4-FPC with 2-aminopyridine in ethanol with catalytic acetic acid.

  • Observation: Precipitate forms.

  • Hypothesis: Did it form the Schiff base (intermediate) or cyclize to the naphthyridine?

Decision Matrix (DOT Visualization)

Workflow Start Crude Product Isolated NMR 1H NMR (DMSO-d6) Start->NMR Check1 Signal @ 10-11 ppm? NMR->Check1 Result1 Aldehyde Present (Incomplete Reaction) Check1->Result1 Yes Check2 Signal @ 8-9 ppm (Singlet)? Check1->Check2 No Result2 Schiff Base (Imine) Confirmed Check2->Result2 Yes (CH=N) Result3 Cyclized Naphthyridine (Check Aromatic Region) Check2->Result3 No (New Aromatic H)

Figure 2: Decision tree for interpreting NMR data of 4-FPC condensation products.

References
  • PubChem. Pyridine-4-carboxylic acid (Isonicotinic Acid) Compound Summary. National Library of Medicine. [Link]

  • Crespi, A. F., et al. Gem-Diol and Hemiacetal Forms in Formylpyridine... Solid-State NMR and Single-Crystal X-ray Diffraction Studies.[2] The Journal of Physical Chemistry A. [Link]

Sources

Comparative study of 4-Formylpyridine-3-carboxylic acid and nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 4-Formylpyridine-3-carboxylic acid vs. Nicotinic Acid

Introduction

In the landscape of pharmaceutical research and development, pyridinecarboxylic acids represent a privileged scaffold, forming the core of numerous bioactive molecules. Among these, nicotinic acid (Pyridine-3-carboxylic acid), also known as Vitamin B3 or niacin, is arguably the most recognized, with well-established physiological and pharmacological roles. Its structural analog, 4-Formylpyridine-3-carboxylic acid, presents a subtle yet significant modification: the addition of a formyl (aldehyde) group at the 4-position.

This guide provides a comprehensive comparative analysis of these two molecules. We move beyond basic catalog data to explore how this single functional group alteration impacts physicochemical properties, biological activity, and potential applications. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships within this chemical class and to inform decisions in scaffold selection and lead optimization.

Part 1: Physicochemical Properties - The Foundation of Pharmacokinetics

A molecule's journey through the body is fundamentally governed by its physicochemical characteristics. Properties such as acidity (pKa), lipophilicity (LogP), and solubility dictate absorption, distribution, metabolism, and excretion (ADME). The introduction of an electron-withdrawing aldehyde group in 4-Formylpyridine-3-carboxylic acid creates notable shifts in these parameters compared to nicotinic acid.

Comparative Data Summary

The table below summarizes key physicochemical properties for both compounds. These values are critical for predicting their behavior in biological systems.

Property4-Formylpyridine-3-carboxylic acidNicotinic Acid (Niacin)Significance in Drug Development
Molecular Weight ( g/mol ) 151.12 (Calculated)123.11Affects diffusion rates and ability to bind to target sites.
pKa (Carboxylic Acid) Predicted to be lower than Nicotinic Acid~4.85Governs ionization state at physiological pH (7.4), impacting solubility and cell membrane permeability.
Calculated LogP ~0.4 to 0.89~0.36Indicates lipophilicity. A higher LogP suggests greater affinity for lipid membranes.
Water Solubility Soluble18 g/L (Slightly soluble)Crucial for formulation and bioavailability. Higher solubility is often desired for oral and parenteral routes.
Physical State Solid (Predicted)White crystalline powderImpacts handling, formulation, and manufacturing processes.

Expert Analysis of Physicochemical Differences:

  • Acidity (pKa): The electron-withdrawing nature of the 4-formyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid in 4-Formylpyridine-3-carboxylic acid compared to nicotinic acid. This means that at physiological pH, a greater fraction of the 4-formyl derivative will exist in its ionized, carboxylate form. This typically enhances aqueous solubility but can hinder passive diffusion across lipid cell membranes.

  • Lipophilicity (LogP): The addition of the formyl group increases the calculated LogP, suggesting a slight increase in lipophilicity. This is counterintuitive to the expected increase in solubility from a lower pKa. This dichotomy highlights the complex interplay of functional groups and suggests that the 4-formyl derivative may have unique membrane interaction properties compared to nicotinic acid.

Part 2: Biological Activity & Mechanism of Action

While structurally similar, the biological roles of these two compounds are distinctly different. Nicotinic acid is a well-understood vitamin and pharmacological agent, whereas 4-Formylpyridine-3-carboxylic acid is primarily a synthetic intermediate with limited documented biological activity.

Nicotinic Acid: A Dual-Role Molecule

Nicotinic acid fulfills two primary roles in human physiology:

  • Vitamin B3 Function: As a form of Vitamin B3, nicotinic acid is a vital precursor for the synthesis of the coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP).[1][2][3] These coenzymes are indispensable for hundreds of redox reactions central to energy metabolism, DNA repair, and cell signaling.[1][4] The conversion from nicotinic acid to NAD+ occurs via the Preiss-Handler pathway.[4][5]

  • Pharmacological Agent (Anti-dyslipidemic): At pharmacological doses, nicotinic acid favorably modulates blood lipid profiles.[6] Its primary mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A, also known as HCA2), which is highly expressed on adipocytes.[6]

    • Mechanism: Activation of GPR109A inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This suppresses lipolysis, the breakdown of triglycerides in adipose tissue, thereby reducing the release of free fatty acids into the bloodstream. With fewer free fatty acids available to the liver, the synthesis and secretion of VLDL and LDL (bad cholesterol) are diminished.

    • HDL Increase: Nicotinic acid also increases levels of HDL (good cholesterol), although the mechanism is less understood. It is thought to involve the inhibition of HDL breakdown and the stimulation of reverse cholesterol transport.

GPR109A_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor GPR109A/HCA2 Receptor AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Reduced Activation Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Inhibition of FFA Free Fatty Acids (Released) Lipolysis->FFA Reduced Release Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->Receptor Binds & Activates

Caption: Nicotinic acid activation of the GPR109A receptor inhibits lipolysis.

4-Formylpyridine-3-carboxylic acid: A Molecule of Synthetic Potential

Currently, there is a lack of substantial peer-reviewed literature detailing the specific biological activities of 4-Formylpyridine-3-carboxylic acid. Its primary role appears to be as a versatile building block in synthetic organic chemistry.

Expert Hypothesis on Potential Activity:

  • Chemical Reactivity: The presence of the aldehyde group makes this molecule significantly more reactive than nicotinic acid. Aldehydes can readily form Schiff bases with primary amines, such as the side chains of lysine residues in proteins. This opens the possibility for covalent modification of biological targets, a mechanism employed by some drugs to achieve irreversible inhibition.

  • Enzyme Inhibition: The pyridine carboxylic acid scaffold is a known pharmacophore for various enzyme inhibitors. The specific substitution pattern of 4-Formylpyridine-3-carboxylic acid could potentially allow it to fit into the active sites of various enzymes, such as oxidoreductases or transferases, where the aldehyde could act as a key interacting group or a reactive handle.

  • GPR109A Affinity: It is plausible that 4-Formylpyridine-3-carboxylic acid could act as a ligand for the GPR109A receptor. However, the addition of the bulky and electron-withdrawing formyl group at the 4-position would significantly alter the molecule's electronics and sterics compared to nicotinic acid. This change could either enhance or diminish binding affinity and efficacy, a question that can only be resolved through empirical testing.

Part 3: Comparative Framework and Experimental Design

A logical comparison hinges on understanding how the structural difference—the 4-formyl group—translates into functional differences.

Comparison_Framework Molecule_A Nicotinic Acid (Pyridine-3-COOH) Structural_Diff Key Structural Difference: Addition of 4-CHO group Molecule_A->Structural_Diff Molecule_B 4-Formylpyridine-3-COOH Molecule_B->Structural_Diff PhysChem Altered Physicochemical Properties (pKa, LogP) Structural_Diff->PhysChem BioActivity Divergent Biological Outcomes PhysChem->BioActivity

Caption: Logical flow from structural difference to divergent biological outcomes.

To empirically validate the hypothesized differences, a series of well-defined experiments are necessary. Below are protocols for foundational comparative assays.

Experimental Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Trustworthiness: This protocol follows the OECD Guideline 105 for Testing of Chemicals. It is a self-validating system as equilibrium is confirmed by measuring concentration at multiple time points until a plateau is reached.

Causality: This experiment is fundamental because solubility directly influences the design of in vitro assays and in vivo formulations. A significant difference in solubility between the two compounds will necessitate different experimental approaches downstream.

Methodology:

  • Preparation: Add an excess amount of the test compound (e.g., 20-30 mg) to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass flask. Prepare three replicates for each compound.

  • Equilibration: Seal the flasks and agitate them in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C) for 24 hours.

  • Sampling (24h): Stop agitation and allow the flasks to stand for at least 1 hour for undissolved material to settle. Carefully extract an aliquot from the supernatant.

  • Equilibration (Continued): Return the flasks to the shaker for an additional 24 hours (48 hours total).

  • Sampling (48h): Repeat the sampling procedure from step 3.

  • Phase Separation: Centrifuge the extracted aliquots at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any remaining suspended solids.

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Analysis: Compare the concentrations at 24h and 48h. If they are within 5% of each other, equilibrium has been reached. The solubility is the average concentration of the replicates.

Experimental Protocol 2: GPR109A Receptor Binding Assay (Competitive Radioligand Binding)

Trustworthiness: This standard pharmacological assay includes controls for total binding, non-specific binding, and specific binding, ensuring the results are robust and interpretable. The use of a known radioligand provides a validated reference point.

Causality: This experiment directly tests the hypothesis that the structural modification on 4-Formylpyridine-3-carboxylic acid affects its ability to bind to the primary pharmacological target of nicotinic acid. The resulting binding affinity (Ki) is a critical parameter for any potential drug candidate.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human GPR109A receptor (e.g., HEK293-GPR109A).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Assay Buffer + Radioligand (e.g., [³H]-Nicotinic Acid).

    • Non-specific Binding (NSB): Membranes + Assay Buffer + Radioligand + a high concentration of an unlabeled GPR109A agonist (e.g., 10 µM Nicotinic Acid).

    • Competitive Binding: Membranes + Assay Buffer + Radioligand + varying concentrations of the test compound (either Nicotinic Acid or 4-Formylpyridine-3-carboxylic acid, typically in a 10-point serial dilution).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The comparison between 4-Formylpyridine-3-carboxylic acid and nicotinic acid serves as a compelling case study in medicinal chemistry. While separated by only a single formyl group, their profiles diverge significantly. Nicotinic acid is a well-characterized, clinically relevant molecule with defined biological roles as both a vitamin and a lipid-modifying agent acting through the GPR109A receptor. In contrast, 4-Formylpyridine-3-carboxylic acid is an entity of synthetic interest, whose reactive aldehyde group and altered physicochemical properties suggest a different, yet-to-be-defined biological potential. The proposed experimental protocols provide a clear roadmap for elucidating these differences, starting with the foundational properties of solubility and culminating in a direct test of target engagement. For the drug development professional, this comparative guide underscores the profound impact of subtle structural modifications and reinforces the necessity of empirical validation to bridge the gap between structural hypothesis and functional reality.

References

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]

  • Kamal, A., Malik, M. S., Azeeza, S., Bajee, S., Ali, H. S., Kumar, C. G., & Nagendra, G. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, Volume 19, 1785–1821. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. PubChem. Retrieved January 24, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13389, 4-Pyridinecarboxaldehyde. PubChem. Retrieved January 24, 2026, from [Link].

  • Pike, N. B. (2025). Mechanism of Action of Niacin. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Nicotinic acid. Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Formylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Prioritizing Safety and Compliance

4-Formylpyridine-3-carboxylic acid is a heterocyclic organic compound featuring a pyridine core substituted with both an aldehyde and a carboxylic acid functional group. Due to the combined hazardous nature of these functionalities—particularly the pyridine ring and the reactive aldehyde group—this compound and its containers must be treated as hazardous waste.[1] The following guide provides a comprehensive, step-by-step protocol for its safe handling, storage, and ultimate disposal. The core directive is unambiguous: all waste containing this chemical must be managed by a licensed professional hazardous waste disposal service. In-laboratory treatment is strongly discouraged due to the potential for creating unknown, potentially more hazardous byproducts. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Part 1: Hazard Assessment and Chemical Profile

Causality of Hazards:

  • Pyridine Core: Pyridine and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[1] Systemic effects can occur following absorption through the skin or inhalation.[1] Waste pyridine is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), often carrying the waste code F005 for spent non-halogenated solvents.[2][3]

  • Aldehyde Group: Aldehydes are reactive compounds. 4-Pyridinecarboxaldehyde is identified as causing severe skin burns, eye damage, and potential skin sensitization.[4][5] It is also harmful if inhaled.[4][5]

  • Carboxylic Acid Group: While generally less hazardous than the other two groups, the acidic nature can contribute to corrosivity and requires neutralization in any aqueous waste stream.

This chemical is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] Based on analogous compounds, it should be treated as a combustible liquid that is harmful if swallowed, corrosive to skin and eyes, a respiratory irritant, and a potential skin sensitizer.[1][4][6]

Hazard Profile: 4-Formylpyridine-3-carboxylic acid
GHS Hazard Classification (Inferred) Corrosive, Irritant, Health Hazard, Flammable[4][5][7]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[1][8]
Known Health Effects Causes severe skin burns and eye damage, respiratory tract irritation, may cause an allergic skin reaction.[4][5][8]
Physical Hazards Combustible liquid. Vapors may form explosive mixtures with air upon heating.[6][9]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4][8]
Hazardous Decomposition Products Combustion produces carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]

Part 2: The Core Disposal Directive: Professional Waste Management

The only recommended and compliant method for disposing of 4-Formylpyridine-3-carboxylic acid is through a certified environmental management or hazardous waste disposal company. All other approaches introduce unacceptable risks.

Step-by-Step Disposal Protocol
  • Waste Segregation (The "Do Not Mix" Rule):

    • Action: Designate a specific waste container exclusively for 4-Formylpyridine-3-carboxylic acid and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

    • Rationale: Mixing this compound with incompatible materials like strong acids or oxidizers can trigger a violent reaction.[4][10] Cross-contamination of waste streams complicates the disposal process, increases costs, and can create a dangerous, unknown mixture in the waste container.

  • Containerization:

    • Action: Use a sealable, airtight, and chemically compatible container. A glass bottle with a screw cap is often suitable.[1] Ensure the container is in good condition with no cracks or leaks.

    • Rationale: A properly sealed container prevents the release of vapors, which are irritants and potentially flammable.[8][9] Chemical compatibility prevents the container itself from degrading and causing a leak.

  • Hazardous Waste Labeling:

    • Action: As soon as the first drop of waste is added, affix a completed Hazardous Waste Label. This label must include:

      • The full chemical name: "4-Formylpyridine-3-carboxylic acid"

      • The words "Hazardous Waste"

      • An accurate indication of the hazards (e.g., "Corrosive," "Flammable," "Toxic")

      • The date accumulation started.

    • Rationale: Proper labeling is a strict regulatory requirement (RCRA) and is essential for communicating the container's contents and hazards to everyone in the laboratory and to the waste disposal personnel.[10][11]

  • Storage in a Satellite Accumulation Area (SAA):

    • Action: Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be away from heat, sparks, or open flames and separate from incompatible chemicals.[4][12] The container must be kept closed at all times except when adding waste.

    • Rationale: Storing hazardous waste in a designated, controlled area minimizes the risk of accidental spills or reactions and ensures it is managed according to regulations.[12]

  • Arranging for Pickup and Disposal:

    • Action: Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) office.[10]

    • Rationale: Your EHS office is the official liaison with licensed hazardous waste contractors who are equipped to transport, treat, and dispose of the chemical in compliance with all federal, state, and local regulations.[1][2]

Disposal Workflow Diagram

G cluster_0 In-Lab Waste Generation & Handling cluster_1 Final Disposal Pathway cluster_2 Emergency Event A Waste Generated: 4-Formylpyridine-3-carboxylic acid (solid or solution) B Segregate into a dedicated, compatible waste container. A->B Spill Spill Occurs A->Spill C Affix a completed Hazardous Waste Label. B->C B->Spill D Store sealed container in a designated Satellite Accumulation Area. C->D C->Spill E Container is full or no longer needed. D->E D->Spill F Submit Chemical Collection Request to Institutional EHS Office. E->F G Professional Disposal by Licensed Contractor. F->G SpillProc Follow Spill & Emergency Procedures Immediately. Spill->SpillProc

Caption: Workflow for the safe disposal of 4-Formylpyridine-3-carboxylic acid.

Part 3: Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate harm.

Required Personal Protective Equipment (PPE):

  • Standard Handling: Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile, PVC), and a lab coat.[1]

  • Spill Cleanup: Chemical safety goggles, face shield, chemical-resistant gloves, and protective clothing to prevent skin contact.[4] All work should be done in a well-ventilated area or with respiratory protection if vapors are significant.[4][5]

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Ensure all ignition sources are removed from the area.[8]

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4][8]

  • Collect: Using spark-proof tools, carefully scoop the absorbed material into the designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Inform your lab supervisor and EHS office.

Major Spill (Outside of a fume hood or a large volume)
  • Evacuate: Immediately evacuate the area and alert all nearby personnel.[1]

  • Isolate: If safe to do so, close the door to the affected area to contain vapors.

  • Call for Help: Contact your institution's emergency response line (e.g., EHS) and provide the location and name of the chemical.[9]

  • Secure the Area: Prevent re-entry until emergency responders arrive and declare the area safe.

Part 4: A Critical Evaluation of In-Laboratory Treatment

Some general laboratory procedures describe the chemical treatment of waste, such as the oxidation of aldehydes to less toxic carboxylic acids using reagents like potassium permanganate.[13][14]

However, for 4-Formylpyridine-3-carboxylic acid, in-laboratory treatment is NOT recommended.

  • Chemical Complexity: This molecule contains multiple functional groups. An oxidation reaction intended for the aldehyde group could have unintended reactions with the pyridine ring or the carboxylic acid, potentially producing unknown and more hazardous byproducts.

  • Lack of Validated Protocol: There are no published, peer-reviewed procedures for the specific degradation of this compound. Attempting to adapt a general protocol is an unnecessary risk.

  • Risk vs. Benefit: The primary goal of in-lab treatment is risk reduction.[13] Given the uncertainties, attempting treatment likely increases the overall risk to personnel and the environment compared to the proven safety of professional disposal.

The most trustworthy and authoritative approach is to recognize the compound's inherent hazards and manage it accordingly through the established hazardous waste stream.[1]

References

  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 4-Pyridinecarboxaldehyde.
  • ChemicalBook. (2023). 4-Pyridinecarboxaldehyde - Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Pyridinecarboxaldehyde.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%.
  • Jubilant Ingrevia Limited. (2021). 3-Pyridinealdehyde Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet: pyridine-2-carbaldehyde.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Pyridinecarboxaldehyde.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link].

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Waste Code F005.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13389, 4-Pyridinecarboxaldehyde.
  • Prudent Practices for Disposal of Chemicals from Laboratories, N
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal.
  • In-Laboratory Treatment of Chemical Waste, University of Florida, Environmental Health and Safety. (n.d.).

Sources

Personal protective equipment for handling 4-Formylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 4-Formylpyridine-3-carboxylic acid

Executive Summary: Operational Context

Compound: 4-Formylpyridine-3-carboxylic acid (CAS: 10211-55-9) Role: Bifunctional heterocyclic intermediate used in the synthesis of complex pharmacophores (e.g., naphthyridines, isoquinolines). Operational Challenge: This molecule presents a dual-hazard profile. The pyridine ring contributes to potential systemic toxicity and high skin permeability, while the aldehyde functionality introduces sensitization risks and air sensitivity. The carboxylic acid moiety increases polarity, often resulting in a high-melting solid that generates fine, electrostatic dust.

This guide moves beyond generic "safety first" advice to provide a self-validating workflow for researchers handling this specific intermediate.

Hazard Mechanism & Risk Assessment

To select the correct PPE, you must understand the mechanism of injury.

Functional GroupHazard MechanismCritical Risk
Pyridine Ring Lipid solubility allows rapid dermal absorption. Metabolic activation can lead to hepatotoxicity.Systemic Toxicity (H302/H312)
Aldehyde (-CHO) Electrophilic nature allows Schiff base formation with skin proteins (haptens), leading to allergic contact dermatitis.Sensitization (H317)
Carboxylic Acid (-COOH) Proton donor; lowers local pH on mucous membranes, causing immediate irritation or burns.Corrosivity/Irritation (H314/H318)

GHS Classification (Inferred & Analogous):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4][1][3]

  • H317: May cause an allergic skin reaction.[5]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with pyridine solutions due to rapid permeation (<5 mins).

A. Hand Protection Strategy
State of MatterPrimary Glove LayerSecondary Glove LayerRationale
Solid / Dust Nitrile (5 mil) None requiredNitrile provides excellent physical barrier against dry particulates.
Solution (Organic) Laminate (Silver Shield/4H) Nitrile (Outer) Pyridine derivatives permeate nitrile rapidly. Laminate offers >4h breakthrough time; outer nitrile provides grip.
Solution (Aqueous) Nitrile (8 mil) None requiredWater reduces the permeation rate of the organic solute, making thick nitrile acceptable for splash protection.
B. Respiratory & Eye Protection
  • Solids: N95 or P100 Particulate Respirator . Why? The electrostatic nature of the solid causes "fly-away" dust during weighing.

  • Solutions/Heating: Half-mask with Organic Vapor/Acid Gas (OV/AG) Cartridges . Why? Aldehyde vapors are irritating, and the acid moiety requires acid-gas scavenging capacity.

  • Eyes: Chemical Splash Goggles (indirect vented). Note: Safety glasses are insufficient if the powder is fine enough to bypass side shields.

Operational Workflow: Step-by-Step

Step 1: Weighing & Transfer (The Critical Zone)
  • The Problem: Static charge often causes this solid to adhere to spatulas and balance pans, leading to aerosolization.

  • The Protocol:

    • Place an ionizing bar or anti-static gun near the balance.

    • Weigh inside a fume hood or a powder containment enclosure. Never weigh on an open bench.

    • Use a glass or PTFE-coated spatula . Avoid metal if the aldehyde is known to be unstable (though less critical for this specific acid).

    • Self-Validation: Wipe the area with a wet Kimwipe after weighing. If the wipe turns yellow/brown (indicative of oxidation of trace aldehyde), your containment failed.

Step 2: Dissolution & Reaction
  • Solvent Choice: Soluble in DMSO, DMF, and aqueous base. Poorly soluble in non-polar solvents.

  • Exotherm Warning: Dissolving in aqueous base (e.g., NaOH) will generate heat (neutralization). Add solid slowly to the base solution with cooling.

  • Inert Atmosphere: The aldehyde group is susceptible to autoxidation to the dicarboxylic acid (pyridine-3,4-dicarboxylic acid). Always purge headspace with Nitrogen or Argon.

Step 3: Waste Disposal
  • Classification: Acidic Organic Waste.[6]

  • Neutralization: Do not mix directly with strong oxidizers (e.g., nitric acid waste) as this may generate NOx gases or cause violent oxidation of the aldehyde.

  • Disposal Path:

    • Dissolve in a combustible solvent (acetone/ethanol).

    • Label as "Flammable, Corrosive, Toxic".

    • Route to high-temperature incineration.

Visual Logic: Safe Handling Workflow

SafeHandling Start Start: 4-Formylpyridine-3-carboxylic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution / Reaction StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Fume Hood REQUIRED 2. Anti-static gun 3. N95/P100 Mask Solid->Weighing Weighing->Solution Dissolve SolventCheck Solvent Type? Solution->SolventCheck OrgSolvent Organic (DCM, DMF) SolventCheck->OrgSolvent Organic AqSolvent Aqueous Base SolventCheck->AqSolvent Aqueous DoubleGlove CRITICAL PPE: Double Glove (Laminate Inner + Nitrile Outer) OrgSolvent->DoubleGlove SingleGlove PPE: Nitrile Gloves (8 mil) + Splash Goggles AqSolvent->SingleGlove Disposal Disposal: Segregate from Oxidizers Label: Acidic Organic DoubleGlove->Disposal SingleGlove->Disposal

Figure 1: Decision logic for PPE selection and handling based on physical state and solvent system.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 142027, 4-Formylnicotinic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Formylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Formylpyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.